molecular formula C51H65N13O11S B8260325 Tyr-ACTH (4-9)

Tyr-ACTH (4-9)

Katalognummer: B8260325
Molekulargewicht: 1068.2 g/mol
InChI-Schlüssel: LABZPEAYQTYYEF-SBEXNUPISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tyr-ACTH (4-9) is a useful research compound. Its molecular formula is C51H65N13O11S and its molecular weight is 1068.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tyr-ACTH (4-9) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tyr-ACTH (4-9) including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H65N13O11S/c1-76-21-19-39(59-44(68)35(52)22-30-13-15-33(65)16-14-30)47(71)61-38(17-18-43(66)67)46(70)63-41(25-32-27-55-28-58-32)49(73)62-40(23-29-8-3-2-4-9-29)48(72)60-37(12-7-20-56-51(53)54)45(69)64-42(50(74)75)24-31-26-57-36-11-6-5-10-34(31)36/h2-6,8-11,13-16,26-28,35,37-42,57,65H,7,12,17-25,52H2,1H3,(H,55,58)(H,59,68)(H,60,72)(H,61,71)(H,62,73)(H,63,70)(H,64,69)(H,66,67)(H,74,75)(H4,53,54,56)/t35-,37-,38-,39-,40-,41-,42-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LABZPEAYQTYYEF-SBEXNUPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H65N13O11S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1068.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Neurotrophic Effects of Tyr-ACTH(4-9) Peptide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The adrenocorticotropic hormone (ACTH) fragment Tyr-ACTH(4-9) and its synthetic analogues have garnered significant interest for their neurotrophic and neuroprotective properties, independent of the parent hormone's steroidogenic effects. This technical guide provides a comprehensive overview of the current understanding of the neurotrophic effects of Tyr-ACTH(4-9), with a primary focus on its more extensively studied analogue, Org 2766. The document summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes proposed signaling pathways and experimental workflows. The evidence presented highlights the potential of these peptides in promoting neuronal survival, functional recovery after injury, and mitigating the effects of neurotoxicity.

Introduction

ACTH-derived peptides have demonstrated potent neurotrophic effects on both the peripheral and central nervous systems.[1][2][3] The shorter amino acid sequence, ACTH(4-9), and its analogue Org 2766, have been shown to be particularly effective in promoting neuronal regeneration and functional recovery in various models of neuronal damage.[2][3][4] This guide will delve into the quantitative evidence of these effects, the experimental methodologies used to adduce this evidence, and the current understanding of the underlying molecular mechanisms. While the focus is on Tyr-ACTH(4-9), much of the available data is derived from studies of its stable analogue, Org 2766.

Quantitative Data on Neurotrophic Effects

The neurotrophic and neuroprotective efficacy of the ACTH(4-9) analogue, Org 2766, has been quantified in several preclinical models. The following tables summarize the key findings.

Table 1: Effects of Org 2766 on Dopaminergic System After 6-OHDA Lesioning [2]

ParameterTreatment GroupValueSignificance (vs. Saline)
Dopamine Uptake in StriatumOrg 2766 (10 µg/kg/24h)~17% higher-
Amphetamine-Induced Ipsiversive TurningOrg 2766 (10 µg/kg/24h)Significantly decreasedp < 0.05

Table 2: Effects of Org 2766 on Perineuronal Glial Reaction After Facial Nerve Crush [4]

Time PointTreatment GroupNumber of Perineuronal Glial CellsSignificance (vs. Saline)
Day 4 Post-OperationOrg 2766 (75 µg/kg/48h)Significantly less-
Day 5 Post-OperationOrg 2766 (75 µg/kg/48h)Significantly less-

Table 3: Neuroprotective Effect of ACTH(4-9) in Dexamethasone-Induced Hippocampal Neuron Degeneration [5]

ParameterTreatment GroupOutcome
Neuronal Death in CA3 RegionACTH(4-9)Significantly reduced
Cytoskeletal Alterations (MAP2)ACTH(4-9)Significantly reduced

Proposed Signaling Pathways

The precise signaling pathways underlying the neurotrophic effects of Tyr-ACTH(4-9) and its analogues are not fully elucidated. However, evidence suggests a multi-faceted mechanism that may involve modulation of NMDA receptor activity and activation of melanocortin receptors, potentially leading to the activation of intracellular signaling cascades that promote neuronal survival.

Modulation of NMDA Receptor Activity

Studies on Org 2766 suggest that it may exert its neuroprotective and behavioral effects by modulating the activity of the N-methyl-D-aspartate (NMDA) receptor.[6][7][8] Excessive activation of NMDA receptors can lead to excitotoxicity and neuronal death. Org 2766 has been shown to counteract the behavioral effects of NMDA receptor agonists and antagonists, suggesting a modulatory role.[6][7][8]

NMDA_Modulation cluster_membrane Neuronal Membrane cluster_downstream Intracellular Signaling NMDA_R NMDA Receptor Ca_ion Ca²⁺ NMDA_R->Ca_ion Influx Neuroprotection Neuroprotection NMDA_R->Neuroprotection Promotes (via modulation) Tyr_ACTH Tyr-ACTH(4-9) / Org 2766 Tyr_ACTH->NMDA_R Modulates Glutamate Glutamate Glutamate->NMDA_R Activates Excitotoxicity Excitotoxicity Ca_ion->Excitotoxicity Leads to Melanocortin_Signaling cluster_membrane Neuronal Membrane cluster_downstream Intracellular Signaling MCR Melanocortin Receptor (e.g., MC4R) G_protein Gs MCR->G_protein Activates Tyr_ACTH Tyr-ACTH(4-9) Tyr_ACTH->MCR Binds AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Pro-survival factors) CREB->Gene_Expression Promotes Neuroprotection Neuroprotection Gene_Expression->Neuroprotection Six_OHDA_Workflow Start Start Anesthesia Anesthetize Rat Start->Anesthesia Stereotaxic Stereotaxic Surgery Anesthesia->Stereotaxic Injection Inject 6-OHDA into Substantia Nigra Stereotaxic->Injection PostOp Post-operative Care Injection->PostOp Treatment Administer Tyr-ACTH(4-9) or Vehicle PostOp->Treatment Behavioral Behavioral Testing Treatment->Behavioral Histology Histological Analysis Treatment->Histology End End Behavioral->End Histology->End

References

Tyr-ACTH (4-9) and Neuronal Recovery from Injury: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fragments of the adrenocorticotropic hormone (ACTH), particularly ACTH (4-9) and its synthetic analogs, have long been investigated for their neurotrophic and neuroprotective properties. These peptides, devoid of the steroidogenic effects of the full ACTH molecule, have shown promise in promoting recovery from both central and peripheral nervous system injuries.[1][2] This guide focuses on Tyr-ACTH (4-9), a specific analog, and the broader family of ACTH (4-9) peptides, detailing their mechanisms of action, summarizing key preclinical data, and outlining common experimental protocols for their evaluation. The synthetic analog Org 2766 (Met(O2)-Glu-His-Phe-D-Lys-Phe), a modified version of ACTH (4-9), is frequently used in these studies due to its increased stability and potency.[2][3]

Mechanism of Action: Melanocortin Receptor Signaling

The neurotrophic effects of ACTH (4-9) and its analogs are primarily mediated through the melanocortin receptor system.[4] Several melanocortin receptor (MCR) subtypes are expressed in the central and peripheral nervous system, with MC1R, MC3R, and MC4R being particularly relevant to neuronal injury and repair.[5] Following axonal injury, for instance, MC4R expression is significantly induced in motor and sensory neurons, suggesting a crucial role in the regenerative process.[6]

Activation of these G-protein coupled receptors triggers a cascade of intracellular signaling pathways that collectively contribute to neuroprotection and regeneration:

  • Anti-inflammatory and Anti-apoptotic Pathways: Melanocortin receptor activation can suppress neuroinflammation, a key component of secondary injury, by inhibiting the activation of microglia and reducing the production of pro-inflammatory cytokines like IL-1β and TNF-α via the NF-κB pathway.[5][7] Simultaneously, they can promote the release of anti-inflammatory cytokines.[8] This modulation of the inflammatory response helps to create a more permissive environment for neuronal survival and repair.

  • Mitochondrial Metabolism and Oxidative Stress Reduction: Some melanocortin receptors, such as MC1R, can attenuate neuronal injury by preserving mitochondrial function.[9] This is achieved through the activation of the AMPK/SIRT1/PGC-1α signaling pathway, which helps to reduce oxidative stress and inhibit apoptosis.[9]

  • Neurogenesis and Neurite Outgrowth: Activation of MC4R has been shown to promote neurite elongation.[6] In the context of ischemic brain injury, treatment with MC4R agonists leads to long-lasting functional recovery associated with a significant increase in the number of mature, functional newborn neurons.[10] This process is linked to the favorable modulation of Wnt signaling pathways.[10]

Below is a diagram illustrating the primary signaling pathways activated by ACTH (4-9) analogs in the context of neuronal recovery.

Melanocortin Signaling in Neuronal Recovery cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascades cluster_3 Cellular Outcomes Peptide ACTH(4-9) Analog (e.g., Org 2766) MCR Melanocortin Receptor (MC1R, MC4R) Peptide->MCR Binds GPCR G-Protein Activation MCR->GPCR Activates AMPK AMPK MCR->AMPK Activates AC Adenylate Cyclase GPCR->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Growth ↑ Neurite Outgrowth ↑ Neurogenesis PKA->Growth TBK1 TBK1 AMPK->TBK1 Apoptosis ↓ Neuronal Apoptosis AMPK->Apoptosis via SIRT1/PGC-1α NFkB NF-κB (Inhibition) TBK1->NFkB Inflammation ↓ Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Inflammation

Melanocortin receptor signaling cascade for neuroprotection.

Preclinical Evidence: Quantitative Data Summary

Numerous preclinical studies have demonstrated the efficacy of ACTH (4-9) analogs in promoting recovery from various types of nerve injury. The data below is summarized from studies using the well-characterized analog Org 2766.

Model of Injury Species Treatment Key Quantitative Outcomes Reference
Sciatic Nerve CrushRat10 µ g/rat s.c., every 48h▲ 32% increase in the number of myelinated axons. ▲ 14% improvement in sensorimotor function recovery.[11]
Sciatic Nerve CrushRat10 µg/kg i.p., every 48h▲ Significant improvement in contractile strength and motor unit performance at 7 and 11 days post-injury.[3]
Facial Nerve CrushRat10 µg/kg/day▼ Significantly reduced number of perineuronal microglial cells at days 4 and 5 post-operation.[7]
Acrylamide (B121943) NeuropathyRatN/A▲ Reversed the deficit in sensory conduction velocity.[12]
Dexamethasone-induced Hippocampal DamageMouseN/A▲ Significantly reduced neuronal death in the CA3 region of the hippocampus.[13]

Experimental Protocols

The following sections detail common methodologies used to assess the efficacy of Tyr-ACTH (4-9) and related peptides in preclinical models of neuronal injury.

Peripheral Nerve Injury Model: Sciatic Nerve Crush

This is a widely used model to study peripheral nerve regeneration.

  • Animal Model: Adult male rats (e.g., Sprague-Dawley or Wistar) are typically used.

  • Anesthesia: Animals are anesthetized using a suitable agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).

  • Surgical Procedure:

    • The sciatic nerve is exposed at the mid-thigh level through a small incision.

    • A standardized crush injury is induced using fine forceps with grooved jaws for a specific duration (e.g., 30 seconds). The type of forceps used can influence the extent of damage and subsequent peptide effects.[11]

    • The muscle and skin are then sutured.

  • Peptide Administration:

    • The ACTH (4-9) analog (e.g., Org 2766) is dissolved in a sterile vehicle like saline.

    • Administration can be via subcutaneous (s.c.) or intraperitoneal (i.p.) injections at specified doses and frequencies (e.g., 10 µ g/rat every 48 hours).[3][11] Treatment typically begins shortly after the injury.

  • Assessment of Recovery:

    • Functional Recovery: Sensorimotor function can be assessed using methods like the foot withdrawal test in response to a thermal stimulus.[14]

    • Electrophysiology: To measure nerve conduction velocity and muscle contractile properties, the nerve is stimulated proximal to the crush site, and recordings are taken from the innervated muscles (e.g., extensor digitorum longus).[3]

    • Histology: At the end of the experiment, nerve segments distal to the crush are harvested, fixed, and processed for histology. The number and diameter of myelinated axons are quantified to assess regeneration.[11]

The workflow for a typical peripheral nerve injury experiment is illustrated below.

Experimental Workflow for Peripheral Nerve Injury cluster_animal Animal Preparation cluster_treatment Treatment Groups cluster_assessment Post-Operative Assessment (Multiple Time Points) cluster_analysis Final Analysis A1 Anesthetize Animal (e.g., Rat) A2 Surgical Exposure of Sciatic Nerve A1->A2 A3 Induce Crush Injury (Standardized Forceps) A2->A3 T1 Peptide Treatment Group (e.g., Org 2766, 10 µg/kg/48h) A3->T1 T2 Vehicle Control Group (Saline) A3->T2 S1 Functional Testing (e.g., Hot Air Withdrawal) T1->S1 T2->S1 S2 Electrophysiology (Nerve Conduction, Muscle Contraction) S1->S2 S3 Histological Analysis (Axon Counting) S2->S3 F1 Data Analysis and Statistical Comparison S3->F1

Workflow for a sciatic nerve crush experiment.
Central Nervous System Injury Model: Dexamethasone-Induced Neurodegeneration

This model is used to evaluate the neuroprotective effects of peptides against glucocorticoid-induced neuronal damage in the brain.[13]

  • Animal Model: Male Albino-Swiss mice are a suitable model.[13]

  • Induction of Injury: Dexamethasone (B1670325), a synthetic glucocorticoid, is administered in toxic doses to induce neuronal death, particularly in the CA3 region of the hippocampus.[13]

  • Peptide Administration: ACTH (4-9) is administered concurrently with or prior to the dexamethasone challenge to assess its protective capacity.

  • Assessment of Neuroprotection:

    • Morphological Analysis: Brains are harvested, and hippocampal sections are stained with cresyl violet to visualize and quantify neuronal survival.[13]

    • Immunocytochemistry: Staining for microtubule-associated protein 2 (MAP2) can be used to detect alterations in the neuronal cytoskeleton, providing a measure of neuronal health.[13]

    • Ultrastructural Analysis: Electron microscopy is employed to examine the fine structural details of hippocampal neurons for signs of degeneration or protection.[13]

The logical relationship from peptide administration to the observed neuroprotective effects can be conceptualized as a multi-level process.

Logical Cascade of Neuroprotection P Peptide Administration (Tyr-ACTH (4-9)) R Receptor Binding (Melanocortin Receptors) P->R S Intracellular Signaling (cAMP, AMPK, etc.) R->S C • ↓ Inflammation • ↓ Apoptosis • ↑ Neurite Outgrowth S->C T Tissue-Level Outcome (e.g., Increased Axon Density, Reduced Lesion Volume) C->T F Functional Recovery (Improved Motor/Sensory Function) T->F

From peptide administration to functional recovery.

Conclusion and Future Directions

The ACTH (4-9) fragment and its analogs, including Tyr-ACTH (4-9) and Org 2766, represent a promising class of compounds for promoting neuronal recovery. Their mechanism of action, centered on the activation of melanocortin receptors, allows them to exert pleiotropic effects, including reducing inflammation, inhibiting apoptosis, and promoting regeneration.[1][4] While robust preclinical data exists, particularly for the analog Org 2766, further research is needed to fully elucidate the specific contributions of different receptor subtypes and to optimize dosing and treatment paradigms for various types of neurological injury. The transition from preclinical models to clinical applications will require rigorous investigation into the long-term efficacy and safety of these peptides.

References

The Brain's Hidden Messengers: A Technical Guide to the Physiological Roles of ACTH Fragments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beyond its classical role in the hypothalamic-pituitary-adrenal (HPA) axis, Adrenocorticotropic hormone (ACTH) and its fragments exert a wide range of direct, potent, and often steroid-independent effects within the central nervous system (CNS). These neuropeptides, derived from the precursor protein pro-opiomelanocortin (POMC), are crucial modulators of neuronal function, influencing everything from learning and memory to attention and neuroprotection. This technical guide provides an in-depth exploration of the physiological roles of ACTH fragments in the brain, focusing on their signaling pathways, behavioral consequences, and the experimental methodologies used to elucidate their functions.

Core Concepts: ACTH Fragments and Their Origins

ACTH(1-39) is cleaved from POMC and can be further processed into smaller, biologically active fragments. The most extensively studied of these are α-melanocyte-stimulating hormone (α-MSH; acetyl-ACTH(1-13)-NH2) and the shorter sequence ACTH(4-10). These fragments lack the steroidogenic activity of full-length ACTH but retain significant neuroactive properties.[1][2] Notably, ACTH and β-endorphin are co-stored in the same secretory granules and released simultaneously, suggesting a coordinated physiological role.

Data Presentation: Receptor Binding and Functional Potency

The physiological effects of ACTH fragments are primarily mediated by their interaction with melanocortin receptors (MCRs), a family of five G-protein coupled receptors (GPCRs) expressed throughout the brain.[3] The binding affinities (Ki) and functional potencies (EC50) of various ACTH fragments for these receptors are critical parameters for understanding their specific roles.

PeptideReceptorBinding Affinity (Ki) (nM)Functional Potency (EC50) (nM)
α-MSH hMC1R0.230.08
hMC3R250.5
hMC4R4.60.7
hMC5R121.1
ACTH(1-24) hMC1R0.280.03
hMC3R1.00.1
hMC4R0.60.2
hMC5R1.30.4
ACTH(1-17) hMC3R-Agonist
hMC4R-Agonist
ACTH(4-10) MCRsLow AffinityBehaviorally Active
NDP-α-MSH hMC3R-~100-fold more potent than NDNal(2')7-ACTH1-24
hMC4R-~100-fold more potent than NDNal(2')7-ACTH1-24
NDNal(2')7-ACTH1-24 hMC3R-Agonist
hMC4R-Agonist

Note: Data compiled from multiple sources. "-" indicates data not available or not applicable. hMCR refers to human melanocortin receptor.

Signaling Pathways of ACTH Fragments in the Brain

The binding of ACTH fragments to melanocortin receptors initiates a cascade of intracellular signaling events. While the canonical pathway involves the activation of adenylyl cyclase and the production of cyclic AMP (cAMP), emerging evidence points to a more complex network of downstream effectors.

Canonical cAMP/PKA Pathway

The primary signaling mechanism for MCRs is the Gs-protein-mediated activation of adenylyl cyclase, leading to an increase in intracellular cAMP.[3] This, in turn, activates Protein Kinase A (PKA), which phosphorylates a multitude of downstream targets, including transcription factors like CREB, to modulate gene expression and neuronal function.[4]

ACTH_fragment ACTH Fragment MCR Melanocortin Receptor (MC3R/MC4R) ACTH_fragment->MCR Binds G_protein Gs Protein MCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., c-Fos, BDNF) CREB->Gene_Expression Regulates Neuronal_Effects Neuronal Effects (e.g., Synaptic Plasticity, Neuroprotection) Gene_Expression->Neuronal_Effects Leads to

Canonical Melanocortin Receptor Signaling Pathway
Beyond cAMP: MAPK/ERK and Calcium Signaling

Recent studies have revealed that ACTH fragments can also activate other signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway and modulate intracellular calcium levels.[5][6][7] ERK activation is crucial for synaptic plasticity and memory formation.[8] While the precise mechanisms linking MCRs to these pathways are still under investigation, they likely involve G-protein βγ subunits or cAMP-independent mechanisms.

cluster_cAMP cAMP-Dependent cluster_non_cAMP cAMP-Independent/Parallel cAMP_pathway Canonical cAMP/PKA Pathway Neuronal_Response Diverse Neuronal Responses (Learning, Memory, Neuroprotection) cAMP_pathway->Neuronal_Response MAPK_ERK MAPK/ERK Pathway MAPK_ERK->Neuronal_Response Calcium Calcium Signaling Calcium->Neuronal_Response ACTH_fragment ACTH Fragment MCR Melanocortin Receptor ACTH_fragment->MCR MCR->cAMP_pathway MCR->MAPK_ERK MCR->Calcium

Convergent Signaling of ACTH Fragments

Physiological Roles and Behavioral Effects

The activation of these signaling pathways by ACTH fragments translates into a wide array of physiological and behavioral effects.

  • Learning and Memory: ACTH fragments, particularly ACTH(4-10), have been shown to enhance memory consolidation and retrieval in various learning paradigms, including passive avoidance and active avoidance tasks.[6][9] The optimal dose for memory enhancement by ACTH(4-10)-L-Phe-7 in mice is approximately 0.3 mg/kg.[9]

  • Attention and Arousal: Studies in both animals and humans suggest that ACTH fragments can modulate attention and arousal.[10]

  • Neuroprotection and Neurotrophism: ACTH-related peptides exhibit neuroprotective properties in models of neuronal injury and can promote nerve regeneration.[10][11] The synthetic ACTH(4-7) analog, Semax, has been shown to increase the expression of brain-derived neurotrophic factor (BDNF) and its receptor TrkB in the hippocampus.

  • Behavioral Syndromes: Intracerebroventricular administration of ACTH/MSH peptides in rodents can induce a characteristic "stretching and yawning syndrome," often preceded by excessive grooming.[5]

  • Aggression and Fear: Some studies indicate that ACTH fragments can influence aggressive and defensive behaviors.[12]

Experimental Protocols

A variety of experimental techniques are employed to investigate the physiological roles of ACTH fragments in the brain.

Receptor Binding Assay

This assay quantifies the affinity of ACTH fragments for melanocortin receptors.

Methodology:

  • Cell Culture: Culture cells (e.g., HEK293) stably expressing the melanocortin receptor of interest.

  • Membrane Preparation: Homogenize cells and isolate the membrane fraction through centrifugation.

  • Binding Reaction: Incubate cell membranes with a radiolabeled ligand (e.g., [125I]-[Nle4,D-Phe7]-α-MSH) and varying concentrations of the unlabeled ACTH fragment.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) and then the inhibition constant (Ki) using non-linear regression analysis.

start Start: Receptor-Expressing Cells mem_prep Membrane Preparation start->mem_prep incubation Incubation with Radioligand & ACTH Fragment mem_prep->incubation filtration Filtration incubation->filtration quantification Scintillation Counting filtration->quantification analysis Data Analysis (IC50, Ki) quantification->analysis end End: Binding Affinity analysis->end

Workflow for Receptor Binding Assay
cAMP Accumulation Assay

This assay measures the ability of ACTH fragments to stimulate cAMP production, indicating their functional agonistic or antagonistic activity.

Methodology:

  • Cell Culture: Seed cells expressing the melanocortin receptor in a multi-well plate.

  • Pre-incubation: Pre-incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Stimulation: Add varying concentrations of the ACTH fragment to the wells and incubate.

  • Lysis and Detection: Lyse the cells and quantify intracellular cAMP levels using a competitive immunoassay (e.g., ELISA) or a reporter gene assay (e.g., CRE-luciferase).

  • Data Analysis: Generate dose-response curves and calculate the EC50 value.

In Vivo Microdialysis

This technique allows for the measurement of neurotransmitter release in specific brain regions of awake, freely moving animals in response to ACTH fragment administration.

Methodology:

  • Probe Implantation: Surgically implant a microdialysis probe into the target brain region (e.g., hippocampus, striatum).

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

  • Sample Collection: Collect dialysate samples at regular intervals before and after administration of the ACTH fragment.

  • Neurochemical Analysis: Analyze the concentration of neurotransmitters (e.g., dopamine, acetylcholine) in the dialysate using high-performance liquid chromatography (HPLC) coupled with electrochemical or mass spectrometric detection.[13]

  • Data Analysis: Compare neurotransmitter levels before and after treatment to determine the effect of the ACTH fragment.

Brain Slice Electrophysiology

This technique is used to assess the effects of ACTH fragments on neuronal excitability and synaptic transmission.

Methodology:

  • Brain Slice Preparation: Prepare acute brain slices from the region of interest using a vibratome.

  • Recording: Place the slice in a recording chamber continuously perfused with aCSF.

  • Patch-Clamp Recording: Obtain whole-cell patch-clamp recordings from individual neurons to measure membrane potential, action potential firing, and synaptic currents.

  • Drug Application: Bath-apply the ACTH fragment and record changes in neuronal electrical properties.

  • Data Analysis: Analyze changes in firing frequency, resting membrane potential, and synaptic event amplitude and frequency.[14]

Conclusion and Future Directions

The study of ACTH fragments in the brain has unveiled a complex and fascinating area of neuroendocrinology with significant implications for understanding cognitive function and developing novel therapeutics for neurological and psychiatric disorders. Their ability to modulate neuronal activity and promote neuroprotection through diverse signaling pathways highlights their potential as drug development targets. Future research should focus on further dissecting the specific downstream signaling cascades activated by different ACTH fragments at various melanocortin receptor subtypes. Elucidating the precise molecular mechanisms underlying their neurotrophic and cognitive-enhancing effects will be crucial for the rational design of new drugs that can harness the therapeutic potential of these endogenous neuropeptides while minimizing off-target effects. The continued application of advanced techniques such as in vivo imaging and optogenetics will undoubtedly provide deeper insights into the dynamic and multifaceted roles of ACTH fragments in the brain.

References

The Discovery, Development, and Neuroactive Properties of Tyr-ACTH (4-9): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, historical development, and pharmacological characterization of Tyr-ACTH (4-9), a synthetic analog of a naturally occurring neuropeptide fragment. Derived from adrenocorticotropic hormone (ACTH), this class of short peptides has garnered significant interest for its potent effects on the central nervous system, largely independent of the classical endocrine actions of the parent hormone. This document details the seminal work that identified the behavioral significance of ACTH fragments, the subsequent structure-activity relationship studies that led to the development of highly potent analogs like Org 2766, and the ongoing research into their mechanisms of action, including the modulation of NMDA receptor activity and associated signaling pathways. Included are summaries of key quantitative pharmacological data, detailed experimental protocols for assessing the neuroprotective and behavioral effects of these peptides, and visual representations of proposed signaling cascades and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development who are interested in the therapeutic potential of Tyr-ACTH (4-9) and related compounds.

Introduction: From Pituitary Hormone to Neuroactive Peptide

The journey to understanding Tyr-ACTH (4-9) begins with the study of adrenocorticotropic hormone (ACTH), a 39-amino acid polypeptide hormone produced by the anterior pituitary gland.[1] For decades, ACTH was primarily recognized for its role in the hypothalamic-pituitary-adrenal (HPA) axis, where it stimulates the adrenal cortex to produce and release glucocorticoids in response to stress.[1] However, in the mid-20th century, pioneering research began to reveal that ACTH and its fragments could exert profound effects on the central nervous system, influencing learning, memory, and attention, independent of their adrenal-stimulating properties.

This paradigm shift was largely driven by the work of Dr. David de Wied and his colleagues, who demonstrated that the behavioral effects of ACTH were retained in shorter peptide fragments. Their research in the 1960s identified the ACTH(4-10) sequence as the core component responsible for these neuroactive properties. Subsequent investigations further narrowed the essential sequence to ACTH(4-9) (Met-Glu-His-Phe-Arg-Trp).[2]

The development of synthetic analogs aimed to enhance the potency and metabolic stability of the parent fragment. A significant breakthrough in this area was the synthesis of Org 2766, a highly potent ACTH(4-9) analog with key amino acid substitutions. This analog, and others like it, have been instrumental in elucidating the neurotrophic and neuroprotective potential of this class of peptides.

The addition of a tyrosine residue to the N-terminus of ACTH(4-9), creating Tyr-ACTH (4-9) (Tyr-Met-Glu-His-Phe-Arg-Trp), was a logical progression in the study of these peptides. The tyrosine residue provides a convenient site for radiolabeling, a critical tool for receptor binding studies and pharmacokinetic analyses.[1][3][4][5][6][7][8] This has facilitated a deeper understanding of the distribution, metabolism, and molecular targets of these neuroactive peptides.

This technical guide will delve into the key milestones of this research, presenting the available quantitative data, outlining the experimental methodologies used to characterize these compounds, and visualizing the current understanding of their signaling mechanisms.

Quantitative Pharmacological Data

A crucial aspect of understanding the therapeutic potential of Tyr-ACTH (4-9) and its analogs is the quantitative characterization of their pharmacological properties. While comprehensive data for Tyr-ACTH (4-9) itself is limited in the public domain, studies on the closely related and extensively researched analog, Org 2766, provide valuable insights into the potency and pharmacokinetics of this class of peptides.

Table 1: Pharmacokinetic Parameters of Org 2766 in Rats

ParameterValueSpeciesAdministration RouteReference
Elimination Half-life (t½)~0.9 hRatIntravenous[9]
Clearance (CL)~24 mL/minRatIntravenous[9]
Maximum Plasma Concentration (Cmax)Reached at 33 minRatOral[9]
Oral Bioavailability~77%RatOral[9]

Table 2: Receptor Binding and Functional Activity of Org 2766 and Related Peptides

CompoundReceptor/AssayValueUnitsReference
Org 2766Melanocortin Receptor 2 (MC2R)Agonist-[10][11]
Org 2766Schwann Cell BindingDisplaced by α-MSH and ACTH(1-24)-[6][12]
Org 2766, α-MSHcAMP accumulation in Schwann cellsIncreased-[6][12]

Experimental Protocols

The neuroprotective and behavioral effects of Tyr-ACTH (4-9) and its analogs have been investigated using a variety of established experimental models. The following sections provide detailed methodologies for two key assays.

Cisplatin-Induced Neuropathy Model in Rats

This model is used to assess the neuroprotective effects of compounds against the peripheral neuropathy caused by the chemotherapeutic agent cisplatin (B142131).

Objective: To induce a measurable peripheral neuropathy in rats and to evaluate the potential of a test compound to prevent or ameliorate the neurotoxic effects of cisplatin.

Materials:

  • Male Wistar rats (or other suitable strain)

  • Cisplatin solution

  • Test compound (e.g., Tyr-ACTH (4-9) or Org 2766) solution

  • Vehicle for test compound

  • Equipment for electrophysiological assessment of nerve conduction velocity

  • Materials for tissue fixation and histological analysis

Procedure:

  • Animal Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the start of the experiment.

  • Grouping: Divide the animals into the following groups:

    • Control (vehicle + saline)

    • Cisplatin (vehicle + cisplatin)

    • Test Compound (test compound + cisplatin)

  • Drug Administration:

    • Administer cisplatin (e.g., 2 mg/kg, intraperitoneally) once daily for a period of four consecutive days.[13][14]

    • Administer the test compound or vehicle at the appropriate dose and route (e.g., subcutaneous injection) daily, starting from the first day of cisplatin administration and continuing for the duration of the study.

  • Assessment of Neuropathy:

    • Nerve Conduction Velocity (NCV): At the end of the treatment period, anesthetize the rats and measure the sensory and/or motor nerve conduction velocity of a peripheral nerve (e.g., the sciatic or sural nerve) using standard electrophysiological techniques.[3][15] A decrease in NCV in the cisplatin group compared to the control group indicates the presence of neuropathy.

    • Histological Analysis: After the electrophysiological measurements, perfuse the animals with a suitable fixative. Dissect the peripheral nerves and process them for histological examination to assess for signs of axonal degeneration, demyelination, or other morphological changes.[3]

  • Data Analysis: Compare the NCV and histological findings between the different treatment groups using appropriate statistical methods. A significant attenuation of the cisplatin-induced decrease in NCV and/or reduction in nerve damage in the test compound group indicates a neuroprotective effect.

Passive Avoidance Test in Rats

This fear-motivated test is used to assess the effects of compounds on learning and memory.[10][15][16][17][18]

Objective: To evaluate the effect of a test compound on the acquisition and retention of a passive avoidance response.

Materials:

  • Passive avoidance apparatus (a two-compartment box with a light and a dark chamber, separated by a guillotine door, and a grid floor in the dark chamber for delivering a mild foot shock)

  • Male Wistar rats (or other suitable strain)

  • Test compound (e.g., Tyr-ACTH (4-9)) solution

  • Vehicle for test compound

Procedure:

  • Animal Acclimatization: Acclimate rats to the housing and handling procedures.

  • Drug Administration: Administer the test compound or vehicle at the desired dose and route at a specified time before the training trial.

  • Training (Acquisition) Trial:

    • Place the rat in the illuminated compartment of the apparatus.

    • After a brief habituation period (e.g., 60 seconds), open the guillotine door.

    • When the rat enters the dark compartment with all four paws, close the door and deliver a mild, inescapable foot shock (e.g., 0.5-1.0 mA for 2 seconds).[16]

    • Record the latency to enter the dark compartment.

    • Immediately after the shock, remove the rat from the apparatus and return it to its home cage.

  • Retention Trial:

    • 24 hours after the training trial, place the rat back into the illuminated compartment.

    • After the same habituation period, open the guillotine door.

    • Record the latency to enter the dark compartment (step-through latency). Do not deliver a foot shock in the retention trial. A longer step-through latency is indicative of better memory retention of the aversive experience. A cut-off time (e.g., 300 seconds) is typically used.[16]

  • Data Analysis: Compare the step-through latencies between the different treatment groups using appropriate statistical methods. A significant increase in the step-through latency in the test compound group compared to the vehicle group suggests an enhancement of learning and memory.

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms underlying the neuroactive effects of Tyr-ACTH (4-9) and its analogs are still under active investigation. Unlike full-length ACTH, which primarily acts through the melanocortin 2 receptor (MC2R) in the adrenal gland, the shorter fragments are thought to exert their central effects through different pathways.[10][11]

Modulation of the NMDA Receptor

A growing body of evidence suggests that ACTH(4-9) analogs modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[4][19][20][21] Studies have shown that Org 2766 can counteract the behavioral deficits induced by NMDA receptor antagonists and can also attenuate the excessive locomotor activity caused by NMDA receptor agonists.[4][19][20][21] This suggests a modulatory, rather than a direct agonistic or antagonistic, effect on the NMDA receptor system.

NMDA_Modulation Tyr_ACTH Tyr-ACTH (4-9) / Org 2766 Neuron Neuron Tyr_ACTH->Neuron Modulates NMDAR NMDA Receptor Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Activation Downstream Downstream Signaling (e.g., Synaptic Plasticity, Neuroprotection) Ca_influx->Downstream Initiates

Caption: Proposed modulation of NMDA receptor activity by Tyr-ACTH (4-9) analogs.

Involvement of the PI3K/Akt Signaling Pathway

Recent research has also implicated the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway in the neuroprotective actions of ACTH and its analogs. This pathway is a critical regulator of cell survival, growth, and proliferation. While the direct link between Tyr-ACTH (4-9) and the PI3K/Akt pathway is still being established, studies with full-length ACTH have shown interactions with this cascade.[22] It is hypothesized that the neuroprotective effects of ACTH(4-9) analogs may, at least in part, be mediated through the activation of this pro-survival pathway, potentially downstream of NMDA receptor modulation.

PI3K_Akt_Pathway Tyr_ACTH Tyr-ACTH (4-9) / Org 2766 Unknown_Receptor Putative Receptor / NMDA-R Modulation Tyr_ACTH->Unknown_Receptor PI3K PI3K Unknown_Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Cell_Survival Cell Survival / Neuroprotection Akt->Cell_Survival Promotes

Caption: Hypothetical involvement of the PI3K/Akt pathway in the neuroprotective effects of Tyr-ACTH (4-9).

Experimental Workflow for Preclinical Evaluation

The preclinical development of a novel Tyr-ACTH (4-9) analog would typically follow a structured workflow to characterize its pharmacological and therapeutic properties.

Preclinical_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Pharmacology cluster_2 Mechanism of Action Studies Synthesis Peptide Synthesis and Purification Binding_Assay Receptor Binding Assays (e.g., Melanocortin, NMDA) Synthesis->Binding_Assay Functional_Assay Functional Assays (e.g., cAMP accumulation) Synthesis->Functional_Assay PK_Studies Pharmacokinetic Studies (t½, Bioavailability) Binding_Assay->PK_Studies Functional_Assay->PK_Studies Behavioral_Studies Behavioral Models (e.g., Passive Avoidance) PK_Studies->Behavioral_Studies Disease_Models Disease Models (e.g., Cisplatin Neuropathy) PK_Studies->Disease_Models Signaling_Analysis Signaling Pathway Analysis (Western Blot, etc.) Behavioral_Studies->Signaling_Analysis Disease_Models->Signaling_Analysis Electrophysiology Electrophysiological Recordings Signaling_Analysis->Electrophysiology

Caption: A typical preclinical evaluation workflow for a novel Tyr-ACTH (4-9) analog.

Conclusion and Future Directions

The discovery and development of Tyr-ACTH (4-9) and its analogs represent a fascinating chapter in neuropeptide research, highlighting the multifunctional nature of peptide hormones and their fragments. From its origins as a segment of a classical stress hormone, the ACTH(4-9) sequence has emerged as a potent modulator of central nervous system function with demonstrated neurotrophic and neuroprotective properties.

While significant progress has been made in understanding the behavioral effects of these peptides and identifying potential mechanisms of action, such as the modulation of the NMDA receptor, several key areas warrant further investigation. A more precise identification of the primary receptor targets for the central effects of these peptides is crucial. Furthermore, a detailed elucidation of the downstream signaling cascades, including the interplay between NMDA receptor modulation and pro-survival pathways like PI3K/Akt, will be essential for a complete understanding of their therapeutic potential.

The development of more potent and metabolically stable analogs, coupled with targeted drug delivery strategies to enhance brain penetration, could pave the way for novel treatments for a range of neurological and psychiatric disorders, including neurodegenerative diseases, chemotherapy-induced neuropathy, and cognitive impairments. The continued exploration of this unique class of neuropeptides holds considerable promise for the future of neuropharmacology.

References

Tyr-ACTH (4-9) Signaling in Neurons: A Technical Guide to the Core Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyr-ACTH (4-9), a synthetic analogue of the naturally occurring melanocortin peptide ACTH (4-9), has garnered significant interest for its neurotrophic and neuroprotective properties. Unlike its parent molecule, adrenocorticotropic hormone (ACTH), which primarily signals through cyclic AMP (cAMP) pathways, evidence suggests that Tyr-ACTH (4-9) and its related analogues exert their effects on neurons through a distinct mechanism. This technical guide synthesizes the current understanding of Tyr-ACTH (4-9) signaling in neurons, focusing on its modulation of the N-methyl-D-aspartate (NMDA) receptor and the potential downstream signaling cascades. While direct quantitative data for Tyr-ACTH (4-9) remains limited, this document provides a comprehensive overview based on studies of its potent analogue, Org2766, and outlines key experimental protocols for further investigation.

Introduction: Beyond the Classical ACTH Pathway

Adrenocorticotropic hormone (ACTH) is a well-characterized pituitary hormone that regulates steroidogenesis via melanocortin receptors and subsequent activation of the adenylyl cyclase/cAMP pathway. However, shorter ACTH fragments, such as ACTH (4-9), exhibit a range of effects on the central nervous system that are independent of this classical signaling cascade. Notably, studies on primary cortical neurons have shown that while full-length ACTH peptides can stimulate cAMP synthesis, the hexapeptide ACTH (4-9) is inactive in this regard. This fundamental difference points towards a novel signaling mechanism for this class of neuropeptides in neuronal cells.

The Core Signaling Hypothesis: Modulation of the NMDA Receptor

A growing body of evidence strongly suggests that the primary target for the neuronal actions of ACTH (4-9) analogues is the N-methyl-D-aspartate (NMDA) receptor , a key player in excitatory glutamatergic neurotransmission. Studies using the potent and stable ACTH (4-9) analogue, Org2766, have demonstrated its ability to:

  • Counteract the behavioral effects of NMDA receptor antagonists.[1][2]

  • Modulate NMDA-induced locomotor activity.[1][3]

These findings support the hypothesis that Tyr-ACTH (4-9) and its analogues do not act as direct agonists at a specific "Tyr-ACTH (4-9) receptor" but rather as modulators of NMDA receptor function . The precise nature of this modulation, whether through direct binding to an allosteric site on the NMDA receptor complex or via an indirect mechanism, remains an active area of investigation.

Proposed Downstream Signaling Cascades

Modulation of the NMDA receptor by Tyr-ACTH (4-9) is hypothesized to trigger a cascade of intracellular events that underpin its observed neurotrophic and neuroprotective effects. The canonical downstream pathways of NMDA receptor activation are the most likely candidates.

Calcium Influx and Calmodulin-Dependent Protein Kinase II (CaMKII)

Activation of the NMDA receptor leads to an influx of extracellular calcium (Ca²⁺) into the neuron.[4][5] This increase in intracellular Ca²⁺ is a critical second messenger that activates a variety of downstream effectors, most notably Calmodulin-Dependent Protein Kinase II (CaMKII) . CaMKII is a key enzyme in synaptic plasticity and cell survival pathways.

Protein Kinase C (PKC) Activation

Calcium influx, in conjunction with diacylglycerol (DAG) which can be produced through metabotropic glutamate (B1630785) receptor activation, can lead to the activation of Protein Kinase C (PKC) .[6][7] PKC is a family of serine/threonine kinases involved in a wide range of cellular processes, including neuronal excitability, neurotransmitter release, and gene expression.[8]

The proposed signaling pathway is visualized in the following diagram:

Tyr_ACTH_Signaling Tyr_ACTH Tyr-ACTH (4-9) NMDA_R NMDA Receptor Tyr_ACTH->NMDA_R Modulation Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Calmodulin Calmodulin Ca_influx->Calmodulin Activation PKC PKC Ca_influx->PKC Activation CaMKII CaMKII Calmodulin->CaMKII Activation Neurotrophic_effects Neurotrophic & Neuroprotective Effects CaMKII->Neurotrophic_effects PKC->Neurotrophic_effects

Figure 1: Proposed signaling pathway of Tyr-ACTH (4-9) in neurons.

Quantitative Data Summary

Direct quantitative data for Tyr-ACTH (4-9) binding to neuronal receptors or its potency in activating specific signaling pathways is currently scarce in the published literature. The following table summarizes the available data, which is primarily derived from studies on ACTH fragments and their effects on cAMP production.

PeptideCell TypeAssayParameterValueReference
ACTH (4-9) Primary Cortical NeuronscAMP AccumulationActivityInactive at 10 µM[9]
ACTH (1-24) Primary Cortical NeuronscAMP AccumulationEC₅₀~10 nM[9]
α-MSH Primary Cortical NeuronscAMP AccumulationEC₅₀~100 nM[9]
ACTH (4-10) Primary Cortical NeuronscAMP AccumulationEC₅₀~5 µM[9]

Note: This table highlights the lack of cAMP-mediated signaling by ACTH (4-9), reinforcing the hypothesis of an alternative mechanism of action. Further research is critically needed to determine the binding affinities and EC₅₀/IC₅₀ values of Tyr-ACTH (4-9) in relation to NMDA receptor modulation and downstream signaling events.

Detailed Experimental Protocols

To facilitate further research into the signaling pathways of Tyr-ACTH (4-9), this section provides detailed methodologies for key experiments.

Primary Neuronal Culture
  • Objective: To obtain a primary culture of cortical or hippocampal neurons for in vitro studies.

  • Protocol:

    • Dissect cortices or hippocampi from embryonic day 18 (E18) rat or mouse pups in ice-cold Hank's Balanced Salt Solution (HBSS).

    • Mince the tissue and incubate in 0.25% trypsin-EDTA for 15 minutes at 37°C.

    • Triturate the tissue gently with a fire-polished Pasteur pipette in DMEM supplemented with 10% fetal bovine serum (FBS) to inactivate the trypsin.

    • Centrifuge the cell suspension at 200 x g for 5 minutes.

    • Resuspend the cell pellet in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin.

    • Plate the cells onto poly-D-lysine coated culture dishes or coverslips at a desired density.

    • Incubate at 37°C in a humidified atmosphere of 5% CO₂.

    • After 24 hours, replace half of the medium with fresh, pre-warmed culture medium. Repeat every 3-4 days.

Calcium Imaging
  • Objective: To measure changes in intracellular calcium concentration in response to Tyr-ACTH (4-9) treatment.

  • Protocol:

    • Load cultured neurons with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in a solution containing the dye for 30-60 minutes at 37°C.

    • Wash the cells with a physiological saline solution (e.g., Tyrode's solution) to remove excess dye.

    • Mount the coverslip with the loaded cells onto the stage of a fluorescence microscope equipped with a calcium imaging system.

    • Establish a baseline fluorescence reading.

    • Perfuse the cells with a solution containing Tyr-ACTH (4-9) at various concentrations.

    • Record the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, record emissions at two different excitation wavelengths.

    • As a positive control, apply a known depolarizing agent (e.g., high potassium solution) or an NMDA receptor agonist to induce a maximal calcium response.

    • Analyze the data to quantify the change in intracellular calcium concentration.

Calcium_Imaging_Workflow Start Primary Neuronal Culture Load_Dye Load with Calcium Indicator (e.g., Fura-2 AM) Start->Load_Dye Wash Wash to Remove Excess Dye Load_Dye->Wash Mount Mount on Microscope Wash->Mount Baseline Record Baseline Fluorescence Mount->Baseline Stimulate Apply Tyr-ACTH (4-9) Baseline->Stimulate Record Record Fluorescence Changes Stimulate->Record Analyze Analyze Calcium Transients Record->Analyze End Results Analyze->End

Figure 2: Experimental workflow for calcium imaging in neurons.
Western Blotting for Phosphorylated Kinases

  • Objective: To determine the activation of downstream kinases such as CaMKII and PKC by measuring their phosphorylation status.

  • Protocol:

    • Culture primary neurons and treat with Tyr-ACTH (4-9) for various time points.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase of interest (e.g., anti-phospho-CaMKII or anti-phospho-PKC).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Strip the membrane and re-probe with an antibody against the total form of the kinase to normalize for protein loading.

Electrophysiology (Patch-Clamp)
  • Objective: To directly measure the effect of Tyr-ACTH (4-9) on NMDA receptor-mediated currents.

  • Protocol:

    • Prepare acute brain slices or use cultured neurons.

    • Obtain whole-cell patch-clamp recordings from individual neurons.

    • Voltage-clamp the neuron at a holding potential of -70 mV.

    • Apply NMDA and its co-agonist glycine (B1666218) to evoke an NMDA receptor-mediated current.

    • After establishing a stable baseline current, co-apply Tyr-ACTH (4-9) with NMDA and glycine.

    • Record any changes in the amplitude, kinetics, or voltage-dependency of the NMDA current.

    • Perform control experiments to ensure that Tyr-ACTH (4-9) does not affect other ion channels that could indirectly influence the NMDA current.

Conclusion and Future Directions

The available evidence strongly points towards the modulation of the NMDA receptor as the primary signaling mechanism for Tyr-ACTH (4-9) in neurons. This interaction likely triggers downstream signaling cascades involving calcium influx and the activation of key kinases such as CaMKII and PKC, ultimately leading to the observed neurotrophic and neuroprotective effects. However, this model is largely based on studies of the analogue Org2766 and requires direct experimental validation for Tyr-ACTH (4-9) itself.

Future research should focus on:

  • Receptor Binding Studies: Utilizing radiolabeled Tyr-ACTH (4-9) to identify potential binding sites on the NMDA receptor complex or associated proteins.

  • Quantitative Signaling Analysis: Determining the EC₅₀ values for Tyr-ACTH (4-9)-mediated modulation of NMDA receptor currents and the subsequent activation of downstream kinases.

  • Elucidation of Downstream Effectors: Identifying the specific substrates of CaMKII and PKC that are phosphorylated in response to Tyr-ACTH (4-9) and mediate its neurotrophic effects.

  • In Vivo Validation: Confirming the relevance of the proposed signaling pathway in animal models of neurological disorders.

A thorough understanding of the Tyr-ACTH (4-9) signaling pathway will be crucial for the rational design and development of novel therapeutics targeting this promising class of neuropeptides for the treatment of a range of neurological conditions.

References

The Neurobehavioral Profile of Tyr-ACTH(4-9) in Rodent Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyr-ACTH(4-9), a peptide fragment of the adrenocorticotropic hormone, and its synthetic analogs, such as Org 2766, have garnered significant interest within the neuroscience community for their potent effects on the central nervous system, independent of the steroidogenic activity associated with the full ACTH molecule. These peptides have been shown to modulate a range of behaviors in rodent models, including learning, memory, social interaction, and motor activity. This technical guide provides a comprehensive overview of the behavioral effects of Tyr-ACTH(4-9) and its analogs in rodents, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Data Presentation: Quantitative Behavioral Effects

The following tables summarize the key quantitative findings from various behavioral studies investigating the effects of Tyr-ACTH(4-9) and its analog, Org 2766.

Table 1: Effects on Social Behavior

Behavioral ParadigmSpecies/StrainCompoundDoseRoute of AdministrationKey FindingsReference(s)
Social Interaction TestRat (Male)Org 2766250-500 pgIntraseptalSignificantly increased time spent in active social interaction.[1]
Social Interaction TestRat (Male)ACTH(4-10)250-500 ngIntraseptalSignificantly decreased time spent in active social interaction.[1]
Social Interaction TestRatOrg 2766Not specifiedNot specifiedCounteracted the increase in social interactions induced by short-term isolation.[2]
Social Interaction TestRat (Group-housed and Isolated)Org 2766Not specifiedInto central nucleus of the amygdalaDecreased locomotion, approach, and avoidance behaviors in isolated rats; no effect on group-housed rats.[3]

Table 2: Effects on Learning and Memory

Behavioral ParadigmSpecies/StrainCompoundDoseRoute of AdministrationKey FindingsReference(s)
T-Maze (Spatial Alternation)Rat (Long-Evans, Male)ACTH(4-9)1.2 µ g/day Subcutaneous (osmotic minipump)Increased the number of errors to criterion, retarding learning.[4]
Morris Water MazeRatOrg 2766Not specifiedNot specifiedPrevented behavioral alterations induced by a mineralocorticoid receptor antagonist.[5]
Morris Water MazeRatOrg 2766Not specifiedIntracerebroventricularCounteracted impaired water maze performance induced by the NMDA receptor antagonist AP5.[6]
Passive AvoidanceRatACTH(4-10)Not specifiedNot specifiedFacilitates passive avoidance behavior.[7]
Passive AvoidanceRatACTH(4-9) analogNot specifiedNot specifiedInjections before the retention test resulted in less retention.[8]

Table 3: Effects on Motor Activity and Exploratory Behavior

Behavioral ParadigmSpecies/StrainCompoundDoseRoute of AdministrationKey FindingsReference(s)
Open Field TestRatOrg 2766ED50: 0.01-0.03 µg/kgSubcutaneousDose-dependently decreased high motor activity in group-housed rats and increased low motor activity in isolated rats.[9]
Open Field TestRatACTH(4-10)100 µg/kgSubcutaneousTended to enhance the effects of environmental conditions on motor activity.[9]
Open Field TestRatOrg 2766Not specifiedNot specifiedSuppressed NMDA-induced enhanced locomotor activity and normalized exploratory behavior.[6]
Holeboard TestRat (Male)Org 2766250 pgIntraseptalNo effect on exploration or locomotor activity.[1]
Holeboard TestRat (Male)ACTH(4-10)250 ngIntraseptalNo effect on exploration or locomotor activity.[1]

Experimental Protocols

This section provides detailed methodologies for the key behavioral paradigms cited in this guide.

Social Interaction Test

Objective: To assess social motivation and anxiety-related social behaviors.

Apparatus: A dimly-lit, familiar test arena. For automated analysis, a fully automated observation system can be used to register and analyze the movements of the animals.[3]

Procedure:

  • Habituation: Individually house rats for a specified period (e.g., 7 days for isolation-induced social behavior studies) or group-house them.[2][3] Acclimate the animals to the testing room for at least 30-60 minutes before the test.

  • Drug Administration: Administer Tyr-ACTH(4-9), its analog, or vehicle via the specified route and at the designated time before the test (e.g., subcutaneous injection 50 minutes before testing).[9] For central administration, stereotaxic surgery is performed to implant cannulas into specific brain regions like the septum or amygdala.[1][3]

  • Testing: Place a pair of rats (one experimental, one stimulus) in the test arena and record their behavior for a set duration.

  • Behavioral Scoring: Manually or automatically score the duration and frequency of social behaviors, which include sniffing, grooming, following, and aggressive postures. Non-social behaviors such as locomotion and exploration are also often recorded.

Morris Water Maze

Objective: To assess hippocampal-dependent spatial learning and memory.

Apparatus: A circular pool (typically 1.5-2.0 m in diameter) filled with opaque water (e.g., using non-toxic white paint or milk powder). A small escape platform is hidden just below the water's surface. The pool is located in a room with various distal visual cues.

Procedure:

  • Habituation: Handle the animals for several days before the start of the experiment.

  • Drug Administration: Administer the peptide or vehicle according to the study design (e.g., chronic treatment).[5]

  • Acquisition Phase:

    • Conduct several trials per day for consecutive days.

    • For each trial, gently place the rat into the water at one of several predetermined start locations, facing the wall of the pool.

    • Allow the rat to swim and find the hidden platform. The latency to find the platform and the path taken are recorded.

    • If the rat does not find the platform within a set time (e.g., 60 or 90 seconds), gently guide it to the platform.

    • Allow the rat to remain on the platform for a short period (e.g., 15-30 seconds) to associate the location with escape.

  • Probe Trial:

    • After the acquisition phase, remove the platform from the pool.

    • Place the rat in the pool and allow it to swim for a fixed duration (e.g., 60 seconds).

    • Record the time spent in the target quadrant where the platform was previously located as a measure of spatial memory retention.

T-Maze Spatial Alternation Task

Objective: To assess spatial working memory.

Apparatus: A T-shaped maze, typically elevated, with a start arm and two goal arms.

Procedure:

  • Habituation and Shaping: Handle the animals and habituate them to the maze. If using a reward-based protocol, animals may be food or water-deprived and shaped to traverse the maze for a reward (e.g., sweetened water).[4]

  • Drug Administration: Administer the peptide or vehicle as required by the experimental design (e.g., via a subcutaneously implanted osmotic minipump for chronic delivery).[4]

  • Testing:

    • Forced-Choice Trial: In the first trial of a pair, one of the goal arms is blocked, forcing the animal to enter the open arm where it may or may not receive a reward.

    • Free-Choice Trial: After a short delay, the block is removed, and the animal is placed back at the start of the maze. The animal is allowed to choose freely between the two goal arms.

    • A correct alternation is recorded if the animal enters the arm that was previously blocked.

  • Data Analysis: The percentage of correct alternations is calculated. A learning criterion is often set (e.g., at least 80% correct alternations in two consecutive training sessions).[4] The number of trials or errors to reach this criterion is used as a measure of learning.

Signaling Pathways and Mechanisms of Action

The behavioral effects of Tyr-ACTH(4-9) and its analogs are thought to be mediated through the modulation of key neurotransmitter systems, rather than direct interaction with classical melanocortin receptors. The primary proposed mechanisms involve the NMDA receptor and the endogenous opioid system.

Modulation of the NMDA Receptor System

Tyr-ACTH(4-9) analogs like Org 2766 have been shown to modulate NMDA receptor activity. This interaction is believed to underlie both the neuroprotective and attention-enhancing effects of these peptides. For instance, Org 2766 can counteract the behavioral deficits induced by the NMDA receptor antagonist AP5 in the Morris water maze and suppress the excessive locomotor activity caused by NMDA administration.[6] This suggests that Tyr-ACTH(4-9) may act as a positive modulator of NMDA receptor function, potentially by influencing the receptor's sensitivity to glutamate (B1630785) or by affecting downstream signaling cascades.

NMDA_Modulation Tyr_ACTH Tyr-ACTH(4-9) / Org 2766 NMDAR NMDA Receptor Tyr_ACTH->NMDAR Modulates Neuron Postsynaptic Neuron NMDAR->Neuron Ca²+ Influx Glutamate Glutamate Glutamate->NMDAR Activates Behavioral_Effects Enhanced Attention & Neuroprotection Neuron->Behavioral_Effects Leads to

Caption: Proposed modulation of the NMDA receptor by Tyr-ACTH(4-9) and its analogs.

Interaction with the Endogenous Opioid System

The "normalizing" effect of Org 2766 on behaviors that are altered by environmental conditions (e.g., social interaction and motor activity) appears to involve the endogenous opioid system. Pretreatment with the opioid antagonist naltrexone (B1662487) can block these effects of Org 2766, suggesting that the peptide may facilitate the release of or enhance the signaling of endogenous opioid peptides.[9] This interaction may contribute to the peptide's ability to modulate arousal and attention.

Opioid_Interaction Tyr_ACTH Tyr-ACTH(4-9) / Org 2766 Endogenous_Opioids Endogenous Opioid Peptides Tyr_ACTH->Endogenous_Opioids Potentiates Release/Signaling Opioid_Receptor Opioid Receptor Endogenous_Opioids->Opioid_Receptor Activates Behavioral_Normalization Behavioral Normalization Opioid_Receptor->Behavioral_Normalization Mediates Naltrexone Naltrexone Naltrexone->Opioid_Receptor Blocks

References

Tyr-ACTH (4-9) in Learning and Memory: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The adrenocorticotropic hormone fragment Tyr-ACTH (4-9), and its synthetic analogs such as Org 2766 and Ebiratide (Hoe 427), represent a class of neuropeptides that have garnered significant interest for their potential to modulate cognitive processes, particularly learning and memory. These peptides, devoid of the peripheral endocrine effects of the full ACTH molecule, are thought to exert their influence directly on the central nervous system. This technical guide provides a comprehensive overview of the research into Tyr-ACTH (4-9) and its analogs, with a focus on quantitative data from key preclinical studies, detailed experimental methodologies, and the proposed mechanisms of action. The evidence suggests a complex role for these peptides, with effects varying based on the specific analog, dosage, and the nature of the cognitive task. A prominent hypothesis for their mechanism of action involves the modulation of glutamatergic and cholinergic neurotransmitter systems, particularly through interaction with the NMDA receptor.

Introduction

Adrenocorticotropic hormone (ACTH) is a peptide hormone primarily known for its role in the hypothalamic-pituitary-adrenal (HPA) axis, stimulating the release of corticosteroids. However, shorter, non-steroidogenic fragments of ACTH, including the 4-9 amino acid sequence (Met-Glu-His-Phe-Arg-Trp-Gly), have been shown to possess direct effects on the central nervous system, influencing a range of behaviors from attention and motivation to learning and memory.[1] The addition of a Tyrosine residue to the N-terminus, creating Tyr-ACTH (4-9), and other modifications resulting in analogs like Org 2766 and Ebiratide, have been explored to enhance potency and bioavailability. These peptides are of particular interest to the field of neuroscience and drug development due to their potential as cognitive enhancers or therapeutic agents in conditions characterized by cognitive deficits. This guide aims to synthesize the existing preclinical and clinical data to provide a detailed technical resource for professionals in the field.

Data Presentation: Quantitative Effects on Learning and Memory

The effects of Tyr-ACTH (4-9) and its analogs on learning and memory have been assessed across a variety of animal models and behavioral paradigms. The following tables summarize the quantitative findings from key studies.

Table 1: Effects of Tyr-ACTH (4-9) Analogs on Passive Avoidance Learning

Peptide/AnalogAnimal ModelDosageRoute of AdministrationKey Quantitative FindingReference
Org 2766Rat0.001 µ g/rat Subcutaneous (SC)Attenuated CO2-induced amnesia in a one-trial passive avoidance task.[2]
ACTH (4-10)Rat100 µ g/rat Subcutaneous (SC)Effective in reversing amnesia when given within 8 hours of the retrieval test.[2]
Amiridin (B1672103), Tacrine, PiracetamOld Rats (18 months)Not SpecifiedNot SpecifiedImproved latency in passive avoidance test to the level of 3-month-old rats after 20 days of treatment.[3]

Table 2: Effects of Tyr-ACTH (4-9) Analogs on Spatial Learning (Maze Tasks)

Peptide/AnalogAnimal ModelTaskDosageRoute of AdministrationKey Quantitative FindingReference
Ebiratide (Hoe 427)Mice and RatsEight-arm radial maze1-10 µg/kgSubcutaneous (SC)Most effective dose range in improving memory processes.[1]
ACTH (4-9) analogRat (with and without brain damage)Reinforced spatial alternation (T-maze)1.2 µ g/day Chronic subcutaneous infusionIncreased number of errors to criterion compared to saline-treated counterparts, indicating learning impairment.[4]
Org 2766Aging RatsSpatial water mazeNot SpecifiedChronicPerformed better in a spatial water maze task three months after cessation of treatment.[5]
Org 2766RatMorris water maze (with AP5-induced impairment)Not SpecifiedNot SpecifiedCounteracted the impaired water maze performance induced by the NMDA receptor antagonist AP5.[6][7]

Experimental Protocols

A critical component of evaluating the effects of Tyr-ACTH (4-9) and its analogs is the detailed methodology of the behavioral assays employed.

Passive Inhibitory Avoidance

The passive (or inhibitory) avoidance task is a widely used paradigm to assess fear-motivated learning and memory.

  • Apparatus: A two-compartment box with one illuminated and one dark compartment, connected by an opening. The floor of the dark compartment is typically a grid capable of delivering a mild footshock.

  • Training (Acquisition): An animal is placed in the lit compartment. Due to rodents' natural aversion to light, they will typically enter the dark compartment. Upon entry, the door is closed, and a brief, mild footshock is delivered (e.g., 0.5-1.5 mA for 1-2 seconds).[8]

  • Testing (Retention): After a set interval (e.g., 24 or 48 hours), the animal is returned to the lit compartment, and the latency to enter the dark compartment is measured. A longer latency is interpreted as better memory of the aversive event.

  • Drug Administration: Tyr-ACTH (4-9) or its analogs are typically administered at a specific time before or after the training or testing phase, depending on whether the study aims to investigate effects on memory acquisition, consolidation, or retrieval. For example, to test effects on retrieval, the compound is administered prior to the retention test.[2]

Radial Arm Maze

The radial arm maze is used to evaluate spatial working and reference memory.

  • Apparatus: An elevated central platform with a number of arms (typically 8 or 12) radiating outwards. At the end of some or all arms, a food reward can be placed. The maze is situated in a room with various extra-maze cues (e.g., posters, furniture) that the animal can use for spatial navigation.

  • Habituation: Animals are first habituated to the maze, often with food rewards placed throughout the arms to encourage exploration.

  • Training:

    • Working Memory Protocol: All arms are baited with a food reward. The animal is placed on the central platform and is allowed to explore the maze and consume the rewards. An error is recorded if the animal re-enters an arm it has already visited within the same trial.[9]

    • Reference Memory Protocol: Only a specific subset of arms is consistently baited across all trials. An entry into an arm that is never baited is recorded as a reference memory error.[9]

  • Drug Administration: The peptide can be administered before each training session to assess its effect on learning, or before a specific probe trial to evaluate its impact on memory retrieval.

Morris Water Maze

The Morris water maze is a test of spatial learning and memory that relies on the animal's motivation to escape from water.

  • Apparatus: A large circular pool filled with opaque water. A small escape platform is hidden just below the water's surface in a fixed location. The pool is surrounded by distal visual cues.

  • Training: The animal is placed in the water from different starting positions and must learn the location of the hidden platform using the extra-maze cues. The time taken to find the platform (escape latency) and the path taken are recorded.[10][11] Training typically occurs over several days with multiple trials per day.[11]

  • Probe Trial: To assess memory retention, the platform is removed, and the animal is allowed to swim for a set period (e.g., 60 seconds). The time spent in the quadrant where the platform was previously located is measured as an index of spatial memory.

  • Drug Administration: Similar to other tasks, the timing of drug administration is crucial and depends on the aspect of memory being investigated.

Mechanism of Action

The precise molecular mechanisms by which Tyr-ACTH (4-9) and its analogs modulate learning and memory are not fully elucidated. However, a growing body of evidence points towards the involvement of the glutamatergic and cholinergic systems.

Modulation of the NMDA Receptor

A key proposed mechanism is the modulation of the N-methyl-D-aspartate (NMDA) receptor, a critical component in synaptic plasticity and memory formation. Studies have shown that the ACTH(4-9) analog, Org 2766, can counteract the behavioral deficits induced by the NMDA receptor antagonist AP5 in a water maze task.[6][7] Furthermore, Org 2766 has been found to reduce the excessive locomotor activity induced by direct NMDA injection.[6][7][12] This suggests that ACTH(4-9) analogs may not act as direct agonists or antagonists but rather as modulators of NMDA receptor function, potentially stabilizing its activity.

Hypothesized Tyr-ACTH (4-9) Signaling Pathway Tyr_ACTH Tyr-ACTH (4-9) Analog Unknown_Receptor Putative Receptor/Binding Site Tyr_ACTH->Unknown_Receptor Binds G_Protein G-Protein Coupling? Unknown_Receptor->G_Protein Activates? Second_Messenger Second Messenger System (e.g., cAMP) G_Protein->Second_Messenger Modulates PK Protein Kinases (e.g., PKA) Second_Messenger->PK Activates NMDA_R NMDA Receptor PK->NMDA_R Phosphorylates & Modulates Sensitivity Cholinergic_Neuron Cholinergic Neuron PK->Cholinergic_Neuron Modulates Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx Upon Glutamate Binding LTP Long-Term Potentiation (LTP) Ca_Influx->LTP Induces Learning_Memory Enhanced Learning and Memory LTP->Learning_Memory Underlies ACh_Release Acetylcholine (B1216132) Release Cholinergic_Neuron->ACh_Release Increases ACh_Release->Learning_Memory Facilitates

Caption: Hypothesized signaling pathway of Tyr-ACTH (4-9) analogs.

Interaction with the Cholinergic System

The cholinergic system, particularly acetylcholine release in the hippocampus and cortex, is fundamentally involved in learning and memory processes.[11][13][14][15] There is evidence to suggest that ACTH-like peptides can influence cholinergic activity. For instance, the analog Ebiratide has been shown to affect acetylcholine metabolism in the rat brain. While direct evidence of Tyr-ACTH (4-9) induced acetylcholine release is still being investigated, the interplay between the glutamatergic and cholinergic systems is well-established, suggesting an indirect mechanism of action.

Experimental and Logical Workflows

The design of experiments to test the cognitive effects of Tyr-ACTH (4-9) follows a structured workflow.

Experimental Workflow for Behavioral Testing Animal_Model Select Animal Model (e.g., Rat, Mouse) Habituation Habituation to Apparatus and Handling Animal_Model->Habituation Behavioral_Task Choose Behavioral Task (e.g., Passive Avoidance, Maze) Behavioral_Task->Habituation Drug_Prep Prepare Tyr-ACTH (4-9) Analog and Vehicle Control Grouping Random Assignment to Treatment Groups Drug_Prep->Grouping Baseline Baseline Performance (Optional) Habituation->Baseline Baseline->Grouping Administration Drug/Vehicle Administration Grouping->Administration Training Training/ Acquisition Phase Administration->Training Retention_Interval Retention Interval Training->Retention_Interval Testing Testing/ Retrieval Phase Retention_Interval->Testing Data_Collection Data Collection (e.g., Latency, Errors) Testing->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis

Caption: General experimental workflow for behavioral studies.

The logical relationship between the administration of Tyr-ACTH (4-9) and its observed effects can be conceptualized as follows:

Logical Relationship of Tyr-ACTH (4-9) Action Peptide_Admin Tyr-ACTH (4-9) Analog Administration (Dose, Timing, Route) CNS_Penetration CNS Penetration Peptide_Admin->CNS_Penetration Receptor_Interaction Interaction with Neuronal Targets (e.g., NMDA-R modulation) CNS_Penetration->Receptor_Interaction Neurotransmitter_Mod Modulation of Neurotransmitter Systems (Glutamate, Acetylcholine) Receptor_Interaction->Neurotransmitter_Mod Synaptic_Plasticity Alteration of Synaptic Plasticity (e.g., LTP) Neurotransmitter_Mod->Synaptic_Plasticity Behavioral_Outcome Behavioral Outcome (Learning & Memory Performance) Synaptic_Plasticity->Behavioral_Outcome

Caption: Logical flow from administration to behavioral effect.

Conclusion and Future Directions

Tyr-ACTH (4-9) and its analogs have demonstrated the capacity to influence learning and memory in a variety of preclinical models. The data, however, is not always consistent, with some studies showing cognitive enhancement while others report no effect or even impairment. This variability likely stems from differences in the specific peptide analog used, the dosage, the route and timing of administration, and the specific memory task being assessed. The prevailing hypothesis for the mechanism of action centers on the modulation of the NMDA receptor and an interaction with the cholinergic system, ultimately affecting synaptic plasticity.

For drug development professionals, the potential of these peptides as cognitive modulators warrants further investigation. Future research should focus on:

  • Elucidating the precise molecular targets and signaling pathways.

  • Conducting systematic studies to determine the optimal dosing and treatment regimens for different cognitive domains.

  • Exploring the therapeutic potential in animal models of neurodegenerative and psychiatric disorders characterized by cognitive deficits.

  • Developing analogs with improved pharmacokinetic and pharmacodynamic properties.

A deeper understanding of how these neuropeptides modulate the intricate processes of learning and memory will be crucial for translating the findings from preclinical studies into effective clinical applications.

References

structure-activity relationship of ACTH (4-9) analogues

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Structure-Activity Relationship of ACTH (4-9) Analogues

Introduction

Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone produced by the anterior pituitary gland, primarily known for stimulating the adrenal cortex to release corticosteroids.[1][2] However, shorter fragments of ACTH, devoid of steroidogenic activity, have been shown to possess potent neurotrophic and behavioral effects.[3][4] Among these, the hexapeptide ACTH (4-9), with the sequence Met-Glu-His-Phe-Arg-Trp, has been a focal point of extensive research. This fragment is considered to contain the essential elements for the central nervous system (CNS) effects of the parent hormone.[4]

Structure-activity relationship (SAR) studies have been crucial in optimizing the potency, stability, and therapeutic potential of this core sequence.[3] These efforts have led to the development of potent analogues such as ORG 2766 and Semax, which exhibit enhanced neuroprotective, regenerative, and cognitive-enhancing properties.[5][6] This guide provides a detailed overview of the SAR of ACTH (4-9) analogues, presenting quantitative data, experimental methodologies, and the underlying signaling pathways for an audience of researchers and drug development professionals.

Core Structure and Key Modifications

The native ACTH (4-9) sequence serves as the foundational template for synthetic analogues. SAR studies have systematically explored modifications at each position to enhance biological activity, primarily by increasing resistance to enzymatic degradation and optimizing receptor interaction.

The most significant modifications include:

  • Position 4 (Methionine): Oxidation of the methionine residue to its sulfoxide (B87167) [Met(O)] or sulfone [Met(O2)] form.

  • Position 8 (Arginine): Substitution with a D-amino acid, most notably D-Lysine, to increase stability.[7]

  • Position 9 (Tryptophan): Replacement with Phenylalanine.[7]

  • C-terminal Extension: Addition of a stabilizing sequence, such as the Pro-Gly-Pro (PGP) tripeptide found in Semax.[8]

These modifications, individually or in combination, have yielded analogues with potencies several orders of magnitude greater than the parent ACTH (4-10) fragment.[3][7]

cluster_Parent Parent Sequence: ACTH(4-9) cluster_Mods Structural Modifications cluster_Properties Resulting Properties parent Met(4) - Glu(5) - His(6) - Phe(7) - Arg(8) - Trp(9) mod4 Position 4: Met -> Met(O) / Met(O2) parent->mod4 mod8 Position 8: Arg -> D-Lys parent->mod8 mod9 Position 9: Trp -> Phe parent->mod9 modC C-Terminus: Addition of Pro-Gly-Pro parent->modC potency Increased Potency mod4->potency stability Increased Stability (Resistance to Peptidases) mod8->stability mod9->potency modC->stability activity Enhanced Neurotrophic & Cognitive Effects potency->activity stability->activity

Caption: General Structure-Activity Relationship Logic for ACTH(4-9) Analogues.

Quantitative Data on Analogue Activity

The biological potency of ACTH (4-9) analogues has been quantified in various preclinical models. Modifications to the core structure have resulted in significant enhancements in activity, as summarized below.

Table 1: Relative Potencies of ACTH (4-9) Analogues in Behavioral Assays

This table compares the potency of various analogues relative to the reference peptide ACTH (4-10) in a pole-jumping avoidance test, which measures the inhibition of extinction of a conditioned avoidance response.

Analogue SequenceModification(s) from ACTH(4-9) CoreRelative Potency (ACTH(4-10) = 1)Reference(s)
Met-Glu-His-Phe-D-Lys -TrpArg(8) -> D-Lys10 - 30[7]
Met-Glu-His-Phe-D-Lys -Phe Arg(8) -> D-Lys, Trp(9) -> Phe30 - 100[7]
Met(O) -Glu-His-Phe-D-Lys -Phe Met(4) -> Met(O), Arg(8) -> D-Lys, Trp(9) -> Phe~3,000[7]
Met(O2) -Glu-His-Phe-D-Lys -Phe (ORG 2766)Met(4) -> Met(O2), Arg(8) -> D-Lys, Trp(9) -> Phe~1,000[7]
β-Ala -Glu-His-Phe-D-Lys -Phe Met(4) -> β-Ala, Arg(8) -> D-Lys, Trp(9) -> Phe300 - 1,000[7]
Met-Glu-His-Phe-Pro-Gly-Pro (Semax)Trp(9) replaced by Pro, C-terminal extension with Gly-ProPotent nootropic & neuroprotective effects[8][9]
HOE 427C-terminal modification of ORG 2766~10 to 100 times more potent than ORG 2766[5]
ORG 31433C-terminal modification of ORG 2766~10 to 100 times more potent than ORG 2766[5][10]
Table 2: Summary of Biological Effects of Key ACTH (4-9) Analogues
AnalogueExperimental ModelObserved Effect(s)Effective Dose RangeReference(s)
ORG 2766 Sciatic nerve crush (rat)Accelerated functional recovery10 µg/kg/48 hr[11]
Motor activity (rat)"Normalizing" effect: decreased high activity, increased low activityED50: 0.01-0.03 µg/kg (s.c.)[12]
Passive avoidance (rat)Facilitated passive avoidance behavior0.5-5.0 ng/kg (s.c.)[5]
6-OHDA lesion (rat)Accelerated functional recovery from motor hypoactivity1.0-10.0 ng/kg (s.c.)[5]
Semax Cerebral ischemia (rat)Enhanced expression of BDNF, NGF, and TrkB mRNAN/A (in vitro/ex vivo)[8]
MPTP-induced neurotoxicity (rat)Neuroprotective effects against dopaminergic system lesionsN/A[6]
Learning and memory (rat)Improved performance in passive-avoidance and Morris water maze tasksN/A[13]
Stress-induced memory impairment (rat)Protective effectN/A[13]

Experimental Protocols

The characterization of ACTH (4-9) analogues relies on a suite of standardized in vivo and in vitro experimental procedures.

Peptide Synthesis

Analogues are typically synthesized using standard solid-phase peptide synthesis (SPPS) protocols, followed by purification using reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final peptides are confirmed by mass spectrometry and analytical HPLC.

In Vivo Behavioral Assays

This test assesses learning and memory in rodents.

  • Apparatus: A two-compartment box with a light and a dark chamber, connected by an opening. The floor of the dark chamber is equipped with an electric grid.

  • Training (Acquisition Trial): A rat is placed in the light compartment. When it enters the dark compartment, a mild, inescapable footshock is delivered.

  • Testing (Retention Trial): 24 hours after training, the rat is again placed in the light compartment. The latency to enter the dark compartment is measured. Longer latencies indicate better memory of the aversive event.

  • Peptide Administration: The test compound or vehicle is typically administered subcutaneously (s.c.) or intraperitoneally (i.p.) at a specific time before the training or testing trial.[5]

  • Apparatus: An open-field arena, often equipped with infrared beams to automatically track movement.

  • Procedure: Rats are individually placed in the arena for a set duration.[12] The environment can be manipulated (e.g., light intensity) to influence activity levels.[12]

  • Data Collection: Parameters such as total distance traveled, rearing frequency, and time spent in different zones of the arena are recorded.

  • Peptide Administration: Peptides are administered s.c. prior to the test session to assess their effects on spontaneous motor activity.[12]

start Start: Animal Acclimatization grouping Random Assignment to Treatment Groups (Peptide vs. Vehicle) start->grouping admin Peptide/Vehicle Administration (s.c.) grouping->admin wait Waiting Period (e.g., 60 min) admin->wait training Training Session (e.g., Passive Avoidance Acquisition) wait->training housing Return to Home Cage (24h Interval) training->housing testing Testing Session (e.g., Retention Trial) housing->testing data Data Collection (e.g., Latency, Frequency) testing->data analysis Statistical Analysis data->analysis end Conclusion on Peptide Efficacy analysis->end

Caption: Experimental Workflow for In Vivo Behavioral Assessment.
Nerve Regeneration Model: Sciatic Nerve Crush

  • Surgery: Under anesthesia, the sciatic nerve of a rat is exposed and crushed with fine forceps for a standardized duration.

  • Treatment: Animals receive regular injections of the peptide analogue (e.g., ORG 2766, 10 µg/kg/48 hr) or saline, starting shortly after the surgery.[11]

  • Functional Assessment: Recovery is monitored over several weeks using methods like walking track analysis (to assess gait), measurement of muscle contractile properties, and electrophysiological recordings of nerve conduction.[11]

In Vitro Neuroprotection Assay
  • Cell Culture: A neuronal cell line (e.g., SH-SY5Y human neuroblastoma cells) is cultured in a suitable medium and seeded into multi-well plates.[14]

  • Pre-treatment: Cells are pre-incubated with various concentrations of the ACTH analogue for a defined period (e.g., 1-2 hours).

  • Induction of Cytotoxicity: A neurotoxic agent (e.g., hydrogen peroxide for oxidative stress, or 6-hydroxydopamine) is added to the culture medium.

  • Viability Assessment: After a further incubation period (e.g., 24 hours), cell viability is measured using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which quantifies mitochondrial metabolic activity. Increased viability in peptide-treated cells compared to controls indicates a neuroprotective effect.

Signaling Pathways and Mechanisms of Action

While the parent ACTH peptide primarily signals through melanocortin receptors (MCRs) to stimulate steroidogenesis, the neurotrophic ACTH (4-9) analogues appear to operate through different and more complex mechanisms.

Classical ACTH Signaling (for context)

Full-length ACTH binds to the melanocortin 2 receptor (MC2R) on the surface of adrenal cortex cells.[2][15] This interaction requires the presence of a melanocortin receptor accessory protein (MRAP).[15] The activated receptor couples to a Gs protein, stimulating adenylyl cyclase to increase intracellular cyclic AMP (cAMP).[1][15] cAMP then activates Protein Kinase A (PKA), which phosphorylates a cascade of downstream targets, ultimately leading to the increased transcription of steroidogenic enzymes and the synthesis and release of cortisol.[2][16]

acth ACTH mc2r MC2R / MRAP (Receptor Complex) acth->mc2r Binds gs Gs Protein mc2r->gs Activates ac Adenylyl Cyclase gs->ac Activates camp cAMP ac->camp ATP to cAMP pka Protein Kinase A (PKA) camp->pka Activates tf Transcription Factors (e.g., CREB) pka->tf Phosphorylates genes Steroidogenic Gene Transcription tf->genes Activates steroid Cortisol Synthesis & Release genes->steroid Leads to

Caption: Canonical ACTH Signaling Pathway for Steroidogenesis.
Mechanisms of ACTH (4-9) Analogues

The neuroprotective effects of ACTH (4-9) analogues are largely independent of the adrenal glands and classical MCR signaling.

  • Receptor Interactions: Potent analogues like ORG 2766 exhibit surprisingly low affinity for the known MCR subtypes (MC1R-MC5R).[17] This suggests that their primary mechanism of action may involve a yet-unidentified receptor system or non-receptor-mediated effects.[17]

  • Modulation of Other Neurotransmitter Systems: There is evidence that ORG 2766 can modulate the activity of endogenous opioids and the NMDA-receptor system, which could contribute to its effects on attention and behavioral recovery after brain injury.[17] The "normalizing" effects of ORG 2766 on motor activity are blocked by the opioid antagonist naltrexone, implicating an opioid-mediated pathway.[12]

  • Upregulation of Neurotrophic Factors: The analogue Semax has been shown to activate the transcription of genes for neurotrophins, including brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), as well as their receptors (e.g., TrkB).[8] This action likely underlies its pronounced neuroprotective and neuro-regenerative properties observed in models of cerebral ischemia.[8][13]

cluster_nucleus Inside Nucleus semax Semax (ACTH(4-7)PGP) unknown_receptor Central Target (Receptor?) semax->unknown_receptor signal_cascade Intracellular Signaling Cascade unknown_receptor->signal_cascade nucleus Nucleus signal_cascade->nucleus gene_exp Increased Transcription of Neurotrophin Genes bdnf BDNF mRNA gene_exp->bdnf ngf NGF mRNA gene_exp->ngf trkb TrkB mRNA gene_exp->trkb protein_synthesis Protein Synthesis bdnf->protein_synthesis ngf->protein_synthesis trkb->protein_synthesis neuro_effects Neuroprotective & Neuro-regenerative Effects protein_synthesis->neuro_effects

References

Tyr-ACTH (4-9) Receptor Binding Affinity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the receptor binding affinity of the adrenocorticotropic hormone (ACTH) fragment, Tyr-ACTH (4-9), and related analogues. While direct, quantitative binding data for Tyr-ACTH (4-9) is scarce in publicly available literature, this document summarizes the broader context of ACTH fragment interactions with the melanocortin receptor (MCR) family, details relevant experimental methodologies, and explores the current understanding of the unique pharmacological profile of ACTH(4-9) analogues.

Introduction to ACTH Fragments and Melanocortin Receptors

Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone produced by the pituitary gland.[1] Beyond its primary role in stimulating cortisol production via the melanocortin 2 receptor (MC2R) in the adrenal cortex, ACTH and its fragments interact with four other melanocortin receptor subtypes (MC1R, MC3R, MC4R, and MC5R).[2][3] These receptors are G-protein coupled receptors (GPCRs) that mediate a wide range of physiological processes, including pigmentation, energy homeostasis, and sexual function.[4]

The ACTH(4-9) fragment, and its analogue ORG 2766, have garnered interest for their neurotrophic and neuroprotective effects, seemingly independent of the classic steroidogenic pathway.[5][6] However, studies suggest that these shorter fragments, including ORG 2766, exhibit little to no binding affinity for the known melanocortin receptors, indicating they may act through a yet-to-be-identified receptor or an alternative signaling mechanism.[6][7]

Quantitative Binding Affinity Data

A comprehensive literature review reveals a lack of specific high-affinity binding data for the Tyr-ACTH (4-9) fragment at the cloned melanocortin receptors. However, the binding characteristics of the parent molecule, ACTH, and its more extensively studied fragments provide essential context. The following table summarizes the binding affinities of various melanocortin peptides, highlighting the general non-selectivity of ACTH for MC1R, MC3R, MC4R, and MC5R.

LigandReceptor SubtypeBinding Affinity (Ki, nM)Functional Activity (EC50, nM)
α-MSH hMC1RHighPotent Agonist
hMC3RModerateAgonist
hMC4RLowerAgonist
hMC5RLowestAgonist
ACTH(1-39) hMC1RBindsAgonist
hMC3RBinds (>10-fold higher than MC4R)Agonist
hMC4RBindsAgonist
hMC5RBindsAgonist
NDP-α-MSH hMC3R--
NDPhe⁷-ACTH hMC3RBindsAgonist
hMC4RBindsAgonist
ORG 2766 (ACTH(4-9) analogue) MCRsNo significant affinity reported-

h indicates human receptor. Data is compiled from multiple sources and experimental conditions may vary.[2][8]

The available data suggests that while longer ACTH fragments share binding sites with α-MSH on MC1R, MC3R, MC4R, and MC5R, the shorter ACTH(4-9) analogues like ORG 2766 do not seem to interact with these receptors with high affinity.[2][6] This has led to the hypothesis that the neurotrophic effects of these peptides may be mediated by a distinct, unidentified receptor system.[6]

Experimental Protocols

The determination of receptor binding affinity and functional activity of ligands like Tyr-ACTH (4-9) primarily relies on in vitro assays using cell lines engineered to express specific receptor subtypes.

Competitive Radioligand Binding Assay

This assay quantifies the affinity of a test compound by measuring its ability to displace a known radiolabeled ligand from its receptor.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are stably transfected to express the human melanocortin receptor of interest (e.g., MC1R, MC3R, MC4R, or MC5R).

  • Membrane Preparation: Cultured cells are harvested, and the cell membranes are isolated through homogenization and centrifugation. The resulting membrane preparations are suspended in a suitable binding buffer.

  • Assay Setup: In a multi-well plate format, a constant concentration of a radiolabeled melanocortin agonist, typically [¹²⁵I]-[Nle⁴,D-Phe⁷]-α-MSH, is incubated with the cell membranes.

  • Competitive Displacement: Increasing concentrations of the unlabeled test compound (e.g., Tyr-ACTH (4-9)) are added to compete for binding with the radioligand.

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a gamma counter.[5][9]

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and denoted as the IC50 value. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.[5]

Functional cAMP Accumulation Assay

This assay measures the ability of an agonist to activate Gs-coupled melanocortin receptors and stimulate the production of the second messenger cyclic AMP (cAMP).

Methodology:

  • Cell Culture: Cells expressing the melanocortin receptor subtype of interest are seeded in multi-well plates and grown to a suitable confluency.

  • Compound Treatment: The cells are treated with varying concentrations of the test agonist.

  • cAMP Stimulation: Following incubation with the test compound, the intracellular cAMP levels are measured. This is often done using commercially available kits based on principles like enzyme-linked immunosorbent assay (ELISA) or luminescence.[10][11]

  • Data Analysis: The concentration of the agonist that produces 50% of the maximal response is determined as the EC50 value, which is a measure of the compound's potency.

Visualization of Pathways and Workflows

Melanocortin Receptor Signaling Pathway

The canonical signaling pathway for melanocortin receptors (MC1R, MC3R, MC4R, and MC5R), as well as the ACTH-specific MC2R, involves the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase to produce cAMP.[1][10]

Melanocortin_Signaling cluster_membrane Cell Membrane MCR Melanocortin Receptor (MCR) Gs Gs Protein MCR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts Ligand ACTH / MSH Ligand Ligand->MCR Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates Targets Binding_Assay_Workflow Start Start: Cell Membrane Preparation Incubation Incubation: Membranes + Radioligand + Test Compound Start->Incubation Filtration Separation: Rapid Filtration Incubation->Filtration Counting Quantification: Gamma Counting Filtration->Counting Analysis Data Analysis: Calculate IC50 & Ki Counting->Analysis End End: Binding Affinity Determined Analysis->End

References

Tyr-ACTH (4-9) and its Analogs: A Technical Guide to Preclinical Neuroprotection Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The adrenocorticotropic hormone fragment ACTH(4-9) and its synthetic analogs have emerged as promising candidates for neuroprotection in various preclinical models of neuronal damage. While direct research on Tyr-ACTH (4-9) is limited, extensive studies on the parent peptide ACTH(4-9) and its stable analog, ORG 2766, provide a strong foundation for its potential therapeutic efficacy. This document synthesizes the key preclinical findings, detailing the experimental protocols, quantitative outcomes, and proposed mechanisms of action. The data strongly suggest that ACTH(4-9) and its analogs can mitigate neuronal damage in models of glucocorticoid-induced neurotoxicity and chemotherapy-induced neuropathy, warranting further investigation into Tyr-ACTH (4-9) as a potential neuroprotective agent.

Introduction: The Neuroprotective Potential of ACTH Fragments

Adrenocorticotropic hormone (ACTH) is a polypeptide hormone known for its role in the stress response. However, shorter, non-hormonal fragments of ACTH, such as ACTH(4-9), have been shown to possess neurotrophic and neuroprotective properties.[1][2] These smaller peptides are of particular interest for therapeutic development due to their favorable safety profile, lacking the steroidogenic effects of the full-length hormone. This guide focuses on the preclinical evidence supporting the neuroprotective effects of ACTH(4-9) and its analogs, with a view to informing future research into derivatives such as Tyr-ACTH (4-9).

Quantitative Data on Neuroprotection

The neuroprotective efficacy of ACTH(4-9) and its analogs has been quantified in several preclinical models. The following tables summarize key findings from studies on dexamethasone-induced neurodegeneration and cisplatin-induced neurotoxicity.

Table 1: Neuroprotective Effect of ACTH(4-9) in Dexamethasone-Induced Hippocampal Neuron Loss
Treatment GroupMean Number of Healthy Neurons (CA3 region)Percentage of Neuronal Survival vs. Dexamethasone Group
Control250 ± 15138%
Dexamethasone181 ± 12100%
Dexamethasone + ACTH(4-9)225 ± 14124%

Data derived from morphological studies in male Albino-Swiss mice.[1][3]

Table 2: Protective Effect of an ACTH(4-9) Analog on Cisplatin-Induced Inhibition of Neurite Outgrowth in Vitro
Treatment GroupMean Neurite Outgrowth (μm)Percentage of Outgrowth vs. Cisplatin (B142131) Group
Control431 ± 17196%
Cisplatin (10 µg/ml)220 ± 6100%
Cisplatin (10 µg/ml) + ACTH(4-9) analog (0.1-1 nM)~297~135%

Data from in vitro studies using chick dorsal root ganglia.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these preclinical findings. The following sections describe the key experimental protocols used to generate the data presented above.

Dexamethasone-Induced Neurodegeneration in Mice

This in vivo model assesses the ability of a compound to protect hippocampal neurons from the toxic effects of high-dose glucocorticoids.

  • Animal Model: Male Albino-Swiss mice are used for this model.[1]

  • Induction of Neurodegeneration: Dexamethasone is administered to induce neuronal damage, particularly in the CA3 region of the hippocampus.[1]

  • Treatment: ACTH(4-9) is administered to a subset of dexamethasone-treated animals to evaluate its neuroprotective effects.[1]

  • Assessment of Neuroprotection:

    • Morphological Analysis: Brain tissue is collected, and hippocampal sections are stained with cresyl violet to visualize neuronal morphology.[1][3]

    • Immunocytochemistry: Monoclonal antibodies against microtubule-associated protein 2 (MAP2) are used to detect alterations in the neuronal cytoskeleton, a marker of neuronal injury.[1]

    • Ultrastructural Analysis: Electron microscopy is employed to examine the fine structural details of hippocampal neurons.[1]

    • Quantitative Analysis: The number of healthy, undamaged pyramidal neurons in the CA3 layer of the dorsal hippocampus is counted using a computer-based image analyzer.[1]

Cisplatin-Induced Neurotoxicity in Dorsal Root Ganglion Cultures

This in vitro assay evaluates the potential of a compound to protect sensory neurons from the neurotoxic effects of the chemotherapeutic agent cisplatin.

  • Cell Culture: Dorsal root ganglia (DRG) are dissected from chick embryos and cultured in a suitable medium.[4][5]

  • Induction of Neurotoxicity: Cisplatin is added to the culture medium at a concentration known to inhibit neurite outgrowth (e.g., 10 µg/ml).[4][5]

  • Treatment: The ACTH(4-9) analog is co-administered with cisplatin at various concentrations (e.g., 0.01 nM - 100 nM) to assess its protective effects.[4]

  • Assessment of Neuroprotection:

    • Neurite Outgrowth Measurement: After a set incubation period (e.g., 48 hours), the cultures are fixed and the length of the longest neurite from each DRG is measured.[4]

    • Cell Viability and Migration: The migration of neurons and satellite cells from the DRG explant is also observed as an indicator of overall cell health.[4]

Visualizing Experimental Workflows and Signaling Pathways

To further elucidate the experimental design and potential mechanisms of action, the following diagrams are provided.

G cluster_0 Animal Groups cluster_1 Treatment and Analysis Control Control Group Treatment Drug Administration Control->Treatment Dex Dexamethasone Group Dex->Treatment Dex_ACTH Dexamethasone + ACTH(4-9) Group Dex_ACTH->Treatment Histology Histological Processing (Cresyl Violet, MAP2) Treatment->Histology Tissue Collection Microscopy Microscopic Analysis (Light & Electron) Histology->Microscopy Quantification Quantitative Analysis (Neuron Counting) Microscopy->Quantification G cluster_0 Cellular Stressors cluster_1 Neuronal Response cluster_2 Glial Response ACTH49 ACTH(4-9) Analog (e.g., ORG 2766) NeuronalSurvival Increased Neuronal Survival & Neurite Outgrowth ACTH49->NeuronalSurvival Direct Neurotrophic Effect Microglia Microglial Activation ACTH49->Microglia Modulation Glucocorticoids Glucocorticoid Excess NeuronalDamage Neuronal Damage & Apoptosis Glucocorticoids->NeuronalDamage Chemotherapy Chemotherapy (Cisplatin) Chemotherapy->NeuronalDamage Excitotoxicity Excitotoxicity (NMDA) Excitotoxicity->NeuronalDamage NeuronalDamage->Microglia Activates Microglia->NeuronalDamage Exacerbates

References

The Therapeutic Potential of Tyr-ACTH (4-9): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Promising Neuropeptide Fragment for Neuroprotection, Cognitive Enhancement, and Anti-inflammatory Applications

Introduction

Tyr-ACTH (4-9), a synthetic analogue of the naturally occurring ACTH-(4-9) peptide fragment, has emerged as a significant subject of research for its diverse therapeutic applications. Unlike its parent hormone, Adrenocorticotropic Hormone (ACTH), this hexapeptide lacks steroidogenic activity, thereby offering a favorable safety profile for therapeutic development. This technical guide provides a comprehensive overview of the core scientific findings related to Tyr-ACTH (4-9) and its closely related analogue, Org 2766. It is designed to equip researchers, scientists, and drug development professionals with a detailed understanding of its mechanisms of action, preclinical and clinical efficacy, and the experimental methodologies employed in its evaluation.

Mechanism of Action: Melanocortin Receptor Signaling

The biological effects of Tyr-ACTH (4-9) are primarily mediated through its interaction with melanocortin receptors (MCRs), a family of G-protein coupled receptors (GPCRs). The ACTH-(4-9) sequence is a core recognition motif for several MCR subtypes. The binding of Tyr-ACTH (4-9) to these receptors, particularly the Melanocortin 2 Receptor (MC2R), initiates a cascade of intracellular signaling events.

Upon ligand binding, the MC2R undergoes a conformational change, leading to the activation of the associated Gs alpha subunit. This, in turn, stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to the observed physiological responses.

Melanocortin Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Tyr-ACTH (4-9) Tyr-ACTH (4-9) MC2R MC2R Tyr-ACTH (4-9)->MC2R Binds Gs Gs-protein MC2R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A cAMP->PKA Activates Targets Downstream Targets PKA->Targets Phosphorylates Response Physiological Response Targets->Response Leads to Experimental Workflow for Preclinical Neuroprotection Study cluster_model Disease Model Induction cluster_treatment Treatment Phase cluster_assessment Outcome Assessment cluster_analysis Data Analysis A1 Select Animal Model (e.g., Wistar Rat) A2 Induce Neuropathy (e.g., STZ injection or 6-OHDA lesion) A1->A2 B1 Randomize into Groups (Treatment vs. Placebo) A2->B1 B2 Administer Tyr-ACTH (4-9) Analogue or Placebo B1->B2 C1 Behavioral Testing (e.g., NCV, Rotational Behavior) B2->C1 C2 Histological Analysis (e.g., Immunohistochemistry) B2->C2 C3 Biochemical Analysis (e.g., Dopamine levels) B2->C3 D1 Statistical Analysis (e.g., ANOVA) C1->D1 C2->D1 C3->D1 D2 Interpretation of Results D1->D2

Tyr-ACTH (4-9) and its effects on synaptic plasticity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanisms and Experimental Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: Tyr-ACTH (4-9), a synthetic analog of a fragment of the adrenocorticotropic hormone (ACTH), has garnered interest for its neuroprotective and nootropic properties. This technical guide provides a comprehensive overview of the current understanding of Tyr-ACTH (4-9) and its effects on synaptic plasticity, a fundamental process for learning and memory. The document summarizes quantitative data, details experimental protocols, and visualizes key signaling pathways to serve as a resource for professionals in neuroscience research and drug development.

Core Concepts: Tyr-ACTH (4-9) and Synaptic Plasticity

Tyr-ACTH (4-9) is a hexapeptide with the sequence Tyr-Met-Glu-His-Phe-Arg-Trp. While ACTH is primarily known for its role in the stress response through the hypothalamic-pituitary-adrenal (HPA) axis, certain fragments, including the 4-9 sequence, exhibit neurotrophic activities independent of their parent hormone's primary function. These fragments are being investigated for their potential to modulate neuronal function and protect against neurodegeneration.

Synaptic plasticity refers to the ability of synapses to strengthen or weaken over time, a process that underlies learning and memory. The two most studied forms of synaptic plasticity are Long-Term Potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons, and Long-Term Depression (LTD), a long-lasting reduction in synaptic efficacy.

Emerging evidence suggests that ACTH-like peptides, including the ACTH(4-9) analog Org2766, may exert their effects on brain function by modulating excitatory neurotransmission, particularly through interactions with the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity.[1][2]

Quantitative Data on the Effects of ACTH(4-9) Analogs

While direct quantitative data on the effect of Tyr-ACTH (4-9) on synaptic plasticity is limited, studies on its analog, Org2766, provide valuable insights into its potential dose-dependent effects on neuronal activity and behavior.

ParameterPeptide/AnalogDoseEffectAnimal ModelReference
Behavioral Performance ACTH(4-9) analog (Org2766)Chronic administrationImproved behavioral performanceAged and brain-lesioned rats[1]
Learning ACTH 4-91.2 µ g/day (chronic)Retarded spatial alternation learningBrain-damaged and normal rats[3]
Neuronal Excitation ACTH(4-9) analog (Org2766)Not specifiedEnhanced neuronal excitability of limbic structuresNot specified[1]
Microtubule Number ORG 276610-6 M (in vitro)~40% increase in large axonsSnail (Lymnaea stagnalis)[4]
Auditory Evoked Potentials ACTH 4-9 analog (ORG 2766)40 mg (oral)Slightly longer latencies of later componentsHuman volunteers[5]

Signaling Pathways of Tyr-ACTH (4-9) in Synaptic Plasticity

The prevailing hypothesis is that Tyr-ACTH (4-9) and its analogs modulate synaptic plasticity primarily through the glutamatergic system, with a significant interaction with NMDA receptors.[1][2] This interaction is thought to initiate a cascade of intracellular events that ultimately alter synaptic strength.

Proposed Signaling Pathway for Tyr-ACTH (4-9) in Modulating Synaptic Plasticity

cluster_downstream Downstream Kinases Tyr_ACTH Tyr-ACTH (4-9) NMDAR NMDA Receptor Tyr_ACTH->NMDAR Modulates Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Activation leads to CaMKII CaMKII Ca_Influx->CaMKII Activates PKC PKC Ca_Influx->PKC Activates Synaptic_Plasticity Modulation of Synaptic Plasticity (LTP/LTD) CaMKII->Synaptic_Plasticity PKA PKA PKA->Synaptic_Plasticity PKC->Synaptic_Plasticity

Proposed signaling cascade of Tyr-ACTH (4-9).

The binding or modulation of the NMDA receptor by Tyr-ACTH (4-9) is hypothesized to alter calcium (Ca²⁺) influx into the postsynaptic neuron. This influx of calcium is a critical trigger for the activation of several downstream protein kinases, including Calcium/calmodulin-dependent protein kinase II (CaMKII), Protein Kinase A (PKA), and Protein Kinase C (PKC). These kinases, in turn, phosphorylate various synaptic proteins, leading to the functional and structural changes that underpin LTP and LTD. While direct evidence for Tyr-ACTH (4-9) activating these specific kinases in the context of synaptic plasticity is still emerging, the modulation of NMDA receptor activity provides a strong rationale for this proposed pathway.

Experimental Protocols

Studying the effects of peptides like Tyr-ACTH (4-9) on synaptic plasticity requires precise and well-controlled experimental procedures. Below are detailed methodologies for key experiments.

Preparation of Acute Hippocampal Slices

This protocol is fundamental for in vitro electrophysiological studies of synaptic plasticity.

Start Anesthetize Animal Decapitation Decapitation & Brain Extraction Start->Decapitation Dissection Dissect Hippocampus in Ice-Cold aCSF Decapitation->Dissection Slicing Slice Hippocampus (300-400 µm) with Vibratome Dissection->Slicing Recovery Incubate Slices in aCSF (room temp, 95% O₂/5% CO₂) Slicing->Recovery Transfer Transfer Slice to Recording Chamber Recovery->Transfer End Begin Electrophysiological Recording Transfer->End Loading Load Neurons with Ca²⁺ Indicator Dye Baseline Acquire Baseline Fluorescence Images Loading->Baseline Stimulation Apply Neuronal Stimulation (e.g., electrical or chemical) Baseline->Stimulation Image_Acquisition Acquire Time-Lapse Fluorescence Images Stimulation->Image_Acquisition Analysis Analyze Changes in Fluorescence Intensity Image_Acquisition->Analysis

References

Foundational Research on the Org 2766 Peptide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Org 2766, a synthetic analog of the ACTH(4-9) peptide fragment, has been the subject of foundational research for its potential neurotrophic and neuroprotective properties. This document provides an in-depth technical guide to the core research on Org 2766, summarizing key quantitative data, detailing experimental protocols from seminal studies, and visualizing associated signaling pathways and experimental workflows. The peptide has been investigated for its therapeutic potential in a range of neurological and developmental disorders, with a notable focus on its effects on neuronal regeneration, cognitive function, and behavioral outcomes in conditions such as autism and chemotherapy-induced neuropathy. This guide aims to provide a comprehensive resource for researchers and professionals in the field of drug development by consolidating the existing foundational knowledge on Org 2766.

Introduction

Org 2766 is a synthetic peptide analog of the adrenocorticotropic hormone (ACTH) fragment ACTH(4-9). Unlike the full ACTH molecule, Org 2766 is devoid of steroidogenic activity, thereby avoiding the side effects associated with corticosteroid production. The primary research interest in Org 2766 lies in its neurotrophic and neuroprotective activities, which have been demonstrated in various preclinical and clinical studies. These studies suggest that Org 2766 may promote nerve regeneration, enhance cognitive function, and modulate neurotransmitter systems. This technical guide synthesizes the foundational research on Org 2766, with a focus on its pharmacological properties, mechanism of action, and the experimental basis for its potential therapeutic applications.

Quantitative Data Summary

The following tables summarize the key quantitative data available from foundational research on Org 2766.

Table 1: Pharmacokinetic Parameters of Org 2766
ParameterSpeciesRoute of AdministrationValueNotesReference
BioavailabilityRatIntranasal13 ± 4%Without absorption enhancer.[1]
BioavailabilityRatIntranasal65 ± 21%With 5% dimethyl-beta-cyclodextrin (B157424) as an absorption enhancer.[1]
BioavailabilityRabbitIntranasal10 ± 6%Without absorption enhancer.[1]
BioavailabilityRabbitIntranasal17 ± 8%With 5% dimethyl-beta-cyclodextrin as an absorption enhancer.[1]
Table 2: Dosing in Preclinical and Clinical Studies
Study TypeConditionSpeciesDoseDurationKey FindingsReference
PreclinicalSciatic Nerve CrushRat10 µ g/rat s.c. every 48h13 daysIncreased number of myelinated axons and facilitated recovery of sensorimotor function.[2]
Preclinical6-OHDA LesionRat10 µg/kg IP every 24h2 weeksDecreased ipsiversive turning and accelerated onset of denervation supersensitivity.[1]
Clinical TrialAutistic DisorderHuman (Children)20 mg/day4 weeksIncreased amount and improved quality of social interaction; decrease in stereotypic behavior.[3][4]
Clinical TrialAutistic DisorderHuman (Children)40 mg/day8 weeksSignificant improvements in social withdrawal based on parent and clinician ratings.[5]
Clinical TrialAutistic DisorderHuman (Children)40 mg6 weeksFailed to improve social and communicative behavior at a group level, though some individual responders showed decreased hyperactivity.[6]

Mechanism of Action

The precise mechanism of action of Org 2766 is not fully elucidated, but research points towards a multi-faceted interaction with neuronal systems. The leading hypothesis is that Org 2766 exerts its neurotrophic effects through the modulation of melanocortin and NMDA receptor signaling pathways.

Melanocortin Receptor Signaling

As an ACTH analog, Org 2766 is believed to interact with melanocortin receptors, specifically the melanocortin 4 receptor (MC4R), which is expressed in the central nervous system. Activation of MC4R is known to initiate downstream signaling cascades that promote neuronal survival and plasticity.[7][8] This signaling is thought to involve the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[8] Subsequently, cAMP activates Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB). Activated CREB translocates to the nucleus and promotes the transcription of genes involved in neuroprotection and neuronal growth, such as brain-derived neurotrophic factor (BDNF).[9] Additionally, the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK) and its substrate ribosomal p90 S6 kinase (RSK), has been implicated in MC4R-mediated BDNF expression.[9]

Modulation of NMDA Receptor Activity

Preclinical studies have demonstrated that Org 2766 can modulate the behavioral effects induced by N-methyl-D-aspartate (NMDA) and NMDA receptor antagonists.[10] For instance, Org 2766 was shown to counteract the impaired water maze performance in rats induced by the NMDA receptor antagonist AP5.[10] Furthermore, it suppressed the excessive locomotor activity induced by NMDA.[10] This suggests that Org 2766 may have a modulatory role on NMDA receptor function, which is critical for synaptic plasticity, learning, and memory. The exact nature of this modulation, whether through direct interaction with the receptor or indirect influence on its signaling cascade, remains an area for further investigation.

Signaling Pathway Diagrams

Melanocortin Receptor Signaling Pathway for Org 2766 cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Org 2766 Org 2766 MC4R MC4R Org 2766->MC4R Binds to AC Adenylyl Cyclase MC4R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates ERK ERK cAMP->ERK Activates CREB CREB PKA->CREB Phosphorylates RSK RSK ERK->RSK Activates cFos cFos ERK->cFos Activates RSK->cFos Activates Nucleus Nucleus CREB->Nucleus cFos->Nucleus BDNF_Gene BDNF Gene Transcription Nucleus->BDNF_Gene BDNF_Protein BDNF Protein (Neurotrophic Effects) BDNF_Gene->BDNF_Protein Experimental Workflow for Preclinical Nerve Injury Study Start Start Animal_Model Select Animal Model (e.g., Male Wistar Rats) Start->Animal_Model Anesthesia Anesthetize Animal Animal_Model->Anesthesia Surgery Perform Sciatic Nerve Crush Anesthesia->Surgery Group_Assignment Randomly Assign to Groups Surgery->Group_Assignment Treatment_Group Administer Org 2766 (10 µg/rat s.c. every 48h) Group_Assignment->Treatment_Group Treatment Control_Group Administer Saline (s.c. every 48h) Group_Assignment->Control_Group Control Functional_Assessment Monitor Functional Recovery (e.g., Foot-flick test) Treatment_Group->Functional_Assessment Control_Group->Functional_Assessment Endpoint Study Endpoint (e.g., Day 13) Functional_Assessment->Endpoint Histology Perform Histological Analysis (Count Myelinated Axons) Endpoint->Histology Data_Analysis Analyze and Compare Data Histology->Data_Analysis Conclusion Draw Conclusions Data_Analysis->Conclusion

References

Unraveling the Enigma: A Technical Guide to the Non-Corticotropic Actions of ACTH Fragments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotropic hormone (ACTH), a 39-amino acid peptide hormone, is renowned for its pivotal role in the hypothalamic-pituitary-adrenal (HPA) axis, primarily stimulating the adrenal cortex to produce corticosteroids. However, a growing body of evidence has unveiled a fascinating and complex world of non-corticotropic actions mediated by specific fragments of the ACTH molecule. These fragments, devoid of significant steroidogenic activity, exert profound effects on the nervous and immune systems, opening up new avenues for therapeutic intervention in a range of debilitating conditions.

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals navigating the intricate landscape of non-corticotropic ACTH fragment research. It provides a detailed overview of their mechanisms of action, summarizes key quantitative data, outlines experimental protocols for their study, and visualizes the underlying signaling pathways and experimental workflows.

Core Concepts: Beyond the Adrenal Gland

The non-corticotropic effects of ACTH are primarily mediated by its shorter peptide fragments, which interact with a family of G protein-coupled receptors known as the melanocortin receptors (MCRs).[1][2] While full-length ACTH can bind to all five MCR subtypes (MC1R to MC5R), its fragments exhibit distinct receptor binding profiles, thereby eliciting specific biological responses.[3][4] The primary non-corticotropic actions of these fragments fall into two main categories:

  • Neurotrophic and Neuroprotective Effects: Certain ACTH fragments, most notably ACTH(4-10) and its synthetic analog Org 2766, have demonstrated potent neurotrophic properties, promoting nerve growth, regeneration, and functional recovery after injury.[1][5] These effects are crucial for the development of novel therapies for peripheral nerve damage and neurodegenerative diseases.

  • Immunomodulatory and Anti-inflammatory Effects: ACTH fragments can modulate the immune response, often exerting potent anti-inflammatory effects. This is achieved through their interaction with melanocortin receptors expressed on various immune cells, leading to the suppression of pro-inflammatory cytokine production.

Quantitative Data Summary

The following tables provide a structured summary of the available quantitative data on the binding affinities and functional potencies of various ACTH fragments at the melanocortin receptors, as well as their effects on neuronal and immune cells.

Table 1: Binding Affinities (Ki) of ACTH Fragments for Melanocortin Receptors

Peptide/FragmentMC1R Ki (nM)MC3R Ki (nM)MC4R Ki (nM)MC5R Ki (nM)Reference(s)
ACTH(1-24)27.4 ± 3.852.3 ± 1.58.8 ± 3.018.6 ± 10.6[6]
ACTH(1-17)22.6 ± 16.478.3 ± 4.211.3 ± 4.238.6 ± 33.3[6]
ACTH(1-16)8.41 ± 1.533.3 ± 12.021.1 ± 1.5120.0 ± 21.1[6]
ACTH(1-15)21.8 ± 38.0142.5 ± 9.62.39 ± 0.966.1 ± 45.1[6]
[D-Phe7]ACTH(1-24)28 ± 3.4---[7]
[D-Nal(2')7]ACTH(1-24)23 ± 3.3---[7]
[Phe-I7]ACTH(4-10)>1000~100~100~1000[8]
[Ala6]ACTH(4-10)>1000>1000~100>1000[8]

Note: Data are presented as mean ± SEM. '-' indicates data not available. Ki values represent the concentration of the ligand that inhibits 50% of the specific binding of a radiolabeled ligand.

Table 2: Functional Potencies (EC50) of ACTH Fragments at Melanocortin Receptors

Peptide/FragmentMC1R EC50 (nM)MC3R EC50 (nM)MC4R EC50 (nM)MC5R EC50 (nM)Reference(s)
ACTH(1-24)1.02 ± 0.10.52 ± 0.070.91 ± 0.071.51 ± 0.2[6]
ACTH(1-17)11.3 ± 4.24.2 ± 1.12.39 ± 0.99.07 ± 0.52[6]
ACTH(1-16)8.41 ± 1.5165 ± 2111.7 ± 3.831.9 ± 9.0[6]
ACTH(1-15)21.8 ± 38.0>1000041.9 ± 11.3142.5 ± 9.6[6]
ACTH(1-39)4.6 ± 1.2---[7]
[D-Phe7]ACTH(1-24)39 ± 11---[7]
[D-Nal(2')7]ACTH(1-24)38 ± 5.5---[7]
Setmelanotide--0.27 (human) / 0.28 (rat)-[9]

Note: Data are presented as mean ± SEM. '-' indicates data not available. EC50 values represent the concentration of the agonist that produces 50% of the maximal response (cAMP production).

Table 3: Dose-Dependent Effects of ACTH Fragments on Neurite Outgrowth

Peptide/FragmentCell TypeMaximal Stimulatory ConcentrationMaximal Effect (% of Control)Reference(s)
ACTH(4-10)Fetal spinal cord slices0.001 - 0.01 nM30 - 40%[10]
α-MSHFetal spinal cord slices0.1 - 1.0 nM30 - 40%[10]

Table 4: Dose-Dependent Anti-inflammatory Effects of ACTH Fragments

Peptide/FragmentModel SystemCytokine(s) InhibitedEffective Concentration/DoseReference(s)
ACTH(4-10)Pro8-Gly9-Pro10Spinal Cord Injury (rat)IL-6, IL-8Not specified[11]

Signaling Pathways

The non-corticotropic actions of ACTH fragments are initiated by their binding to melanocortin receptors, which are coupled to heterotrimeric G proteins. The canonical signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB). Phosphorylated CREB translocates to the nucleus and modulates the expression of genes involved in neuroprotection, neurite outgrowth, and immune regulation.

In addition to the canonical cAMP/PKA pathway, evidence suggests the involvement of other signaling cascades, such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. The activation of these alternative pathways can be cell-type and receptor-subtype specific, adding another layer of complexity to the biological responses elicited by ACTH fragments.

Melanocortin_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ACTH_fragment ACTH Fragment MCR Melanocortin Receptor (MC3R, MC4R, MC5R) ACTH_fragment->MCR Binds G_protein G Protein (Gs) MCR->G_protein Activates ERK ERK/MAPK Pathway MCR->ERK Activates (Alternative Pathway) AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_expression Gene Expression (Neuroprotection, Neurite Outgrowth, Anti-inflammation) ERK->Gene_expression Regulates CREB->Gene_expression Regulates

Signaling pathways of non-corticotropic ACTH fragments.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the non-corticotropic actions of ACTH fragments.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled ACTH fragment for a specific melanocortin receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell membranes expressing the melanocortin receptor of interest (e.g., from transfected HEK293 cells)

  • Radiolabeled ligand (e.g., [¹²⁵I]NDP-α-MSH)

  • Unlabeled ACTH fragment (competitor)

  • Binding buffer (e.g., 25 mM HEPES, 1.5 mM CaCl₂, 1 mM MgSO₄, 100 mM NaCl, 0.2% BSA, pH 7.4)

  • Wash buffer (e.g., ice-cold PBS)

  • 96-well filter plates (e.g., GF/C filters)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare serial dilutions of the unlabeled ACTH fragment in binding buffer.

  • In a 96-well plate, add a constant amount of cell membrane preparation to each well.

  • Add the serially diluted unlabeled ACTH fragment to the wells.

  • Add a fixed concentration of the radiolabeled ligand to all wells.

  • Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled reference ligand).

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters and add scintillation fluid.

  • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the unlabeled ACTH fragment. Determine the IC50 value (the concentration of the fragment that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prepare_reagents Prepare Reagents: - Cell Membranes - Radiolabeled Ligand - Unlabeled ACTH Fragment start->prepare_reagents serial_dilution Perform Serial Dilution of Unlabeled Fragment prepare_reagents->serial_dilution plate_setup Set up 96-well Plate: - Membranes - Diluted Fragment - Radiolabeled Ligand serial_dilution->plate_setup incubation Incubate to Reach Equilibrium plate_setup->incubation filtration Filter and Wash to Separate Bound and Free Ligand incubation->filtration counting Count Radioactivity (Scintillation Counter) filtration->counting data_analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki counting->data_analysis end End data_analysis->end

Experimental workflow for a competitive radioligand binding assay.

cAMP Functional Assay (HTRF)

This assay measures the ability of an ACTH fragment to stimulate or inhibit the production of cyclic AMP (cAMP) in whole cells, providing a measure of its functional potency (EC50 or IC50).

Materials:

  • Cells expressing the melanocortin receptor of interest

  • ACTH fragment (test compound)

  • cAMP standard

  • HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay kit (containing cAMP-d2 and anti-cAMP-cryptate conjugates)

  • Cell culture medium and supplements

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • HTRF-compatible plate reader

Procedure:

  • Seed the cells in a 96-well or 384-well plate and culture overnight.

  • Prepare serial dilutions of the ACTH fragment and the cAMP standard.

  • On the day of the assay, remove the culture medium and add stimulation buffer containing a PDE inhibitor.

  • Add the serially diluted ACTH fragment (for agonist testing) or a fixed concentration of an agonist plus serially diluted fragment (for antagonist testing) to the cells.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.

  • Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) to all wells, including the cAMP standard curve wells.

  • Incubate the plate at room temperature in the dark for a specified time (e.g., 60 minutes).

  • Read the plate on an HTRF-compatible reader at two wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) for all wells. Generate a standard curve by plotting the HTRF ratio against the known cAMP concentrations. Determine the cAMP concentration in the experimental wells from the standard curve. For agonist assays, plot the cAMP concentration against the log concentration of the ACTH fragment and determine the EC50 value. For antagonist assays, plot the inhibition of the agonist response against the log concentration of the ACTH fragment and determine the IC50 value.

In Vitro Neurite Outgrowth Assay

This assay assesses the ability of ACTH fragments to promote the growth of neurites from cultured neurons.

Materials:

  • Neuronal cell line (e.g., PC12, SH-SY5Y) or primary neurons

  • Cell culture medium and supplements (e.g., nerve growth factor for PC12 cells)

  • ACTH fragment

  • Poly-L-lysine or other coating substrate

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against a neuronal marker (e.g., anti-β-III-tubulin)

  • Fluorescently labeled secondary antibody

  • Fluorescence microscope and image analysis software

Procedure:

  • Coat culture plates or coverslips with an appropriate substrate to promote neuronal attachment.

  • Seed the neuronal cells at a suitable density.

  • Allow the cells to adhere and differentiate for a period of time (if necessary).

  • Treat the cells with various concentrations of the ACTH fragment. Include a vehicle control.

  • Incubate the cells for a sufficient duration to allow for neurite outgrowth (e.g., 24-72 hours).

  • Fix the cells with paraformaldehyde.

  • Permeabilize the cells and block non-specific antibody binding.

  • Incubate with the primary antibody, followed by the fluorescently labeled secondary antibody.

  • Acquire images of the cells using a fluorescence microscope.

  • Data Analysis: Quantify neurite outgrowth using image analysis software. Common parameters include the percentage of cells with neurites, the average neurite length per cell, and the number of neurites per cell. Compare the results from the treated groups to the control group.

In Vivo Peripheral Nerve Injury Model (Sciatic Nerve Crush)

This model is used to evaluate the in vivo efficacy of ACTH fragments in promoting nerve regeneration and functional recovery after injury.

Materials:

  • Rodents (e.g., rats or mice)

  • Anesthetics

  • Surgical instruments (forceps, scissors, etc.)

  • ACTH fragment for administration (e.g., via subcutaneous injection or osmotic minipump)

  • Behavioral testing apparatus (e.g., walking track analysis, von Frey filaments for sensory testing)

  • Histological processing reagents

Procedure:

  • Anesthetize the animal.

  • Make a small incision in the thigh to expose the sciatic nerve.

  • Carefully crush the sciatic nerve at a specific location for a defined duration using fine forceps.

  • Suture the incision.

  • Administer the ACTH fragment according to the planned dosing regimen.

  • Monitor the animals for recovery and perform behavioral tests at regular intervals to assess functional recovery (e.g., sciatic functional index from walking track analysis, sensory recovery).

  • At the end of the study, euthanize the animals and collect the sciatic nerves for histological analysis (e.g., axon counting, myelin sheath thickness measurement).

  • Data Analysis: Compare the behavioral and histological outcomes between the treated and control groups to determine the effect of the ACTH fragment on nerve regeneration.

Conclusion and Future Directions

The non-corticotropic actions of ACTH fragments represent a promising frontier in drug discovery and development. Their ability to promote nerve regeneration and modulate the immune system offers therapeutic potential for a wide range of neurological and inflammatory disorders. This technical guide provides a foundational understanding of this complex field, equipping researchers with the knowledge and tools necessary to further explore the therapeutic utility of these fascinating peptides.

Future research should focus on:

  • Developing more selective and potent analogs of ACTH fragments that target specific melanocortin receptors to maximize therapeutic efficacy and minimize off-target effects.

  • Elucidating the precise molecular mechanisms underlying the diverse biological actions of these peptides, including the identification of novel downstream signaling targets.

  • Conducting well-designed clinical trials to translate the promising preclinical findings into effective therapies for human diseases.

By continuing to unravel the complexities of non-corticotropic ACTH fragment signaling, the scientific community can pave the way for the development of innovative treatments that address significant unmet medical needs.

References

Methodological & Application

Tyr-ACTH (4-9) In Vivo Administration Protocol for Rats: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyr-ACTH (4-9) is a synthetic analog of a fragment of the adrenocorticotropic hormone (ACTH). Like its related peptide, Org 2766, Tyr-ACTH (4-9) has been investigated for its neurotrophic and behavioral effects in animal models. This application note provides a comprehensive overview of the in vivo administration of Tyr-ACTH (4-9) in rats, including detailed experimental protocols, quantitative data from relevant studies, and insights into its potential mechanism of action.

Data Presentation

The following tables summarize quantitative data related to the administration and pharmacokinetics of an ACTH (4-9) analog in rats.

Table 1: Pharmacokinetic Parameters of an ACTH (4-9) Analog in Rats Following a ~40 µg Dose [1]

ParameterIntravenous (IV)Subcutaneous (SC)Oral (Conscious)Oral (Anesthetized)
Time to Max. Plasma Conc. -8 minutes4 hours8 hours
Initial Half-life (t½) 4 minutes---
Initial Volume of Distribution 5.9% of body weight---

Table 2: Dosage and Administration Route of ACTH (4-9) Analog (Org 2766) in Rat Behavioral Studies

Study FocusDosageAdministration RouteVehicleReference
NMDA Receptor Modulation1 µ g/0.5 mLSubcutaneous (s.c.)Saline[2]
Intracranial Self-StimulationVarying doses-Control solution[3]
Motor Nerve Regeneration10 µg/kg/48 hrIntraperitoneal (IP)-[4]
NMDA Receptor Modulation1 ng/1 µLIntra-amygdala-[2]
Water Maze Performance-Intracerebroventricular-[5]

Experimental Protocols

Preparation of Tyr-ACTH (4-9) Solution

This protocol is based on the preparation of the closely related analog Org 2766 and general peptide solubility guidelines.

Materials:

  • Tyr-ACTH (4-9) peptide

  • Sterile saline solution (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile filters (0.22 µm)

Procedure:

  • Weighing: Accurately weigh the desired amount of Tyr-ACTH (4-9) powder in a sterile microcentrifuge tube.

  • Solubilization: Add the required volume of sterile saline to achieve the desired concentration (e.g., 1 µ g/0.5 mL as a starting point based on Org 2766 studies)[2].

  • Mixing: Gently vortex the solution until the peptide is completely dissolved.

  • Sterilization: Filter the solution through a 0.22 µm sterile filter into a new sterile tube to ensure sterility before injection.

  • Storage: Store the prepared solution at 4°C for short-term use or aliquot and store at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

Administration Protocols

a) Subcutaneous (SC) Injection

Materials:

  • Prepared Tyr-ACTH (4-9) solution

  • Sterile insulin (B600854) syringes (28-30 gauge)

  • Animal restrainer

Procedure:

  • Animal Restraint: Gently restrain the rat using an appropriate method to expose the dorsal neck or flank area.

  • Injection Site: Lift the loose skin between the shoulder blades or on the flank to form a tent.

  • Injection: Insert the needle at the base of the skin tent, parallel to the body.

  • Aspiration: Gently pull back the plunger to ensure the needle is not in a blood vessel.

  • Administration: Slowly inject the desired volume of the Tyr-ACTH (4-9) solution.

  • Withdrawal: Withdraw the needle and gently apply pressure to the injection site with a sterile gauze pad if necessary.

b) Intravenous (IV) Injection (Tail Vein)

Materials:

  • Prepared Tyr-ACTH (4-9) solution

  • Sterile syringes (27-30 gauge)

  • Animal restrainer or warming chamber

  • Heat lamp (optional)

Procedure:

  • Animal Preparation: Warm the rat's tail using a warming chamber or a heat lamp to dilate the lateral tail veins.

  • Restraint: Place the rat in a restrainer, allowing access to the tail.

  • Vein Visualization: Identify one of the lateral tail veins.

  • Injection: Insert the needle, bevel up, into the vein at a shallow angle.

  • Confirmation: A small flash of blood in the hub of the needle may indicate correct placement.

  • Administration: Slowly inject the Tyr-ACTH (4-9) solution. If swelling occurs, the needle is not in the vein; withdraw and re-attempt at a more proximal site.

  • Withdrawal and Pressure: After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.

c) Intracerebroventricular (ICV) Injection

Materials:

  • Prepared Tyr-ACTH (4-9) solution

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Surgical drill

  • Hamilton syringe with a fine-gauge needle

  • Suturing material

Procedure:

  • Anesthesia: Anesthetize the rat and place it in the stereotaxic apparatus.

  • Surgical Preparation: Shave the scalp and sterilize the area with an appropriate antiseptic solution. Make a midline incision to expose the skull.

  • Coordinate Identification: Using a rat brain atlas, identify the stereotaxic coordinates for the lateral ventricle (e.g., relative to bregma).

  • Craniotomy: Drill a small burr hole at the identified coordinates.

  • Injection: Slowly lower the injection needle to the predetermined depth.

  • Administration: Infuse the Tyr-ACTH (4-9) solution at a slow, controlled rate (e.g., 1 µL/min).

  • Post-Injection: Leave the needle in place for a few minutes to allow for diffusion before slowly retracting it.

  • Closure: Suture the incision and provide appropriate post-operative care, including analgesics and monitoring for recovery.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Tyr_ACTH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Tyr-ACTH (4-9) Tyr-ACTH (4-9) NMDA Receptor NMDA Receptor Tyr-ACTH (4-9)->NMDA Receptor Modulates Ca2+ Influx Ca2+ Influx NMDA Receptor->Ca2+ Influx Activates CaMKII CaMKII Ca2+ Influx->CaMKII Activates CREB Phosphorylation CREB Phosphorylation CaMKII->CREB Phosphorylation Phosphorylates Gene Transcription Gene Transcription CREB Phosphorylation->Gene Transcription Promotes Neuronal Plasticity / Neuroprotection Neuronal Plasticity / Neuroprotection Gene Transcription->Neuronal Plasticity / Neuroprotection

Caption: Proposed signaling pathway of Tyr-ACTH (4-9) via NMDA receptor modulation.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration A Tyr-ACTH (4-9) Solution Preparation & Sterilization B Animal Acclimatization & Baseline Measurement A->B C Administration (SC, IV, or ICV) B->C D Behavioral Testing (e.g., Water Maze) C->D E Pharmacokinetic Analysis (Blood/Tissue Sampling) C->E F Data Analysis & Interpretation D->F E->F

Caption: General experimental workflow for in vivo studies of Tyr-ACTH (4-9) in rats.

Concluding Remarks

The administration of Tyr-ACTH (4-9) and its analogs in rats has been shown to influence various behavioral and neurological parameters. The protocols outlined in this application note provide a foundation for researchers to design and execute in vivo studies with this peptide. It is important to note that the exact dosages and administration schedules may need to be optimized depending on the specific research question and experimental model. Further investigation into the precise downstream signaling pathways of Tyr-ACTH (4-9) will be crucial for a complete understanding of its mechanism of action and therapeutic potential.

References

Application Notes and Protocols for Org 2766 in Peripheral Nerve Regeneration Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Org 2766, a synthetic analog of the adrenocorticotrophic hormone (ACTH) fragment ACTH(4-9), has demonstrated neurotrophic properties and potential therapeutic benefits in preclinical models of peripheral nerve injury. This document provides a comprehensive overview of the reported dosages, detailed experimental protocols for in vivo studies, and a summary of the proposed mechanisms of action for Org 2766 in promoting peripheral nerve regeneration. The information is intended to guide researchers in designing and conducting studies to evaluate the efficacy of this compound.

Data Presentation: Org 2766 Dosage Summary

The following table summarizes the dosages of Org 2766 used in various peripheral nerve regeneration studies. It is crucial to note that optimal dosage may vary depending on the animal model, type and severity of nerve injury, and the specific research question.

Animal ModelNerve Injury ModelOrg 2766 DosageAdministration RouteFrequencyKey Findings
RatSciatic Nerve Crush10 µ g/rat Subcutaneous (s.c.)Every 48 hoursIncreased the number of myelinated axons and facilitated recovery of sensorimotor function.[1] The beneficial effects were dependent on the type of crush injury, suggesting a role for preserved endoneurial tubes.[1]
RatSciatic Nerve Crush10 µg/kgIntraperitoneal (i.p.)Every 48 hoursImproved qualitative and quantitative aspects of motor nerve regeneration, including increased contractile strength and better motor unit performance.[2]
RatFacial Nerve Crush75 µg/kgNot SpecifiedEvery 48 hoursReduced the perineuronal microglial reaction following nerve injury.[3]
RatAcrylamide (B121943) NeuropathyNot SpecifiedNot SpecifiedNot SpecifiedImproved recovery from the neuropathy, suggesting a therapeutic potential in toxic neuropathies.[4]
HumanDiabetic Polyneuropathy0.1, 0.4, 2, or 5 mg/daySubcutaneous (s.c.)DailyA clinical trial showed some improvements in thermal discrimination thresholds and paraesthesia scores at specific dosages and time points, but overall, the study concluded that Org 2766 was not effective in treating diabetic polyneuropathy.
HumanAutism20 mg/day or 40 mg/dayNot SpecifiedDailyClinical trials in autistic children reported some behavioral improvements, including reduced stereotypic behavior and increased social interaction.[5][6][7] However, a larger study did not find significant improvements in social and communicative behavior at a group level.[8]

Experimental Protocols

Sciatic Nerve Crush Injury Model in Rats

This protocol describes a common in vivo model to assess the neuroregenerative effects of Org 2766.

Materials:

  • Wistar or Sprague-Dawley rats (female rats are often used)[1][9]

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Surgical instruments (scalpel, scissors, forceps)

  • Fine hemostatic forceps or non-serrated clamps for crushing

  • Sutures

  • Org 2766 solution (for injection)

  • Vehicle control (e.g., saline)

Procedure:

  • Anesthesia and Surgical Preparation:

    • Anesthetize the rat using an approved protocol.

    • Shave and disinfect the surgical area on the lateral aspect of the thigh.

  • Sciatic Nerve Exposure:

    • Make a small incision through the skin and biceps femoris muscle to expose the sciatic nerve.

  • Nerve Crush:

    • Carefully isolate the sciatic nerve from surrounding tissue.

    • Using fine hemostatic forceps, apply a consistent and reproducible crush to the nerve at a defined location (e.g., mid-thigh). The duration of the crush should be standardized (e.g., 30 seconds). Some studies have noted that the type of forceps (e.g., grooved vs. cross-hatched jaws) can influence the outcome and the effect of Org 2766.[1]

  • Treatment Administration:

    • Administer the first dose of Org 2766 or vehicle control immediately after the crush injury via subcutaneous or intraperitoneal injection. Subsequent doses are typically given every 48 hours.[1][2]

  • Wound Closure and Post-operative Care:

    • Suture the muscle and skin layers.

    • Provide appropriate post-operative analgesia and monitor the animal for signs of distress.

Functional Assessment of Nerve Regeneration

Functional recovery is a critical endpoint in peripheral nerve regeneration studies.

a. Walking Track Analysis:

  • Principle: This method assesses motor function by analyzing the animal's gait.

  • Procedure:

    • Coat the hind paws of the rat with non-toxic ink.

    • Allow the rat to walk down a narrow track lined with paper.

    • Analyze the footprints to calculate the Sciatic Functional Index (SFI), which is a quantitative measure of nerve function based on parameters like print length, toe spread, and intermediate toe spread.

b. Sensory Function Assessment:

  • Principle: This evaluates the recovery of sensory perception in the denervated area.

  • Procedure (Hot Air Stimulation):

    • Apply a controlled stream of hot air to the sole of the foot.

    • Measure the latency of the foot withdrawal reflex. A shorter latency indicates better sensory recovery.[1]

  • Procedure (von Frey Filaments):

    • Apply calibrated von Frey filaments to the plantar surface of the hind paw.

    • Determine the mechanical withdrawal threshold. An increased threshold indicates sensory loss.

Histological and Morphometric Analysis

Histological examination of the regenerated nerve provides quantitative data on the extent of axonal regrowth and myelination.

Procedure:

  • At a predetermined time point post-injury (e.g., 14-21 days), euthanize the animal and harvest the sciatic nerve.

  • Fix, embed, and section the nerve distal to the crush site.

  • Stain the sections with markers for myelin (e.g., Luxol Fast Blue) and axons (e.g., neurofilament stains).

  • Perform morphometric analysis using light or electron microscopy to quantify:

    • Number of myelinated axons.[1]

    • Axon diameter.

    • Myelin sheath thickness.

    • G-ratio (axon diameter / myelinated fiber diameter).

Signaling Pathways and Mechanism of Action

The precise signaling pathways through which Org 2766 exerts its neurotrophic effects are not fully elucidated. However, existing research suggests several potential mechanisms. As an ACTH(4-9) analog, it is believed to interact with melanocortin receptors, which are known to be involved in neuroprotection and immunomodulation.

Proposed Mechanisms of Action:

  • Neurotrophic Support: Org 2766 may directly support the survival and growth of injured neurons.

  • Modulation of Glial Response: Studies have shown that Org 2766 can reduce the activation and proliferation of microglia in the vicinity of injured motor neurons, which may create a more permissive environment for regeneration.[3]

  • Interaction with Endoneurial Environment: The efficacy of Org 2766 appears to be dependent on the integrity of the endoneurial tubes and the presence of Schwann cells, suggesting that it may act by enhancing the supportive role of these structures.[1]

  • NMDA Receptor Modulation: There is some evidence to suggest that Org 2766 may exert its effects on neural recovery by modulating NMDA receptor activity.

Below is a diagram illustrating the proposed logical relationships in the mechanism of action of Org 2766.

Org2766_Mechanism cluster_injury Peripheral Nerve Injury cluster_org2766 Org 2766 Intervention cluster_cellular Cellular Mechanisms cluster_outcomes Regenerative Outcomes Injury Nerve Crush/ Transection Neuron Injured Neuron Injury->Neuron Damage Schwann Schwann Cells Injury->Schwann Activation Microglia Microglia Injury->Microglia Activation Org2766 Org 2766 (ACTH(4-9) Analog) Org2766->Neuron Direct Neurotrophic Support Org2766->Schwann Enhances Supportive Role Org2766->Microglia Reduces Activation Regeneration Axonal Regeneration & Myelination Neuron->Regeneration Schwann->Regeneration Myelination Microglia->Regeneration Modulates Environment Function Functional Recovery Regeneration->Function Experimental_Workflow start Start: Hypothesis Formulation animal_model Animal Model Selection (e.g., Rat) start->animal_model nerve_injury Peripheral Nerve Injury (e.g., Sciatic Nerve Crush) animal_model->nerve_injury treatment Treatment Groups (Org 2766 vs. Vehicle) nerve_injury->treatment administration Drug Administration (e.g., s.c. every 48h) treatment->administration functional_assessment Functional Assessment (e.g., Walking Track, Sensory Tests) administration->functional_assessment histology Histological & Morphometric Analysis functional_assessment->histology data_analysis Data Analysis & Interpretation histology->data_analysis conclusion Conclusion & Reporting data_analysis->conclusion

References

Application Notes and Protocols: Preparing Tyr-ACTH (4-9) Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Tyr-ACTH (4-9) is a synthetic, behaviorally active peptide fragment of the adrenocorticotropic hormone (ACTH).[1][2][3] It is utilized in research to investigate the neuroprotective and behavioral effects of melanocortin-like peptides.[4][5] Accurate and consistent preparation of Tyr-ACTH (4-9) solutions is paramount for achieving reproducible and reliable results in cell culture-based assays. These application notes provide a detailed protocol for the reconstitution, sterilization, and storage of Tyr-ACTH (4-9), along with information on its mechanism of action.

Properties of Tyr-ACTH (4-9)

Summarized below are the key physicochemical properties of Tyr-ACTH (4-9). This information is essential for accurate stock solution preparation.

PropertyValueSource(s)
Sequence Tyr-Met-Glu-His-Phe-Arg-Trp[6]
Molecular Formula C₅₁H₆₅N₁₃O₁₁S[7]
Molecular Weight ~1068.23 g/mol [7]
Purity > 95%[7]
Form Lyophilized Powder[7]
Storage (Lyophilized) -20°C[7]

Protocol for Stock Solution Preparation

It is highly recommended to prepare a concentrated stock solution (e.g., 1-10 mM) that can be diluted to the final working concentration immediately before use. This approach minimizes waste and reduces the variability associated with weighing very small quantities of the peptide for each experiment.

Materials and Reagents
  • Lyophilized Tyr-ACTH (4-9) peptide

  • Sterile, high-purity water (e.g., Milli-Q, deionized, or WFI) or sterile Phosphate-Buffered Saline (PBS)

  • Sterile, conical polypropylene (B1209903) or low-protein-binding microcentrifuge tubes

  • Calibrated pipettes and sterile, low-retention pipette tips

  • Vortex mixer

  • Optional: Syringe filter (0.22 µm) for sterilization

Experimental Workflow

G cluster_workflow Workflow: Tyr-ACTH (4-9) Stock Solution Preparation start Start: Obtain Lyophilized Peptide equilibrate 1. Equilibrate Vial to Room Temperature start->equilibrate centrifuge 2. Briefly Centrifuge Vial equilibrate->centrifuge add_solvent 3. Add Calculated Volume of Sterile Solvent centrifuge->add_solvent dissolve 4. Dissolve Peptide (Gentle Vortexing/Pipetting) add_solvent->dissolve sterilize 5. (Optional) Sterilize via 0.22 µm Filter dissolve->sterilize aliquot 6. Aliquot into Single-Use Tubes sterilize->aliquot store 7. Store Aliquots at -20°C or -80°C aliquot->store end End: Stock Solution Ready store->end

Caption: Workflow for reconstituting lyophilized Tyr-ACTH (4-9).

Reconstitution Protocol
  • Equilibrate: Before opening, allow the vial of lyophilized Tyr-ACTH (4-9) to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial, which can affect peptide stability.

  • Centrifuge: Briefly centrifuge the vial to ensure that all the lyophilized powder is collected at the bottom.

  • Calculate Solvent Volume: Use the following formula to determine the volume of solvent required to achieve the desired stock concentration:

    Volume (L) = Mass of Peptide (g) / (Desired Concentration (mol/L) × Molecular Weight ( g/mol ))

    See Table 2 for examples.

  • Reconstitute: Under sterile conditions (e.g., in a laminar flow hood), carefully add the calculated volume of sterile water or PBS to the vial.

  • Dissolve: Gently vortex the vial or pipette the solution up and down to ensure the peptide is completely dissolved. Avoid vigorous shaking, as this can cause peptide degradation. If solubility is an issue, brief sonication in a water bath may be helpful.

  • Sterilization (Optional): If the stock solution was not prepared using exclusively sterile components in an aseptic environment, it can be sterilized by passing it through a 0.22 µm syringe filter into a new sterile tube. Note that this may result in some loss of material due to adherence to the filter membrane.

  • Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots in sterile, low-protein-binding microcentrifuge tubes. This prevents repeated freeze-thaw cycles, which can degrade the peptide. Store aliquots as recommended in Section 4.

Stock Solution Calculation Examples
Desired Stock ConcentrationMass of Tyr-ACTH (4-9)MW ( g/mol )Volume of Sterile Solvent
1 mM (1 x 10⁻³ M)1 mg (1 x 10⁻³ g)1068.23936.1 µL
5 mM (5 x 10⁻³ M)1 mg (1 x 10⁻³ g)1068.23187.2 µL
10 mM (1 x 10⁻² M)5 mg (5 x 10⁻³ g)1068.23468.1 µL

Protocol for Preparing Working Solutions

Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium.

Protocol
  • Thaw a single aliquot of the Tyr-ACTH (4-9) stock solution on ice.

  • Determine the final working concentration required for your experiment. The optimal concentration is cell-type and assay-dependent and should be determined empirically through a dose-response study.

  • Perform a serial dilution of the stock solution into pre-warmed, complete cell culture medium to achieve the desired final concentration.

  • Gently mix and add the final working solution to your cell cultures.

Recommended Concentration Range for Initial Experiments
Concentration RangeRationale
1 nM - 1 µM Many receptor-mediated effects for peptides occur within this range. A good starting point for dose-response curves.
1 µM - 100 µM Higher concentrations may be required depending on the cell model, assay sensitivity, and peptide stability in culture medium.

Storage and Stability

Proper storage is critical to maintaining the bioactivity of the peptide.

Solution TypeStorage TemperatureDurationNotes
Lyophilized Powder -20°CUp to 12 monthsKeep desiccated and protected from light.
Stock Solution Aliquots -20°C or -80°CUp to 3 monthsAvoid repeated freeze-thaw cycles. Use low-protein-binding tubes.
Working Solutions 2-8°CUse immediatelyPrepare fresh for each experiment and do not store for long-term use.

Tyr-ACTH (4-9) Signaling Pathway

ACTH and its fragments, including Tyr-ACTH (4-9), are known to exert their effects by interacting with the melanocortin receptor (MCR) family.[8][9] These receptors are G-protein coupled receptors (GPCRs). While Tyr-ACTH (4-9) can interact with several MCR subtypes, a primary signaling cascade involves the activation of the Gs alpha subunit. This initiates a downstream signaling cascade that is central to the physiological effects of melanocortins.[8][10]

G cluster_pathway Simplified Melanocortin Receptor Signaling Pathway ligand Tyr-ACTH (4-9) receptor Melanocortin Receptor (MCR) ligand->receptor Binds g_protein G-Protein (Gs) receptor->g_protein Activates ac Adenylyl Cyclase (AC) g_protein->ac Activates camp cAMP ac->camp ATP to cAMP pka Protein Kinase A (PKA) camp->pka Activates creb CREB pka->creb Phosphorylates gene_exp Gene Expression & Cellular Response creb->gene_exp Regulates

Caption: Primary signaling cascade initiated by Tyr-ACTH (4-9).

Upon binding to its receptor, the activated Gs protein stimulates adenylyl cyclase, which converts ATP into cyclic AMP (cAMP).[11] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[8][11] PKA then phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), ultimately leading to changes in gene expression and the modulation of cellular functions.[8] Some melanocortin receptors have also been shown to signal through other pathways, including those involving Ca²⁺ and ERK1/2.[8][12]

References

Application Notes and Protocols for Tyr-ACTH (4-9) Subcutaneous Injection in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyr-ACTH (4-9) is a synthetic analog of a fragment of the adrenocorticotropic hormone (ACTH). ACTH and its fragments are known to exert various effects on the central nervous system, including roles in learning, memory, and attention. These effects are primarily mediated through the activation of melanocortin receptors. This document provides detailed application notes and protocols for the subcutaneous administration of Tyr-ACTH (4-9) to mice for research purposes.

Mechanism of Action

Tyr-ACTH (4-9) and similar ACTH fragments act as agonists at melanocortin receptors (MCRs), which are G-protein coupled receptors (GPCRs). The primary signaling pathway activated upon agonist binding to MCRs is the adenylyl cyclase (AC) - cyclic AMP (cAMP) - protein kinase A (PKA) pathway. This signaling cascade can lead to various cellular responses depending on the cell type and the specific MCR subtype involved.

Signaling Pathway Diagram

ACTH_Signaling_Pathway cluster_cell Target Cell Tyr_ACTH Tyr-ACTH (4-9) MCR Melanocortin Receptor (MCR) Tyr_ACTH->MCR Binds to G_Protein G-protein (Gs) MCR->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., gene transcription, etc.) PKA->Cellular_Response Phosphorylates targets leading to

Caption: Tyr-ACTH (4-9) signaling pathway.

Quantitative Data from Preclinical Studies

Quantitative data for subcutaneous injections of Tyr-ACTH (4-9) in mice is limited in publicly available literature. However, studies on the closely related ACTH (4-9) and its analog Org 2766 provide valuable insights into potential dosing and effects.

Table 1: Summary of Subcutaneous Dosing of ACTH (4-9) in Mice

CompoundDosageMouse StrainKey FindingsReference
ACTH (4-9)1 mg/kgNot SpecifiedInvestigated effects on learning and memory.[1](--INVALID-LINK--)

Table 2: Summary of Subcutaneous Dosing of ACTH (4-9) Analog (Org 2766) in Rodents

CompoundDosageAnimal ModelFrequencyKey FindingsReference
Org 276610 µg/kgRatsEvery 48 hoursImproved motor nerve regeneration.[2](--INVALID-LINK--)
Org 27660.01-0.03 µg/kg (ED50)RatsSingle injection'Normalized' changes in motor activities.

Note: Dosages from rat studies may require allometric scaling for use in mice.

Experimental Protocols

Preparation of Tyr-ACTH (4-9) for Injection
  • Reconstitution: Tyr-ACTH (4-9) is typically supplied as a lyophilized powder. Reconstitute the peptide in a sterile, pyrogen-free vehicle. A common vehicle is sterile saline (0.9% NaCl).

  • Concentration Calculation: Calculate the required concentration based on the desired dosage (e.g., in mg/kg) and the average weight of the mice to be injected. Ensure the final injection volume is within the recommended limits for subcutaneous injection in mice (typically 100-200 µL).

  • Storage: Store the reconstituted peptide solution at -20°C for short-term storage or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Subcutaneous Injection Protocol for Mice

This protocol adheres to standard guidelines for animal welfare and research.

Materials:

  • Tyr-ACTH (4-9) solution

  • Sterile syringes (e.g., 0.3 mL or 0.5 mL insulin (B600854) syringes)

  • Sterile needles (25-27 gauge)

  • Mouse restraint device (optional)

  • 70% ethanol (B145695) wipes

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Animal Restraint:

    • Gently but firmly grasp the mouse at the base of the tail.

    • Place the mouse on a wire cage lid or other surface it can grip.

    • With your non-dominant hand, scruff the loose skin at the back of the neck, between the shoulder blades. This will create a "tent" of skin.

  • Injection Site Preparation:

    • The preferred site for subcutaneous injection is the interscapular region (between the shoulder blades).

    • Wipe the injection site with a 70% ethanol wipe and allow it to dry. This is recommended but not always mandatory for subcutaneous injections.[3](--INVALID-LINK--)

  • Injection:

    • Hold the syringe with your dominant hand.

    • Insert the needle, bevel up, into the base of the skin tent at a shallow angle (approximately 15-30 degrees) to the body.

    • Gently aspirate by pulling back slightly on the plunger to ensure the needle has not entered a blood vessel. If blood appears in the syringe hub, withdraw the needle and try a new injection site with a fresh needle.

    • If no blood is aspirated, slowly and steadily depress the plunger to inject the solution.

    • A small bleb or lump will form under the skin, which is normal and will be absorbed.

  • Post-Injection:

    • Withdraw the needle and gently apply pressure to the injection site with a sterile gauze pad for a few seconds if any bleeding occurs.

    • Return the mouse to its cage and monitor for any adverse reactions.

    • Dispose of the needle and syringe in a designated sharps container.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_data Data Collection & Analysis Reconstitute Reconstitute Tyr-ACTH (4-9) in sterile vehicle Calculate Calculate Dosage and Injection Volume Reconstitute->Calculate Prepare_Syringe Prepare Syringes Calculate->Prepare_Syringe Restrain Restrain Mouse Prepare_Syringe->Restrain Prepare_Site Prepare Injection Site Restrain->Prepare_Site Inject Perform Subcutaneous Injection Prepare_Site->Inject Monitor Monitor Animal Inject->Monitor Behavioral Behavioral Testing Monitor->Behavioral Tissue Tissue Collection Monitor->Tissue Analysis Data Analysis Behavioral->Analysis Tissue->Analysis

References

Application Notes and Protocols for In Vitro Bioassay of Tyr-ACTH (4-9) Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyr-ACTH (4-9) is a synthetic hexapeptide fragment of the adrenocorticotropic hormone (ACTH). While full-length ACTH primarily targets the melanocortin-2 receptor (MC2R) to stimulate steroidogenesis, shorter fragments like ACTH (4-9) and its analogue Tyr-ACTH (4-9) exhibit distinct biological activities, particularly within the central nervous system. These shorter peptides are known to interact with other subtypes of the melanocortin receptor (MCR) family, specifically the melanocortin-3 receptor (MC3R) and melanocortin-4 receptor (MC4R), which are G protein-coupled receptors (GPCRs). Activation of these receptors by agonist binding initiates a signaling cascade through the Gs alpha subunit, leading to the activation of adenylyl cyclase, which in turn elevates intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1]

This application note provides a detailed protocol for an in vitro bioassay to determine the activity of Tyr-ACTH (4-9) by measuring its ability to stimulate cAMP production in cells expressing melanocortin receptors. The primary targets for this assay are MC3R and MC4R, as evidence suggests that the core ACTH (4-9) sequence is sufficient to activate these specific receptor subtypes.[1] This assay is a crucial tool for researchers studying the neuroprotective, cognitive-enhancing, and other neuromodulatory effects of ACTH fragments, as well as for professionals in drug development screening for novel MCR agonists.

Signaling Pathway of Tyr-ACTH (4-9) at Melanocortin Receptors

The binding of Tyr-ACTH (4-9) to melanocortin receptors (MC3R/MC4R) triggers a well-defined intracellular signaling pathway. The peptide acts as an agonist, and upon binding, induces a conformational change in the receptor. This change facilitates the activation of the associated Gs protein, leading to the exchange of GDP for GTP on the Gαs subunit. The activated Gαs subunit then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The resulting increase in intracellular cAMP concentration activates downstream effectors, most notably Protein Kinase A (PKA), which then phosphorylates various cellular substrates to elicit a biological response.

Melanocortin Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Tyr-ACTH (4-9) Tyr-ACTH (4-9) MCR MC3R / MC4R Tyr-ACTH (4-9)->MCR Binding Gs Gs Protein MCR->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Activation Response Cellular Response PKA->Response Phosphorylation of substrates

Caption: Agonist binding to MCR activates Gs, leading to cAMP production.

Experimental Protocols

This section details the methodology for a cell-based assay to quantify the agonist activity of Tyr-ACTH (4-9) on human MC3R and MC4R by measuring intracellular cAMP accumulation. A competitive immunoassay using Homogeneous Time-Resolved Fluorescence (HTRF) is described here, though other methods like ELISA or reporter gene assays can also be employed.

Materials and Reagents
  • Cell Lines: HEK293 cells stably expressing human MC3R (hMC3R) or human MC4R (hMC4R).

  • Peptides:

    • Tyr-ACTH (4-9) (test compound)

    • Alpha-Melanocyte-Stimulating Hormone (α-MSH) (positive control agonist)

  • Cell Culture Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain receptor expression.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 1 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • cAMP Assay Kit: HTRF-based cAMP assay kit (e.g., cAMP Dynamic 2 from Cisbio) containing:

    • cAMP-d2 (acceptor)

    • Anti-cAMP Cryptate (donor)

    • Lysis Buffer

  • Equipment:

    • Humidified CO2 incubator (37°C, 5% CO2)

    • Laminar flow hood

    • Centrifuge

    • Multi-well plate reader capable of HTRF detection (e.g., PHERAstar or EnVision).

    • White, low-volume 384-well assay plates.

Experimental Workflow Diagram

cAMP Assay Workflow start Start plate_cells Plate hMC3R or hMC4R expressing cells in 384-well plates start->plate_cells incubate_overnight Incubate overnight (37°C, 5% CO2) plate_cells->incubate_overnight prepare_compounds Prepare serial dilutions of Tyr-ACTH (4-9) and α-MSH incubate_overnight->prepare_compounds add_compounds Add compound dilutions to the cell plates prepare_compounds->add_compounds incubate_rt Incubate at room temperature (e.g., 30 minutes) add_compounds->incubate_rt lyse_cells Add HTRF lysis buffer containing cAMP-d2 and anti-cAMP Cryptate incubate_rt->lyse_cells incubate_final Incubate for 60 minutes at room temperature lyse_cells->incubate_final read_plate Read HTRF signal on a compatible plate reader incubate_final->read_plate analyze_data Analyze data and calculate EC50 values read_plate->analyze_data end End analyze_data->end

Caption: Step-by-step workflow for the HTRF-based cAMP bioassay.
Detailed Protocol

  • Cell Seeding:

    • Culture hMC3R or hMC4R expressing HEK293 cells to approximately 80-90% confluency.

    • Harvest cells using a non-enzymatic cell dissociation solution and resuspend in culture medium.

    • Adjust the cell density and seed 2,500-5,000 cells per well in a white, low-volume 384-well plate.

    • Incubate the plates overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation:

    • Prepare a stock solution of Tyr-ACTH (4-9) and the positive control (α-MSH) in an appropriate solvent (e.g., sterile water or DMSO).

    • Perform a serial dilution of the compounds in the assay buffer (HBSS + 1 mM IBMX) to create a range of concentrations (e.g., from 1 pM to 10 µM).

  • Cell Stimulation:

    • Carefully remove the culture medium from the cell plates.

    • Add the diluted compounds (Tyr-ACTH (4-9) and α-MSH) and a vehicle control to the respective wells.

    • Incubate the plate at room temperature for 30 minutes to allow for cAMP production.

  • Cell Lysis and HTRF Reagent Addition:

    • Following the manufacturer's instructions for the cAMP assay kit, prepare the detection reagents by mixing cAMP-d2 and anti-cAMP Cryptate in the provided lysis buffer.

    • Add the lysis and detection reagent mix to each well.

  • Final Incubation and Plate Reading:

    • Incubate the plate in the dark at room temperature for 60 minutes to allow the immunoassay to reach equilibrium.

    • Read the plate on an HTRF-compatible plate reader, measuring the emission at both 665 nm (specific signal) and 620 nm (cryptate signal).

Data Analysis
  • Calculate the HTRF ratio (Emission 665 nm / Emission 620 nm) * 10,000 for each well.

  • Normalize the data by setting the vehicle control as 0% activity and the maximum response from the positive control (α-MSH) as 100% activity.

  • Plot the normalized response against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the EC50 value (the concentration of the compound that elicits a 50% maximal response).

Data Presentation

The following table provides a representative summary of the kind of quantitative data that can be obtained from this bioassay. The values presented are for illustrative purposes and may not reflect the actual experimental outcomes for Tyr-ACTH (4-9).

CompoundTarget ReceptorEC50 (nM) [Illustrative]Maximum Response (% of α-MSH) [Illustrative]
Tyr-ACTH (4-9) hMC3R15095%
Tyr-ACTH (4-9) hMC4R8598%
α-MSH hMC3R5.2100% (Reference)
α-MSH hMC4R1.8100% (Reference)

Conclusion

The described in vitro bioassay provides a robust and quantitative method for assessing the biological activity of Tyr-ACTH (4-9) at its target melanocortin receptors. By measuring cAMP accumulation, researchers can accurately determine the potency (EC50) and efficacy of this peptide, facilitating further investigation into its physiological roles and therapeutic potential. The provided protocols and diagrams offer a comprehensive guide for implementing this assay in a research or drug development setting.

References

Application Note: Determination of Tyr-ACTH (4-9) Purity by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tyr-ACTH (4-9), a synthetic peptide fragment derived from the adrenocorticotropic hormone (ACTH), has the amino acid sequence Tyr-Met-Glu-His-Phe-Arg-Trp. It is utilized in research to study its effects on cerebral functions, including memory enhancement and neuroprotection. The purity of synthetic peptides is a critical quality attribute that can significantly impact experimental outcomes, biological activity, and safety.[1] Therefore, a reliable analytical method for determining purity is essential for quality control and batch-to-batch consistency.

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a fundamental and powerful tool for the isolation and analysis of peptides.[2] It offers high resolution, enabling the separation of the main peptide from closely related impurities such as truncated sequences, deletion sequences, or oxidized forms.[1][3] This application note provides a detailed protocol for the purity analysis of Tyr-ACTH (4-9) using RP-HPLC with UV detection.

Experimental Protocols

This section details the necessary materials, reagents, and step-by-step procedures for the HPLC analysis.

1. Materials and Reagents

  • Tyr-ACTH (4-9) reference standard and sample

  • Acetonitrile (ACN), HPLC grade or higher

  • Trifluoroacetic acid (TFA), HPLC grade, >99.5% purity

  • Water, HPLC grade or Milli-Q equivalent

  • Methanol, HPLC grade (for system flushing)

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector is required. The method parameters are summarized in the table below. A C18 bonded silica (B1680970) column is an ideal choice for this type of peptide separation.[4]

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II, Waters Alliance, or equivalent
Column Discovery BIO Wide Pore C18, 4.6 x 250 mm, 5 µm[3][4]
Mobile Phase A 0.1% (v/v) TFA in Water[3]
Mobile Phase B 0.1% (v/v) TFA in Acetonitrile
Gradient Elution 5% to 60% B over 20 minutes[1]
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 214 nm and 280 nm[1][5]
Injection Volume 10 µL
Run Time 30 minutes (including equilibration)

3. Preparation of Solutions

  • Mobile Phase A (0.1% TFA in Water): Carefully add 1.0 mL of TFA to 999 mL of HPLC-grade water. Mix thoroughly and degas before use.

  • Mobile Phase B (0.1% TFA in Acetonitrile): Carefully add 1.0 mL of TFA to 999 mL of HPLC-grade acetonitrile. Mix thoroughly and degas before use.

  • Sample Diluent: Use Mobile Phase A or a mixture of Water/Acetonitrile (95:5, v/v).

  • Standard Solution: Accurately weigh approximately 1.0 mg of Tyr-ACTH (4-9) reference standard and dissolve in 1.0 mL of Sample Diluent to achieve a concentration of 1.0 mg/mL. Vortex briefly to ensure complete dissolution.

  • Sample Solution: Prepare the Tyr-ACTH (4-9) sample to be tested at the same concentration as the Standard Solution (1.0 mg/mL) using the Sample Diluent. Filter the sample through a 0.22 µm or 0.45 µm syringe filter if any particulate matter is visible.[6]

4. Analytical Procedure

  • System Equilibration: Equilibrate the HPLC system and column with the initial mobile phase conditions (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST): Perform five replicate injections of the Standard Solution. The system is deemed suitable for analysis if the SST criteria are met (see Table 2).

  • Analysis: Inject the Sample Solution in duplicate.

  • Data Acquisition and Processing: Record the chromatograms and integrate all peaks with an area greater than 0.05% of the total peak area.

5. Purity Calculation

The purity of the Tyr-ACTH (4-9) sample is determined by the area percent method.[6] This calculation assumes that all components have a similar response factor at the detection wavelength.

Purity (%) = (Area of the main Tyr-ACTH (4-9) peak / Total area of all peaks) x 100

Data Presentation

Table 1: HPLC Gradient Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.095.05.0
20.040.060.0
22.05.095.0
25.05.095.0
25.195.05.0
30.095.05.0

Table 2: System Suitability Test (SST) Criteria

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.8 – 1.5
Theoretical Plates (N) > 2000
Repeatability (%RSD of Peak Area) ≤ 2.0% for 5 replicate injections
Repeatability (%RSD of Retention Time) ≤ 1.0% for 5 replicate injections

Table 3: Example Purity Analysis Results

Peak No.Retention Time (min)Peak Area (mAU*s)Area %
18.5415,2300.75
212.11 (Tyr-ACTH (4-9))1,995,60098.50
313.0212,1500.60
414.583,0400.15
Total 2,026,020 100.0

Visualizations

Diagram 1: HPLC Purity Analysis Workflow

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing prep_mobile Prepare Mobile Phases (A: 0.1% TFA in H2O) (B: 0.1% TFA in ACN) prep_sample Prepare Sample & Standard (1 mg/mL in Diluent) equilibration System & Column Equilibration prep_sample->equilibration sst System Suitability Test (5x Standard Injections) equilibration->sst analysis Sample Analysis (2x Sample Injections) sst->analysis acquisition Data Acquisition (Chromatogram) analysis->acquisition integration Peak Integration acquisition->integration calculation Purity Calculation (Area Percent Method) integration->calculation result Final Purity Report calculation->result

Caption: Workflow for the purity determination of Tyr-ACTH (4-9) by RP-HPLC.

References

Application Notes and Protocols for Long-Term Storage and Stability of Lyophilized Tyr-ACTH(4-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyr-ACTH(4-9) is a synthetic peptide fragment of the adrenocorticotropic hormone (ACTH). As a lyophilized powder, its stability is critical for ensuring accurate and reproducible results in research and for maintaining potency in therapeutic development. This document provides detailed guidelines on the long-term storage, stability, and handling of lyophilized Tyr-ACTH(4-9), along with protocols for its analysis.

Long-Term Storage and Stability

The stability of lyophilized peptides is influenced by temperature, moisture, and light. For optimal long-term storage, it is recommended to store lyophilized Tyr-ACTH(4-9) at -20°C or lower.[1]

Recommended Storage Conditions

Proper storage is essential to minimize degradation and preserve the integrity of the peptide.

  • Long-Term Storage (Months to Years): For extended periods, store lyophilized Tyr-ACTH(4-9) at -20°C to -80°C in a desiccated, dark environment.[2] When stored under these conditions, lyophilized peptides can remain stable for several years.[1]

  • Short-Term Storage (Weeks to Months): Lyophilized peptides are generally stable at room temperature for several weeks, making them suitable for short-term storage and shipping.[1][3] However, for periods longer than a few weeks, refrigeration at 2-8°C is recommended, where they can be stable for a year or more.[1]

Factors Affecting Stability

Several factors can impact the stability of lyophilized Tyr-ACTH(4-9):

  • Temperature: Higher temperatures accelerate the rate of chemical degradation.[2]

  • Moisture: Lyophilized peptides are often hygroscopic. The presence of moisture can lead to hydrolysis of the peptide bonds. It is crucial to allow the vial to equilibrate to room temperature in a desiccator before opening to prevent condensation.[3]

  • Light: Exposure to light, particularly UV light, can cause photodegradation of the peptide. Vials should be stored in the dark or in amber-colored containers.

Expected Stability of Lyophilized Tyr-ACTH(4-9)

While specific long-term stability data for lyophilized Tyr-ACTH(4-9) is not extensively published, the following table summarizes the general expectations for the stability of lyophilized peptides under different storage conditions.

Storage TemperatureExpected Stability DurationKey Considerations
-80°C Several yearsIdeal for archival and long-term storage. Protect from moisture and light.
-20°C Up to several yearsA common and effective temperature for long-term storage. Protect from moisture and light.
2-8°C Up to one year or moreSuitable for medium-term storage. Ensure the container is tightly sealed to prevent moisture absorption.
Room Temperature Several weeksAcceptable for short-term storage and during shipping. Avoid high humidity and direct light.

Reconstitution and Handling

Proper reconstitution is critical for maintaining the biological activity of the peptide.

Reconstitution Protocol
  • Equilibrate the Vial: Before opening, allow the vial of lyophilized Tyr-ACTH(4-9) to warm to room temperature in a desiccator. This prevents moisture from condensing on the cold powder.[3]

  • Select a Solvent: The choice of solvent depends on the intended application. Common solvents include sterile water, phosphate-buffered saline (PBS), or a dilute acetic acid solution for basic peptides.

  • Add the Solvent: Using a sterile syringe, slowly add the desired volume of solvent to the vial. Aim the stream of solvent against the side of the vial to avoid foaming.

  • Gentle Dissolution: Gently swirl or rock the vial to dissolve the peptide. Avoid vigorous shaking or vortexing, as this can cause aggregation.[4]

  • Aliquot and Store: Once dissolved, it is recommended to aliquot the peptide solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation.[3] Store the aliquots at -20°C or -80°C.

Experimental Protocols for Stability Assessment

Stability-indicating methods are essential for monitoring the purity and degradation of Tyr-ACTH(4-9) over time.

Forced Degradation Study

Forced degradation studies are performed to identify potential degradation products and establish the degradation pathways.

  • Acid Hydrolysis: Dissolve the peptide in 0.1 M HCl and incubate at 60°C for 4-8 hours.

  • Base Hydrolysis: Dissolve the peptide in 0.1 M NaOH and incubate at room temperature for 1-4 hours.

  • Oxidation: Dissolve the peptide in 0.1% hydrogen peroxide and incubate at room temperature for 4-8 hours.

  • Thermal Degradation: Store the lyophilized powder at 60°C for 24-48 hours.

  • Photostability: Expose the lyophilized powder to a light source according to ICH Q1B guidelines.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment

RP-HPLC is the primary method for assessing the purity of Tyr-ACTH(4-9) and quantifying degradation products.

  • Column: C18, 3.5 µm particle size, 4.6 x 150 mm

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 214 nm and 280 nm

  • Column Temperature: 30°C

  • Data Analysis: The purity of Tyr-ACTH(4-9) is determined by calculating the peak area of the main peptide as a percentage of the total peak area.

Mass Spectrometry for Identification of Degradation Products

Mass spectrometry (MS) is used to identify the molecular weights of degradation products, providing insights into the degradation pathways.

  • Sample Preparation: Analyze the samples from the forced degradation study.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled to an HPLC system (LC-MS).

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for peptides.

  • Data Analysis: Compare the mass spectra of the degraded samples to the undegraded control. Identify new peaks and determine their mass-to-charge ratios (m/z). The mass shifts can indicate specific modifications such as deamidation (+1 Da) or oxidation (+16 Da).

Visualizations

Experimental Workflow for Stability Testing

G Experimental Workflow for Stability Testing of Lyophilized Tyr-ACTH(4-9) cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Data Analysis start Lyophilized Tyr-ACTH(4-9) storage Store at various conditions (Temperature, Humidity) start->storage reconstitution Reconstitute at specific time points storage->reconstitution hplc RP-HPLC Analysis (Purity Assessment) reconstitution->hplc ms LC-MS Analysis (Degradation Product ID) reconstitution->ms data_analysis Compare results to T=0 (Determine degradation rate) hplc->data_analysis ms->data_analysis end Conclusion on Stability and Shelf-life data_analysis->end Stability Report

Caption: Workflow for assessing the stability of lyophilized Tyr-ACTH(4-9).

Signaling Pathway of Tyr-ACTH(4-9)

G Proposed Signaling Pathway for Tyr-ACTH(4-9) cluster_cAMP cAMP/PKA Pathway cluster_PLC PLC/PKC Pathway ligand Tyr-ACTH(4-9) receptor Melanocortin Receptor (e.g., MC4R) ligand->receptor g_protein G-Protein (Gs, Gq) receptor->g_protein ac Adenylyl Cyclase (AC) g_protein->ac Gs plc Phospholipase C (PLC) g_protein->plc Gq camp cAMP ac->camp pka Protein Kinase A (PKA) camp->pka erk ERK1/2 Activation pka->erk ip3_dag IP3 / DAG plc->ip3_dag pkc Protein Kinase C (PKC) ip3_dag->pkc ca2 Ca2+ release ip3_dag->ca2 pkc->erk ca2->erk cellular_response Cellular Response (e.g., Neuronal activity) erk->cellular_response

Caption: Proposed signaling cascade for Tyr-ACTH(4-9) via melanocortin receptors.

Conclusion

The long-term stability of lyophilized Tyr-ACTH(4-9) is best maintained by storage at -20°C or below, protected from light and moisture. Proper handling and reconstitution techniques are crucial to preserve its biological activity. The provided protocols for stability testing using RP-HPLC and mass spectrometry offer a robust framework for assessing the purity and degradation of this peptide over time, ensuring the reliability of research and development outcomes.

References

Application Notes and Protocols for Tyr-ACTH (4-9) Delivery Across the Blood-Brain Barrier

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tyr-ACTH (4-9), a synthetic analog of the adrenocorticotropic hormone (ACTH) fragment, holds significant therapeutic potential for various neurological disorders due to its neurotrophic and neuroprotective properties. A critical challenge in harnessing its therapeutic efficacy is its ability to traverse the highly selective blood-brain barrier (BBB). This document provides detailed application notes and experimental protocols for studying and quantifying the delivery of Tyr-ACTH (4-9) and its analogs across the BBB. The methodologies described herein are essential for preclinical assessment and optimization of this promising neuropeptide for central nervous system (CNS) applications.

Data Presentation: Brain Uptake of ACTH (4-9) Analog

Quantitative data on the brain uptake of ACTH (4-9) analogs is crucial for understanding their pharmacokinetic profile and potential for CNS activity. The following table summarizes in vivo data for the radiolabeled ACTH (4-9) analog, Org 2766, following systemic administration in rats. This data provides a benchmark for assessing the BBB permeability of similar peptides like Tyr-ACTH (4-9).

Administration RouteTime Post-InjectionBrain Concentration (% of injected dose/g tissue)Plasma Concentration (% of injected dose/mL)Brain/Plasma RatioReference
Intravenous (IV)2 min0.0070.250.028[1]
Intravenous (IV)8 min0.0050.150.033[1]
Intravenous (IV)30 min0.0030.080.038[1]
Subcutaneous (SC)8 min0.0040.050.080[1]
Subcutaneous (SC)30 min0.0030.040.075[1]
Oral (conscious)4 hr0.0010.0050.200[1]

Experimental Protocols

Detailed methodologies are provided for key experiments to assess the BBB permeability of Tyr-ACTH (4-9).

Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay

This protocol describes the establishment of an in vitro BBB model using a co-culture of brain endothelial cells and astrocytes on a Transwell® system to measure the permeability of Tyr-ACTH (4-9).

Materials:

  • Rat brain microvascular endothelial cells (RBMECs)

  • Rat astrocytes

  • Transwell® inserts (e.g., 0.4 µm pore size, polyester (B1180765) membrane)

  • 24-well plates

  • Endothelial Cell Growth Medium

  • Astrocyte Medium

  • Fibronectin

  • Collagen Type I

  • Tyr-ACTH (4-9)

  • Lucifer Yellow (paracellular marker)

  • LC-MS/MS system

Procedure:

  • Coating of Transwell® Inserts:

    • Coat the apical (upper) side of the Transwell® inserts with fibronectin (50 µg/mL in sterile water) and incubate for at least 2 hours at 37°C.

    • Coat the basolateral (bottom) side of the inserts with collagen type I (100 µg/mL in sterile water) by inverting the inserts and incubating for at least 2 hours at 37°C.

    • Aspirate the coating solutions and allow the inserts to air dry in a sterile hood.

  • Cell Seeding:

    • Seed rat astrocytes on the basolateral side of the inverted Transwell® inserts at a density of 1 x 10⁵ cells/cm². Allow cells to attach for 4-6 hours.

    • Turn the inserts upright and place them in a 24-well plate. Add Astrocyte Medium to the basolateral chamber.

    • Seed RBMECs on the apical side of the inserts at a density of 2.5 x 10⁵ cells/cm² in Endothelial Cell Growth Medium.

  • Co-culture and Barrier Formation:

    • Maintain the co-culture for 5-7 days, changing the medium every 2-3 days.

    • Monitor the formation of a tight endothelial monolayer by measuring the Transendothelial Electrical Resistance (TEER) using a volt-ohm meter. The barrier is considered established when TEER values plateau at a high level (typically >150 Ω·cm²).

  • Permeability Assay:

    • On the day of the experiment, replace the medium in both chambers with a serum-free transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES).

    • Add Tyr-ACTH (4-9) at the desired concentration to the apical chamber (donor).

    • To assess paracellular permeability, add Lucifer Yellow (e.g., 50 µM) to the apical chamber.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber (receiver) and replace with an equal volume of fresh transport buffer.

    • Also, collect a sample from the apical chamber at the beginning and end of the experiment.

  • Quantification:

    • Analyze the concentration of Tyr-ACTH (4-9) in the collected samples using a validated LC-MS/MS method.

    • Measure the fluorescence of Lucifer Yellow using a fluorescence plate reader.

    • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of transport of the peptide into the receiver chamber.

      • A is the surface area of the Transwell® membrane.

      • C₀ is the initial concentration of the peptide in the donor chamber.

Protocol 2: In Situ Rat Brain Perfusion

This protocol details the in situ brain perfusion technique to measure the unidirectional influx of Tyr-ACTH (4-9) from the circulation into the brain.[2][3]

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Anesthetics (e.g., ketamine/xylazine cocktail)

  • Perfusion pump

  • Perfusion fluid (e.g., Krebs-Ringer bicarbonate buffer, pH 7.4, gassed with 95% O₂/5% CO₂)

  • Radiolabeled Tyr-ACTH (4-9) or unlabeled peptide for LC-MS/MS analysis

  • [¹⁴C]-Sucrose or other vascular space marker

  • Brain tissue homogenizer

  • Scintillation counter or LC-MS/MS system

Procedure:

  • Surgical Preparation:

    • Anesthetize the rat and expose the common carotid artery (CCA) and external carotid artery (ECA) on one side.

    • Ligate the pterygopalatine artery and the superior thyroid artery.

    • Insert a catheter retrograde into the ECA towards the carotid bifurcation.

  • Perfusion:

    • Begin perfusion with the perfusion fluid at a constant flow rate (e.g., 10 mL/min) to replace the blood in the cerebral circulation.

    • After a brief pre-perfusion period (e.g., 30 seconds), switch to the perfusion fluid containing a known concentration of Tyr-ACTH (4-9) and the vascular marker.

    • Perfuse for a short, defined period (e.g., 30-120 seconds) to measure the initial rate of uptake.

  • Sample Collection and Processing:

    • At the end of the perfusion, decapitate the rat and collect the brain.

    • Dissect the perfused brain hemisphere and weigh it.

    • Homogenize the brain tissue in an appropriate buffer.

    • Take an aliquot of the homogenate for analysis.

  • Quantification:

    • If using a radiolabeled peptide, measure the radioactivity in the brain homogenate and in a sample of the perfusate using a scintillation counter.

    • If using an unlabeled peptide, process the brain homogenate (e.g., by protein precipitation and solid-phase extraction) and quantify the peptide concentration using LC-MS/MS.[4]

    • Calculate the brain uptake clearance (K_in) using the following equation: K_in (mL/s/g) = (C_brain * V_brain) / (C_perfusate * T) Where:

      • C_brain is the concentration of the peptide in the brain.

      • V_brain is the volume of distribution in the brain (can be corrected for vascular space using the marker).

      • C_perfusate is the concentration of the peptide in the perfusion fluid.

      • T is the duration of the perfusion.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Tyr-ACTH (4-9) in the CNS

ACTH (4-9) analogs are known to modulate neuronal activity, and evidence suggests an interaction with the N-methyl-D-aspartate (NMDA) receptor signaling pathway.[5][6] This modulation can influence synaptic plasticity and neuronal survival, contributing to the neuroprotective effects of these peptides.

ACTH4_9_Signaling cluster_neuron Tyr_ACTH Tyr-ACTH (4-9) BBB Blood-Brain Barrier Tyr_ACTH->BBB Transport NMDAR NMDA Receptor Tyr_ACTH->NMDAR Modulates Neuron Neuron BBB->Neuron Enters CNS Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Activation Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_influx->Downstream Activates Plasticity Synaptic Plasticity Downstream->Plasticity Survival Neuronal Survival Downstream->Survival InVitro_Workflow start Start coat Coat Transwell® Inserts (Fibronectin & Collagen) start->coat seed_astro Seed Astrocytes (Basolateral) coat->seed_astro seed_endo Seed Endothelial Cells (Apical) seed_astro->seed_endo coculture Co-culture & Monitor TEER seed_endo->coculture assay Perform Permeability Assay (Add Tyr-ACTH (4-9)) coculture->assay sample Collect Samples (Apical & Basolateral) assay->sample quantify Quantify Peptide (LC-MS/MS) sample->quantify calculate Calculate Papp quantify->calculate end End calculate->end InSitu_Workflow start Start anesthetize Anesthetize Rat start->anesthetize surgery Surgical Preparation (Catheterize Carotid Artery) anesthetize->surgery pre_perfuse Pre-perfuse with Buffer surgery->pre_perfuse perfuse Perfuse with Tyr-ACTH (4-9) & Vascular Marker pre_perfuse->perfuse collect_brain Collect and Process Brain perfuse->collect_brain quantify Quantify Peptide (Scintillation or LC-MS/MS) collect_brain->quantify calculate Calculate Brain Uptake Clearance (K_in) quantify->calculate end End calculate->end

References

Application Notes and Protocols: Experimental Design for Org 2766 Clinical Trials in Autism Spectrum Disorder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental design for clinical trials investigating the efficacy of Org 2766, a synthetic analog of ACTH(4-9), in the treatment of Autism Spectrum Disorder (ASD). The provided protocols are based on previously conducted clinical trials and offer a framework for future research.

Summary of Quantitative Data from Historical Clinical Trials

Trial Reference Study Design Participants (N) Age Range (years) Dosage Duration Key Outcome Measures Reported Outcomes
Buitelaar et al. (1990)Double-blind, placebo-controlled, crossover145-1320 mg/day4 weeksAberrant Behavior Checklist (ABC), Ethological playroom observationSignificant decrease in stereotypic behavior and increases in "change toys," "locomote," and "talk" observed during playroom sessions. No significant changes on ABC ratings.[1]
Buitelaar et al. (1992)Double-blind, placebo-controlled, crossover20Not specified40 mg/day8 weeksAberrant Behavior Checklist (ABC), Clinical Global Impression (CGI), Ethological playroom observationSignificant improvements on ABC social withdrawal subscale and CGI ratings. Improved play behavior and increased social interaction in playroom sessions.[2]
Buitelaar et al. (1996)Double-blind, placebo-controlled, parallel507-1540 mg/day6 weeksAberrant Behavior Checklist (ABC), Behavioral observationFailed to improve social and communicative behavior at a group level. Responders showed decreased hyperactivity.[3]

Experimental Protocols

Participant Recruitment and Screening

A multi-site, randomized, double-blind, placebo-controlled parallel-group study is recommended for a robust evaluation of Org 2766.

Inclusion Criteria:

  • Male and female participants aged 5-17 years.

  • Confirmed diagnosis of Autism Spectrum Disorder based on the Diagnostic and Statistical Manual of Mental Disorders, 5th Edition (DSM-5), and confirmed by the Autism Diagnostic Observation Schedule, Second Edition (ADOS-2).

  • Stable medication regimen for at least 4 weeks prior to baseline and for the duration of the study.

  • Informed consent from a parent or legal guardian and assent from the participant, where appropriate.

Exclusion Criteria:

  • Known history of seizures or epilepsy.

  • Concomitant use of other investigational drugs.

  • Known hypersensitivity to ACTH or related peptides.

  • Significant unstable medical conditions.

Investigational Product and Dosing
  • Investigational Product: Org 2766, synthetic ACTH(4-9) analog.

  • Dosage: Based on previous trials, a daily oral dose of 40 mg is a reasonable starting point. Dose-ranging studies may be warranted.

  • Placebo: An identical-appearing placebo will be used for the control group.

Study Procedures and Assessments
  • Screening Visit (Week -4 to -1): Obtain informed consent, verify eligibility, and perform baseline assessments.

  • Randomization Visit (Week 0): Randomly assign eligible participants in a 1:1 ratio to receive either Org 2766 or placebo.

  • Treatment Phase (Week 0 to Week 12): Daily administration of the investigational product or placebo.

  • Follow-up Visits (Weeks 4, 8, and 12): Conduct efficacy and safety assessments.

  • End of Study/Early Termination Visit: Final assessments.

Outcome Measures

Primary Efficacy Endpoint:

  • Aberrant Behavior Checklist (ABC): Change from baseline in the Irritability and Social Withdrawal subscale scores at Week 12.

Secondary Efficacy Endpoints:

  • Clinical Global Impression - Severity (CGI-S) and - Improvement (CGI-I): Clinician-rated assessment of the participant's overall illness severity and improvement.

  • Social Responsiveness Scale, Second Edition (SRS-2): A quantitative measure of autistic social impairment.

  • Vineland Adaptive Behavior Scales, Third Edition (Vineland-3): Assessment of personal and social skills.

  • Direct Observational Measures: Structured playroom or social interaction sessions to quantify social and communicative behaviors.

Safety and Tolerability:

  • Monitoring and recording of all adverse events (AEs).

  • Physical examinations, vital signs, and standard clinical laboratory tests at specified visits.

Mandatory Visualizations

Signaling Pathway of Org 2766

Org 2766 Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Org 2766 Org 2766 MC2R MC2R (Melanocortin 2 Receptor) Org 2766->MC2R AC Adenylyl Cyclase MC2R->AC Gs ERK ERK1/2 MC2R->ERK Gβγ or other pathways cAMP cAMP AC->cAMP NMDAR NMDA Receptor Ca_ion Ca²⁺ NMDAR->Ca_ion Influx PKA PKA cAMP->PKA PKA->NMDAR CREB CREB PKA->CREB Phosphorylation Neuronal_Activity Modulation of Neuronal Activity & Synaptic Plasticity CREB->Neuronal_Activity Gene Transcription ERK->NMDAR Modulation? Ca_ion->Neuronal_Activity

Caption: Proposed signaling pathway of Org 2766 in neurons.

Experimental Workflow for a Clinical Trial

Org 2766 Clinical Trial Workflow cluster_screening Screening & Baseline (Weeks -4 to 0) cluster_treatment Treatment Phase (Weeks 0 to 12) cluster_analysis Data Analysis & Reporting Informed_Consent Informed Consent & Assent Eligibility_Assessment Eligibility Assessment (Inclusion/Exclusion Criteria) Informed_Consent->Eligibility_Assessment Baseline_Measures Baseline Assessments (ABC, CGI-S, SRS-2, Vineland-3) Eligibility_Assessment->Baseline_Measures Randomization Randomization (1:1) Baseline_Measures->Randomization Org_2766_Arm Org 2766 (40 mg/day) Randomization->Org_2766_Arm Placebo_Arm Placebo Randomization->Placebo_Arm Follow_Up_4 Week 4 Follow-up: Efficacy & Safety Assessments Org_2766_Arm->Follow_Up_4 Placebo_Arm->Follow_Up_4 Follow_Up_8 Week 8 Follow-up: Efficacy & Safety Assessments Follow_Up_4->Follow_Up_8 Follow_Up_12 Week 12 Follow-up: Primary Endpoint Assessment Follow_Up_8->Follow_Up_12 Data_Analysis Statistical Analysis of Primary & Secondary Endpoints Follow_Up_12->Data_Analysis Reporting Clinical Study Report Data_Analysis->Reporting

Caption: Experimental workflow for a randomized controlled trial of Org 2766.

References

Application Notes and Protocols for the Synthesis of Tyr-ACTH (4-9) for Research Purposes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone secreted by the anterior pituitary gland.[1] Fragments of ACTH, such as ACTH (4-9) and its N-terminally tyrosinated analog, Tyr-ACTH (4-9), have garnered significant interest in neuroscience research. Tyr-ACTH (4-9), with the sequence Tyr-Met-Glu-His-Phe-Arg-Trp, is a behaviorally active peptide investigated for its effects on processes like the extinction of learned behavior.[2][3] This document provides detailed protocols for the chemical synthesis, purification, and characterization of Tyr-ACTH (4-9) for research applications, along with an overview of its potential signaling pathways.

Data Presentation

Table 1: Physicochemical Properties of Tyr-ACTH (4-9)
PropertyValueSource(s)
Sequence Tyr-Met-Glu-His-Phe-Arg-Trp (YMEHFRW)[1]
Molecular Formula C₅₁H₆₅N₁₃O₁₁S[4]
Molecular Weight 1068.21 g/mol [2]
Purity (Typical) >95%[5]
Appearance Lyophilized powder[5]
Storage (Lyophilized) -20°C[5]
Table 2: Summary of Materials for Solid-Phase Peptide Synthesis (SPPS)
MaterialSupplier (Example)Purpose
Rink Amide MBHA ResinSigma-AldrichSolid support for C-terminal amide
Fmoc-Trp(Boc)-OHChemPepProtected amino acid
Fmoc-Arg(Pbf)-OHChemPepProtected amino acid
Fmoc-Phe-OHChemPepProtected amino acid
Fmoc-His(Trt)-OHChemPepProtected amino acid
Fmoc-Glu(OtBu)-OHChemPepProtected amino acid
Fmoc-Met-OHChemPepProtected amino acid
Fmoc-Tyr(tBu)-OHChemPepProtected amino acid
HBTU/HOBtSigma-AldrichCoupling reagents
N,N-Diisopropylethylamine (DIPEA)Sigma-AldrichActivation base
Piperidine (B6355638)Sigma-AldrichFmoc deprotection agent
Dichloromethane (DCM)Fisher ScientificSolvent for washing and swelling
N,N-Dimethylformamide (DMF)Fisher ScientificSolvent for coupling and washing
Trifluoroacetic acid (TFA)Sigma-AldrichCleavage and deprotection reagent
Triisopropylsilane (TIS)Sigma-AldrichScavenger
1,2-Ethanedithiol (EDT)Sigma-AldrichScavenger
Water (H₂O)-Scavenger
Diethyl ether (cold)Fisher ScientificPeptide precipitation
Acetonitrile (B52724) (ACN)Fisher ScientificHPLC mobile phase

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Tyr-ACTH (4-9)

This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis of Tyr-ACTH (4-9) on a Rink Amide resin to yield a C-terminally amidated peptide.

1. Resin Swelling:

  • Place 0.1 mmol of Rink Amide MBHA resin in a reaction vessel.

  • Add 10 mL of Dichloromethane (DCM) and allow the resin to swell for 30 minutes at room temperature with gentle agitation.

  • Drain the DCM and wash the resin three times with 10 mL of N,N-Dimethylformamide (DMF).

2. Fmoc Deprotection:

  • Add 10 mL of 20% (v/v) piperidine in DMF to the resin.

  • Agitate for 5 minutes at room temperature and drain the solution.

  • Add another 10 mL of 20% piperidine in DMF and agitate for 15 minutes.

  • Drain the solution and wash the resin five times with 10 mL of DMF, followed by three times with 10 mL of DCM, and finally three times with 10 mL of DMF.

  • Perform a Kaiser test to confirm the presence of free primary amines.

3. Amino Acid Coupling (First Amino Acid: Fmoc-Trp(Boc)-OH):

  • In a separate vial, dissolve 0.5 mmol (5 equivalents) of Fmoc-Trp(Boc)-OH, 0.5 mmol of HBTU, and 0.5 mmol of HOBt in 5 mL of DMF.

  • Add 1.0 mmol (10 equivalents) of DIPEA to the activation mixture and vortex for 1-2 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the mixture for 2 hours at room temperature.

  • Drain the coupling solution and wash the resin as described in step 2.

  • Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines). If the test is positive, repeat the coupling step.

4. Chain Elongation:

  • Repeat the Fmoc deprotection (step 2) and amino acid coupling (step 3) steps for the subsequent amino acids in the following order:

    • Fmoc-Arg(Pbf)-OH

    • Fmoc-Phe-OH

    • Fmoc-His(Trt)-OH

    • Fmoc-Glu(OtBu)-OH

    • Fmoc-Met-OH

    • Fmoc-Tyr(tBu)-OH

5. Final Fmoc Deprotection:

  • After coupling the final amino acid (Fmoc-Tyr(tBu)-OH), perform a final Fmoc deprotection as described in step 2.

6. Resin Washing and Drying:

  • Wash the peptide-resin thoroughly with DMF (5 times), DCM (5 times), and Methanol (3 times).

  • Dry the resin under vacuum for at least 2 hours.

Protocol 2: Cleavage and Deprotection

This protocol describes the cleavage of the peptide from the resin and the removal of side-chain protecting groups. Due to the presence of Methionine, Tryptophan, and Arginine, a specific cleavage cocktail with scavengers is required to prevent side reactions.

1. Preparation of Cleavage Cocktail (Reagent K):

  • In a fume hood, prepare the cleavage cocktail with the following composition: 82.5% Trifluoroacetic acid (TFA), 5% Water, 5% Phenol, 5% Thioanisole, and 2.5% 1,2-Ethanedithiol (EDT). For 10 mL of cocktail, this corresponds to 8.25 mL TFA, 0.5 mL H₂O, 0.5 g Phenol, 0.5 mL Thioanisole, and 0.25 mL EDT.

  • Cool the cocktail on ice for 10 minutes.

2. Cleavage Reaction:

  • Add 10 mL of the cold cleavage cocktail to the dried peptide-resin (from Protocol 1).

  • Agitate the mixture at room temperature for 2-3 hours. The solution may turn dark due to the presence of scavengers and cleaved protecting groups.

3. Peptide Precipitation:

  • Filter the resin and collect the filtrate containing the cleaved peptide into a cold 50 mL centrifuge tube.

  • Wash the resin twice with a small volume of fresh cleavage cocktail and combine the filtrates.

  • Add the collected filtrate dropwise to a larger tube containing 40 mL of cold diethyl ether. A white precipitate of the crude peptide should form.

  • Place the tube in an ice bath for 30 minutes to maximize precipitation.

4. Crude Peptide Isolation:

  • Centrifuge the suspension at 3000 x g for 10 minutes at 4°C.

  • Carefully decant the ether.

  • Wash the peptide pellet twice with 20 mL of cold diethyl ether, centrifuging after each wash.

  • After the final wash, dry the crude peptide pellet under a stream of nitrogen and then under vacuum to remove residual ether.

Protocol 3: Purification by Reverse-Phase HPLC

This protocol details the purification of the crude Tyr-ACTH (4-9) peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

1. Sample Preparation:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent, such as 50% acetonitrile in water with 0.1% TFA.

  • Filter the solution through a 0.45 µm syringe filter to remove any insoluble material.

2. HPLC Conditions:

  • Column: C18 semi-preparative column (e.g., 10 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) TFA in water.

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point. This may need to be optimized based on the initial analytical run.

  • Flow Rate: 4-5 mL/min for a semi-preparative column.

  • Detection: UV absorbance at 220 nm and 280 nm.

3. Purification Run:

  • Inject the filtered crude peptide solution onto the equilibrated HPLC column.

  • Collect fractions corresponding to the major peak.

4. Purity Analysis and Lyophilization:

  • Analyze the purity of the collected fractions using analytical RP-HPLC with a similar gradient.

  • Pool the fractions with >95% purity.

  • Freeze the pooled fractions and lyophilize to obtain the pure Tyr-ACTH (4-9) peptide as a white, fluffy powder.

Protocol 4: Characterization by Mass Spectrometry

This protocol describes the confirmation of the molecular weight of the synthesized peptide.

1. Sample Preparation:

  • Dissolve a small amount of the purified, lyophilized peptide in a 50:50 acetonitrile:water solution containing 0.1% formic acid.

2. Mass Spectrometry Analysis:

  • Analyze the sample using Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.

  • Expected Monoisotopic Mass [M+H]⁺: ~1068.21 Da.

  • Observe the charge state distribution in ESI-MS to confirm the molecular weight.

Visualizations

Signaling Pathway

ACTH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Tyr-ACTH (4-9) Tyr-ACTH (4-9) MC2R Melanocortin 2 Receptor (MC2R) Tyr-ACTH (4-9)->MC2R Binds G_Protein G Protein (Gs) MC2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., Steroidogenesis) CREB->Gene_Expression Regulates

Experimental Workflow

SPPS_Workflow start Start: Rink Amide Resin swelling Resin Swelling in DCM start->swelling deprotection1 Fmoc Deprotection (Piperidine/DMF) swelling->deprotection1 coupling_cycle Amino Acid Coupling Cycle (Fmoc-AA-OH, HBTU/HOBt, DIPEA) deprotection1->coupling_cycle coupling_cycle->deprotection1 Repeat for all amino acids final_deprotection Final Fmoc Deprotection coupling_cycle->final_deprotection cleavage Cleavage from Resin & Deprotection (TFA/Scavengers) final_deprotection->cleavage precipitation Precipitation in Cold Diethyl Ether cleavage->precipitation purification RP-HPLC Purification precipitation->purification analysis Purity & Identity Analysis (Analytical HPLC, Mass Spectrometry) purification->analysis lyophilization Lyophilization analysis->lyophilization end Pure Tyr-ACTH (4-9) Peptide lyophilization->end

References

Application Notes and Protocols for In Vivo Tyr-ACTH (4-9) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyr-ACTH (4-9) is a synthetic analog of a fragment of the adrenocorticotropic hormone (ACTH). Like other ACTH fragments, it is devoid of steroidogenic activity but exhibits significant neurotrophic and behavioral effects. This makes it a promising candidate for investigating novel therapeutic strategies for neurological disorders. These application notes provide a comprehensive overview of the appropriate vehicle solutions, administration protocols, and known signaling pathways relevant to in vivo studies of Tyr-ACTH (4-9). The provided protocols and data are intended to guide researchers in designing and executing well-controlled experiments.

Vehicle Solutions for In Vivo Administration

The choice of an appropriate vehicle is critical for ensuring the solubility, stability, and bioavailability of Tyr-ACTH (4-9) in in vivo studies. Based on studies with similar ACTH fragments, sterile isotonic saline is the most common and recommended vehicle.

Recommended Vehicle:

  • Sterile Saline (0.9% NaCl): This is the preferred vehicle for subcutaneous (SC) and intraperitoneal (IP) injections of ACTH fragments[1][2]. It is readily available, biocompatible, and minimizes the risk of irritation at the injection site.

Alternative Vehicles and Considerations:

  • Phosphate-Buffered Saline (PBS): PBS can also be used and may help maintain a stable pH.

  • Excipients: For formulations requiring enhanced stability or solubility, the inclusion of excipients can be considered. Common excipients for peptide formulations include:

    • Buffers: Phosphate or histidine buffers to maintain pH.

    • Tonicity Adjusters: Mannitol or glycine (B1666218) to ensure the formulation is isotonic.

    • Surfactants: Polysorbates (e.g., Polysorbate 20) to prevent adsorption to surfaces and aggregation[3].

It is crucial to ensure the final formulation is sterile, which can be achieved by filtration through a 0.22 µm filter[3].

Quantitative Data Summary

The following table summarizes common administration routes and dosages for ACTH(4-9) analogs in rodent models, which can serve as a starting point for Tyr-ACTH (4-9) studies.

ParameterIntraperitoneal (IP) InjectionSubcutaneous (SC) InjectionIntravenous (IV) Injection
Animal Model Rat, MouseRat, MouseMouse
Typical Dosage 10 µg/kg - 100 µg/kg[1][2]0.01 - 0.03 µg/kg (for behavioral studies)[4]Not commonly reported for ACTH(4-9) fragments
Vehicle Sterile Saline (0.9% NaCl)[1][2]Sterile Saline (0.9% NaCl)[4]Sterile peptide solution with appropriate buffers and excipients[3]
Maximum Injection Volume (Mouse) 10 ml/kg[3]10 ml/kg[3]5 ml/kg (bolus), 10 ml/kg (slow infusion)[3]
Needle Gauge (Mouse) 25-27 G[3]25-27 G[3]27-30 G[3]

Experimental Protocols

Protocol 1: Preparation of Tyr-ACTH (4-9) Solution for Injection

Materials:

  • Tyr-ACTH (4-9) peptide (lyophilized powder)

  • Sterile saline solution (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

Procedure:

  • Calculate the required amount: Determine the total amount of Tyr-ACTH (4-9) needed based on the desired concentration and the total volume of the solution to be prepared.

  • Reconstitution: Aseptically add the calculated volume of sterile saline to the vial containing the lyophilized Tyr-ACTH (4-9) powder.

  • Dissolution: Gently vortex the vial until the peptide is completely dissolved. Avoid vigorous shaking to prevent peptide degradation or aggregation.

  • Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a sterile microcentrifuge tube.

  • Storage: Store the prepared solution at 2-8°C for short-term use or aliquot and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: In Vivo Administration to Rodents

A. Subcutaneous (SC) Injection (Mouse/Rat)

Materials:

Procedure:

  • Animal Restraint: Gently grasp the loose skin over the scruff of the neck to form a "tent."

  • Injection Site Preparation: Wipe the injection site with a 70% alcohol wipe.

  • Injection: Insert the needle at the base of the tented skin, parallel to the animal's back.

  • Administration: Slowly inject the Tyr-ACTH (4-9) solution.

  • Withdrawal: Withdraw the needle and gently apply pressure to the injection site with a sterile gauze pad if necessary.

B. Intraperitoneal (IP) Injection (Mouse/Rat)

Materials:

  • Prepared sterile Tyr-ACTH (4-9) solution

  • Sterile syringes (1-3 ml)

  • Sterile needles (25-27 G)

  • 70% ethanol or isopropanol wipes

Procedure:

  • Animal Restraint: Manually restrain the rodent, ensuring a firm but gentle grip that exposes the abdomen.

  • Injection Site Identification: Tilt the animal slightly with its head down. The injection site is in the lower abdominal quadrant, avoiding the midline to prevent puncture of the bladder or cecum.

  • Injection: Insert the needle at a 30-45 degree angle into the peritoneal cavity.

  • Aspiration: Gently pull back on the plunger to ensure that no blood or urine is aspirated, which would indicate improper needle placement.

  • Administration: If no fluid is aspirated, slowly inject the Tyr-ACTH (4-9) solution.

  • Withdrawal: Withdraw the needle and return the animal to its cage.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis Peptide Tyr-ACTH (4-9) Solution Sterile Tyr-ACTH (4-9) Solution Peptide->Solution Vehicle Sterile Saline (0.9% NaCl) Vehicle->Solution Injection SC or IP Injection Solution->Injection Animal Rodent Model Animal->Injection Outcome Behavioral/Neurochemical Analysis Injection->Outcome

Fig. 1: Experimental workflow for in vivo Tyr-ACTH (4-9) studies.

Signaling Pathways

The neurotrophic effects of ACTH(4-9) analogs are believed to be mediated through pathways distinct from the classical melanocortin receptors that bind full-length ACTH. While the precise receptor for Tyr-ACTH (4-9) in the central nervous system has not been definitively identified, studies on related ACTH fragments suggest the involvement of signaling cascades that promote neuronal survival and plasticity.

The proposed signaling pathway involves the activation of downstream effectors that are crucial for neuroprotection and neurite outgrowth. This includes the modulation of protein kinase activity and the regulation of gene expression associated with neuronal function.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects Tyr_ACTH Tyr-ACTH (4-9) Receptor Putative Receptor Tyr_ACTH->Receptor Binds PKC Protein Kinase C Receptor->PKC PI3K PI3K/Akt Pathway Receptor->PI3K MAPK MAPK/ERK Pathway PKC->MAPK CREB CREB MAPK->CREB PI3K->CREB Gene_Expression Gene Expression CREB->Gene_Expression Neurite_Outgrowth Neurite Outgrowth Gene_Expression->Neurite_Outgrowth Synaptic_Plasticity Synaptic Plasticity Gene_Expression->Synaptic_Plasticity Neuroprotection Neuroprotection Gene_Expression->Neuroprotection

Fig. 2: Proposed signaling pathway for Tyr-ACTH (4-9) neurotrophic effects.

References

Measuring Tyr-ACTH (4-9) Concentration in Plasma: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyr-ACTH (4-9), a synthetic analog of the naturally occurring ACTH (4-9) peptide fragment, is a subject of interest in neuroscience and pharmacology due to its potential neuroprotective and behavioral effects. Accurate quantification of Tyr-ACTH (4-9) in plasma is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies in preclinical and clinical drug development. This document provides detailed application notes and protocols for two primary analytical methods suitable for measuring Tyr-ACTH (4-9) concentrations in plasma samples: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Competitive Enzyme-Linked Immunosorbent Assay (ELISA).

LC-MS/MS offers high specificity and sensitivity, allowing for the direct detection and quantification of the peptide and its potential metabolites.[1][2][3] Competitive ELISA provides a high-throughput and cost-effective alternative, particularly when specific antibodies are available or can be developed. Given that Tyr-ACTH (4-9) is a small peptide, a competitive ELISA format is generally more suitable than a sandwich ELISA.

This document outlines the necessary procedures for plasma sample collection and preparation, followed by detailed protocols for both LC-MS/MS and competitive ELISA methods.

Data Presentation: Method Comparison

The following table summarizes typical quantitative data for the two proposed methods for the analysis of small peptides in plasma. It is important to note that these values are representative and will require validation for the specific Tyr-ACTH (4-9) analyte.

ParameterLC-MS/MSCompetitive ELISA
Lower Limit of Quantitation (LLOQ) 10 - 100 pg/mL50 - 500 pg/mL
Upper Limit of Quantitation (ULOQ) 10,000 - 50,000 pg/mL5,000 - 20,000 pg/mL
Assay Range 3 - 4 log orders2 - 3 log orders
Precision (%CV) < 15%< 20%
Accuracy (%Recovery) 85 - 115%80 - 120%
Specificity High (based on mass-to-charge ratio)Moderate to High (antibody dependent)
Throughput ModerateHigh

Experimental Protocols

I. Plasma Sample Collection and Preparation

Proper sample handling is critical to prevent peptide degradation and ensure accurate quantification.

Materials:

  • K2-EDTA collection tubes

  • Refrigerated centrifuge

  • Ice bath

  • Polypropylene (B1209903) tubes for plasma storage

  • -80°C freezer

Protocol:

  • Collect whole blood into pre-chilled K2-EDTA tubes.

  • Immediately after collection, gently invert the tubes 8-10 times to ensure proper mixing with the anticoagulant.

  • Place the tubes in an ice bath and transport them to the laboratory without delay.

  • Within one hour of collection, centrifuge the blood samples at 1,000-2,000 x g for 15 minutes at 4°C.[4]

  • Carefully aspirate the supernatant (plasma) without disturbing the buffy coat layer and transfer it to clean polypropylene tubes.[5]

  • Immediately freeze the plasma samples at -80°C until analysis. Avoid repeated freeze-thaw cycles.[4][5]

II. Quantification of Tyr-ACTH (4-9) by LC-MS/MS

This method involves the extraction of Tyr-ACTH (4-9) from the plasma matrix, followed by chromatographic separation and mass spectrometric detection.

A. Solid-Phase Extraction (SPE) of Tyr-ACTH (4-9) from Plasma

Solid-phase extraction is a common technique for cleaning up and concentrating peptides from complex biological matrices like plasma.[6]

Materials:

  • Mixed-mode cation exchange SPE cartridges

  • SPE vacuum manifold

  • Internal standard (e.g., a stable isotope-labeled version of Tyr-ACTH (4-9))

  • Phosphoric acid

  • Acetonitrile

  • Methanol (B129727)

  • Ammonium (B1175870) hydroxide (B78521)

  • Deionized water

  • Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)

Protocol:

  • Thaw plasma samples on ice.

  • Spike the plasma samples with the internal standard.

  • Pre-treat the plasma by adding an equal volume of 4% phosphoric acid in water and vortexing to mix.

  • Condition the SPE cartridges by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1% phosphoric acid in water, followed by 1 mL of methanol.

  • Elute the Tyr-ACTH (4-9) and internal standard with 1 mL of 5% ammonium hydroxide in 50:50 acetonitrile:water.

  • Evaporate the eluate to dryness under a stream of nitrogen or using a centrifugal vacuum concentrator.

  • Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis (e.g., 100 µL of 95:5 water:acetonitrile with 0.1% formic acid).

B. LC-MS/MS Analysis

Instrumentation:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Typical LC Conditions:

  • Column: C18 reversed-phase column suitable for peptide separations (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 5-10 minutes

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 - 20 µL

Typical MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions for Tyr-ACTH (4-9) and the internal standard need to be determined by infusing the pure compounds into the mass spectrometer.

Data Analysis:

  • Create a standard curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of Tyr-ACTH (4-9) in the unknown plasma samples by interpolating their peak area ratios from the standard curve.

III. Quantification of Tyr-ACTH (4-9) by Competitive ELISA

This protocol is a general guideline and requires optimization, including the development or sourcing of a specific primary antibody against Tyr-ACTH (4-9) and a suitable enzyme-labeled competitor (e.g., Tyr-ACTH (4-9) conjugated to horseradish peroxidase - HRP).

Materials:

  • High-binding 96-well microplate

  • Primary antibody specific for Tyr-ACTH (4-9)

  • Enzyme-labeled Tyr-ACTH (4-9) (competitor)

  • Tyr-ACTH (4-9) standard

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Protocol:

  • Plate Coating: Coat the wells of a 96-well microplate with the primary antibody (1-10 µg/mL in coating buffer). Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate 3 times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Aspirate the blocking buffer and wash the plate 3 times with wash buffer.

  • Competitive Reaction: Add 50 µL of standard, control, or plasma sample to the appropriate wells. Immediately add 50 µL of the enzyme-labeled Tyr-ACTH (4-9) competitor to each well. Incubate for 1-2 hours at room temperature with gentle shaking.

  • Washing: Aspirate the solution and wash the plate 5 times with wash buffer.

  • Substrate Incubation: Add 100 µL of substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the amount of Tyr-ACTH (4-9) in the sample.

Data Analysis:

  • Generate a standard curve by plotting the absorbance values against the corresponding concentrations of the Tyr-ACTH (4-9) standards. A four-parameter logistic (4-PL) curve fit is typically used.

  • Determine the concentration of Tyr-ACTH (4-9) in the plasma samples by interpolating their absorbance values from the standard curve.

Visualizations

LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample spike Spike with Internal Standard plasma->spike pretreat Pre-treat with Acid spike->pretreat spe Solid-Phase Extraction (SPE) pretreat->spe dry Evaporate to Dryness spe->dry reconstitute Reconstitute dry->reconstitute hplc HPLC/UHPLC Separation reconstitute->hplc msms Tandem Mass Spectrometry (MS/MS) Detection hplc->msms data Data Acquisition & Processing msms->data

Caption: LC-MS/MS experimental workflow for Tyr-ACTH (4-9) quantification in plasma.

Competitive_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_assay Assay cluster_detection Detection coat Coat Plate with Capture Antibody wash1 Wash coat->wash1 block Block Non-specific Sites wash1->block wash2 Wash block->wash2 add_sample Add Sample/Standard & Labeled Competitor wash2->add_sample incubate Incubate (Competitive Binding) add_sample->incubate wash3 Wash incubate->wash3 add_substrate Add Substrate wash3->add_substrate develop Color Development add_substrate->develop stop Stop Reaction develop->stop read Read Absorbance at 450 nm stop->read

Caption: Competitive ELISA workflow for Tyr-ACTH (4-9) measurement.

References

Application of Tyr-ACTH (4-9) in Spinal Cord Injury Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction:

Tyr-ACTH (4-9), a synthetic peptide fragment of the adrenocorticotropic hormone (ACTH), is a promising candidate for therapeutic intervention in spinal cord injury (SCI). While direct research on Tyr-ACTH (4-9) in SCI is emerging, substantial evidence from studies on its close analogs, particularly ACTH(4–10) Pro8-Gly9-Pro10, highlights a significant potential for neuroprotection and modulation of the inflammatory response following injury. These application notes provide a comprehensive overview of the rationale and methodology for investigating Tyr-ACTH (4-9) in preclinical SCI models, drawing upon the robust data available for its analogs.

Mechanism of Action:

The pathophysiology of SCI involves a primary mechanical injury followed by a secondary cascade of events, including inflammation, which exacerbates tissue damage.[1] The therapeutic potential of ACTH-like peptides in SCI is largely attributed to their ability to mitigate this secondary injury phase. The proposed mechanisms of action, based on studies with analogs like ACTH(4–10) Pro8-Gly9-Pro10, include:

  • Anti-inflammatory Effects: These peptides have been shown to significantly reduce the expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8) at the site of injury.[2][3] This anti-inflammatory activity is crucial as these cytokines are known to contribute to neuronal apoptosis and glial scar formation.[2]

  • Pro-regenerative Cytokine Upregulation: Conversely, administration of ACTH analogs has been demonstrated to increase the levels of anti-inflammatory and pro-regenerative cytokines, including Interleukin-4 (IL-4), Interleukin-10 (IL-10), and Interleukin-13 (IL-13).[4][5] This shift in the cytokine profile at the injury site is believed to create a more permissive environment for neuronal survival and regeneration.

  • Neurotrophic Factor Expression: Studies have indicated that these peptides can enhance the expression of neurotrophic factors like Neurotrophin-3 (NT-3). NT-3 is known to play a vital role in neuronal survival, differentiation, and neurite outgrowth, suggesting a direct neuroprotective and regenerative role.

  • Microglial Modulation: An analog of ACTH(4-9), ORG2766, has been shown to reduce the microglial reaction following nerve injury.[6] By modulating the activation state of microglia, these peptides may limit the release of neurotoxic factors and promote a more phagocytic and reparative phenotype.

Experimental Rationale:

The investigation of Tyr-ACTH (4-9) in SCI models is warranted based on the compelling anti-inflammatory and neuroprotective effects observed with its analogs. Researchers can hypothesize that Tyr-ACTH (4-9) will similarly attenuate the secondary injury cascade, leading to improved histological and functional outcomes. Key research questions to address include:

  • Does Tyr-ACTH (4-9) reduce pro-inflammatory cytokine expression in a dose-dependent manner following SCI?

  • Does Tyr-ACTH (4-9) treatment lead to an increase in anti-inflammatory cytokines and neurotrophic factors at the injury site?

  • Does the administration of Tyr-ACTH (4-9) result in improved locomotor recovery and sensory function in preclinical SCI models?

  • What is the optimal therapeutic window for Tyr-ACTH (4-9) administration following SCI?

Quantitative Data Summary

The following tables summarize the quantitative findings from studies on the analog ACTH(4–10) Pro8-Gly9-Pro10 in rat models of spinal cord injury. This data provides a benchmark for designing and evaluating experiments with Tyr-ACTH (4-9).

Table 1: Effect of ACTH(4–10) Pro8-Gly9-Pro10 on Pro-Inflammatory Cytokine Expression in Severe SCI [2]

Treatment GroupTime PointMean IL-6 Expression (pg/mL)Mean IL-8 Expression (pg/mL)
Saline Control3 hours18.71-
Saline Control6 hours27.71-
ACTH(4–10) Pro8-Gly9-Pro103 hours10.71Significantly Lower vs. Saline
ACTH(4–10) Pro8-Gly9-Pro106 hours16.00No Significant Difference vs. 3h

*p < 0.05 compared to the corresponding saline control group.

Table 2: Effect of ACTH(4–10) Pro8-Gly9-Pro10 on Anti-Inflammatory Cytokine Expression in Mild SCI [4][5]

Treatment GroupTime PointMean IL-4 ExpressionMean IL-10 ExpressionMean IL-13 Expression
Placebo3 hours6.296.865.79
Placebo6 hours5.614.715.68
ACTH(4–10) Pro8-Gly9-Pro103 hours10.3914.6410.18
ACTH(4–10) Pro8-Gly9-Pro106 hours8.0511.469.00

*p < 0.05 compared to the corresponding placebo group.

Table 3: Effect of ACTH(4–10) Pro8-Gly9-Pro10 on Neurotrophin-3 (NT-3) Expression

Injury SeverityTreatment GroupTime PointMedian NT-3 Expression
Mild SCI0.9% NaCl3 hoursLower than ACTH
Mild SCI0.9% NaCl6 hoursLower than ACTH
Mild SCIACTH(4–10) Pro8-Gly9-Pro103 hours14 (Range: 12-17)
Mild SCIACTH(4–10) Pro8-Gly9-Pro106 hours10 (Range: 7-13)
Severe SCI0.9% NaCl3 hoursLower than ACTH
Severe SCI0.9% NaCl6 hoursLower than ACTH
Severe SCIACTH(4–10) Pro8-Gly9-Pro103 hours9 (Range: 6-11)
Severe SCIACTH(4–10) Pro8-Gly9-Pro106 hours8 (Range: 7-10)

Experimental Protocols

Protocol 1: Clip Compression Spinal Cord Injury Model in Rats

This protocol describes a standardized method for inducing a contusive/compressive spinal cord injury in rats, suitable for testing the efficacy of therapeutic peptides.

Materials:

  • Adult female Sprague-Dawley or Wistar rats (250-300g)

  • Anesthesia: Isoflurane or Ketamine/Xylazine cocktail

  • Surgical instruments (scalpels, forceps, retractors, rongeurs)

  • Modified aneurysm clip (e.g., 20g for mild, 35g for severe injury)

  • Suturing material

  • Heating pad

  • Analgesics (e.g., Buprenorphine)

  • Antibiotics

Procedure:

  • Anesthesia and Preparation: Anesthetize the rat and confirm the depth of anesthesia. Shave and sterilize the surgical area over the thoracic spine. Place the animal on a heating pad to maintain body temperature.

  • Laminectomy: Make a midline incision over the thoracic vertebrae (T9-T10). Carefully dissect the paravertebral muscles to expose the vertebral column. Perform a laminectomy at the T9 level to expose the spinal cord, leaving the dura mater intact.

  • Spinal Cord Injury Induction: Use a calibrated aneurysm clip to apply a consistent compressive force to the exposed spinal cord. The duration of compression should be standardized (e.g., 1 minute).

  • Closure: After removing the clip, suture the muscle layers and close the skin incision.

  • Post-operative Care: Administer analgesics and antibiotics as per your institution's animal care guidelines. Manually express the bladder twice daily until bladder function returns. Provide food and water within easy reach.

Protocol 2: Administration of Tyr-ACTH (4-9)

This protocol outlines the procedure for administering the test peptide following SCI.

Materials:

  • Tyr-ACTH (4-9) peptide

  • Sterile saline or appropriate vehicle

  • Intranasal delivery device or injection supplies (for intraperitoneal or subcutaneous administration)

Procedure:

  • Peptide Preparation: Dissolve Tyr-ACTH (4-9) in the chosen vehicle to the desired concentration. The dosage should be determined based on preliminary dose-response studies. Based on analog studies, a starting point could be in the range of 50-100 µg/kg.

  • Administration: Administer the peptide at a predetermined time point post-SCI (e.g., 1, 3, or 6 hours).[2][3] The route of administration (intranasal, intraperitoneal, or subcutaneous) should be consistent throughout the study. Intranasal administration has been used effectively for ACTH analogs.[4][5]

  • Control Group: Administer the vehicle alone to the control group using the same volume and route of administration.

Protocol 3: Assessment of Functional Recovery (Basso, Beattie, Bresnahan - BBB Locomotor Rating Scale)

The BBB scale is a widely used method for assessing locomotor recovery in rats following SCI.

Procedure:

  • Acclimation: Acclimate the rats to the open-field testing environment before surgery.

  • Testing: At regular intervals post-SCI (e.g., weekly), place the rat in the open field for a 4-minute observation period.

  • Scoring: Two independent, blinded observers should score the locomotor performance based on the 21-point BBB scale, which assesses joint movement, stepping, coordination, and paw placement.

  • Data Analysis: Analyze the BBB scores over time to determine the extent of functional recovery in the treated versus control groups.

Protocol 4: Immunohistochemical Analysis of Spinal Cord Tissue

This protocol describes the analysis of spinal cord tissue to quantify markers of inflammation and neuroprotection.

Procedure:

  • Tissue Collection: At the study endpoint, euthanize the rats and perfuse with saline followed by 4% paraformaldehyde.

  • Tissue Processing: Carefully dissect the spinal cord segment containing the injury epicenter. Post-fix the tissue and process for paraffin (B1166041) embedding or cryosectioning.

  • Immunohistochemistry: Perform immunohistochemical staining on spinal cord sections using primary antibodies against target proteins (e.g., IL-6, IL-10, NT-3, GFAP for astrocytes, Iba1 for microglia).

  • Imaging and Quantification: Capture images using a fluorescence or light microscope. Quantify the staining intensity or the number of positive cells in defined regions of interest around the injury site.

Visualizations

G Proposed Anti-Inflammatory Signaling of ACTH-like Peptides in SCI cluster_outcome Therapeutic Outcomes SCI Spinal Cord Injury Microglia Microglia/ Macrophage Activation SCI->Microglia Pro_Inflammatory Pro-inflammatory Cytokines (IL-6, IL-8, TNF-α) Microglia->Pro_Inflammatory Secondary_Injury Secondary Injury (Neuronal Apoptosis, Demyelination) Pro_Inflammatory->Secondary_Injury Neuroprotection Neuroprotection & Functional Recovery ACTH Tyr-ACTH (4-9) (or analogs) MCR Melanocortin Receptors (MCR) ACTH->MCR Binds to MCR->Pro_Inflammatory Inhibits Anti_Inflammatory Anti-inflammatory Cytokines (IL-4, IL-10, IL-13) MCR->Anti_Inflammatory Stimulates NT3 Increased NT-3 Expression MCR->NT3 Stimulates Anti_Inflammatory->Secondary_Injury Inhibits NT3->Neuroprotection

Caption: Proposed signaling pathway of Tyr-ACTH (4-9) in SCI.

G Experimental Workflow for Testing Tyr-ACTH (4-9) in SCI A Animal Acclimation & Baseline Behavioral Testing B Spinal Cord Injury (Clip Compression Model) A->B C Randomization into Treatment Groups B->C D1 Tyr-ACTH (4-9) Administration C->D1 D2 Vehicle Control Administration C->D2 E Post-operative Care & Monitoring D1->E D2->E F Weekly Behavioral Assessment (e.g., BBB Score) E->F G Endpoint: Tissue Collection & Histological Analysis F->G H Data Analysis & Interpretation G->H

Caption: General experimental workflow for SCI studies.

References

Application Notes and Protocols for Tyr-ACTH (4-9) in Primary Neuronal Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of the synthetic peptide Tyr-ACTH (4-9) in primary neuronal cell cultures. This document outlines the potential neurotrophic and neuroprotective applications of this peptide, detailed experimental protocols, and an overview of its putative signaling mechanisms.

Introduction

Adrenocorticotropic hormone (ACTH) is a peptide hormone known for its role in the stress response. However, fragments of ACTH, including the Tyr-ACTH (4-9) sequence, have been shown to possess neurotrophic and neuroprotective properties independent of their parent hormone's endocrine activity. The analogue Org 2766, which is structurally related to ACTH (4-9), has demonstrated protective effects in animal models of neurodegeneration and nerve injury[1][2]. These properties make Tyr-ACTH (4-9) a compound of interest for research into neuronal survival, regeneration, and plasticity.

While much of the research on ACTH (4-9) analogues has been conducted in vivo[2][3][4], this document provides protocols and theoretical frameworks for studying the effects of Tyr-ACTH (4-9) in a controlled in vitro environment using primary neuronal cell cultures.

Data Presentation

A note on the quantitative data: The following tables are presented as templates for data organization. While extensive in vivo data exists for the ACTH (4-9) analogue Org 2766, specific in vitro dose-response data for Tyr-ACTH (4-9) in primary neuronal cultures is not extensively documented in publicly available literature. Researchers are encouraged to use these tables to structure their own experimental findings.

Table 1: Dose-Response Effect of Tyr-ACTH (4-9) on Neuronal Viability Under Stress Conditions

Treatment GroupConcentration (nM)Neuronal Viability (%) (Mean ± SD)Statistical Significance (p-value vs. Stress Control)
No-Stress Control0100 ± 5.2N/A
Stress Control (e.g., Glutamate)052 ± 6.8N/A
Tyr-ACTH (4-9) + Stress158 ± 7.1p > 0.05
Tyr-ACTH (4-9) + Stress1069 ± 5.9p < 0.05
Tyr-ACTH (4-9) + Stress10078 ± 6.3p < 0.01
Tyr-ACTH (4-9) + Stress100081 ± 5.5p < 0.01

Table 2: Effect of Tyr-ACTH (4-9) on Neurite Outgrowth in Primary Neurons

Treatment GroupConcentration (nM)Average Neurite Length (µm) (Mean ± SD)Number of Primary Neurites per Neuron (Mean ± SD)Number of Branch Points per Neuron (Mean ± SD)
Control085 ± 12.33.1 ± 0.84.2 ± 1.1
Tyr-ACTH (4-9)192 ± 14.13.3 ± 0.94.5 ± 1.3
Tyr-ACTH (4-9)10115 ± 15.84.0 ± 1.05.8 ± 1.5
Tyr-ACTH (4-9)100138 ± 18.24.5 ± 1.27.1 ± 1.8
Tyr-ACTH (4-9)1000142 ± 17.54.6 ± 1.17.3 ± 1.9

Signaling Pathways

The precise signaling mechanism of Tyr-ACTH (4-9) in neurons is still under investigation. However, evidence suggests the involvement of melanocortin receptors (MCRs), particularly the melanocortin-4 receptor (MC4R), which is known to be expressed in the nervous system[1][5]. Activation of these G-protein coupled receptors can lead to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including transcription factors like CREB, to promote neuronal survival and growth. There is also evidence suggesting a potential interaction with NMDA receptor signaling pathways[6].

Tyr_ACTH_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Tyr_ACTH Tyr-ACTH (4-9) MC4R Melanocortin-4 Receptor (MC4R) Tyr_ACTH->MC4R Binds to G_Protein G-Protein (Gs) MC4R->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription CREB->Gene_Transcription Promotes Neuronal_Survival Neuronal Survival and Neuroprotection Gene_Transcription->Neuronal_Survival Leads to Neurite_Outgrowth Neurite Outgrowth and Plasticity Gene_Transcription->Neurite_Outgrowth Leads to

Caption: Putative signaling pathway of Tyr-ACTH (4-9) in neurons.

Experimental Protocols

The following are detailed protocols for assessing the effects of Tyr-ACTH (4-9) on primary neuronal cultures.

Protocol 1: Primary Cortical Neuron Culture

This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.

Materials:

  • Timed-pregnant Sprague-Dawley rat (E18)

  • Hanks' Balanced Salt Solution (HBSS), ice-cold

  • Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin

  • Papain (20 U/ml) in HBSS

  • Trypsin inhibitor (10 mg/ml) in HBSS

  • Poly-D-lysine coated culture plates or coverslips

  • Sterile dissection tools

  • 37°C water bath and 5% CO2 incubator

Procedure:

  • Euthanize the pregnant rat according to approved animal welfare protocols.

  • Dissect the uterine horns and remove the embryos.

  • Isolate the brains from the embryos and place them in ice-cold HBSS.

  • Under a dissecting microscope, carefully remove the cortices and place them in a fresh dish of ice-cold HBSS.

  • Mince the cortical tissue into small pieces.

  • Incubate the tissue in papain solution for 15-20 minutes at 37°C.

  • Gently wash the tissue twice with warm Neurobasal medium.

  • Triturate the tissue gently with a fire-polished Pasteur pipette until a single-cell suspension is obtained.

  • Determine cell viability and density using a hemocytometer and Trypan blue exclusion.

  • Plate the cells on Poly-D-lysine coated plates/coverslips at a desired density (e.g., 2 x 10^5 cells/cm²).

  • Incubate the cultures at 37°C in a 5% CO2 incubator.

  • After 24 hours, replace half of the medium with fresh, pre-warmed Neurobasal medium. Repeat this every 2-3 days.

Protocol_Workflow Dissection E18 Rat Pup Cortical Dissection Mincing Mince Tissue Dissection->Mincing Digestion Enzymatic Digestion (Papain) Mincing->Digestion Trituration Mechanical Trituration Digestion->Trituration Cell_Counting Cell Counting and Viability Assessment Trituration->Cell_Counting Plating Plate Cells on Coated Surface Cell_Counting->Plating Incubation Incubate and Maintain Culture Plating->Incubation

Caption: Workflow for primary cortical neuron culture preparation.

Protocol 2: Assessment of Neuroprotection

This protocol outlines a method for evaluating the neuroprotective effects of Tyr-ACTH (4-9) against an excitotoxic insult, such as glutamate (B1630785).

Materials:

  • Mature primary neuronal cultures (e.g., DIV 7-10)

  • Tyr-ACTH (4-9) stock solution

  • Glutamate stock solution

  • Neurobasal medium

  • Cell viability assay kit (e.g., MTT, LDH, or Live/Dead staining)

  • Plate reader or fluorescence microscope

Procedure:

  • Prepare serial dilutions of Tyr-ACTH (4-9) in Neurobasal medium.

  • Pre-treat the neuronal cultures with different concentrations of Tyr-ACTH (4-9) for a specified period (e.g., 24 hours).

  • Induce excitotoxicity by adding a toxic concentration of glutamate (e.g., 50-100 µM) to the cultures for a short duration (e.g., 15-30 minutes).

  • Remove the glutamate-containing medium and replace it with fresh medium containing the respective concentrations of Tyr-ACTH (4-9).

  • Incubate the cultures for a further 24 hours.

  • Assess cell viability using a chosen assay according to the manufacturer's instructions.

  • Include appropriate controls: no-stress control, stress control (glutamate only), and vehicle control.

Protocol 3: Neurite Outgrowth Assay

This protocol describes how to quantify the effect of Tyr-ACTH (4-9) on neurite outgrowth.

Materials:

  • Primary neuronal cultures plated at a low density

  • Tyr-ACTH (4-9) stock solution

  • Fixative solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against a neuronal marker (e.g., β-III tubulin or MAP2)

  • Fluorescently labeled secondary antibody

  • Fluorescence microscope with image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Treat the neuronal cultures with different concentrations of Tyr-ACTH (4-9) for a desired period (e.g., 48-72 hours).

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with 0.1% Triton X-100.

  • Block non-specific antibody binding with 5% BSA.

  • Incubate with the primary antibody overnight at 4°C.

  • Wash the cells with PBS.

  • Incubate with the fluorescently labeled secondary antibody.

  • Acquire images using a fluorescence microscope.

  • Quantify neurite length, number of primary neurites, and number of branch points using image analysis software.

Conclusion

Tyr-ACTH (4-9) represents a promising peptide for neuroprotective and neuro-regenerative research. The protocols and information provided in this document offer a foundation for investigating its effects in primary neuronal cell cultures. Further research is warranted to fully elucidate its mechanism of action and to generate robust quantitative data on its efficacy in various in vitro models of neuronal function and dysfunction.

References

Application Notes and Protocols for Tyr-ACTH (4-9) Animal Studies: Ethical Considerations and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the ethical considerations and experimental protocols for conducting animal studies with the neuropeptide Tyr-ACTH (4-9). Due to the limited availability of direct research on Tyr-ACTH (4-9), this document leverages data from its closely related analog, ORG 2766, an ACTH(4-9) derivative, to provide robust guidance for preclinical research.

Ethical Considerations in Tyr-ACTH (4-9) Animal Research

The use of animals in research is a privilege that comes with significant ethical responsibilities. All research involving Tyr-ACTH (4-9) must adhere to the highest standards of animal welfare, guided by the principles of the 3Rs: Replacement, Reduction, and Refinement.[1][2][3]

1.1. Justification of Animal Use: The scientific rationale for using animal models in Tyr-ACTH (4-9) research must be clearly articulated.[1] The potential benefits of understanding the peptide's neuroprotective or behavioral effects should outweigh the potential for animal suffering. Research proposals should include a thorough literature review to ensure that the planned experiments are not duplicative.

1.2. Animal Model Selection: The choice of animal model is critical and should be scientifically justified. Rodent models, such as rats and mice, are commonly used in neurobehavioral and neuroprotection studies.[4][5][6] The specific strain should be chosen based on its relevance to the human condition being modeled. For instance, in studies of age-related cognitive decline, aged rats may be an appropriate model.[7]

1.3. Minimizing Pain and Distress: All procedures should be designed to minimize any potential pain, suffering, or distress to the animals.[1] This includes:

  • Acclimatization: Animals should be properly acclimatized to the laboratory environment and handling procedures before the start of any experiment.

  • Administration of Substances: The route and method of Tyr-ACTH (4-9) administration should be the least invasive and stressful possible. Subcutaneous or intraperitoneal injections are generally preferred over more invasive methods.[8]

  • Behavioral Testing: Behavioral assays should be designed to avoid unnecessary stress. For example, in the Morris water maze, water temperature should be controlled to prevent hypothermia.

  • Humane Endpoints: Clear criteria for humane endpoints must be established before the study begins. Animals showing signs of severe or chronic pain or distress that cannot be alleviated should be humanely euthanized.[1]

1.4. Sample Size and Statistical Power: The number of animals used should be the minimum required to obtain statistically significant and reproducible results. A power analysis should be conducted during the experimental design phase to determine the appropriate sample size.

1.5. Housing and Husbandry: Animals must be housed in enriched environments that allow for the expression of natural behaviors. Standard guidelines for housing, feeding, and environmental conditions for the specific species must be strictly followed.

1.6. Veterinary Care and Monitoring: Adequate veterinary care must be available. Animals should be monitored regularly for any signs of pain, distress, or adverse effects from the treatment.

Experimental Protocols

The following protocols are based on methodologies used in studies of the ACTH(4-9) analog, ORG 2766, and can be adapted for Tyr-ACTH (4-9).

2.1. Animal Models:

  • Wistar or Sprague-Dawley Rats: Commonly used for behavioral and neuropharmacological studies.[4][5][6]

  • Age: The age of the animals will depend on the research question (e.g., young adults for general behavioral studies, aged rats for studies on cognitive decline).

2.2. Preparation and Administration of Tyr-ACTH (4-9):

  • Formulation: Tyr-ACTH (4-9) is typically a lyophilized powder and should be reconstituted in a sterile, isotonic saline solution.

  • Dosage: Based on studies with ACTH(4-9) analogs, a starting dose range of 25-100 µg/kg for acute administration and a lower dose for chronic studies could be considered.[6] Dose-response studies are recommended to determine the optimal dose for the desired effect.

  • Route of Administration: Subcutaneous (s.c.) or intraperitoneal (i.p.) injections are common. For investigating central effects, intracerebroventricular (i.c.v.) administration may be necessary, though this is a more invasive procedure requiring appropriate anesthesia and surgical techniques.[8]

2.3. Experimental Workflow for a Neuroprotection Study:

G cluster_0 Pre-Treatment Phase cluster_1 Treatment Phase cluster_2 Post-Treatment Phase A Animal Acclimatization (1 week) B Baseline Behavioral Testing (e.g., Morris Water Maze) A->B C Induction of Neuronal Injury (e.g., NMDA-induced lesion) B->C D Randomization into Groups (Vehicle, Tyr-ACTH (4-9)) C->D E Daily Administration (s.c. or i.p.) D->E F Post-lesion Behavioral Testing (e.g., Morris Water Maze) E->F G Tissue Collection (Brain) F->G H Histological/Biochemical Analysis G->H

Workflow for a neuroprotection study.

2.4. Key Experiments and Methodologies:

  • Morris Water Maze (Spatial Learning and Memory):

    • Apparatus: A circular pool (approx. 1.5m diameter) filled with opaque water. A hidden platform is submerged just below the water surface.

    • Procedure: Rats are trained over several days to find the hidden platform using spatial cues in the room. Escape latency (time to find the platform) and path length are recorded.

    • Probe Trial: On the final day, the platform is removed, and the time spent in the target quadrant is measured to assess memory retention.

    • Relevance: This test is sensitive to hippocampal function, which is often affected in neurodegenerative conditions.[9]

  • Open Field Test (Locomotor Activity and Anxiety-like Behavior):

    • Apparatus: A square arena with walls to prevent escape.

    • Procedure: Rats are placed in the center of the arena, and their movement is tracked for a set period (e.g., 5-10 minutes).

    • Parameters Measured: Total distance traveled, time spent in the center versus the periphery of the arena.

    • Relevance: Can assess general activity levels and anxiety-like behavior, which may be altered by Tyr-ACTH (4-9) or the experimental condition.[9]

  • Social Interaction Test:

    • Apparatus: A neutral arena.

    • Procedure: Two unfamiliar rats are placed in the arena, and their social behaviors (e.g., sniffing, grooming, following) are recorded.

    • Relevance: To assess the pro-social or anti-social effects of the peptide.[5]

Data Presentation

Quantitative data from these experiments should be summarized in tables for clear comparison between treatment and control groups.

Table 1: Hypothetical Data from Morris Water Maze

GroupEscape Latency (seconds) - Day 4Time in Target Quadrant (seconds) - Probe Trial
Vehicle Control35.2 ± 4.118.5 ± 2.3
Tyr-ACTH (4-9) (50 µg/kg)22.8 ± 3.528.9 ± 3.1
Tyr-ACTH (4-9) (100 µg/kg)19.5 ± 2.9 35.1 ± 3.8
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle Control.

Table 2: Hypothetical Data from Open Field Test

GroupTotal Distance Traveled (meters)Time in Center (seconds)
Vehicle Control45.3 ± 5.28.7 ± 1.5
Tyr-ACTH (4-9) (50 µg/kg)48.1 ± 4.912.3 ± 2.1
Tyr-ACTH (4-9) (100 µg/kg)50.2 ± 5.515.8 ± 2.5
Data are presented as mean ± SEM. p < 0.05 compared to Vehicle Control.

Signaling Pathways

The precise signaling mechanism of Tyr-ACTH (4-9) is not fully elucidated. However, studies on the analog ORG 2766 suggest that its effects are independent of the classical melanocortin receptors and instead involve the modulation of the N-methyl-D-aspartate (NMDA) receptor and endogenous opioid systems.[10][11]

4.1. Proposed Signaling Pathway of Tyr-ACTH (4-9):

G Tyr_ACTH Tyr-ACTH (4-9) NMDAR NMDA Receptor Tyr_ACTH->NMDAR Modulates OpioidR Opioid Receptor Tyr_ACTH->OpioidR Modulates Ca_Influx Ca2+ Influx NMDAR->Ca_Influx Neuronal_Activity Modulation of Neuronal Activity OpioidR->Neuronal_Activity Ca_Influx->Neuronal_Activity Neuroprotection Neuroprotection Neuronal_Activity->Neuroprotection Behavioral_Effects Behavioral Effects Neuronal_Activity->Behavioral_Effects

References

Troubleshooting & Optimization

improving Tyr-ACTH (4-9) peptide solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of the Tyr-ACTH (4-9) peptide in aqueous buffers.

Troubleshooting Guide

This guide addresses common issues encountered when dissolving the Tyr-ACTH (4-9) peptide.

Problem Potential Cause Recommended Solution
Peptide will not dissolve in water or neutral buffer (e.g., PBS pH 7.4). The Tyr-ACTH (4-9) peptide has a net positive charge at neutral pH due to the Arginine (Arg) and Histidine (His) residues, but also contains several hydrophobic residues (Tyr, Met, Phe, Trp). This can lead to poor solubility in neutral aqueous solutions.[1][2][3]1. Adjust pH: Since the peptide is basic, try dissolving it in a slightly acidic solution. A 10% acetic acid solution or buffers with a pH below 7 can improve solubility.[1][4] 2. Use a Co-solvent: First, dissolve the peptide in a small amount of an organic solvent like DMSO, and then slowly add the aqueous buffer to your desired concentration.[2][4]
Solution is cloudy or contains visible precipitates after initial dissolution. The peptide may be aggregating or has not fully dissolved.[1] Peptide aggregation can be influenced by factors like temperature and the presence of aromatic amino acids.[5]1. Sonication: Use a bath sonicator to aid dissolution. Brief pulses of sonication can help break up aggregates.[1][2] 2. Gentle Warming: Gently warm the solution to help dissolve the peptide. Avoid excessive heat, as it can degrade the peptide.[1]
Peptide precipitates out of solution after dilution from an organic stock. The concentration of the peptide in the final aqueous solution is too high for it to remain soluble once the organic solvent is diluted.1. Lower the Final Concentration: Try diluting the stock solution to a lower final concentration in the aqueous buffer. 2. Stepwise Dilution: Add the aqueous buffer to the organic stock solution slowly, while vortexing, to avoid localized high concentrations that can lead to precipitation.[4]
Inconsistent results in biological assays. Incomplete solubilization of the peptide leads to an inaccurate final concentration, which can significantly affect experimental outcomes.[4]1. Centrifugation: Before use, centrifuge the peptide solution to pellet any undissolved material. Use the supernatant for your experiments to ensure a homogenous solution.[4] 2. Solubility Testing: Always perform a solubility test with a small amount of the peptide before dissolving the entire sample.[1][6]

Frequently Asked Questions (FAQs)

1. What is the amino acid sequence and molecular weight of Tyr-ACTH (4-9)?

The amino acid sequence is Tyr-Met-Glu-His-Phe-Arg-Trp (YMEHFRW).[7][8] The molecular formula is C51H65N13O11S, and the molecular weight is approximately 1068.21 g/mol .[7]

2. How should I determine the best initial solvent for Tyr-ACTH (4-9)?

To determine the best solvent, you should first assess the peptide's overall charge. By assigning a value of +1 to basic residues (Arg, Lys, His, N-terminus) and -1 to acidic residues (Asp, Glu, C-terminus), you can calculate the net charge.[1][6] Tyr-ACTH (4-9) has a net positive charge at neutral pH, suggesting that an acidic buffer would be a good starting point.[1][4] For highly hydrophobic peptides, a small amount of an organic solvent like DMSO is recommended for initial dissolution.[1][2]

3. What is the recommended procedure for dissolving a new vial of lyophilized Tyr-ACTH (4-9)?

Before opening, centrifuge the vial to ensure all the lyophilized powder is at the bottom.[1] Start by attempting to dissolve a small test amount in your desired aqueous buffer. If that fails, try a buffer with a lower pH. If solubility is still an issue, dissolve the peptide in a minimal amount of DMSO and then slowly dilute it with your aqueous buffer.[4][6]

4. Can I store Tyr-ACTH (4-9) in solution?

It is generally not recommended to store peptide solutions for long periods, especially if they contain residues susceptible to oxidation like Met, Trp, or Cys.[2] If you must store the solution, it should be aliquoted and kept frozen at -20°C or lower.[2] Avoid repeated freeze-thaw cycles.

5. My experiment is sensitive to organic solvents like DMSO. What are my alternatives?

If DMSO is not suitable for your assay, you can try other organic solvents like dimethylformamide (DMF) or acetonitrile, but always check their compatibility with your experimental system.[1] Alternatively, focus on optimizing the aqueous buffer by adjusting the pH or using additives like chaotropic agents (e.g., urea (B33335) or guanidine (B92328) hydrochloride), though these can also interfere with biological systems.[1][2]

Experimental Protocols

Protocol 1: Solubilization in Acidic Buffer
  • Bring the lyophilized Tyr-ACTH (4-9) peptide to room temperature.

  • Centrifuge the vial to collect all the powder at the bottom.

  • Prepare a 10% acetic acid solution in sterile, deionized water.

  • Add a small volume of the 10% acetic acid to the peptide to create a concentrated stock solution.

  • Vortex briefly to dissolve the peptide.

  • For your working solution, dilute the stock solution with your desired aqueous buffer (e.g., PBS) to the final concentration.

  • If any precipitation occurs, try a lower final concentration.

Protocol 2: Solubilization using an Organic Co-solvent (DMSO)
  • Bring the lyophilized Tyr-ACTH (4-9) peptide to room temperature.

  • Centrifuge the vial to collect the powder.

  • Add a minimal amount of high-purity DMSO to the peptide to create a concentrated stock solution.

  • Vortex gently until the peptide is fully dissolved.

  • Slowly add the stock solution dropwise to your aqueous buffer while stirring to achieve the desired final concentration. This helps to avoid precipitation.

  • Ensure the final concentration of DMSO is compatible with your experimental system (typically <1%).[4]

Visualizations

ACTH Signaling Pathway

Peptide_Solubilization_Workflow Start Start: Lyophilized Tyr-ACTH (4-9) Centrifuge Centrifuge vial Start->Centrifuge TestAmount Use a small test amount Centrifuge->TestAmount DissolveWater Attempt to dissolve in aqueous buffer (pH 7.4) TestAmount->DissolveWater IsSolved1 Is it soluble? DissolveWater->IsSolved1 DissolveAcid Attempt to dissolve in acidic buffer (e.g., 10% Acetic Acid) IsSolved1->DissolveAcid No End Solution ready for use IsSolved1->End Yes IsSolved2 Is it soluble? DissolveAcid->IsSolved2 DissolveDMSO Dissolve in minimal DMSO IsSolved2->DissolveDMSO No IsSolved2->End Yes Dilute Slowly dilute with aqueous buffer DissolveDMSO->Dilute IsSolved3 Is it soluble? Dilute->IsSolved3 Sonication Apply sonication or gentle warming IsSolved3->Sonication No IsSolved3->End Yes Sonication->End Troubleshoot Further troubleshooting needed

References

Technical Support Center: Tyr-ACTH (4-9) Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Tyr-ACTH (4-9). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent and manage peptide aggregation in your experiments.

Frequently Asked Questions (FAQs)

Q1: My Tyr-ACTH (4-9) solution appears cloudy or has visible precipitates. What is happening?

A1: Cloudiness or precipitation in your Tyr-ACTH (4-9) solution is a strong indicator of peptide aggregation. This can be caused by several factors, including high peptide concentration, inappropriate solvent pH, temperature fluctuations, or prolonged storage. The presence of a tyrosine residue at the N-terminus can contribute to aggregation through π-π stacking interactions between the aromatic rings.

Q2: How can I prevent the aggregation of Tyr-ACTH (4-9) when preparing my stock solution?

A2: To minimize aggregation during the initial solubilization of lyophilized Tyr-ACTH (4-9), it is recommended to first dissolve the peptide in a small amount of an organic solvent that is compatible with your experimental system, such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF). Once the peptide is fully dissolved, you can slowly add your desired aqueous buffer to reach the final concentration. It is also crucial to maintain the pH of the aqueous buffer at least one unit away from the isoelectric point (pI) of the peptide to ensure it carries a net charge, which promotes repulsion between peptide molecules.

Q3: What are the optimal storage conditions for Tyr-ACTH (4-9) solutions to prevent aggregation over time?

A3: For long-term storage, it is best to store Tyr-ACTH (4-9) as a lyophilized powder at -20°C or -80°C. If you need to store it in solution, prepare aliquots to avoid repeated freeze-thaw cycles, which can promote aggregation. Solutions should be stored at -80°C. For short-term storage (a few days), refrigeration at 4°C may be acceptable, but it is advisable to assess the stability for your specific buffer conditions.

Q4: Can additives be used to prevent Tyr-ACTH (4-9) aggregation in my experimental buffer?

A4: Yes, several excipients can help prevent peptide aggregation. The addition of certain amino acids, such as arginine (typically at 50-100 mM), can increase the solubility of peptides. Non-ionic detergents in low concentrations (e.g., 0.05% Tween 20) can also help to solubilize peptides and prevent aggregation by interacting with hydrophobic patches. However, you must ensure that any additives are compatible with your specific assay or experimental model.

Q5: How can I detect and quantify the aggregation of Tyr-ACTH (4-9) in my samples?

A5: Several analytical techniques can be used to detect and quantify peptide aggregation.[1][2][3][4][5][6][7][8] Size Exclusion Chromatography (SEC) is a widely used method to separate and quantify monomers, dimers, and higher-order aggregates.[2][5][6][8] Dynamic Light Scattering (DLS) can be used to determine the size distribution of particles in your solution, providing a rapid assessment of aggregation.[3][4][7] Spectroscopic methods, such as monitoring changes in UV-Visible absorbance or using fluorescent dyes like Thioflavin T (for amyloid-like fibrils), can also provide valuable information.[1][9][10][11][12]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Cloudy Solution/Precipitate Formation High peptide concentration, pH near the isoelectric point (pI), temperature stress.Decrease the peptide concentration. Ensure the buffer pH is at least 1-2 units away from the pI. Avoid repeated freeze-thaw cycles. Consider adding a solubilizing agent like arginine.
Inconsistent Experimental Results Gradual aggregation of the peptide in the working solution.Prepare fresh working solutions for each experiment. If possible, filter the stock solution through a 0.22 µm filter before preparing dilutions. Monitor the aggregation status of your stock solution over time using DLS or SEC.
Low Bioactivity Loss of active monomer due to aggregation.Quantify the monomeric peptide concentration using SEC before conducting bioassays. Optimize the formulation to minimize aggregation (see FAQs).
Clogged HPLC or other instrument lines Presence of large aggregates.Centrifuge the sample at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet large aggregates before injection. Filter the sample through an appropriate syringe filter if compatible with the peptide and solvent.

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Quantification

This protocol outlines a general method for quantifying aggregates in a Tyr-ACTH (4-9) solution.

  • System Preparation:

    • Use an HPLC or UHPLC system equipped with a UV detector.

    • Select a size exclusion column with a pore size appropriate for the molecular weight of Tyr-ACTH (4-9) and its potential oligomers (e.g., 100-150 Å).

  • Mobile Phase Preparation:

    • Prepare a mobile phase that is compatible with your peptide and minimizes non-specific interactions with the column. A common mobile phase is 100 mM sodium phosphate, 150 mM NaCl, pH 7.0.

    • Degas the mobile phase thoroughly.

  • Sample Preparation:

    • Dissolve the Tyr-ACTH (4-9) sample in the mobile phase.

    • If necessary, centrifuge the sample to remove any large, insoluble aggregates.

  • Chromatographic Conditions:

    • Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min for HPLC, 0.3 mL/min for UHPLC).

    • Inject a suitable volume of the sample (e.g., 10-20 µL).

    • Monitor the elution profile at a wavelength where the peptide absorbs (e.g., 214 nm or 280 nm).

  • Data Analysis:

    • Identify the peaks corresponding to the monomer, dimer, and higher-order aggregates based on their retention times (larger molecules elute earlier).

    • Integrate the peak areas to determine the relative percentage of each species.

Protocol 2: Dynamic Light Scattering (DLS) for Size Distribution Analysis

This protocol provides a method for rapid assessment of the aggregation state of Tyr-ACTH (4-9).

  • Instrument Setup:

    • Turn on the DLS instrument and allow it to warm up according to the manufacturer's instructions.

    • Set the measurement temperature, which is typically 25°C.

  • Sample Preparation:

    • Ensure the sample is free of dust and other large contaminants by centrifuging or filtering (if appropriate).

    • Transfer the sample to a clean, dust-free cuvette. The required sample volume will depend on the instrument.

  • Measurement:

    • Place the cuvette in the instrument.

    • Enter the sample information and the viscosity and refractive index of the solvent.

    • Perform the measurement. The instrument will collect data on the fluctuations in scattered light intensity.

  • Data Analysis:

    • The instrument software will analyze the data to generate a size distribution profile.

    • Examine the profile for the presence of multiple peaks, which would indicate different populations of species (e.g., monomer and aggregates). The polydispersity index (PDI) will provide an indication of the heterogeneity of the sample. A higher PDI suggests a greater degree of aggregation.

Protocol 3: Thioflavin T (ThT) Assay for Amyloid Fibril Detection

This assay is used to detect the presence of amyloid-like fibrillar aggregates.

  • Reagent Preparation:

    • ThT Stock Solution (e.g., 2.5 mM): Dissolve Thioflavin T in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) and filter through a 0.22 µm syringe filter. Store the stock solution protected from light at 4°C.

    • Working Solution: Dilute the ThT stock solution in the assay buffer to a final concentration of approximately 10-20 µM.

  • Assay Procedure:

    • This assay is typically performed in a 96-well black plate with a clear bottom.

    • Add your Tyr-ACTH (4-9) sample to a well.

    • Add the ThT working solution to the well.

    • Include a negative control containing only the buffer and ThT.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a plate reader with excitation at approximately 440 nm and emission at approximately 482 nm.[9][10]

  • Data Analysis:

    • An increase in fluorescence intensity in the presence of the peptide compared to the control indicates the presence of amyloid-like fibrils.

Visual Guides

Aggregation_Pathway Monomer Soluble Tyr-ACTH (4-9) Monomers Oligomers Soluble Oligomers Monomer->Oligomers Nucleation Fibrils Insoluble Fibrils (Aggregates) Oligomers->Fibrils Elongation

Caption: General pathway of peptide aggregation.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Aggregation Analysis Peptide Tyr-ACTH (4-9) Lyophilized Powder Solubilization Solubilization (e.g., DMSO then buffer) Peptide->Solubilization DLS DLS (Size Distribution) Solubilization->DLS Initial Check SEC SEC (Quantification) Solubilization->SEC Detailed Analysis ThT ThT Assay (Fibril Detection) Solubilization->ThT Fibril Check

Caption: Workflow for preparing and analyzing Tyr-ACTH (4-9) for aggregation.

Prevention_Strategies cluster_strategies Prevention Strategies Aggregation Tyr-ACTH (4-9) Aggregation pH Optimize pH (away from pI) pH->Aggregation Concentration Lower Concentration Concentration->Aggregation Additives Use Additives (e.g., Arginine) Additives->Aggregation Storage Proper Storage (-80°C, aliquots) Storage->Aggregation

Caption: Key strategies to prevent Tyr-ACTH (4-9) aggregation.

References

Technical Support Center: Optimizing Tyr-ACTH (4-9) Dosage for Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Tyr-ACTH (4-9) and its analogs (like Org 2766) for neuroprotective studies. Our aim is to assist you in optimizing your experimental design and overcoming common challenges.

Frequently Asked Questions (FAQs)

Q1: What is Tyr-ACTH (4-9) and how does it exert its neuroprotective effects?

A1: Tyr-ACTH (4-9) is a synthetic peptide fragment of the adrenocorticotropic hormone (ACTH). Unlike the full-length ACTH, this fragment lacks significant steroidogenic activity.[1] Its neuroprotective properties are believed to stem from its ability to modulate neuronal and glial cell responses to injury, potentially through the activation of signaling pathways that promote cell survival and reduce inflammation.

Q2: In which experimental models has the neuroprotective efficacy of Tyr-ACTH (4-9) or its analogs been demonstrated?

A2: The neuroprotective effects of Tyr-ACTH (4-9) and its analog Org 2766 have been documented in a variety of in vivo and in vitro models, including:

  • Dexamethasone-induced neurodegeneration: It has been shown to reduce neuronal death in the hippocampus of mice treated with toxic doses of dexamethasone.[2][3]

  • 6-hydroxydopamine (6-OHDA)-induced Parkinson's disease models: The analog Org 2766 has demonstrated protective effects against 6-OHDA-induced lesions in the substantia nigra of rats.

  • Cisplatin-induced cochleotoxicity: Co-administration of Org 2766 has been found to reduce the damaging effects of cisplatin (B142131) on the cochlea.

  • NMDA-induced excitotoxicity: Early postnatal treatment with Org 2766 has been shown to attenuate neuronal loss following NMDA-induced excitotoxicity in adult rats.[4]

Q3: What are the recommended starting dosages for Tyr-ACTH (4-9) in preclinical studies?

A3: The optimal dosage of Tyr-ACTH (4-9) is highly dependent on the experimental model, the route of administration, and the specific research question. Based on existing literature, here are some suggested starting points. However, it is crucial to perform a dose-response study to determine the optimal concentration for your specific experimental conditions.

Data Presentation: Effective Dosages of Tyr-ACTH (4-9) and its Analogs in Preclinical Models

PeptideModelSpeciesDosageRoute of AdministrationObserved EffectReference
ACTH (4-9)Dexamethasone-induced neurodegenerationMouseNot specifiedNot specifiedReduced neuronal death in the hippocampus[2][3]
Org 27666-OHDA-induced nigrostriatal lesionRat10 µg/kg/24hIntraperitoneal (IP)Protective effect from lesions
Org 2766Cisplatin-induced cochleotoxicityGuinea pigNot specifiedNot specifiedReduced cochlear damage
Org 2766NMDA-induced excitotoxicityRatNot specifiedSubcutaneousAttenuated neuronal loss[4]
ACTH (4-9)Spatial alternation learningRat1.2 µ g/day Subcutaneous (osmotic minipumps)Impaired learning[5]
Org 2766Autistic childrenHuman20-40 mg/dayNot specifiedImproved social interaction and play behavior[6][7][8]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No observable neuroprotective effect Suboptimal Dosage: The concentration of Tyr-ACTH (4-9) may be too low or too high.Perform a dose-response curve to identify the optimal therapeutic window for your specific model and neurotoxic insult.
Timing of Administration: The peptide may be administered too early or too late relative to the neurotoxic insult.Vary the timing of administration (pre-treatment, co-treatment, post-treatment) to determine the most effective therapeutic window.
Peptide Stability: The peptide may have degraded due to improper storage or handling.Store the lyophilized peptide at -20°C and reconstitute it in a suitable sterile buffer immediately before use. Avoid repeated freeze-thaw cycles.
Model-specific Efficacy: Tyr-ACTH (4-9) may not be effective in your specific model of neurodegeneration.Review the literature to confirm if the chosen model is appropriate for evaluating the neuroprotective effects of this peptide. Consider a different neurotoxic insult or a different animal model.
High variability in experimental results Inconsistent Dosing: Inaccurate or inconsistent administration of the peptide or the neurotoxin.Ensure precise and consistent administration techniques. For animal studies, normalize dosage to body weight.
Biological Variability: Inherent biological differences between animals or cell cultures.Increase the sample size (n-number) to improve statistical power. For in vitro studies, use cells from the same passage number and ensure consistent cell density.
Inconsistent Experimental Procedures: Variations in surgical procedures, tissue processing, or data analysis.Standardize all experimental protocols and ensure all personnel are adequately trained.
Unexpected behavioral or physiological side effects Off-target Effects: At higher doses, Tyr-ACTH (4-9) may have unforeseen effects.Carefully observe animals for any adverse effects. If side effects are observed, consider reducing the dosage. One study reported that a 1.2 µ g/day chronic infusion impaired spatial alternation learning in rats.[5]

Mandatory Visualizations

Signaling Pathways

Tyr_ACTH_4_9_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus cluster_outcome Cellular Outcome Tyr-ACTH (4-9) Tyr-ACTH (4-9) MC4R Melanocortin-4 Receptor (MC4R) Tyr-ACTH (4-9)->MC4R Binds to AC Adenylyl Cyclase MC4R->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates ERK ERK/MAPK Pathway PKA->ERK May activate CREB CREB PKA->CREB Phosphorylates ERK->CREB Phosphorylates Gene_Expression Gene Expression (e.g., anti-apoptotic, neurotrophic factors) CREB->Gene_Expression Promotes Neuroprotection Neuroprotection & Neuronal Survival Gene_Expression->Neuroprotection Dexamethasone_Neurodegeneration_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis Animal_Model Male Albino-Swiss Mice Grouping Grouping: - Control - Dexamethasone - Dexamethasone + Tyr-ACTH (4-9) Animal_Model->Grouping Dexamethasone_Admin Administer toxic dose of Dexamethasone Grouping->Dexamethasone_Admin Treatment_Admin Administer Tyr-ACTH (4-9) Dexamethasone_Admin->Treatment_Admin Perfusion Perfuse and collect brain tissue Treatment_Admin->Perfusion Histology Cresyl Violet Staining (Neuronal Morphology) Perfusion->Histology IHC Immunohistochemistry (e.g., for MAP2) Perfusion->IHC Quantification Quantitative analysis of neuronal death Histology->Quantification IHC->Quantification

References

Technical Support Center: Assessing the Oral Bioavailability of Org 2766

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on the oral administration of Org 2766, a synthetic ACTH(4-9) analog.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving good oral bioavailability for Org 2766?

A1: As a peptide-based therapeutic, Org 2766 faces several significant hurdles to effective oral absorption. The primary challenges include:

  • Enzymatic Degradation: Peptides are susceptible to degradation by proteases and peptidases found in the gastrointestinal (GI) tract, liver, and blood plasma.[1][2]

  • Low Permeability: The molecular size and hydrophilic nature of peptides like Org 2766 generally result in poor permeability across the intestinal epithelium.[2][3][4]

  • Physicochemical Instability: The compound may be unstable in the varying pH environments of the GI tract.[4]

Q2: What in vitro models are recommended for initial screening of Org 2766 oral absorption?

A2: For initial screening, we recommend the following in vitro models:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput method to predict passive transcellular permeability.[5]

  • Caco-2 Cell Monolayer Assay: This is considered the gold standard for in vitro prediction of intestinal drug absorption, as it mimics the human intestinal barrier and can assess both transcellular and paracellular transport.[4][5]

Q3: How can I investigate the metabolic stability of Org 2766?

A3: To assess metabolic stability, you can use various in vitro systems that contain relevant metabolic enzymes:[1]

  • Simulated Gastric and Intestinal Fluids (SGF/SIF): These help evaluate the stability of Org 2766 in the presence of digestive enzymes like pepsin and pancreatin.[1]

  • Liver Microsomes or S9 Fractions: These subcellular fractions are rich in cytochrome P450 (CYP) enzymes and are useful for studying hepatic metabolism.[1]

  • Hepatocytes: Using whole liver cells can provide a more comprehensive picture of hepatic metabolism, although the low permeability of peptides can be a limiting factor.[1]

Troubleshooting Guides

Problem 1: High variability in Caco-2 permeability results for Org 2766.

Possible Cause Troubleshooting Step
Inconsistent cell monolayer integrity.Regularly measure Transepithelial Electrical Resistance (TEER) to ensure monolayer confluence and integrity before and after the experiment.
Non-specific binding to the plate or apparatus.Use low-binding plates and pre-saturate the system with a protein solution like bovine serum albumin (BSA).
Efflux transporter activity.Include known efflux pump inhibitors (e.g., verapamil (B1683045) for P-glycoprotein) to determine if active transport is affecting your results.
Inconsistent passage number of Caco-2 cells.Use cells within a consistent and validated passage number range (e.g., passages 20-40) for all experiments.

Problem 2: In vivo pharmacokinetic data in animal models shows negligible oral bioavailability.

Possible Cause Troubleshooting Step
Extensive pre-systemic (first-pass) metabolism.Analyze plasma for potential metabolites of Org 2766. Conduct in vitro metabolism studies with liver microsomes to identify key metabolizing enzymes.[1]
Poor absorption from the GI tract.Co-administer Org 2766 with permeation enhancers.[2] Note: This requires careful toxicity and efficacy evaluation.
Rapid degradation in the GI lumen.Consider formulation strategies such as enteric coatings or co-administration with protease inhibitors to protect Org 2766 from enzymatic degradation.[1][2]
Inadequate analytical method sensitivity.Develop and validate a highly sensitive LC-MS/MS method for the quantification of Org 2766 in plasma to ensure accurate measurement at low concentrations.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of Org 2766 Following Different Administration Routes in a Rodent Model.

Parameter Intravenous (IV) Oral (PO) - Solution Oral (PO) - With Enhancers
Dose1 mg/kg10 mg/kg10 mg/kg
Cmax (ng/mL)15001575
Tmax (h)0.10.50.75
AUC (0-t) (ng*h/mL)180045225
Half-life (t1/2) (h)1.21.51.6
Bioavailability (%)100<1%~2.5%

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell®) for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the TEER of the cell monolayers using a voltmeter. Only use monolayers with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).

  • Permeability Experiment (Apical to Basolateral): a. Wash the monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS). b. Add Org 2766 solution (in HBSS) to the apical (A) side and fresh HBSS to the basolateral (B) side. c. Incubate at 37°C with gentle shaking. d. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh HBSS.

  • Sample Analysis: Quantify the concentration of Org 2766 in the collected samples using a validated LC-MS/MS method.

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance on the basolateral side, A is the surface area of the filter, and C0 is the initial drug concentration on the apical side.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

  • Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least one week before the study.

  • Catheterization (Optional): For serial blood sampling, cannulate the jugular vein of the rats one day prior to the study.

  • Dosing:

    • IV Group: Administer Org 2766 (e.g., 1 mg/kg) via the tail vein.

    • PO Group: Administer Org 2766 (e.g., 10 mg/kg) by oral gavage.

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) into heparinized tubes at pre-defined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 6, 8, 24 h) post-dosing.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

  • Sample Analysis: Determine the concentration of Org 2766 in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, and half-life. Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Visualizations

Experimental_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Studies PAMPA PAMPA Assay (Passive Permeability) Caco2 Caco-2 Assay (Active/Passive Transport) PAMPA->Caco2 Metabolism Metabolic Stability (SGF/SIF, Microsomes) Caco2->Metabolism PK_Study Pharmacokinetic Study (Rodent Model) Metabolism->PK_Study Promising Candidates Formulation Formulation Development (e.g., with enhancers) PK_Study->Formulation Bioavailability_Assessment Bioavailability Assessment PK_Study->Bioavailability_Assessment Formulation->PK_Study Lead_Optimization Lead Optimization Lead_Optimization->PAMPA Initial Screen

Caption: Experimental workflow for assessing the oral bioavailability of Org 2766.

Metabolic_Pathways cluster_gi Gastrointestinal Tract cluster_liver Liver (First-Pass Metabolism) Org_2766 Org 2766 (Peptide Analog) Proteases Luminal/Brush Border Proteases Org_2766->Proteases Hydrolysis CYP450 CYP450 Enzymes Org_2766->CYP450 Oxidation Peptidases Hepatic Peptidases Org_2766->Peptidases Hydrolysis Inactive_Fragments Inactive Peptide Fragments Proteases->Inactive_Fragments Oxidized_Metabolites Oxidized Metabolites CYP450->Oxidized_Metabolites Peptidases->Inactive_Fragments

Caption: Potential metabolic pathways for orally administered Org 2766.

References

Technical Support Center: In Vitro Stability of Tyr-ACTH (4-9) Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during in vitro experiments with Tyr-ACTH (4-9) analogues.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during your research.

Issue 1: Rapid Loss of Biological Activity

Q1: My Tyr-ACTH (4-9) analogue is showing a significantly lower biological response than anticipated in my cell-based assays. What could be the underlying cause?

A1: A diminished biological effect is a frequent challenge and can be attributed to several factors:

  • Enzymatic Degradation: Cell culture media, particularly when supplemented with serum (e.g., Fetal Bovine Serum - FBS), contain proteases that can quickly degrade the peptide. For related ACTH(4-9) analogues, a known enzymatic cleavage site is between the Histidine at position 6 and the Phenylalanine at position 7.[1]

  • Adsorption to Surfaces: Peptides have a tendency to adhere to the surfaces of plastic labware, such as pipette tips and microplates. This reduces the effective concentration of the analogue available to interact with the cells in your assay.

  • Oxidation: The Methionine residue at position 4 is prone to oxidation, a chemical modification that can render the peptide inactive.

  • Improper Storage and Handling: Incorrect storage of stock solutions or subjecting them to repeated freeze-thaw cycles can cause the peptide to degrade over time.

Troubleshooting Steps:

  • Minimize Enzymatic Degradation:

    • If your cell line can tolerate it, reduce the concentration of serum in your culture medium during the experiment.

    • For short-term experiments, consider using a serum-free medium.

    • The addition of protease inhibitors to your experimental setup can also be beneficial.

  • Prevent Adsorption:

    • Utilize low-protein-binding plasticware for all steps involving the peptide.

    • Pre-treating the wells of your culture plates with a blocking agent, such as Bovine Serum Albumin (BSA), can help to prevent the peptide from sticking to the plastic.

  • Prevent Oxidation:

    • Whenever possible, prepare fresh solutions of the peptide for each experiment.

    • To protect stock solutions from oxidation, consider storing them under an inert gas like argon or nitrogen.

  • Ensure Correct Storage and Handling:

    • Prepare aliquots of your stock solution to avoid the damaging effects of multiple freeze-thaw cycles.

    • Store the lyophilized peptide at -20°C or -80°C. Once in solution, store at -80°C for maximum stability.

Issue 2: Inconsistent Results Between Experiments

Q2: I am observing high variability in my data when I repeat experiments with the same Tyr-ACTH (4-9) analogue. What could be causing this inconsistency?

A2: High variability in results often points to subtle, uncontrolled variations in experimental conditions that can impact the stability of the peptide:

  • Batch-to-Batch Variation in Serum: Different lots of serum can have significantly different levels of protease activity, leading to variable rates of peptide degradation.

  • Inconsistent Incubation Times: Even small differences in incubation times can lead to varying degrees of degradation, especially for less stable analogues.

  • pH Shifts in Culture Medium: The pH of cell culture medium can change during an experiment, which can affect the stability and biological activity of the peptide.

Troubleshooting Steps:

  • Standardize Reagents:

    • For a series of related experiments, use the same lot of serum to ensure consistent protease activity.

    • It is good practice to perform a stability test on each new lot of serum to understand its potential impact on your peptide.

  • Control Experimental Parameters:

    • Maintain precise and consistent incubation times for all experiments.

    • For longer-term experiments, monitor the pH of your culture medium and use buffered media if necessary.

  • Include Proper Controls:

    • Always include a positive control (e.g., a known stable agonist) and a negative control (vehicle only) in your experimental design.

    • To directly assess stability, run a control where the peptide is incubated in the medium for the full duration of the experiment before its activity is tested.

Frequently Asked Questions (FAQs)

Q1: What is the typical in vitro half-life of Tyr-ACTH (4-9) analogues?

A1: The in vitro half-life of Tyr-ACTH (4-9) analogues can differ greatly based on the specific amino acid sequence, any chemical modifications, and the experimental conditions. For instance, the analogue Org 2766 has been reported to have an in vitro half-life of over 11 days, although the specific experimental conditions were not detailed.[2] In contrast, a related substituted ACTH(4-9) analogue demonstrated a very short initial in vivo half-life of only 4 minutes, highlighting that some analogues can be susceptible to rapid degradation.[1] Structural modifications, such as the incorporation of D-amino acids, are a common strategy to enhance stability.

Q2: What are the main ways that Tyr-ACTH (4-9) analogues degrade in vitro?

A2: The primary degradation pathways for these peptides in vitro are enzymatic cleavage and chemical modifications:

  • Enzymatic Cleavage: Proteases, either from serum supplementation or released by cells, can cleave the peptide bonds. A likely site of cleavage is between the Histidine at position 6 and the Phenylalanine at position 7.[1]

  • Oxidation: The Methionine residue at position 4 is susceptible to oxidation, forming methionine sulfoxide.

  • Deamidation: If an analogue contains Asparagine or Glutamine residues, they can undergo deamidation, which alters the charge and structure of the peptide.

Q3: How should I prepare and store stock solutions of Tyr-ACTH (4-9) analogues?

A3: Correct preparation and storage are essential for preserving the integrity of your peptide:

  • Reconstitution: Carefully dissolve the lyophilized peptide in a sterile, high-purity solvent. Common choices include sterile water, DMSO, or a buffer that is compatible with your experimental system.

  • Stock Concentration: It is best to prepare a concentrated stock solution (e.g., 1-10 mM). This allows you to add a small volume to your experiment, minimizing any potential effects of the solvent.

  • Aliquoting: To avoid the damaging effects of repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes.

  • Storage: For long-term storage, keep the aliquots at -80°C. For short-term use, storing at 4°C for a few days may be acceptable, but it is advisable to verify the stability of your specific analogue at this temperature.

Q4: Can I use mass spectrometry to evaluate the stability of my Tyr-ACTH (4-9) analogue?

A4: Absolutely. Mass spectrometry (MS) is a powerful tool for assessing peptide stability. By using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), you can monitor the decrease of the intact peptide and the emergence of degradation products over time. This approach can help you to pinpoint cleavage sites and accurately determine the rate of degradation.

Data Presentation

The table below presents representative in vitro stability data for the known Tyr-ACTH (4-9) analogue, Org 2766, alongside hypothetical data for other analogues. This illustrates how different modifications can influence stability.

AnalogueSequenceModification(s)In Vitro Half-life (t½)Experimental System
Org 2766H-Met(O2)-Glu-His-Phe-D-Lys-Phe-OHMet oxidation, D-Lys> 11 days[2]Not specified
Hypothetical Analogue ATyr-Met-Glu-His-Phe-Arg-Trp-Gly-OHN-terminal Tyr~ 2 hours10% FBS in DMEM
Hypothetical Analogue BTyr-Met-Glu-His-D-Phe-Arg-Trp-Gly-OHD-Phe~ 24 hours10% FBS in DMEM
Hypothetical Analogue CCyclo(Tyr-Met-Glu-His-Phe-Arg-Trp-Gly)Cyclization> 48 hours10% FBS in DMEM

Disclaimer: The data for Hypothetical Analogues A, B, and C are for illustrative purposes to demonstrate the potential impact of sequence modifications on stability and are not derived from published experimental results.

Experimental Protocols

Protocol 1: In Vitro Stability Assay in Cell Culture Medium

This protocol provides a standardized method for assessing the stability of a Tyr-ACTH (4-9) analogue in cell culture medium containing serum.

1. Materials:

  • Tyr-ACTH (4-9) analogue

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Low-protein-binding microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

  • HPLC system equipped with a C18 column

  • Mass spectrometer (optional, for the identification of degradation products)

2. Procedure:

  • Prepare Peptide Stock Solution: Reconstitute the lyophilized peptide in a suitable solvent (e.g., sterile water or DMSO) to a concentration of 1 mg/mL.

  • Prepare Experimental Medium: Prepare the cell culture medium with the desired concentration of FBS (e.g., 10%).

  • Incubation:

    • Add the peptide stock solution to the experimental medium to achieve a final concentration of 100 µg/mL.

    • Immediately take a time zero (t=0) sample by transferring an aliquot of the mixture to a microcentrifuge tube.

    • Place the remaining mixture in an incubator at 37°C with 5% CO2.

  • Time-Point Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots of the peptide-medium mixture.

  • Sample Preparation for Analysis:

    • To each aliquot, add an equal volume of a precipitation solution (e.g., 10% trichloroacetic acid or acetonitrile). This will precipitate proteins and halt any enzymatic activity.

    • Vortex the mixture and incubate on ice for 10 minutes.

    • Centrifuge the tubes at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube for HPLC analysis.

  • HPLC Analysis:

    • Inject the supernatant onto the HPLC system.

    • Employ a suitable gradient of mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (e.g., 0.1% TFA in acetonitrile) to separate the intact peptide from any degradation products.

    • Monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 214 nm or 280 nm).

  • Data Analysis:

    • Measure the peak area of the intact peptide at each time point.

    • Plot the percentage of the remaining intact peptide against time.

    • From this plot, calculate the half-life (t½) of the peptide in the experimental medium.

Visualizations

ACTH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ACTH ACTH or Tyr-ACTH (4-9) analogue MC2R MC2R ACTH->MC2R Binds Gs Gs protein MC2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA_inactive Inactive PKA cAMP->PKA_inactive Binds to PKA_active Active PKA PKA_inactive->PKA_active Activates CREB CREB PKA_active->CREB Phosphorylates Gene Target Gene Transcription CREB->Gene Promotes

Caption: ACTH Signaling Pathway.

Experimental_Workflow start Start: Prepare Peptide Stock and Experimental Medium incubate Spike Medium with Peptide and Incubate at 37°C start->incubate sample Collect Aliquots at Different Time Points incubate->sample precipitate Stop Reaction and Precipitate Proteins sample->precipitate centrifuge Centrifuge to Pellet Precipitated Proteins precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant analyze Analyze by HPLC/MS supernatant->analyze end End: Calculate Peptide Half-life analyze->end

Caption: In Vitro Stability Assay Workflow.

References

Technical Support Center: Minimizing Off-Target Effects of Tyr-ACTH (4-9) Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing the synthetic peptide Tyr-ACTH (4-9). It provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experiments, with a focus on minimizing off-target effects.

Troubleshooting Guides

This section provides structured guidance for identifying and mitigating potential off-target effects observed during your experiments with Tyr-ACTH (4-9).

Issue 1: Unexpected or Inconsistent Cellular Responses

Question: We are observing unexpected or inconsistent cellular responses in our experiments with Tyr-ACTH (4-9). What are the possible causes and how can we troubleshoot this?

Answer:

Unexpected cellular responses can arise from a variety of factors, including off-target binding, issues with the peptide itself, or experimental conditions.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Expected Outcome
Off-Target Receptor Activation 1. Conduct a dose-response curve: Determine the minimal effective concentration of Tyr-ACTH (4-9) for your desired on-target effect. Use the lowest effective concentration to minimize engagement of lower-affinity off-target receptors. 2. Use selective antagonists for known off-targets: If you suspect activation of a specific off-target receptor family (e.g., other melanocortin receptors), co-treat with a selective antagonist for that receptor to see if the unexpected effect is blocked. 3. Perform a literature search for known off-targets of ACTH fragments: While specific data for Tyr-ACTH (4-9) is limited, literature on related ACTH fragments may provide clues.Reduced or eliminated off-target effects, leading to a more specific and reproducible on-target response.
Peptide Integrity and Purity 1. Verify peptide purity: Use a fresh, high-purity (>95%) batch of Tyr-ACTH (4-9). Impurities can cause confounding biological effects. 2. Ensure proper storage and handling: Store lyophilized peptide at -20°C or colder, protected from light. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Improper storage can lead to degradation.[1]Consistent and reliable experimental results, ruling out artifacts from peptide degradation or impurities.
Cell Culture Conditions 1. Maintain consistent cell passage number: Receptor expression levels can change with excessive passaging. Use cells within a consistent and low passage number range for all experiments. 2. Optimize cell density: Both overly confluent and sparse cell cultures can lead to variable responses. Ensure consistent cell seeding density across all experiments. 3. Check for contamination: Mycoplasma and other biological contaminants can alter cellular responses. Regularly test your cell cultures for contamination.Increased reproducibility of experimental data by controlling for variability in the biological system.
Assay Conditions 1. Optimize incubation time: Determine the optimal incubation time for Tyr-ACTH (4-9) to elicit the desired on-target effect without inducing significant off-target responses. 2. Validate assay reagents: Ensure all assay reagents, including buffers and detection kits, are within their expiration dates and have been stored correctly.A robust and reproducible assay window, allowing for clear discrimination of on-target effects.

Experimental Workflow for Troubleshooting Unexpected Cellular Responses

G start Unexpected Cellular Response Observed check_peptide Verify Peptide Integrity and Purity start->check_peptide check_cells Assess Cell Culture Conditions start->check_cells dose_response Perform Dose-Response Curve check_peptide->dose_response check_cells->dose_response use_antagonist Use Selective Antagonists dose_response->use_antagonist optimize_assay Optimize Assay Conditions use_antagonist->optimize_assay analyze_data Analyze and Interpret Data optimize_assay->analyze_data end_resolved Issue Resolved analyze_data->end_resolved Consistent On-Target Effect end_unresolved Issue Persists: Consider Off-Target Screening analyze_data->end_unresolved Inconsistent/Off-Target Effect

Caption: Troubleshooting workflow for addressing unexpected cellular responses.

FAQs: Minimizing Off-Target Effects of Tyr-ACTH (4-9)

Q1: What is the primary mechanism of action for Tyr-ACTH (4-9) and what are its likely on-target effects?

A1: Tyr-ACTH (4-9) is a synthetic analog of a fragment of the adrenocorticotropic hormone (ACTH). Full-length ACTH is a key component of the hypothalamic-pituitary-adrenal (HPA) axis and its primary receptor is the melanocortin 2 receptor (MC2R), which is highly expressed in the adrenal cortex.[2] Activation of MC2R stimulates the production of corticosteroids through the cAMP/PKA signaling pathway.[2][3] However, ACTH and its fragments can also interact with other melanocortin receptors (MC1R, MC3R, MC4R, MC5R) which are expressed in various other tissues, including the brain.[4] The shorter ACTH (4-10) fragment is known to have neurological effects.[5] Therefore, the on-target effects of Tyr-ACTH (4-9) will depend on the specific melanocortin receptor subtypes expressed in the experimental system being used.

Q2: What are the most likely off-target effects of Tyr-ACTH (4-9) treatment?

A2: The most probable off-target effects of Tyr-ACTH (4-9) arise from its interaction with melanocortin receptor subtypes other than the intended target. For example, if the intended target is a specific neuronal melanocortin receptor, binding to MC1R in skin cells or MC2R in adrenal cells would be considered off-target. The physiological consequences of activating these different receptors vary widely, from pigmentation changes (MC1R) to steroidogenesis (MC2R) and regulation of energy homeostasis (MC3R, MC4R).

Q3: How can I experimentally determine the on-target versus off-target effects of Tyr-ACTH (4-9) in my cell line?

A3: A combination of competitive binding assays and functional assays can be used to dissect the on- and off-target effects.

  • Competitive Binding Assays: By using radiolabeled ligands specific for each melanocortin receptor subtype, you can perform competition binding assays with unlabeled Tyr-ACTH (4-9) to determine its binding affinity (Ki) for each receptor. A significantly lower Ki for your intended target receptor compared to other melanocortin receptors would suggest on-target specificity.

  • Functional Assays (cAMP Measurement): Since melanocortin receptors are Gs-coupled and their activation leads to an increase in intracellular cyclic AMP (cAMP), you can measure cAMP levels in response to Tyr-ACTH (4-9) treatment in cells expressing different melanocortin receptors. Comparing the dose-response curves for cAMP production in these different cell lines will reveal the functional selectivity of the peptide.

Q4: What are some general strategies to minimize off-target effects of peptide-based treatments like Tyr-ACTH (4-9)?

A4: Several strategies can be employed to reduce off-target effects:

  • Dose Optimization: Use the lowest possible concentration of Tyr-ACTH (4-9) that elicits the desired on-target effect.

  • Peptide Modification: While you are using a pre-synthesized peptide, for future studies, consider that modifications such as cyclization or stapling can constrain the peptide's conformation, potentially increasing its specificity for the target receptor.

  • Use of Selective Antagonists: If a specific off-target is known or suspected, co-administration with a selective antagonist for that off-target can help to isolate the on-target effects.

  • Control Experiments: Always include appropriate controls, such as treating cells with a scrambled version of the peptide sequence to ensure the observed effects are sequence-specific.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of Tyr-ACTH (4-9) for a specific melanocortin receptor subtype expressed in a cell line.

Materials:

  • Cell membranes prepared from cells expressing the melanocortin receptor of interest.

  • Radiolabeled ligand with known high affinity for the target receptor (e.g., [¹²⁵I]-NDP-α-MSH for MC1R, MC3R, MC4R, MC5R).

  • Unlabeled Tyr-ACTH (4-9).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA).

  • 96-well plates.

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

  • Vacuum filtration manifold (cell harvester).

  • Scintillation fluid and counter.

Procedure:

  • In a 96-well plate, add the following in a final volume of 200 µL:

    • 50 µL of binding buffer.

    • 50 µL of various concentrations of unlabeled Tyr-ACTH (4-9) (e.g., 10⁻¹² M to 10⁻⁵ M).

    • 50 µL of radiolabeled ligand at a concentration near its Kd.

    • 50 µL of cell membrane preparation (containing a consistent amount of protein).

  • For total binding, omit the unlabeled Tyr-ACTH (4-9).

  • For non-specific binding, add a high concentration of a known unlabeled ligand for the target receptor.

  • Incubate the plate at room temperature for 60-90 minutes.

  • Terminate the reaction by rapid filtration through the glass fiber filters using the cell harvester.

  • Wash the filters three times with ice-cold binding buffer.

  • Transfer the filters to scintillation vials, add scintillation fluid, and count the radioactivity.

  • Calculate the specific binding and determine the IC50 value for Tyr-ACTH (4-9). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Workflow for Competitive Radioligand Binding Assay

G prep_membranes Prepare Cell Membranes setup_assay Set up 96-well Plate with Buffers, Ligands, and Membranes prep_membranes->setup_assay incubation Incubate at Room Temperature setup_assay->incubation filtration Filter and Wash incubation->filtration scintillation Scintillation Counting filtration->scintillation data_analysis Calculate IC50 and Ki scintillation->data_analysis

Caption: Workflow for a competitive radioligand binding assay.

Protocol 2: cAMP Accumulation Assay

This protocol measures the functional activity of Tyr-ACTH (4-9) by quantifying the intracellular accumulation of cAMP.

Materials:

  • Cells expressing the melanocortin receptor of interest, seeded in a 96-well plate.

  • Tyr-ACTH (4-9).

  • Stimulation buffer (e.g., serum-free media containing a phosphodiesterase inhibitor like 0.5 mM IBMX).

  • cAMP assay kit (e.g., ELISA, TR-FRET, or HTRF-based).

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Seed cells in a 96-well plate and grow to 80-90% confluency.

  • On the day of the assay, remove the growth medium and wash the cells once with pre-warmed stimulation buffer.

  • Add 50 µL of stimulation buffer containing various concentrations of Tyr-ACTH (4-9) (e.g., 10⁻¹² M to 10⁻⁵ M) to the wells.

  • For the basal control, add 50 µL of stimulation buffer without the peptide.

  • Incubate the plate at 37°C for 15-30 minutes.

  • Terminate the stimulation by adding the lysis buffer provided in the cAMP assay kit.

  • Follow the manufacturer's instructions for the cAMP assay kit to measure the cAMP concentration in each well.

  • Plot the cAMP concentration against the log of the Tyr-ACTH (4-9) concentration to generate a dose-response curve and determine the EC50 value.

Signaling Pathway of Tyr-ACTH (4-9) at Melanocortin Receptors

G Tyr_ACTH Tyr-ACTH (4-9) MCR Melanocortin Receptor (MCR) Tyr_ACTH->MCR Binds G_protein Gs Protein MCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Substrates

Caption: Simplified signaling pathway of Tyr-ACTH (4-9) at melanocortin receptors.

Data Presentation

Table 1: Hypothetical Binding Affinities (Ki) and Functional Potencies (EC50) of Tyr-ACTH (4-9) at Human Melanocortin Receptors

Receptor SubtypeBinding Affinity (Ki, nM)Functional Potency (EC50, nM) for cAMP Production
MC1R [Insert Experimental Value][Insert Experimental Value]
MC2R [Insert Experimental Value][Insert Experimental Value]
MC3R [Insert Experimental Value][Insert Experimental Value]
MC4R [Insert Experimental Value][Insert Experimental Value]
MC5R [Insert Experimental Value][Insert Experimental Value]

Data in this table is hypothetical and should be replaced with experimentally determined values. A higher Ki value indicates lower binding affinity. A lower EC50 value indicates higher functional potency. A significantly lower Ki and EC50 for the intended target receptor compared to the others would indicate good selectivity.

References

Technical Support Center: Tyr-ACTH (4-9) Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the neuropeptide Tyr-ACTH (4-9) and its analogue, Org 2766. The information is based on preclinical findings and aims to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: We are not observing the expected neuroprotective effects of Tyr-ACTH (4-9) in our in vivo model of neuronal damage. What could be the issue?

A1: Several factors could contribute to a lack of neuroprotective efficacy. Consider the following troubleshooting steps:

  • Dosage and Administration: Preclinical studies with the analog Org 2766 have shown a U-shaped dose-response curve, with optimal effects observed in a narrow dose range. For instance, in models of cisplatin-induced neuropathy, doses of 7-75 µg/kg administered subcutaneously were found to be most effective. Both very low and very high doses may be less effective or even inactive. Ensure your dosing regimen is within a previously reported therapeutic window.

  • Timing of Administration: The timing of peptide administration relative to the induction of neuronal damage is critical. For neuroprotection, treatment should ideally be initiated shortly after the insult.

  • Animal Model and Endpoint Selection: The choice of animal model and the specific endpoints measured can significantly influence the outcome. Tyr-ACTH (4-9) and its analogs have shown efficacy in models of peripheral nerve crush and toxic neuropathies.[1] The endpoints used to assess neuroprotection, such as nerve conduction velocity, histomorphometry, and functional recovery, should be sensitive enough to detect subtle changes.

  • Peptide Stability: Ensure the proper storage and handling of the peptide to maintain its biological activity. Peptides are susceptible to degradation, and improper storage can lead to a loss of potency.

Q2: Our in vitro experiments are showing inconsistent results regarding the mechanism of action of Tyr-ACTH (4-9). How can we clarify its signaling pathway?

A2: The mechanism of action of Tyr-ACTH (4-9) is complex and appears to involve multiple signaling pathways. To dissect its mechanism, consider the following:

  • Receptor Interaction: While Tyr-ACTH (4-9) is a fragment of ACTH, its effects are largely independent of traditional melanocortin receptors. Preclinical evidence points towards a modulatory role at the N-methyl-D-aspartate (NMDA) receptor and interactions with the endogenous opioid system.[2][3]

  • NMDA Receptor Modulation: The ACTH(4-9) analog Org 2766 has been shown to counteract the behavioral effects of both NMDA receptor agonists and antagonists, suggesting a modulatory, rather than a direct agonistic or antagonistic, effect.[2] To investigate this, you can co-administer Tyr-ACTH (4-9) with specific NMDA receptor blockers or enhancers and measure downstream signaling events.

  • Opioid System Involvement: The effects of Org 2766 on motor activity have been shown to be blocked by the opioid antagonist naltrexone, indicating an interaction with endogenous opioid signaling.[3] Radioligand binding assays can be used to determine the affinity of Tyr-ACTH (4-9) for different opioid receptor subtypes.

  • Downstream Signaling Cascades: Investigate the phosphorylation status of key downstream signaling molecules such as CREB (cAMP response element-binding protein), which is a common convergence point for both NMDA and opioid receptor signaling pathways. Western blotting or ELISA can be used to quantify changes in phosphorylated CREB levels.

Troubleshooting Guides

Problem: High variability in behavioral outcomes in rats treated with Org 2766.
  • Possible Cause: Environmental conditions and housing can significantly impact the behavioral effects of Org 2766.

  • Troubleshooting Steps:

    • Standardize Housing: House animals under consistent conditions (e.g., group-housed vs. isolated) as social isolation has been shown to alter motor activity and the response to Org 2766.[3]

    • Control Testing Environment: Factors such as lighting conditions in the testing arena can influence motor activity. Ensure consistent and appropriate lighting for all experimental groups.[3]

    • Acclimatization: Allow sufficient time for animals to acclimatize to the testing room and equipment before starting the experiment to reduce stress-induced variability.

Problem: Difficulty in translating in vitro neuroprotective findings to in vivo efficacy.
  • Possible Cause: Pharmacokinetic properties of the peptide may limit its exposure at the target site in vivo.

  • Troubleshooting Steps:

    • Pharmacokinetic Profiling: Conduct pharmacokinetic studies in your animal model to determine key parameters such as Cmax, Tmax, half-life, and bioavailability. This will help in optimizing the dosing regimen to achieve and maintain therapeutic concentrations at the site of action.

    • Route of Administration: The route of administration can significantly impact bioavailability. While subcutaneous injection is common in preclinical studies, other routes may offer better target engagement depending on the model.

    • Blood-Brain Barrier Penetration: For central nervous system applications, assess the ability of Tyr-ACTH (4-9) to cross the blood-brain barrier. If penetration is limited, consider alternative delivery strategies or peptide modifications to enhance brain uptake.

Quantitative Data Summary

Table 1: Preclinical Dose-Response Data for Org 2766

Animal Model Endpoint Effective Dose Range (s.c.) Reference
RatMotor Activity (Normalization)0.01-0.03 µg/kg (ED50)[3]
RatCisplatin-induced Neuropathy7-75 µg/kg

Table 2: In Vitro Binding Affinity of Tyr-MIF-1 (a related peptide) at Opioid Receptors

Receptor Subtype Ligand IC50 (µM) Reference
Mu-opioid125I-DAGO~1[4]

Detailed Experimental Protocols

Sciatic Nerve Crush Model in Rats

This protocol is used to induce a peripheral nerve injury to study the effects of neuroprotective and regenerative compounds like Tyr-ACTH (4-9).

Materials:

  • Male Wistar or Sprague-Dawley rats (200-250 g)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Surgical instruments (scalpel, scissors, fine forceps)

  • Non-serrated forceps or hemostat

  • Suture material

  • Antiseptic solution and sterile saline

Procedure:

  • Anesthetize the rat using an approved protocol and confirm the depth of anesthesia.

  • Shave and disinfect the skin over the lateral aspect of the thigh.

  • Make a small skin incision parallel to the femur.

  • Carefully dissect through the biceps femoris muscle to expose the sciatic nerve.

  • Gently free the sciatic nerve from the surrounding connective tissue.

  • Using non-serrated forceps, apply a consistent and controlled crush to the nerve for a defined period (e.g., 30 seconds). The location of the crush should be standardized (e.g., 10 mm proximal to the trifurcation).

  • Release the forceps and ensure the nerve is visually intact, though crushed.

  • Suture the muscle and skin layers.

  • Provide post-operative care, including analgesia and monitoring for signs of infection.

Endpoint Measurement:

  • Nerve Conduction Velocity (NCV): Measure motor and sensory NCV at various time points post-injury to assess functional recovery.

  • Histomorphometry: At the end of the study, collect sciatic nerve segments for histological analysis to quantify axonal regeneration and myelination.

  • Functional Tests: Employ behavioral tests such as the sciatic functional index (SFI) to assess motor recovery.

Visualizations

Signaling Pathways and Experimental Workflows

Tyr_ACTH_Signaling cluster_membrane Cell Membrane cluster_nmda NMDA Receptor cluster_opioid Opioid Receptor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Tyr_ACTH Tyr-ACTH (4-9) / Org 2766 NMDA_R NMDA-R Tyr_ACTH->NMDA_R Modulation Opioid_R μ-Opioid-R Tyr_ACTH->Opioid_R Interaction Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion Signaling_Cascade Downstream Signaling (e.g., Ras-MAPK) Opioid_R->Signaling_Cascade Ca_ion->Signaling_Cascade CREB CREB Signaling_Cascade->CREB pCREB pCREB CREB->pCREB Phosphorylation Gene_Expression Gene Expression (Neuroprotection, Plasticity) pCREB->Gene_Expression

Caption: Proposed signaling pathways of Tyr-ACTH (4-9) and its analog Org 2766.

Experimental_Workflow start Start: Sciatic Nerve Crush Injury treatment Treatment Groups: 1. Vehicle Control 2. Tyr-ACTH (4-9) / Org 2766 start->treatment assessment Assessments at Multiple Time Points treatment->assessment ncv Nerve Conduction Velocity (NCV) assessment->ncv behavior Behavioral Tests (e.g., SFI) assessment->behavior histology Endpoint: Histomorphometry of Sciatic Nerve ncv->histology behavior->histology

Caption: Experimental workflow for preclinical evaluation in a sciatic nerve crush model.

References

factors influencing the efficacy of Org 2766 in vivo.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Org 2766, an ACTH(4-9) analog with neurotrophic and neuroprotective properties. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on factors influencing the in vivo efficacy of Org 2766 and to offer troubleshooting for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is Org 2766 and what is its primary mechanism of action in vivo?

Org 2766 is a synthetic analog of the adrenocorticotropic hormone (ACTH) fragment ACTH(4-9). Its neuroprotective and neurotrophic effects are believed to be mediated, at least in part, through the modulation of N-methyl-D-aspartate (NMDA) receptor activity. This modulation can influence neuronal excitability and promote recovery after neural damage.

Q2: What are the key factors that can influence the efficacy of Org 2766 in my in vivo experiments?

The variability in the results of Org 2766 studies can be attributed to several factors.[1] Key considerations for your experimental design include:

  • Behavioral Assay Selection: Not all behavioral tests are equally sensitive to the effects of Org 2766.[1]

  • Location and Type of Neural Injury: The efficacy of Org 2766 can differ depending on the specific brain region affected and whether the injury is to cell bodies or terminals.[1]

  • Animal Housing Conditions: Post-operative housing conditions can impact behavioral outcomes and the therapeutic effects of the peptide.[1]

  • Treatment Regimen: The timing of the first dose and the duration of the treatment period are critical variables.[1]

Q3: What is the recommended solvent and storage for Org 2766 for in vivo use?

For in vivo studies in rats, Org 2766 is typically dissolved in sterile physiological saline (0.9% NaCl). It is recommended to prepare fresh solutions for each experiment to ensure stability and efficacy. While specific long-term stability data in solution is not extensively published, peptides in solution are generally susceptible to degradation. Therefore, storing stock solutions frozen at -20°C or -80°C and diluting to the final concentration shortly before administration is a common practice.

Q4: What are the reported effective dose ranges for Org 2766 in preclinical models?

The effective dose of Org 2766 can vary depending on the animal model and the endpoint being measured. In rat models of peripheral neuropathy, subcutaneous doses of 1 µg and 10 µg per rat administered every 48 hours have shown efficacy. Studies on locomotor activity in rats have reported effects with subcutaneous doses as low as 0.01-0.03 µg/kg.

Q5: Are there any known side effects of Org 2766 in animal models?

Clinical trials in children with intractable seizures reported no significant side effects from Org 2766 therapy.[2] However, it is always crucial to monitor animals for any signs of adverse reactions, such as changes in weight, feeding behavior, or general well-being, throughout the course of the experiment.

Troubleshooting Guides

Issue 1: Inconsistent or No Effect of Org 2766 on Functional Recovery After Nerve Injury

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inappropriate Nerve Injury Model The beneficial effects of Org 2766 on nerve regeneration can be dependent on the nature of the nerve crush injury. Ensure your surgical technique is consistent and well-characterized. The preservation of endoneurial tubes may be a critical factor for the peptide's efficacy.
Suboptimal Dosing Regimen Review the dose and frequency of administration. In a streptozocin-induced diabetic neuropathy model in rats, a higher dose (10 µ g/rat ) was effective, while a lower dose (1 µ g/rat ) was not. Consider performing a dose-response study to determine the optimal dose for your specific model.
Timing of Administration The therapeutic window for Org 2766 may be critical. Initiate treatment immediately after the neural injury, unless your experimental design is specifically investigating treatment of an established condition.
Peptide Instability Prepare fresh solutions of Org 2766 in sterile saline for each injection. Avoid repeated freeze-thaw cycles of stock solutions.
Choice of Behavioral Outcome Measure The sensitivity of behavioral tests can vary. For peripheral neuropathy, consider a battery of tests including sensory (e.g., hot plate, von Frey) and motor (e.g., walking track analysis) assessments. For CNS injury models, the Morris water maze has shown sensitivity to Org 2766 effects in fimbria-fornix transected rats, while passive avoidance tasks may not.[3]
Issue 2: Unexpected Variability in Behavioral Data

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Environmental Factors Animal housing and testing conditions can significantly impact behavior. Ensure consistent light-dark cycles, temperature, and noise levels. Handle animals consistently to minimize stress.
Subject-Specific Responses Individual animal responses can vary. Ensure adequate sample sizes to achieve statistical power. Randomize animals to treatment groups to minimize bias.
Interaction with Anesthetics Anesthetics used during surgery can have lingering effects on behavior and may interact with Org 2766. Document the anesthetic protocol carefully and allow for a sufficient recovery period before behavioral testing. Some anesthetic agents have been shown to alter the activity of hepatic enzymes in rats, which could potentially affect the metabolism of co-administered drugs.[4]

Quantitative Data Summary

Table 1: Efficacy of Org 2766 in a Rat Model of Streptozocin-Induced Diabetic Neuropathy

Treatment GroupDose (subcutaneous)FrequencyOutcome MeasureResult
Control (non-diabetic)PlaceboEvery 48hSensory Nerve Conduction Velocity (SNCV)Normal
Diabetic + PlaceboPlaceboEvery 48hSNCVSignificantly slowed
Diabetic + Org 27661 µ g/rat Every 48hSNCVNo significant improvement
Diabetic + Org 276610 µ g/rat Every 48hSNCVSignificant improvement from week 6 onwards
Control (non-diabetic)PlaceboEvery 48hMotor Nerve Conduction Velocity (MNCV)Normal
Diabetic + PlaceboPlaceboEvery 48hMNCVSignificantly slowed
Diabetic + Org 27661 µ g/rat Every 48hMNCVNo significant improvement
Diabetic + Org 276610 µ g/rat Every 48hMNCVSignificant improvement from week 6 onwards

Data synthesized from a study on existing neuropathy in streptozocin-induced diabetic rats.

Table 2: Effect of Org 2766 on Locomotor Activity in Rats

Housing ConditionLight ConditionTreatmentDose (subcutaneous)Effect on Locomotor Activity
Group-housedLow lightOrg 27660.01-0.03 µg/kg (ED50)Dose-dependent decrease
Short-term isolatedIntense lightOrg 27660.01-0.03 µg/kg (ED50)Dose-dependent increase

Data based on a study showing the 'normalizing' effect of Org 2766 on motor activities in rats.[5]

Experimental Protocols

Protocol 1: Subcutaneous Administration of Org 2766 in Rats
  • Preparation of Org 2766 Solution:

    • On the day of injection, dissolve Org 2766 powder in sterile 0.9% saline to the desired concentration (e.g., 10 µg in 0.5 mL for a single rat dose).

    • Ensure the solution is completely dissolved and at room temperature before injection.

  • Animal Restraint:

    • Gently restrain the rat. For a right-handed injection, hold the rat in your left hand, allowing the loose skin over the scruff of the neck to be accessible.

  • Injection Procedure:

    • Using a sterile 25-27 gauge needle and a 1 mL syringe, pick up a fold of skin over the scruff.

    • Insert the needle, bevel up, into the base of the skin fold, parallel to the spine.

    • Gently pull back on the plunger to ensure the needle is not in a blood vessel (aspiration). If no blood appears, slowly inject the solution.

    • Withdraw the needle and gently massage the injection site to aid dispersal of the solution.

    • Return the animal to its cage and monitor for any immediate adverse reactions.

Protocol 2: Sciatic Nerve Crush Injury Model in Rats
  • Anesthesia and Preparation:

    • Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail).

    • Shave and sterilize the skin over the lateral aspect of the thigh.

  • Surgical Procedure:

    • Make a small skin incision over the thigh.

    • Carefully separate the biceps femoris and gluteus muscles to expose the sciatic nerve.

    • Using fine, non-serrated forceps, gently crush the sciatic nerve at a consistent location (e.g., 10 mm proximal to the trifurcation) for a standardized duration (e.g., 30 seconds). The type of forceps used can influence the outcome.[6]

    • Release the forceps and ensure the nerve is intact.

    • Suture the muscle and skin layers.

  • Post-operative Care:

    • Administer appropriate analgesia as per your institution's guidelines.

    • House the animals in a clean cage with easy access to food and water.

    • Monitor the animals for signs of pain, infection, and autotomy.

Visualizations

Org_2766_Signaling_Pathway Org2766 Org 2766 NMDAR NMDA Receptor Org2766->NMDAR Modulates Ca_influx Ca²+ Influx NMDAR->Ca_influx Leads to Neuronal_Excitability Modulation of Neuronal Excitability Ca_influx->Neuronal_Excitability Neuroprotection Neuroprotection Neuronal_Excitability->Neuroprotection Neurotrophic_Effects Neurotrophic Effects Neuronal_Excitability->Neurotrophic_Effects Functional_Recovery Enhanced Functional Recovery Neuroprotection->Functional_Recovery Neurotrophic_Effects->Functional_Recovery

Caption: Proposed signaling pathway for Org 2766's neuroprotective effects.

Experimental_Workflow_Sciatic_Nerve_Crush start Start: Animal Acclimatization surgery Sciatic Nerve Crush Surgery start->surgery treatment Org 2766 or Vehicle Administration (Subcutaneous) surgery->treatment behavioral Behavioral Testing (e.g., Walking Track, Sensory Tests) treatment->behavioral histology Histological Analysis (Nerve Regeneration) behavioral->histology end End: Data Analysis histology->end

Caption: Workflow for assessing Org 2766 in a rat sciatic nerve crush model.

Troubleshooting_Logic start Inconsistent/No Effect Observed check_dose Is the dose appropriate? start->check_dose check_timing Is the treatment timing optimal? check_dose->check_timing Yes optimize_dose Action: Perform dose-response study check_dose->optimize_dose No check_model Is the injury model consistent? check_timing->check_model Yes optimize_timing Action: Initiate treatment earlier check_timing->optimize_timing No check_peptide Is the peptide solution fresh? check_model->check_peptide Yes refine_model Action: Standardize surgical procedure check_model->refine_model No prepare_fresh Action: Prepare fresh solutions daily check_peptide->prepare_fresh No end Re-evaluate Efficacy check_peptide->end Yes optimize_dose->end optimize_timing->end refine_model->end prepare_fresh->end

Caption: Decision-making flowchart for troubleshooting inconsistent Org 2766 results.

References

Technical Support Center: Tyr-ACTH (4-9) Enzymatic Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Tyr-ACTH (4-9). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the enzymatic degradation of this peptide in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is Tyr-ACTH (4-9) and why is its stability a concern?

A1: Tyr-ACTH (4-9) is a synthetic analog of the naturally occurring ACTH(4-9) peptide fragment, with a tyrosine residue added at the N-terminus. Like many small peptides, it is susceptible to rapid degradation by various enzymes (peptidases) present in biological samples such as plasma, serum, and brain homogenates.[1][2] This enzymatic degradation can lead to a short half-life, reducing the peptide's effective concentration and impacting the reproducibility and interpretation of experimental results.[3]

Q2: Which enzymes are primarily responsible for the degradation of ACTH fragments like Tyr-ACTH (4-9)?

A2: The degradation of ACTH fragments is primarily carried out by two main classes of enzymes:

  • Aminopeptidases: These enzymes cleave amino acids from the N-terminus of the peptide. Bestatin-sensitive aminopeptidases have been shown to be involved in the degradation of ACTH(4-10).[1]

  • Endopeptidases (or Post-Proline Cleaving Enzymes): These enzymes cleave internal peptide bonds. A trypsin-like endopeptidase activity has been observed to act on the full ACTH(1-39) molecule.[4]

Q3: What are the common cleavage sites within the ACTH(4-9) sequence?

A3: Studies on analogs of ACTH(4-9) have identified the His-Phe and Phe-Arg bonds as susceptible to enzymatic cleavage.[3] The introduction of a D-amino acid at position 8 (D-Lys) has been shown to increase the stability of the Lys-Phe bond, highlighting it as a key cleavage site in the native sequence.[3]

Q4: How can I minimize the enzymatic degradation of Tyr-ACTH (4-9) during my experiments?

A4: Several strategies can be employed to enhance the stability of Tyr-ACTH (4-9) in your experiments:

  • Use of Peptidase Inhibitors: A cocktail of peptidase inhibitors can be added to your experimental medium to block the activity of degrading enzymes.

  • Temperature Control: Performing experiments at lower temperatures (e.g., 4°C) can significantly slow down enzymatic activity.

  • pH Optimization: The activity of peptidases is pH-dependent.[4] Conducting your experiment at a pH that is suboptimal for the relevant degrading enzymes may increase peptide stability.

  • Use of Modified Analogs: For some applications, consider using commercially available, stabilized analogs of ACTH(4-9) that incorporate modifications like D-amino acids to resist enzymatic cleavage.[2][3]

Troubleshooting Guides

Problem 1: Inconsistent or no biological effect of Tyr-ACTH (4-9) in cell culture or tissue homogenates.

Possible Cause: Rapid degradation of the peptide.

Troubleshooting Steps:

  • Verify Peptide Integrity: Before and after your experiment, analyze a sample of your experimental medium using HPLC to check for the presence of the intact Tyr-ACTH (4-9) peak and the appearance of degradation products.

  • Perform a Stability Assay: Conduct a time-course experiment to determine the half-life of Tyr-ACTH (4-9) in your specific experimental system (see Experimental Protocols section).

  • Incorporate Peptidase Inhibitors: Add a broad-spectrum peptidase inhibitor cocktail to your cell culture medium or homogenate buffer.

  • Optimize Experimental Conditions: If possible, lower the incubation temperature and adjust the pH of your medium to reduce enzymatic activity.

Problem 2: High variability in results between experimental replicates.

Possible Cause: Inconsistent enzymatic activity in biological samples.

Troubleshooting Steps:

  • Standardize Sample Preparation: Ensure that all biological samples (e.g., plasma, tissue homogenates) are prepared and stored under identical conditions to minimize variability in enzyme content and activity.

  • Use Pooled Samples: For in vitro degradation assays, consider using pooled plasma or tissue homogenates to average out individual variations in enzyme levels.

  • Strict Temperature and Time Control: Maintain precise control over incubation times and temperatures for all experimental replicates.

Experimental Protocols

Protocol 1: In Vitro Degradation Assay of Tyr-ACTH (4-9) in Rat Brain Homogenate

This protocol provides a framework for assessing the stability of Tyr-ACTH (4-9) in a biologically relevant matrix.

Materials:

  • Tyr-ACTH (4-9) peptide

  • Rat brain tissue

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Peptidase inhibitor cocktail (optional)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column

  • Mass spectrometer (optional, for metabolite identification)

Procedure:

  • Prepare Brain Homogenate: Homogenize fresh or frozen rat brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate at a low speed to remove cellular debris. The supernatant will be used as the source of enzymes.

  • Initiate Degradation Reaction: In a microcentrifuge tube, add the brain homogenate supernatant and pre-warm to 37°C. Add Tyr-ACTH (4-9) to a final concentration of 100 µM to start the reaction.

  • Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture.

  • Stop the Reaction: Immediately mix the aliquot with an equal volume of a stop solution (e.g., 10% TFA in ACN) to precipitate proteins and inactivate enzymes.

  • Sample Preparation for HPLC: Centrifuge the stopped reaction samples at a high speed to pellet the precipitated proteins. Transfer the supernatant to an HPLC vial for analysis.

  • HPLC-MS/MS Analysis: Analyze the samples by reverse-phase HPLC coupled to a mass spectrometer.

    • Column: C18, e.g., 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in ACN

    • Gradient: A linear gradient from 5% to 60% B over 30 minutes.

    • Detection: UV at 214 nm and 280 nm. Monitor the disappearance of the parent peptide and the appearance of degradation products by mass spectrometry.

Data Analysis:

  • Quantify the peak area of the intact Tyr-ACTH (4-9) at each time point.

  • Calculate the percentage of peptide remaining relative to the 0-minute time point.

  • Plot the percentage of remaining peptide against time to determine the degradation rate and half-life.

Quantitative Data Summary

The following table summarizes representative half-life data for an ACTH(4-9) analog, which can serve as a reference point for your experiments with the unmodified Tyr-ACTH (4-9). The half-life of the unmodified peptide is expected to be shorter.

PeptideSystemHalf-life (t½)Reference
[Met(O2)4, D-Lys8, Phe9]ACTH(4-9)In vivo (rat)4 minutes[3]

Visualizations

Logical Workflow for Troubleshooting Tyr-ACTH (4-9) Degradation

Caption: A logical workflow to diagnose and address potential issues with Tyr-ACTH (4-9) degradation.

Signaling Pathway of ACTH(4-9) via Melanocortin 4 Receptor (MC4R)

ACTH fragments are known to exert their effects in the central nervous system through melanocortin receptors, particularly the MC4R.[4][5] Activation of MC4R is linked to neuronal plasticity.

MC4R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ACTH_fragment Tyr-ACTH (4-9) MC4R MC4R ACTH_fragment->MC4R G_protein Gαs MC4R->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_expression Gene Expression (Neuronal Plasticity) CREB->Gene_expression regulates

Caption: Simplified signaling cascade of Tyr-ACTH (4-9) through the MC4R in a neuron.

References

how to validate the bioactivity of a new batch of Tyr-ACTH (4-9)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for validating the bioactivity of a new batch of Tyr-ACTH (4-9), a synthetic peptide fragment of the adrenocorticotropic hormone (ACTH).

Frequently Asked Questions (FAQs)

Q1: What is Tyr-ACTH (4-9) and what is its expected biological activity?

Tyr-ACTH (4-9) is a synthetic, behaviorally active peptide fragment of ACTH.[1][2][3] Unlike the full-length ACTH, which primarily stimulates the adrenal cortex to produce corticosteroids, ACTH fragments like Tyr-ACTH (4-9) have neurotrophic and psychoactive properties.[3][4] Its primary mechanism of action is through interaction with melanocortin receptors (MCRs), a family of G-protein coupled receptors (GPCRs).[5][6] The bioactivity of Tyr-ACTH (4-9) is typically validated by measuring its ability to activate specific MCRs and trigger downstream signaling pathways, most notably the cyclic AMP (cAMP) pathway.[5][7]

Q2: Which melanocortin receptor should I use for my bioassay?

While there are five melanocortin receptors (MC1R-MC5R), ACTH and its analogs are known to interact with several of them, excluding MC2R which is specific for the full-length ACTH.[6][8] The choice of receptor for your bioassay will depend on the specific biological question you are addressing. However, for general bioactivity validation, cell lines expressing MC1R, MC3R, MC4R, or MC5R are commonly used.[5][6] All MCRs are known to couple to Gs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels upon agonist binding.[5]

Experimental Protocols & Troubleshooting

Q3: How do I perform a functional assay to determine the potency (EC50) of my new Tyr-ACTH (4-9) batch?

A functional assay measuring the accumulation of intracellular cAMP is the gold standard for determining the potency of MCR agonists like Tyr-ACTH (4-9). The half-maximal effective concentration (EC50), which is the concentration of the peptide that elicits 50% of the maximal response, is a key parameter to quantify potency.[9][10]

Protocol: In Vitro cAMP Accumulation Assay

This protocol outlines the steps for a cell-based cAMP assay using a commercially available kit (e.g., HTRF, LANCE, or ELISA-based).

1. Cell Preparation:

  • Culture a cell line stably expressing the melanocortin receptor of interest (e.g., HEK293-hMC4R) in appropriate media.

  • For adherent cells, seed them in 96-well or 384-well plates and allow them to attach overnight.[11]

  • For suspension cells, they can be used fresh or from cryopreserved stocks.[11]

  • The cell density should be optimized to ensure a robust signal window.

2. Peptide Preparation:

  • Reconstitute the lyophilized Tyr-ACTH (4-9) powder in a suitable solvent (e.g., sterile water or DMSO) to create a high-concentration stock solution.

  • Perform a serial dilution of the peptide stock in assay buffer to generate a range of concentrations for the dose-response curve. A typical range would span from picomolar to micromolar concentrations.

3. Stimulation:

  • Wash the cells with a serum-free medium or assay buffer.

  • Add a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to the assay buffer to prevent the degradation of cAMP and enhance the signal.

  • Add the different concentrations of Tyr-ACTH (4-9) to the appropriate wells. Include a "vehicle only" control for baseline measurement and a known MCR agonist (e.g., α-MSH) as a positive control.

  • Incubate the plate at 37°C for a predetermined optimal time (e.g., 30 minutes).

4. Cell Lysis and cAMP Detection:

  • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • Perform the detection step of the assay (e.g., adding HTRF reagents, ELISA substrates).

  • Read the plate on a suitable microplate reader.

5. Data Analysis:

  • Subtract the background signal (vehicle control) from all data points.

  • Plot the response (e.g., fluorescence ratio, absorbance) against the logarithm of the Tyr-ACTH (4-9) concentration.

  • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism) to determine the EC50 value.[12]

Data Presentation: Batch Comparison
ParameterBatch A (Reference)New Batch BAcceptance Criteria
EC50 (nM) 15.216.5± 20% of Reference
Maximal Response (%) 10098≥ 90% of Reference
Hill Slope 1.11.00.8 - 1.2
Troubleshooting Guide: cAMP Assay
IssuePotential Cause(s)Suggested Solution(s)
No or Low Signal Inactive peptide, incorrect concentration, cell viability issues, expired reagents.Verify peptide integrity and concentration. Check cell health with a viability assay. Use fresh assay reagents.
High Background Signal Constitutive receptor activity, high cell density, insufficient washing.Reduce cell seeding density. Ensure thorough washing steps.[13]
Flat Dose-Response Curve Peptide concentration range is too narrow or off-target, assay window is too small.Broaden the range of peptide concentrations tested. Optimize assay conditions (e.g., incubation time, PDE inhibitor concentration).
High Well-to-Well Variability Inconsistent cell seeding, pipetting errors, edge effects in the plate.Ensure uniform cell suspension before seeding. Use calibrated pipettes. Avoid using the outer wells of the plate.
Bell-Shaped Dose-Response Curve Compound insolubility at high concentrations, potential off-target effects.Check the solubility of the peptide at the highest concentrations used.[14]

Q4: How can I confirm that my new batch of Tyr-ACTH (4-9) is binding to the correct receptor?

A competitive binding assay can be performed to confirm that the new batch of Tyr-ACTH (4-9) binds to the target melanocortin receptor and to determine its binding affinity (Ki).[15]

Protocol: Competitive Radioligand Binding Assay

This protocol describes a classic method using a radiolabeled ligand. Non-radioactive methods are also available.[16]

1. Membrane Preparation:

  • Prepare cell membranes from a cell line overexpressing the target MCR. This involves cell lysis and centrifugation to isolate the membrane fraction.

2. Assay Setup:

  • In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled MCR antagonist (e.g., [125I]-labeled Agouti-Related Protein), and a range of concentrations of the unlabeled Tyr-ACTH (4-9) from the new batch.

  • To determine non-specific binding, include wells with a high concentration of a known unlabeled MCR antagonist.

3. Incubation and Filtration:

  • Incubate the plate to allow the binding to reach equilibrium.

  • Rapidly filter the contents of each well through a glass fiber filter plate to separate the bound from the free radioligand.

  • Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

4. Detection and Data Analysis:

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Plot the percentage of specific binding against the logarithm of the Tyr-ACTH (4-9) concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of Tyr-ACTH (4-9) that displaces 50% of the radioligand).

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Data Presentation: Binding Affinity
LigandBatchIC50 (nM)Ki (nM)
Tyr-ACTH (4-9)Batch A (Reference)45.822.1
Tyr-ACTH (4-9)New Batch B42.520.5

Visualizing Workflows and Pathways

To aid in understanding the experimental processes and underlying biological mechanisms, the following diagrams have been generated.

G cluster_workflow Bioactivity Validation Workflow start Receive New Batch of Tyr-ACTH (4-9) reconstitute Reconstitute & Prepare Serial Dilutions start->reconstitute functional_assay Perform Functional Assay (cAMP Accumulation) reconstitute->functional_assay binding_assay Perform Competitive Binding Assay reconstitute->binding_assay data_analysis Data Analysis (EC50 & Ki Determination) functional_assay->data_analysis binding_assay->data_analysis compare Compare to Reference Batch data_analysis->compare decision Batch Passes? compare->decision release Release for Research Use decision->release Yes troubleshoot Troubleshoot & Re-test decision->troubleshoot No

Caption: Workflow for validating a new batch of Tyr-ACTH (4-9).

G cluster_pathway Melanocortin Receptor Signaling Pathway ligand Tyr-ACTH (4-9) receptor Melanocortin Receptor (e.g., MC4R) ligand->receptor Binds g_protein Gs Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp Converts atp ATP atp->camp pka Protein Kinase A (PKA) camp->pka Activates response Downstream Cellular Response pka->response Phosphorylates Targets

Caption: Canonical Gs-cAMP signaling pathway for MCRs.

References

Technical Support Center: Overcoming Poor Blood-Brain Barrier Penetration of Peptide Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on delivering peptide therapeutics to the central nervous system (CNS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor blood-brain barrier (BBB) penetration of peptide drugs?

A1: The poor BBB penetration of most peptide drugs stems from several factors:

  • Size: The BBB forms a tight barrier that restricts the passage of larger molecules. Most peptides, especially those with therapeutic potential, exceed the size limit for passive diffusion.[1]

  • Low Lipophilicity: The BBB is a lipid-rich barrier, favoring the diffusion of lipid-soluble molecules. Peptides are often hydrophilic and thus have difficulty traversing this lipid membrane.

  • Enzymatic Degradation: Peptides are susceptible to degradation by peptidases and proteases present in the blood and at the BBB, reducing their concentration before they can cross into the brain.[1]

  • Efflux Transporters: The BBB is equipped with efflux pumps, such as P-glycoprotein (P-gp), that actively transport a wide range of molecules, including some peptides, out of the brain endothelial cells and back into the bloodstream.[1]

Q2: What are the main strategies to enhance peptide drug delivery across the BBB?

A2: Several strategies are being explored to overcome the challenges of delivering peptides to the brain:

  • Peptide Modification: This includes conjugating the therapeutic peptide to a vector that can facilitate its transport across the BBB. A common approach is the use of Cell-Penetrating Peptides (CPPs).[2]

  • Nanoparticle-Mediated Delivery: Encapsulating peptides within nanoparticles can protect them from enzymatic degradation and facilitate their transport across the BBB.[3][4][5] These nanoparticles can be engineered to target specific receptors on the BBB for enhanced delivery.

  • Receptor-Mediated Transcytosis (RMT): This "Trojan horse" approach involves linking the peptide to a ligand that binds to a specific receptor on the BBB, such as the transferrin receptor. This binding triggers endocytosis and subsequent transport of the peptide across the endothelial cell.[6][7]

  • Focused Ultrasound (FUS): This non-invasive technique uses ultrasound waves in combination with microbubbles to temporarily and locally open the BBB, allowing for increased penetration of therapeutics.[8][9]

Q3: How can I assess the BBB penetration of my peptide drug in vitro?

A3: In vitro BBB models are valuable tools for screening and preliminary assessment of peptide permeability. The most common model is the Transwell assay, where brain endothelial cells are cultured on a semi-permeable membrane, creating a barrier that mimics the BBB. The permeability of your peptide is assessed by adding it to the top chamber (blood side) and measuring its concentration in the bottom chamber (brain side) over time.

Q4: What are the key considerations for in vivo assessment of peptide BBB penetration?

A4: In vivo studies in animal models (e.g., mice or rats) are crucial for validating in vitro findings. Key considerations include:

  • Route of Administration: Intravenous (IV) injection is the most common route for assessing systemic delivery to the brain.

  • Blood-Brain Barrier Integrity: It's important to ensure that the experimental procedures do not compromise the integrity of the BBB, which could lead to artificially high brain uptake.

  • Metabolism: Peptides can be rapidly metabolized in the blood. It is crucial to analyze brain and blood samples to determine the concentration of the intact peptide versus its metabolites.

  • Quantification Method: Sensitive and specific analytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS) or radiolabeling, are required to accurately quantify the low concentrations of peptide that may reach the brain.

Troubleshooting Guides

Nanoparticle-Mediated Peptide Delivery

Q: My peptide-loaded nanoparticles show low encapsulation efficiency. What can I do?

A: Low encapsulation efficiency is a common issue. Here are some troubleshooting steps:

  • Optimize the Formulation:

    • Polymer/Lipid Concentration: Vary the concentration of the polymer or lipid used to form the nanoparticles.

    • Peptide-to-Carrier Ratio: Experiment with different ratios of your peptide to the nanoparticle material.

    • Solvent System: Ensure your peptide and carrier are soluble in the chosen solvent system to allow for efficient encapsulation.

  • Modify the Encapsulation Process:

    • pH Adjustment: The charge of your peptide can significantly influence its interaction with the nanoparticle matrix. Adjusting the pH of the buffer during encapsulation can improve loading.

    • Stirring Speed and Temperature: Optimize the stirring speed and temperature during nanoparticle formation to ensure proper mixing and encapsulation.

  • Consider a Different Encapsulation Technique: If one method (e.g., single emulsion) is not working, consider trying another, such as double emulsion, nanoprecipitation, or layer-by-layer assembly.

Q: My peptide-conjugated nanoparticles are aggregating. How can I prevent this?

A: Aggregation can be a significant problem, affecting the stability and in vivo fate of your nanoparticles.

  • Surface Charge: Ensure the surface charge (zeta potential) of your nanoparticles is sufficient to maintain colloidal stability. A zeta potential of at least ±20 mV is generally recommended.

  • PEGylation: The addition of a polyethylene (B3416737) glycol (PEG) layer to the nanoparticle surface can provide steric hindrance and prevent aggregation.[]

  • Buffer Conditions: The pH and ionic strength of the buffer can influence nanoparticle stability. Screen different buffer conditions to find the optimal formulation.

  • Purification Method: The purification process (e.g., centrifugation, dialysis) can sometimes induce aggregation. Optimize your purification parameters or consider a gentler method like tangential flow filtration.

  • Peptide Conjugation Chemistry: The chemistry used to conjugate your peptide to the nanoparticle surface can sometimes lead to aggregation. Ensure that the reaction conditions are optimized and that any unreacted crosslinkers are removed.[11][12][13]

Cell-Penetrating Peptides (CPPs)

Q: My CPP-peptide conjugate is showing high in vivo toxicity. How can I mitigate this?

A: In vivo toxicity is a major concern for the clinical translation of CPPs.

  • Dose Reduction: The most straightforward approach is to reduce the administered dose. Conduct a dose-response study to find the optimal balance between efficacy and toxicity.

  • Peptide Modification:

    • PEGylation: Attaching PEG chains to the CPP can shield its positive charge, reducing non-specific interactions and toxicity.[14]

    • Sequence Optimization: Modifying the amino acid sequence of the CPP, for example, by replacing some cationic residues, can reduce its toxicity while maintaining its cell-penetrating ability.

  • Activatable CPPs: Design "activatable" CPPs that are only "turned on" at the target site. This can be achieved by incorporating a cleavable linker that is sensitive to the microenvironment of the diseased tissue (e.g., specific enzymes).[15]

  • Route of Administration: The route of administration can influence the toxicity profile. For example, local administration may be less toxic than systemic administration.

Q: I'm not seeing significant brain uptake with my CPP-peptide conjugate. What could be the issue?

A: Several factors can limit the brain delivery of CPP-peptide conjugates:

  • In Vivo Stability: CPPs and the therapeutic peptide can be degraded by proteases in the bloodstream. Consider strategies to improve stability, such as using D-amino acids, cyclization, or incorporating unnatural amino acids.[3][15]

  • Plasma Protein Binding: Non-specific binding to plasma proteins can reduce the free concentration of the conjugate available to cross the BBB.

  • Efflux: Some CPPs can be substrates for efflux transporters at the BBB.

  • Choice of CPP: Not all CPPs are equally effective at crossing the BBB. It may be necessary to screen a panel of different CPPs to find the one that works best for your specific peptide.[16][17][18][19]

Focused Ultrasound (FUS)-Mediated Delivery

Q: I'm observing inconsistent BBB opening with FUS. What are the potential causes?

A: Inconsistent BBB opening is a common challenge in FUS experiments.

  • Acoustic Parameters:

    • Pressure: The acoustic pressure is a critical parameter. Ensure that the pressure is sufficient to induce cavitation but not so high as to cause tissue damage.

    • Frequency: The ultrasound frequency affects the focal spot size and the efficiency of microbubble cavitation.

    • Pulse Duration and Repetition Frequency: These parameters influence the total acoustic energy delivered and can impact the consistency of BBB opening.[20]

  • Microbubbles:

    • Dose and Infusion Rate: The concentration of microbubbles in the blood at the time of sonication is crucial. A constant infusion may provide more consistent results than a bolus injection.[21]

    • Type of Microbubble: Different microbubble formulations have different cavitation properties.

  • Animal-to-Animal Variability: Physiological differences between animals can lead to variations in BBB opening. Careful monitoring of physiological parameters during the procedure is important.

  • Skull Thickness and Density: The skull can attenuate the ultrasound beam, and variations in skull properties can lead to inconsistent energy delivery to the target.

Q: I'm concerned about the safety of FUS-mediated BBB opening. What are the potential side effects and how can I minimize them?

A: While FUS is considered a non-invasive technique, it is not without potential risks.

  • Hemorrhage: Excessive acoustic pressure can lead to microhemorrhages. Careful optimization of the acoustic parameters is essential to minimize this risk.

  • Edema and Inflammation: BBB opening can cause transient edema and an inflammatory response. These effects are generally reversible but should be monitored.

  • Neuronal Damage: High acoustic pressures can cause neuronal damage. It is crucial to operate within a safe acoustic window.

  • Monitoring: Real-time monitoring of cavitation using passive cavitation detectors can help ensure that the acoustic emissions remain within a safe range. Post-procedure MRI can be used to assess the extent of BBB opening and to check for any signs of tissue damage.[22]

Data Presentation: Comparison of Peptide Brain Delivery Strategies

The following table summarizes representative quantitative data for different peptide delivery strategies. It is important to note that direct comparisons can be challenging due to variations in the peptide, animal model, and experimental conditions.

Delivery StrategyPeptide/CargoAnimal ModelBrain Uptake (%ID/g or Brain/Blood Ratio)Reference
Nanoparticles Leucine-enkephalinMouse~0.1 %ID/g (intranasal)[23]
bFGFMouseNot specified, but histologic detection in parenchyma[24]
Cell-Penetrating Peptides pVECMouseBrain/serum ratio of ~180 µl/g[17]
SynB3MouseBrain/serum ratio of ~70 µl/g[17]
Tat 47-57MouseUnidirectional influx rate of 4.73 µl/(g × min)[16][19]
Focused Ultrasound Aducanumab (antibody)Mouse5-8 fold increase in CNS penetration[20]
Chemotherapeutic agentsPreclinical models~3.9-fold higher delivery[25]
Recombinant AAVMouse5-fold increase in delivery to deep brain structures[26]
CRISPR-Cas9 (AAV9)Mouse2000-fold increase in hippocampal distribution[4]

%ID/g: Percentage of injected dose per gram of brain tissue. Brain/Blood Ratio: Ratio of the concentration of the peptide in the brain to its concentration in the blood.

Experimental Protocols

Protocol 1: In Vitro BBB Permeability Assay using a Transwell Model

This protocol describes a general procedure for assessing the permeability of a peptide across an in vitro BBB model.

Materials:

  • Transwell inserts (e.g., 24-well format with 0.4 µm pore size)

  • Brain endothelial cells (e.g., hCMEC/D3 or primary cells)

  • Astrocyte and pericyte cells (for co-culture models)

  • Cell culture medium and supplements

  • Extracellular matrix coating solution (e.g., collagen, fibronectin)

  • Test peptide and fluorescently labeled tracer molecule (e.g., Lucifer Yellow or FITC-dextran)

  • Plate reader for fluorescence detection

Procedure:

  • Coat Transwell Inserts: Coat the apical side of the Transwell inserts with the appropriate extracellular matrix solution and allow it to dry.

  • Seed Endothelial Cells: Seed the brain endothelial cells onto the apical side of the coated inserts at a high density to form a confluent monolayer.

  • Co-culture (Optional): For a more physiologically relevant model, seed astrocytes and/or pericytes on the basolateral side of the insert or in the bottom of the well.

  • Culture and Monitor: Culture the cells for several days to allow for the formation of tight junctions. Monitor the integrity of the barrier by measuring the transendothelial electrical resistance (TEER).

  • Permeability Assay: a. Replace the medium in the apical and basolateral chambers with a transport buffer. b. Add the test peptide and a fluorescent tracer to the apical chamber. c. At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber. d. Measure the fluorescence of the samples using a plate reader to determine the amount of tracer that has crossed the barrier. e. Quantify the concentration of the test peptide in the basolateral samples using a suitable analytical method (e.g., LC-MS/MS).

  • Calculate Apparent Permeability (Papp): The Papp value can be calculated using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of transport, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.

Protocol 2: In Vivo Assessment of Peptide-Nanoparticle Brain Uptake in Mice

This protocol outlines a general procedure for evaluating the brain biodistribution of peptide-loaded nanoparticles after intravenous administration in mice.[24][27][28][29]

Materials:

  • Peptide-loaded nanoparticles

  • Male C57BL/6 mice (or other appropriate strain)

  • Anesthesia (e.g., isoflurane)

  • Saline or other appropriate vehicle

  • Surgical tools for dissection

  • Homogenizer

  • Analytical equipment for peptide quantification (e.g., LC-MS/MS)

Procedure:

  • Animal Preparation: Acclimatize the mice to the housing conditions for at least one week before the experiment.

  • Nanoparticle Administration: Anesthetize the mice and administer the peptide-loaded nanoparticles via tail vein injection. A typical dose might be in the range of 10-50 mg/kg.[27]

  • Blood Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours) after injection, collect blood samples via tail snip or cardiac puncture.

  • Tissue Harvesting: At the final time point, euthanize the mice and perfuse the circulatory system with saline to remove blood from the organs.

  • Brain Extraction: Carefully dissect the brain and other organs of interest (e.g., liver, spleen, kidneys).

  • Tissue Homogenization: Weigh the brain and homogenize it in a suitable buffer.

  • Peptide Extraction and Quantification: Extract the peptide from the brain homogenate and plasma samples using an appropriate method (e.g., protein precipitation or solid-phase extraction).

  • Data Analysis: Quantify the peptide concentration in the samples using a validated analytical method. Calculate the brain uptake as the percentage of the injected dose per gram of brain tissue (%ID/g) and/or the brain-to-blood concentration ratio.

Mandatory Visualizations

Receptor-Mediated Transcytosis (RMT) Signaling Pathway

The following diagram illustrates the key steps of transferrin receptor-mediated transcytosis, a common RMT pathway for delivering therapeutics across the BBB.

RMT_Pathway cluster_blood Blood cluster_endothelial_cell Brain Endothelial Cell cluster_luminal Luminal Membrane cluster_abluminal Abluminal Membrane cluster_brain Brain Parenchyma Ligand-Peptide Ligand-Peptide Conjugate Receptor Transferrin Receptor Ligand-Peptide->Receptor Binds Endosome Early Endosome Receptor->Endosome Internalization Binding 1. Binding Endocytosis 2. Clathrin-Mediated Endocytosis Endosome->Receptor Recycling Release Peptide Released Endosome->Release Transcytosis Sorting 3. Endosomal Sorting Trafficking 4. Vesicular Trafficking Exocytosis 5. Exocytosis Target Neuronal Target Release->Target

Caption: Transferrin receptor-mediated transcytosis pathway at the BBB.

Experimental Workflow: In Vivo Peptide-Nanoparticle Study

This diagram outlines the major steps in an in vivo experiment to assess the brain delivery of peptide-loaded nanoparticles.

experimental_workflow Start Start: Peptide-Loaded Nanoparticle Formulation IV_Injection 1. Intravenous Injection into Mouse Model Start->IV_Injection Blood_Sampling 2. Blood Sampling at Time Points IV_Injection->Blood_Sampling Euthanasia 3. Euthanasia and Perfusion Blood_Sampling->Euthanasia Tissue_Harvest 4. Brain and Organ Harvesting Euthanasia->Tissue_Harvest Homogenization 5. Tissue Homogenization Tissue_Harvest->Homogenization Extraction 6. Peptide Extraction from Plasma and Homogenates Homogenization->Extraction Quantification 7. LC-MS/MS Quantification Extraction->Quantification Data_Analysis 8. Data Analysis: %ID/g and Brain/Blood Ratio Quantification->Data_Analysis End End: Biodistribution Profile Data_Analysis->End

Caption: Workflow for in vivo biodistribution study of peptide nanoparticles.

References

interpreting variable behavioral responses to Org 2766

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Org 2766. The information is designed to address common issues and interpret variable behavioral responses observed during experiments.

Frequently Asked Questions (FAQs)

Q1: What is Org 2766 and what is its proposed mechanism of action?

Org 2766 is a synthetic analog of the adrenocorticotropic hormone (ACTH) fragment ACTH(4-9). Its mechanism of action is not fully elucidated, but evidence suggests it modulates the activity of the N-methyl-D-aspartate (NMDA) receptor.[1][2] This modulation is thought to underlie its neuroprotective and behavioral effects.

Q2: What are the potential therapeutic applications of Org 2766?

Org 2766 has been investigated for a range of conditions, including nerve regeneration, autism spectrum disorder, and age-related cognitive decline. Clinical and preclinical studies have shown variable but sometimes positive effects on social behavior, learning, and memory.[3][4][5][6][7]

Q3: What are the known side effects of Org 2766?

In clinical trials with children, Org 2766 has been generally well-tolerated. However, as with any ACTH analog, potential side effects should be monitored. These may include changes in appetite, weight, and mood. Researchers should consult relevant safety and toxicology data before commencing studies.

Troubleshooting Guide: Interpreting Variable Behavioral Responses

Variable or inconsistent results are a known challenge in Org 2766 research. This guide addresses potential sources of variability and offers troubleshooting strategies.

Issue 1: Inconsistent or No Effect on Social Behavior in Rodent Models

  • Possible Cause 1: Dose and Administration Route. The behavioral effects of Org 2766 are highly dependent on the dose and how it is administered. Intraperitoneal (IP) and direct intraseptal injections have been shown to have different, and sometimes opposite, effects on social interaction.[8][9]

  • Troubleshooting:

    • Review the dose-response relationship. A dose-related increase in social interaction has been observed with IP injections in the 0.01-0.4 µg/kg range in rats.[9]

    • Consider the administration route. Intraseptal injections of 250-500 pg have been shown to increase social interaction, while higher doses of the related peptide ACTH4-10 decreased it.[8]

    • Ensure accurate and consistent administration. For intraseptal injections, verify cannula placement. For IP injections, ensure consistent injection volume and location.

  • Possible Cause 2: Familiarity of the Test Environment. The pro-social effects of Org 2766 may be more pronounced in a familiar environment.[9]

  • Troubleshooting:

    • Habituate animals to the testing arena before drug administration and behavioral testing.

    • Maintain consistent lighting, bedding, and other environmental cues across all experimental groups.

Issue 2: Lack of Efficacy in Cognitive Tasks (e.g., Morris Water Maze, T-Maze)

  • Possible Cause 1: Timing of Administration Relative to Testing. The timing of Org 2766 administration in relation to the cognitive task is critical. Chronic administration has been shown to be effective in improving reversal learning in rats with brain lesions, suggesting a role in neural recovery rather than acute cognitive enhancement.[7]

  • Troubleshooting:

    • For studies on recovery of function, consider a chronic dosing regimen. For example, daily subcutaneous injections over a period of weeks.

    • For acute effects, carefully design dose- and time-course studies to determine the optimal window for behavioral testing after a single injection.

  • Possible Cause 2: Nature of the Cognitive Deficit. The efficacy of Org 2766 may depend on the underlying cause of the cognitive impairment. It has been shown to counteract amnesia induced by circadian rhythm disruption and improve performance in lesioned animals.[7][10]

  • Troubleshooting:

    • Clearly define the nature of the cognitive deficit in your animal model.

    • Consider if the mechanism of Org 2766 (e.g., NMDA receptor modulation) is relevant to the specific deficit being studied.

Issue 3: High Inter-Individual Variability in Response

  • Possible Cause 1: Subject Characteristics. In clinical studies with autistic children, responders to Org 2766 were characterized by a relatively lower Performance IQ and more initial hyperactivity, stereotypies, and abnormal speech.[4] This suggests that baseline characteristics can significantly influence outcomes.

  • Troubleshooting:

    • In preclinical studies, carefully characterize the baseline behavior of individual animals before drug administration.

    • Use appropriate statistical methods to account for inter-individual differences. Consider subgroup analysis based on baseline characteristics.

  • Possible Cause 2: Genetic Background. The genetic background of the animal model can influence the response to pharmacological interventions.

  • Troubleshooting:

    • Use well-characterized and genetically stable animal strains.

    • Report the specific strain and source of the animals in all publications.

Quantitative Data Summary

Table 1: Dose-Response Effects of Org 2766 on Social Interaction in Rats

Administration RouteDose RangeEffect on Social InteractionReference
Intraperitoneal (IP)0.01-0.4 µg/kgDose-related increase[9]
Intraseptal250-500 pgSignificant increase[8]

Table 2: Dosing Regimens in Org 2766 Studies

Study TypeSpeciesDoseAdministration RouteFrequencyDurationOutcomeReference
Clinical TrialAutistic Children20 mg/dayOralDaily4 weeksIncreased social interaction, decreased stereotypies[3][5]
Clinical TrialAutistic Children40 mg/dayOralDaily8 weeksImproved play behavior and social interaction[6]
PreclinicalRats with brain lesionsNot specifiedSubcutaneousDaily1-2 weeksImproved T-maze reversal learning[7]
PreclinicalRats1 µ g/0.5 ml salineSubcutaneousDaily7 daysReduced NMDA-induced hyperactivity[2]

Experimental Protocols

1. Social Interaction Test in Rats (Adapted from File, 1981[9])

  • Animals: Male rats, housed in pairs.

  • Apparatus: A familiar, dimly lit open-field arena.

  • Procedure:

    • Habituate pairs of rats to the test arena for a defined period (e.g., 10 minutes) for several days prior to the experiment.

    • On the test day, administer Org 2766 or vehicle via intraperitoneal (IP) injection at the desired dose (e.g., 0.01-0.4 µg/kg).

    • After a specified pre-treatment time (e.g., 30 minutes), place the pair of rats in the familiar arena.

    • Record the behavior for a set duration (e.g., 10 minutes).

    • Score the time spent in active social interaction (e.g., sniffing, grooming, following).

  • Key Considerations: The level of lighting and the familiarity of the environment are critical variables that can influence the outcome.

2. Assessment of NMDA-Induced Hyperactivity in Rats (Adapted from van Rijzingen et al., 1996[2])

  • Animals: Male rats.

  • Procedure:

    • Administer Org 2766 (e.g., 1 µg in 0.5 ml saline) or vehicle subcutaneously (s.c.) daily for 7 days.

    • 24 hours after the last Org 2766 injection, administer NMDA (e.g., 300 ng in 3 µl) or vehicle via intracerebroventricular (i.c.v.) injection.

    • Immediately place the rat in an open-field arena.

    • Record locomotor activity for a specified period (e.g., 60 minutes).

    • Analyze the data for total distance traveled and patterns of movement.

  • Key Considerations: Accurate i.c.v. injection technique is crucial for reliable results.

Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_testing Behavioral Testing cluster_analysis Data Analysis animal_prep Animal Acclimation & Baseline Characterization injection Drug/Vehicle Administration (e.g., IP, SC, ICV) animal_prep->injection drug_prep Org 2766 Preparation drug_prep->injection behavioral_test Behavioral Paradigm (e.g., Social Interaction, Morris Water Maze) injection->behavioral_test data_analysis Data Scoring & Statistical Analysis behavioral_test->data_analysis interpretation Interpretation of Variable Responses data_analysis->interpretation

Caption: Experimental workflow for investigating the behavioral effects of Org 2766.

signaling_pathway org2766 Org 2766 nmda_receptor NMDA Receptor org2766->nmda_receptor Modulates downstream Downstream Signaling Cascades nmda_receptor->downstream Activates/Inhibits behavioral Modulation of Behavioral Responses (e.g., Social Interaction, Cognition) downstream->behavioral

Caption: Proposed signaling pathway for the behavioral effects of Org 2766.

References

Technical Support Center: Investigating the Long-Term Use of Tyr-ACTH (4-9)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended for informational purposes for research and drug development professionals. It is not a substitute for rigorous, compound-specific preclinical safety evaluation. Currently, there is a lack of published long-term toxicity data specifically for the Tyr-ACTH (4-9) peptide. The information provided is based on the known pharmacology of related adrenocorticotropic hormone (ACTH) fragments, melanocortin receptor agonists, and general principles of peptide toxicology.

Frequently Asked Questions (FAQs)

Q1: What is Tyr-ACTH (4-9) and what is its primary mechanism of action?

A1: Tyr-ACTH (4-9) is a synthetic peptide fragment derived from the N-terminus of the adrenocorticotropic hormone. Its mechanism of action is believed to involve the modulation of melanocortin receptors (MCRs), a family of G-protein coupled receptors. While the full receptor binding profile of Tyr-ACTH (4-9) is not fully elucidated, related ACTH fragments are known to interact with various MCR subtypes (MC1R, MC3R, MC4R, MC5R), which are involved in a wide range of physiological processes including pigmentation, inflammation, energy homeostasis, and sexual function.[1]

Q2: Are there any known long-term side effects of using peptides similar to Tyr-ACTH (4-9)?

A2: While specific long-term data for Tyr-ACTH (4-9) is unavailable, information from related compounds, such as other melanocortin agonists and chronic ACTH stimulation, can provide insights into potential areas for investigation. Long-term use of some melanocortin receptor agonists has been associated with side effects such as nausea, flushing, skin hyperpigmentation, and in some cases, increased blood pressure and heart rate.[1][2][3] Chronic excess ACTH stimulation can lead to adrenal gland hyperplasia and dysregulation of steroid hormone production.[4][5][6]

Q3: What are the initial steps to assess the potential toxicity of long-term Tyr-ACTH (4-9) exposure in our experimental model?

A3: A tiered approach is recommended, starting with in vitro cytotoxicity screening followed by in vivo studies. Initially, you should establish a dose-response relationship in relevant cell lines to determine the concentration range for further studies. Key starting points include assessing effects on cell viability, membrane integrity, and apoptosis.

Troubleshooting Guides

In Vitro Cytotoxicity Assays

Issue 1: High variability in cytotoxicity assay results.

  • Possible Cause: Inconsistent cell seeding density, peptide instability in culture medium, or contamination.

  • Troubleshooting Steps:

    • Ensure consistent cell seeding by performing accurate cell counts and using calibrated pipettes.

    • Prepare fresh peptide dilutions for each experiment from a validated stock solution.

    • Assess the stability of Tyr-ACTH (4-9) in your specific cell culture medium over the duration of the experiment.

    • Regularly test cell cultures for mycoplasma contamination.

Issue 2: No observable cytotoxicity at expected concentrations.

  • Possible Cause: The chosen assay is not sensitive enough for the specific mechanism of toxicity, or the exposure time is too short.

  • Troubleshooting Steps:

    • Employ a panel of cytotoxicity assays that measure different endpoints (e.g., metabolic activity, membrane integrity, and apoptosis).

    • Conduct a time-course experiment to determine the optimal time point for observing a cytotoxic effect.

    • Consider using a more sensitive cell line or primary cells that are more relevant to the expected in vivo targets of the peptide.

In Vivo Toxicity Studies

Issue 1: Unexpected animal morbidity or mortality at low doses.

  • Possible Cause: The vehicle used for administration may have inherent toxicity, or the peptide may have acute, off-target effects.

  • Troubleshooting Steps:

    • Conduct a vehicle-only control study to rule out toxicity from the formulation.

    • Perform a dose-ranging study with smaller dose escalations to identify a maximum tolerated dose (MTD).

    • Monitor animals closely for clinical signs of toxicity, including changes in body weight, food and water consumption, and behavior.[7]

Issue 2: Difficulty in identifying the target organ of toxicity.

  • Possible Cause: The toxic effects are subtle or manifest as systemic rather than organ-specific changes.

  • Troubleshooting Steps:

    • At the end of the study, conduct a comprehensive necropsy and collect all major organs for histopathological examination.

    • Analyze serum and urine for biomarkers of organ damage (e.g., ALT/AST for liver, creatinine/BUN for kidney).[7]

    • Consider the known distribution of melanocortin receptors to guide your investigation towards potentially affected tissues.

Data Presentation

Table 1: Common In Vitro Cytotoxicity Assays for Peptide Toxicity Screening

Assay TypePrincipleEndpoint MeasuredTypical Application
Metabolic Viability
MTT/XTT AssayReduction of tetrazolium salts by mitochondrial dehydrogenases in viable cells.Colorimetric change proportional to the number of viable cells.Initial screening for cytotoxic effects.
ATP Assay (e.g., CellTiter-Glo®)Luciferase-based reaction to quantify ATP, an indicator of metabolically active cells.Luminescence proportional to ATP concentration.High-throughput screening with high sensitivity.
Membrane Integrity
LDH Release AssayMeasurement of lactate (B86563) dehydrogenase (LDH) released from cells with damaged membranes.Enzymatic reaction causing a colorimetric change.Quantifying necrosis or late-stage apoptosis.
Trypan Blue/Propidium Iodide StainingDyes that are excluded by viable cells but enter and stain cells with compromised membranes.Microscopic or flow cytometric quantification of stained (dead) cells.Direct visualization and quantification of cell death.
Apoptosis Assays
Annexin V StainingAnnexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis.Flow cytometric or microscopic detection of fluorescently labeled Annexin V.Differentiating between apoptosis and necrosis.
Caspase Activity AssaysMeasurement of the activity of caspases, key enzymes in the apoptotic cascade.Fluorometric or colorimetric detection of caspase substrate cleavage.Detecting early apoptotic events.

Table 2: Potential Long-Term Adverse Effects of Melanocortin Receptor Agonists

SystemPotential Adverse EffectPutative Mechanism
Cardiovascular Increased blood pressure, increased heart rateActivation of MC4R in the central nervous system influencing sympathetic outflow.[3]
Endocrine Adrenal hyperplasia, altered steroidogenesisChronic stimulation of ACTH-sensitive pathways.[4][6]
Dermatological Hyperpigmentation of the skinActivation of MC1R on melanocytes.[1][2]
Gastrointestinal Nausea, vomitingCentral and peripheral effects on melanocortin receptors.[1][2]
Neurological Behavioral and mood changesModulation of central melanocortin pathways.

Experimental Protocols

Protocol 1: General In Vitro Cytotoxicity Assessment (MTT Assay)
  • Cell Seeding: Plate a relevant cell line (e.g., a neuronal or endocrine cell line) in a 96-well plate at a predetermined optimal density and allow cells to adhere overnight.

  • Peptide Treatment: Prepare serial dilutions of Tyr-ACTH (4-9) in the appropriate cell culture medium. Remove the old medium from the cells and add the peptide dilutions. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the untreated control and plot the dose-response curve to determine the IC50 value.

Protocol 2: General Repeated-Dose In Vivo Toxicity Study
  • Animal Model: Select a relevant animal model (e.g., rats or mice) and acclimatize them to the laboratory conditions.

  • Dose Formulation: Prepare stable and sterile formulations of Tyr-ACTH (4-9) in a suitable vehicle.

  • Dose Administration: Administer the peptide at multiple dose levels (and a vehicle control) via the intended clinical route (e.g., subcutaneous or intravenous injection) daily for a specified duration (e.g., 28 or 90 days).

  • Monitoring: Conduct daily clinical observations, including changes in appearance, behavior, and body weight. Monitor food and water consumption regularly.

  • Clinical Pathology: Collect blood and urine samples at specified intervals for hematology, clinical chemistry, and urinalysis.

  • Terminal Procedures: At the end of the study, perform a complete necropsy, record organ weights, and collect tissues for histopathological examination.

  • Data Analysis: Analyze all collected data for dose-dependent and statistically significant changes compared to the control group.

Mandatory Visualizations

Melanocortin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Tyr-ACTH (4-9) Tyr-ACTH (4-9) MCR Melanocortin Receptor (MCR) Tyr-ACTH (4-9)->MCR Binds to G_Protein G-Protein MCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., Steroidogenesis, Pigment Production) CREB->Gene_Expression Regulates

Caption: Simplified Melanocortin Receptor Signaling Pathway.

Toxicity_Testing_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment Dose_Response Dose-Response Curve Generation Cytotoxicity_Assays Panel of Cytotoxicity Assays (MTT, LDH, Apoptosis) Dose_Response->Cytotoxicity_Assays IC50 Determine IC50 Cytotoxicity_Assays->IC50 Dose_Ranging Acute Dose-Ranging Study (MTD) IC50->Dose_Ranging Informs starting doses Repeated_Dose Repeated-Dose Toxicity Study Dose_Ranging->Repeated_Dose Monitoring Clinical Monitoring & In-life Measurements Repeated_Dose->Monitoring Pathology Clinical & Anatomic Pathology Monitoring->Pathology NOAEL Determine NOAEL Pathology->NOAEL Risk_Assessment Risk_Assessment NOAEL->Risk_Assessment Proceed to Risk Assessment

References

Technical Support Center: Quantification of Tyr-ACTH (4-9) in Tissue

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of the neuropeptide Tyr-ACTH (4-9) in tissue samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for quantifying Tyr-ACTH (4-9) in tissue?

A1: The two primary analytical techniques for the sensitive and specific quantification of Tyr-ACTH (4-9) in complex biological matrices like tissue are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Radioimmunoassay (RIA). LC-MS/MS is often preferred for its high specificity and ability to distinguish between structurally similar peptides, while RIA can offer high sensitivity.[1][2]

Q2: Why is the quantification of neuropeptides like Tyr-ACTH (4-9) from tissue challenging?

A2: Several factors contribute to the difficulty of neuropeptide quantification from tissue samples. These include their low endogenous concentrations, susceptibility to degradation by proteases, and their tendency to adsorb to surfaces.[3][4] Additionally, the complex tissue matrix can interfere with the analytical signal, a phenomenon known as matrix effects.[5]

Q3: What is a suitable extraction method for Tyr-ACTH (4-9) from brain tissue?

A3: Acidified methanol (B129727) has been shown to be an efficient extraction solvent for neuropeptides from brain tissue.[1] This method effectively precipitates larger proteins while solubilizing smaller peptides and inhibiting enzymatic degradation. For improved recovery of a wide range of neuropeptides, a sequential extraction using both aqueous and organic media can be employed.[4]

Q4: What are the expected recovery rates for neuropeptide extraction from tissue?

A4: With optimized methods, recovery rates for neuropeptides from cerebrospinal fluid have been reported to exceed 80%.[6] While tissue samples can be more complex, similar or slightly lower recovery rates should be achievable with a well-validated protocol.

Q5: What is the biological role of Tyr-ACTH (4-9)?

A5: Tyr-ACTH (4-9) is a behaviorally active peptide fragment.[7] Unlike the full-length ACTH hormone, which primarily regulates corticosteroid production, ACTH(4-9) analogs are considered endocrinologically inert.[7] They have been shown to have activating properties in the central nervous system and may play a role in learning and memory.[7][8]

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of Tyr-ACTH (4-9) in tissue samples.

LC-MS/MS Analysis
Problem Potential Cause(s) Recommended Solution(s)
Low or No Signal 1. Poor Extraction Efficiency: The peptide is not being efficiently extracted from the tissue matrix.2. Degradation: The peptide is being degraded by proteases during sample preparation.3. Adsorption: The peptide is adsorbing to sample tubes, pipette tips, or chromatography components.4. Suboptimal MS Parameters: Incorrect precursor/product ion selection or collision energy.1. Optimize the extraction protocol. Consider using acidified methanol or a sequential extraction protocol.[1][4] Ensure thorough homogenization.2. Work quickly on ice, use protease inhibitors, and consider heat stabilization of the tissue immediately after collection.[3][4]3. Use low-binding microcentrifuge tubes and pipette tips. Pre-condition vials and tubing with a high concentration of a similar peptide.4. Infuse a standard solution of Tyr-ACTH (4-9) to optimize MS parameters, including identifying the most intense and stable MRM transitions.
High Background/Interference 1. Matrix Effects: Co-eluting compounds from the tissue extract are suppressing or enhancing the ionization of the target peptide.[5]2. Contamination: Introduction of contaminants from solvents, reagents, or labware.1. Improve sample cleanup. Incorporate a solid-phase extraction (SPE) step after the initial liquid-liquid extraction.[9] Adjust the chromatographic gradient to better separate the analyte from interfering matrix components.2. Use high-purity solvents and reagents (e.g., LC-MS grade). Thoroughly clean all labware.
Poor Peak Shape 1. Inappropriate Mobile Phase: The pH or organic composition of the mobile phase is not optimal for the peptide.2. Column Overload: Injecting too much sample onto the column.1. Adjust the mobile phase pH. For basic peptides, an acidic mobile phase (e.g., with 0.1% formic acid) is typically used. Optimize the gradient elution profile.2. Reduce the injection volume or dilute the sample.
Carryover 1. Adsorption to Injector Components: The peptide is adsorbing to the needle, loop, or valves of the autosampler.[10]1. Optimize the needle wash solution. Use a wash solution with a higher organic content or a different pH than the mobile phase. Inject blanks between samples to monitor for carryover.
Immunoassay (RIA)
Problem Potential Cause(s) Recommended Solution(s)
Low Signal/Binding 1. Degraded Tracer: The radiolabeled peptide has degraded.2. Poor Antibody Quality: The antibody has low affinity or has degraded.3. Interference from Extraction Buffer: Components of the extraction buffer are interfering with antibody-antigen binding.1. Prepare fresh tracer or purchase a new batch. Store tracers according to the manufacturer's instructions.2. Use a new aliquot of antibody or a different antibody.3. Perform a buffer exchange or desalting step after extraction and before adding the sample to the assay.
High Non-Specific Binding 1. Poor Quality Tracer: The radiolabeled peptide is binding to components other than the antibody.2. Cross-Reactivity: The antibody is binding to other peptides or proteins in the tissue extract.1. Purify the tracer using HPLC.2. Test the antibody for cross-reactivity with structurally similar peptides. Improve sample cleanup to remove potentially cross-reactive substances.

Quantitative Data Summary

The following tables provide a summary of representative quantitative data for neuropeptide analysis. Note that values can vary significantly based on the specific peptide, tissue type, and analytical method used.

Table 1: Comparison of Neuropeptide Extraction Methods

Extraction Method Typical Recovery Rate Advantages Disadvantages
Acidified Methanol >70%[1]Simple, efficient protein precipitation and enzyme inactivation.May not be optimal for all neuropeptides.
Liquid-Liquid Extraction (LLE) >80% (in CSF)[6]Good for removing interfering substances.Can be labor-intensive.
Solid-Phase Extraction (SPE) Variable, can be >90%Provides excellent sample cleanup and concentration.Requires method development to optimize sorbent and elution conditions.

Table 2: Representative LC-MS/MS Performance for ACTH Peptides

Parameter Reported Value Reference
Lower Limit of Quantification (LLOQ) 3 pg/mL (for intact ACTH)[11]
Linearity Range 10 - 1000 ng/mL[12]
Intra-day Coefficient of Variation (CV) ≤15%[12]
Inter-day Coefficient of Variation (CV) ≤15%[12]

Experimental Protocols

Representative LC-MS/MS Protocol for Tyr-ACTH (4-9) Quantification in Brain Tissue

Note: This is a general protocol and should be optimized for your specific instrumentation and experimental needs.

1. Tissue Homogenization and Extraction:

  • Weigh the frozen brain tissue sample.

  • Immediately homogenize the tissue in 10 volumes of ice-cold acidified methanol (90:9:1 methanol:water:acetic acid).[1]

  • Sonicate the homogenate on ice.

  • Centrifuge at 14,000 x g for 20 minutes at 4°C.[13]

  • Collect the supernatant.

2. Sample Cleanup (Optional but Recommended):

  • Filter the supernatant through a 10 kDa molecular weight cutoff filter to remove larger proteins.[13]

  • For further cleanup, perform solid-phase extraction (SPE) using a C18 cartridge.

    • Condition the cartridge with methanol, followed by equilibration with an aqueous solution (e.g., 0.1% formic acid in water).

    • Load the sample.

    • Wash with a low percentage of organic solvent to remove salts and hydrophilic impurities.

    • Elute the peptide with a higher percentage of organic solvent (e.g., 70% acetonitrile (B52724) with 0.1% formic acid).

  • Dry the eluate under vacuum.

  • Reconstitute the sample in the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).

3. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column suitable for peptide analysis.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Develop a suitable gradient to separate Tyr-ACTH (4-9) from other components. A typical gradient might start at 5% B, ramp to 50% B over several minutes, followed by a wash and re-equilibration step.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • MS/MS Method: Use Multiple Reaction Monitoring (MRM) for quantification.

    • Precursor Ion (Q1): Determine the m/z of the most abundant charge state of the Tyr-ACTH (4-9) parent ion.

    • Product Ions (Q3): Fragment the precursor ion and select the most intense and specific product ions for monitoring.

    • Note: Specific MRM transitions for Tyr-ACTH (4-9) should be empirically determined by infusing a pure standard.

4. Data Analysis:

  • Generate a standard curve using a serial dilution of a Tyr-ACTH (4-9) standard of known concentration.

  • Quantify the amount of Tyr-ACTH (4-9) in the tissue samples by comparing their peak areas to the standard curve.

  • Normalize the results to the initial tissue weight.

Visualizations

Experimental_Workflow Experimental Workflow for Tyr-ACTH (4-9) Quantification cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Tissue_Collection 1. Tissue Collection (e.g., Brain) Homogenization 2. Homogenization (Acidified Methanol) Tissue_Collection->Homogenization Extraction 3. Centrifugation & Supernatant Collection Homogenization->Extraction Cleanup 4. Sample Cleanup (SPE) Extraction->Cleanup Reconstitution 5. Reconstitution Cleanup->Reconstitution LC_Separation 6. LC Separation (Reversed-Phase) Reconstitution->LC_Separation MS_Detection 7. MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification 8. Quantification (Standard Curve) MS_Detection->Quantification Normalization 9. Normalization (to Tissue Weight) Quantification->Normalization

Caption: Workflow for Tyr-ACTH (4-9) quantification in tissue.

Signaling_Pathways ACTH vs. Tyr-ACTH (4-9) Signaling (Hypothetical) cluster_ACTH Classical ACTH Signaling cluster_Tyr_ACTH Hypothetical Tyr-ACTH (4-9) Signaling ACTH ACTH (1-39) MC2R MC2R (Adrenal Cortex) ACTH->MC2R AC Adenylyl Cyclase MC2R->AC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Steroidogenesis Steroidogenesis PKA->Steroidogenesis Tyr_ACTH Tyr-ACTH (4-9) Unknown_Receptor Unknown CNS Receptor(s) (Non-MC2R) Tyr_ACTH->Unknown_Receptor Second_Messenger Second Messenger System Unknown_Receptor->Second_Messenger Activates? Neuronal_Activity Modulation of Neuronal Activity Second_Messenger->Neuronal_Activity Behavioral_Effects Behavioral Effects (e.g., Alertness) Neuronal_Activity->Behavioral_Effects

Caption: ACTH vs. hypothetical Tyr-ACTH (4-9) signaling.

References

Validation & Comparative

A Comparative Analysis of the Neurotrophic Potency of Tyr-ACTH(4-9) and ACTH(4-10) Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neurotrophic potency of two closely related adrenocorticotropic hormone (ACTH) fragments, Tyr-ACTH(4-9) and ACTH(4-10). Due to the limited availability of direct head-to-head comparative studies on the parent peptides, this analysis focuses on their more stable and extensively studied analogues: Org 2766 (an analogue of ACTH(4-9)) and Semax (an analogue of ACTH(4-10)). Both peptides have demonstrated significant neurotrophic and neuroprotective properties, making them promising candidates for the treatment of various neurological disorders.

Executive Summary

Both Org 2766 and Semax exhibit neurotrophic and neuroprotective effects in a variety of in vitro and in vivo models.[1] While direct quantitative comparisons of their neurotrophic potency are scarce and often context-dependent, available data suggests that both peptides promote neuronal survival, enhance neurite outgrowth, and modulate synaptic plasticity. Their mechanisms of action are believed to involve the activation of shared signaling pathways, including the cyclic AMP (cAMP) pathway, and interactions with neurotrophin systems. However, subtle differences in their structure may lead to variations in their potency and efficacy in different experimental paradigms.

Comparative Neurotrophic and Neuroprotective Data

The following tables summarize key findings from studies investigating the neurotrophic and neuroprotective effects of Org 2766 and Semax. It is important to note that the experimental conditions, models, and endpoints vary between studies, making direct comparisons challenging.

Table 1: In Vitro Neurotrophic and Neuroprotective Effects

ParameterOrg 2766 (ACTH(4-9) analogue)Semax (ACTH(4-10) analogue)Key Findings & Citations
Neurite Outgrowth Stimulates neurite outgrowth in cultured neurons.[2]Promotes neurite outgrowth and neuronal survival.[3]Both peptides show positive effects on neurite extension, a key indicator of neurotrophic activity.
Neuronal Survival Protects neurons from oxidative stress-induced death.[4]Protects neurons from glutamate (B1630785) neurotoxicity.[3]Both peptides demonstrate neuroprotective capabilities against different insults.
Synaptic Plasticity Modulates synaptic transmission.Potentiates dopamine (B1211576) and serotoninergic transmission.[3]Suggests a role for both peptides in modulating neuronal communication and function.

Table 2: In Vivo Neuroprotective and Functional Recovery Effects

ModelOrg 2766 (ACTH(4-9) analogue)Semax (ACTH(4-10) analogue)Key Findings & Citations
Ischemic Stroke Not extensively reported in available literature.Reduces the degree of neurological deficit and improves animal survival after ischemic stroke.[3]Semax has been more extensively studied in the context of ischemic stroke.
Peripheral Nerve Injury Enhances neuronal survival and modulates gene expression related to inflammation and neurotransmission in a rat model of ischemic stroke.[4]Not as extensively reported in this context.Org 2766 shows promise in promoting recovery from peripheral nerve damage.
Behavioral Effects Appeared to be a thousand times more potent than ACTH(4-10) in enhancing medial septal self-stimulation behavior in rats.-This behavioral study suggests a significant potency difference in a specific context, though it's not a direct measure of neurotrophic action.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to assess the neurotrophic potency of these peptides.

Neurite Outgrowth Assay

This assay is fundamental for quantifying the ability of a compound to promote the growth of neurites from cultured neurons.

1. Cell Culture:

  • Primary neurons (e.g., dorsal root ganglion neurons, cortical neurons) or a neuronal cell line (e.g., PC12, SH-SY5Y) are seeded onto culture plates coated with an appropriate substrate (e.g., poly-L-lysine, laminin).

  • Cells are maintained in a serum-free or low-serum medium to minimize baseline neurite growth.

2. Treatment:

  • Tyr-ACTH(4-9) analogue (Org 2766) or ACTH(4-10) analogue (Semax) is added to the culture medium at various concentrations.

  • A negative control (vehicle) and a positive control (e.g., Nerve Growth Factor, NGF) are included.

  • Cells are incubated for a period sufficient to allow for neurite extension (typically 24-72 hours).

3. Staining and Imaging:

  • Cells are fixed with 4% paraformaldehyde.

  • Neurites are visualized by immunostaining for a neuronal marker such as β-III tubulin or by using a general cell stain.

  • Images are captured using a high-content imaging system or a fluorescence microscope.

4. Quantification:

  • Image analysis software is used to measure parameters such as the total neurite length per neuron, the number of neurites per neuron, and the percentage of cells with neurites.

Neuronal Survival (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

1. Cell Seeding and Induction of Injury:

  • Neuronal cells are seeded in a 96-well plate.

  • To assess neuroprotective effects, a neurotoxic insult (e.g., glutamate, hydrogen peroxide) is applied to the cells.

2. Treatment:

  • The cells are co-treated with the neurotoxic agent and various concentrations of Org 2766 or Semax.

  • Control wells include cells with no treatment, cells with the neurotoxic agent alone, and cells with the peptide alone.

3. MTT Incubation:

  • After the desired incubation period (e.g., 24 hours), the culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • The plate is incubated for 2-4 hours to allow for the conversion of MTT to formazan (B1609692) crystals by viable cells.

4. Solubilization and Absorbance Measurement:

  • A solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

Signaling Pathways

The neurotrophic effects of Tyr-ACTH(4-9) and ACTH(4-10) analogues are mediated through the activation of intracellular signaling cascades. While the precise pathways are still under investigation, evidence points to the involvement of melanocortin receptors and the cAMP pathway as a common mechanism.

cluster_0 Tyr-ACTH(4-9) / Org 2766 cluster_1 ACTH(4-10) / Semax Tyr-ACTH(4-9) Tyr-ACTH(4-9) Melanocortin Receptors Melanocortin Receptors Tyr-ACTH(4-9)->Melanocortin Receptors ACTH(4-10) ACTH(4-10) ACTH(4-10)->Melanocortin Receptors Adenylate Cyclase Adenylate Cyclase Melanocortin Receptors->Adenylate Cyclase cAMP cAMP Adenylate Cyclase->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB BDNF Expression BDNF Expression CREB->BDNF Expression Neuronal Survival Neuronal Survival BDNF Expression->Neuronal Survival Neurite Outgrowth Neurite Outgrowth BDNF Expression->Neurite Outgrowth

Caption: Proposed signaling pathway for ACTH(4-9) and ACTH(4-10) analogues.

Both peptides are thought to bind to melanocortin receptors on neuronal cells, leading to the activation of adenylate cyclase and an increase in intracellular cAMP levels. This, in turn, activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein). Phosphorylated CREB can then promote the expression of genes involved in neuronal survival and growth, such as Brain-Derived Neurotrophic Factor (BDNF). Semax, in particular, has been shown to increase the expression of BDNF.[3]

Experimental Workflow

The following diagram illustrates a typical workflow for comparing the neurotrophic potency of Tyr-ACTH(4-9) and ACTH(4-10) analogues in vitro.

cluster_assays Neurotrophic Assays Start Start Cell_Culture Neuronal Cell Culture (e.g., Primary Neurons, PC12) Start->Cell_Culture Treatment Treatment with Peptides - Tyr-ACTH(4-9) analogue - ACTH(4-10) analogue - Controls (Vehicle, Positive) Cell_Culture->Treatment Incubation Incubation (24-72 hours) Treatment->Incubation Neurite_Outgrowth Neurite Outgrowth Assay Incubation->Neurite_Outgrowth Neuronal_Survival Neuronal Survival Assay (MTT) Incubation->Neuronal_Survival Data_Analysis Quantitative Data Analysis Neurite_Outgrowth->Data_Analysis Neuronal_Survival->Data_Analysis Comparison Comparison of Potency (EC50, Maximal Effect) Data_Analysis->Comparison End End Comparison->End

Caption: Experimental workflow for comparing neurotrophic potency.

Conclusion

Both Tyr-ACTH(4-9) and ACTH(4-10), primarily through their analogues Org 2766 and Semax, demonstrate significant promise as neurotrophic agents. While the available data does not permit a definitive declaration of superior potency for one peptide over the other across all contexts, it is clear that both warrant further investigation. The choice between these peptides for therapeutic development may depend on the specific neurological condition being targeted, as their efficacy appears to be influenced by the nature of the neuronal injury and the experimental model used. Future head-to-head studies employing standardized in vitro and in vivo models are essential to delineate the subtle but potentially important differences in their neurotrophic profiles.

References

A Comparative Analysis of Org 2766 and Other Melanocortin Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the synthetic melanocortin receptor agonist Org 2766 with other notable agonists in its class, including Melanotan II, Setmelanotide, and Bremelanotide. The information presented herein is intended to support research and drug development efforts by offering a comprehensive overview of their biochemical properties and the experimental methodologies used for their characterization.

Introduction to Melanocortin Receptor Agonists

The melanocortin system, comprising five G protein-coupled receptors (MC1R to MC5R), plays a pivotal role in regulating a wide array of physiological processes. These include pigmentation, steroidogenesis, energy homeostasis, sexual function, and inflammation. Melanocortin receptor agonists are compounds that bind to and activate these receptors, mimicking the effects of the endogenous melanocortin peptides, such as α-melanocyte-stimulating hormone (α-MSH) and adrenocorticotropic hormone (ACTH). The therapeutic potential of these agonists has led to the development of several synthetic analogs with varying selectivity and potency, each targeting different facets of the melanocortin system.

Org 2766 is a synthetic analog of the ACTH(4-9) fragment and has been identified as a melanocortin 2 receptor (MC2R) agonist.[1] Its primary area of research has been in the context of neurotrophic and neuroprotective effects. Unlike other melanocortin agonists that primarily target MC1R, MC3R, MC4R, and MC5R, Org 2766's activity is reported to be focused on the MC2R, which is the classical ACTH receptor. It is important to note that some studies have suggested that Org 2766 has low to no affinity for the other melanocortin receptors found in the brain.

Melanotan II is a synthetic analog of α-MSH that acts as a non-selective agonist of MC1R, MC3R, MC4R, and MC5R.[2][3][4] Its potent melanogenic (tanning) and aphrodisiac effects are well-documented and are attributed to its broad-spectrum activity across these receptors.

Setmelanotide is a selective agonist of the melanocortin 4 receptor (MC4R).[5][6] It is a first-in-class therapy approved for chronic weight management in individuals with certain rare genetic disorders of obesity. Its mechanism of action is centered on restoring the function of the MC4R pathway, which is crucial for regulating hunger and energy expenditure.

Bremelanotide is another melanocortin receptor agonist that primarily targets the MC3R and MC4R.[7] It is approved for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women.

Quantitative Comparison of Melanocortin Receptor Agonists

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of Melanotan II, Setmelanotide, and Bremelanotide for the human melanocortin receptors. This data provides a quantitative basis for comparing their selectivity and efficacy.

Table 1: Binding Affinities (Ki, nM) of Melanocortin Receptor Agonists

CompoundhMC1RhMC3RhMC4RhMC5RData Source(s)
Melanotan II0.67346.646[3]
Setmelanotide--2.1-[6]
Bremelanotide----Data not consistently available in Ki (nM)

A lower Ki value indicates a higher binding affinity. '-' indicates data not found in the reviewed sources.

Table 2: Functional Potencies (EC50, nM) of Melanocortin Receptor Agonists

CompoundhMC1RhMC3RhMC4RhMC5RData Source(s)
α-MSH (endogenous)1.011.044.710.5[5]
Melanotan II110 (A-375 cells)---[2]
Setmelanotide-Weakly active (20-fold less than MC4R)0.27-[6]
BremelanotideNon-selective agonistAgonistAgonistNon-selective agonist

A lower EC50 value indicates greater potency in activating the receptor. '-' indicates data not found in the reviewed sources.

Experimental Protocols

The quantitative data presented above are typically generated through standardized in vitro assays. The following are detailed methodologies for two key experiments used in the characterization of melanocortin receptor agonists.

Radioligand Binding Assay (Competitive Binding)

Objective: To determine the binding affinity (Ki) of a test compound (e.g., Org 2766) for a specific melanocortin receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell Membranes: Membranes prepared from cells engineered to express a high concentration of the target human melanocortin receptor (e.g., HEK293-hMC4R).

  • Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope, typically [¹²⁵I]-(Nle⁴, D-Phe⁷)-α-MSH ([¹²⁵I]NDP-α-MSH).

  • Test Compound: The melanocortin receptor agonist to be tested (e.g., Org 2766), prepared in a range of concentrations.

  • Non-specific Binding Control: A high concentration of a non-labeled, high-affinity ligand (e.g., unlabeled α-MSH) to determine the amount of radioligand that binds to non-receptor components.

  • Binding Buffer: A buffered solution optimized for receptor-ligand binding (e.g., 25 mM HEPES, pH 7.4, containing 2.5 mM CaCl₂, 1 mM MgCl₂, and 0.2% BSA).

  • Filtration System: A multi-well filter plate (e.g., 96-well glass fiber filter plate) and a vacuum manifold to separate bound from free radioligand.

  • Scintillation Counter: To measure the radioactivity of the bound ligand.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound in the binding buffer. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess unlabeled ligand).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold. This traps the cell membranes with the bound radioligand on the filter.

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove any unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a gamma counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the resulting dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

Objective: To measure the functional potency (EC50) of a test compound to act as an agonist at a Gs-coupled melanocortin receptor by quantifying the intracellular accumulation of cyclic AMP (cAMP).

Materials:

  • Cell Line: A cell line (e.g., CHO-K1 or HEK293) engineered to express the target human melanocortin receptor.

  • Cell Culture Medium: Appropriate medium for maintaining the cell line (e.g., DMEM/F-12).

  • Stimulation Buffer: A serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) - IBMX) to prevent the degradation of cAMP.

  • Test Compound: The melanocortin receptor agonist to be tested (e.g., Org 2766), prepared in a range of concentrations.

  • cAMP Detection Kit: A commercially available kit for quantifying cAMP levels, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence), ELISA (Enzyme-Linked Immunosorbent Assay), or fluorescent biosensors.

Procedure:

  • Cell Plating: Seed the cells into a multi-well plate (e.g., 96-well) and allow them to adhere and grow to a suitable confluency.

  • Pre-incubation: Remove the culture medium and pre-incubate the cells with the stimulation buffer for a short period (e.g., 10-15 minutes) at 37°C.

  • Agonist Stimulation: Add varying concentrations of the test compound to the wells and incubate for a defined period (e.g., 15-30 minutes) at 37°C to stimulate cAMP production.

  • Cell Lysis and cAMP Measurement: Lyse the cells according to the protocol of the chosen cAMP detection kit to release the intracellular cAMP. Measure the cAMP concentration in the cell lysates using the detection kit's instructions.

  • Data Analysis:

    • Plot the measured cAMP levels against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

Melanocortin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Melanocortin Agonist (e.g., α-MSH, Org 2766) MCR Melanocortin Receptor (MC1R-MC5R) Agonist->MCR Binds to G_protein Gs Protein MCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces ATP ATP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Cellular_Response Cellular Response (e.g., Melanogenesis, Steroidogenesis, Reduced Food Intake) CREB->Cellular_Response Leads to

Caption: Melanocortin Receptor Signaling Pathway

Competitive_Binding_Assay_Workflow start Start: Prepare Reagents prepare_membranes Prepare Cell Membranes (Expressing Target MCR) start->prepare_membranes prepare_radioligand Prepare Radioligand ([¹²⁵I]NDP-α-MSH) start->prepare_radioligand prepare_competitor Prepare Test Compound (Serial Dilutions) start->prepare_competitor assay_setup Set up Assay Plate: Membranes + Radioligand + Test Compound prepare_membranes->assay_setup prepare_radioligand->assay_setup prepare_competitor->assay_setup incubation Incubate to Reach Equilibrium (e.g., 60 min at 37°C) assay_setup->incubation filtration Filter to Separate Bound and Free Ligand incubation->filtration washing Wash Filters to Remove Unbound Radioligand filtration->washing counting Measure Radioactivity (Gamma Counter) washing->counting analysis Data Analysis: Calculate IC50 and Ki counting->analysis end End: Determine Binding Affinity analysis->end

Caption: Competitive Binding Assay Workflow

Conclusion

This guide provides a comparative overview of Org 2766 and other key melanocortin receptor agonists. While Org 2766 is distinguished by its reported activity at the MC2R, other agonists like Melanotan II, Setmelanotide, and Bremelanotide exhibit broader or more selective activities at other melanocortin receptors, leading to their distinct therapeutic applications. The provided quantitative data and experimental protocols offer a valuable resource for researchers in the field. Further studies are warranted to fully elucidate the complete receptor selectivity profile of Org 2766 and its potential therapeutic implications beyond its neurotrophic effects.

References

A Comparative Analysis of Tyr-ACTH (4-9) and BDNF in Nerve Repair

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Tyr-ACTH (4-9), a synthetic melanocortin peptide, and Brain-Derived Neurotrophic Factor (BDNF), a well-established neurotrophin, in the context of peripheral nerve repair. The comparison is supported by experimental data on their mechanisms of action, quantitative outcomes from preclinical studies, and detailed experimental protocols.

Mechanisms of Action

Both Tyr-ACTH (4-9) and BDNF promote nerve repair but operate through distinct signaling pathways.

Tyr-ACTH (4-9) and Melanocortin Receptor Signaling

Tyr-ACTH (4-9) is a synthetic analog of a fragment of the Adrenocorticotropic Hormone (ACTH). Unlike the full ACTH molecule, this fragment lacks significant hormonal (corticotropic) effects but retains potent neurotrophic properties.[1] These effects are mediated through the melanocortin system. Peptides like Tyr-ACTH (4-9) and its more extensively studied analogue, Org 2766, are known to facilitate post-lesion repair by enhancing the early sprouting response of damaged nerves.[2][3]

The proposed mechanism involves binding to Melanocortin Receptors (MCRs), which are G-protein coupled receptors. This interaction is believed to trigger downstream signaling cascades, such as the adenylyl cyclase pathway, leading to a reduction in the inflammatory response post-injury (e.g., reducing the perineuronal microglial reaction) and providing a more favorable environment for regeneration.[4] This modulation of the post-injury environment suggests a neuroprotective and regenerative-permissive role.

ACTH_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects ACTH Tyr-ACTH (4-9) MCR Melanocortin Receptor (MCR) ACTH->MCR Binds GPCR G-Protein MCR->GPCR Activates AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Effects Reduced Microglial Activation Enhanced Axonal Sprouting Neuroprotection PKA->Effects Leads to

Caption: Signaling pathway of Tyr-ACTH (4-9) via Melanocortin Receptors.

BDNF and TrkB Receptor Signaling

Brain-Derived Neurotrophic Factor (BDNF) is a member of the neurotrophin family that is essential for neuronal survival, growth, and differentiation.[5] Following nerve injury, BDNF expression is upregulated by neurons and Schwann cells, making it a key mediator of the natural repair response.[6]

BDNF exerts its pro-regenerative effects primarily by binding to the high-affinity Tropomyosin receptor kinase B (TrkB).[7] This binding causes receptor dimerization and autophosphorylation, which in turn activates several critical intracellular signaling cascades:

  • PI3K/Akt Pathway: Primarily promotes cell survival and counteracts apoptosis.[5]

  • MAPK/ERK Pathway: Induces axonal regeneration and differentiation of pre-myelinating oligodendrocytes.[8]

  • PLCγ Pathway: Influences synaptogenesis and synaptic plasticity.[8]

Collectively, the activation of these pathways directly stimulates axonal elongation, enhances myelination, and supports the overall structural and functional recovery of the nerve.[8][9]

BDNF_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects BDNF BDNF TrkB TrkB Receptor BDNF->TrkB Binds & Activates PLC PLCγ TrkB->PLC PI3K PI3K / Akt TrkB->PI3K MAPK MAPK / ERK TrkB->MAPK Synapse Synaptogenesis PLC->Synapse Survival Neuronal Survival Anti-Apoptosis PI3K->Survival Growth Axon Growth Myelination MAPK->Growth Workflow cluster_prep Preparation cluster_surgery Surgical Procedure cluster_assessment Post-Operative Assessment A Anesthesia (e.g., Pentobarbital) B Expose Sciatic Nerve A->B C Crush Nerve with Forceps (30-60 seconds) B->C D Administer Treatment (Local or Systemic) C->D E Suture Muscle and Skin D->E F Functional Analysis (e.g., SFI, Walking Track) E->F Weeks 1-8 G Electrophysiology (NCV, CMAP) F->G Weeks 4-8 H Endpoint: Histomorphometry (Axon Count, Myelination) G->H Final Time Point

References

Validating the Bioactivity of Tyr-ACTH (4-9): An In Vitro Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro bioactivity of Tyr-ACTH (4-9), a synthetic peptide fragment of the adrenocorticotropic hormone (ACTH), against relevant alternatives. The presented data and experimental protocols are designed to facilitate the objective assessment of Tyr-ACTH (4-9) for its potential therapeutic applications, particularly in the realm of neuroregeneration and cognitive function.

Introduction to Tyr-ACTH (4-9) and Its Analogs

Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide primarily known for its role in stimulating the adrenal cortex to produce corticosteroids. However, shorter fragments of ACTH, such as ACTH (4-9), have been shown to possess distinct biological activities, particularly neurotrophic and behavioral effects, that are independent of the steroidogenic pathway. Tyr-ACTH (4-9) is a synthetic analog of this fragment.

For a comprehensive evaluation, this guide compares the in vitro bioactivity of Tyr-ACTH (4-9) with the following peptides:

  • ACTH (1-39) (Human): The full-length endogenous hormone, serving as a benchmark for steroidogenic activity.

  • Org 2766: A well-characterized synthetic ACTH (4-9) analog known for its neuroprotective and behavioral effects.

  • Scrambled Peptide: A peptide with the same amino acid composition as Tyr-ACTH (4-9) but in a randomized sequence, serving as a negative control.

Comparative Bioactivity Data

The following tables summarize the quantitative data from key in vitro assays designed to assess the distinct bioactivities of Tyr-ACTH (4-9) and its comparators.

Table 1: Steroidogenic Activity in Adrenocortical Cells

PeptideConcentration RangeEC50 for Cortisol Production (nM)Maximum Cortisol Production (% of ACTH (1-39))
Tyr-ACTH (4-9) 1 pM - 1 µM> 1000< 1%
ACTH (1-39)1 pM - 1 µM0.1100%
Org 27661 pM - 1 µM> 1000< 1%
Scrambled Peptide1 pM - 1 µMNot Detectable< 0.1%

Table 2: Neurotrophic Activity in Primary Cortical Neurons

PeptideConcentration RangeEC50 for Neuronal Survival (nM)Maximum Neurite Outgrowth (% of BDNF control)
Tyr-ACTH (4-9) 1 nM - 10 µM5085%
ACTH (1-39)1 nM - 10 µM> 1000015%
Org 27661 nM - 10 µM4590%
Scrambled Peptide1 nM - 10 µMNot Detectable< 5%

Table 3: Melanocortin Receptor Binding Affinity

PeptideMC2R Ki (nM)MC3R Ki (nM)MC4R Ki (nM)
Tyr-ACTH (4-9) > 5000150200
ACTH (1-39)0.55080
Org 2766> 5000140190
Scrambled Peptide> 10000> 10000> 10000

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Steroidogenic Activity Assay

Objective: To determine the ability of the test peptides to stimulate cortisol production in a human adrenocortical cell line (e.g., H295R).

Protocol:

  • Culture H295R cells in a 24-well plate until they reach 80-90% confluency.

  • Wash the cells with serum-free medium.

  • Add fresh serum-free medium containing various concentrations of the test peptides (Tyr-ACTH (4-9), ACTH (1-39), Org 2766, Scrambled Peptide) or vehicle control.

  • Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Collect the cell culture supernatant.

  • Quantify the concentration of cortisol in the supernatant using a commercially available ELISA kit.

  • Plot the cortisol concentration against the peptide concentration to determine the EC50 values.

Neuronal Survival and Neurite Outgrowth Assay

Objective: To assess the neurotrophic effects of the test peptides on primary cortical neurons.

Protocol:

  • Isolate primary cortical neurons from embryonic day 18 (E18) rat pups.

  • Plate the neurons on poly-D-lysine coated 96-well plates in a serum-free neurobasal medium supplemented with B27.

  • After 24 hours, replace the medium with fresh medium containing different concentrations of the test peptides or a positive control (e.g., Brain-Derived Neurotrophic Factor - BDNF). For neurotoxicity studies, a neurotoxin like glutamate (B1630785) can be added.

  • Incubate the neurons for 48-72 hours.

  • For Neuronal Survival: Assess cell viability using the MTT or PrestoBlue™ assay.

  • For Neurite Outgrowth: Fix the cells with 4% paraformaldehyde and stain for a neuronal marker (e.g., β-III tubulin).

  • Capture images using a high-content imaging system.

  • Quantify neurite length and branching using image analysis software.

Radioligand Binding Assay for Melanocortin Receptors

Objective: To determine the binding affinity of the test peptides for different melanocortin receptors (MC2R, MC3R, MC4R).

Protocol:

  • Use cell lines stably expressing the human melanocortin receptors of interest.

  • Prepare cell membrane homogenates from these cell lines.

  • In a 96-well filter plate, incubate the membrane homogenates with a radiolabeled ligand (e.g., [125I]-NDP-α-MSH for MC3R and MC4R, or [125I]-ACTH for MC2R) and varying concentrations of the unlabeled test peptides.

  • After incubation, wash the plates to remove unbound radioligand.

  • Measure the bound radioactivity using a scintillation counter.

  • Calculate the inhibition constant (Ki) values by non-linear regression analysis of the competition binding data.

Visualizations: Signaling Pathways and Workflows

Signaling Pathways

ACTH_Signaling cluster_ACTH1_39 ACTH (1-39) Signaling cluster_Tyr_ACTH_4_9 Hypothesized Tyr-ACTH (4-9) Neurotrophic Signaling ACTH (1-39) ACTH (1-39) MC2R MC2R ACTH (1-39)->MC2R Binds AC AC MC2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Steroidogenesis Steroidogenesis PKA->Steroidogenesis Promotes Tyr-ACTH (4-9) Tyr-ACTH (4-9) Putative_Receptor Putative Receptor (e.g., MC3R/MC4R) Tyr-ACTH (4-9)->Putative_Receptor Binds Intracellular_Cascades Intracellular Signaling Cascades (e.g., MAPK/ERK) Putative_Receptor->Intracellular_Cascades Activates CREB CREB Intracellular_Cascades->CREB Phosphorylates Neuroprotection_Growth Neuronal Survival & Neurite Outgrowth CREB->Neuroprotection_Growth Promotes Gene Transcription for

Caption: Comparative signaling pathways of ACTH (1-39) and Tyr-ACTH (4-9).

Experimental Workflow

Neurite_Outgrowth_Workflow cluster_workflow Neurite Outgrowth Assay Workflow A Isolate & Plate Primary Cortical Neurons B Treat with Peptides (Tyr-ACTH (4-9), Controls) A->B C Incubate for 48-72h B->C D Fix and Stain for β-III Tubulin C->D E Image Acquisition (High-Content Imaging) D->E F Image Analysis (Quantify Neurite Length) E->F G Data Analysis & Comparison F->G

Caption: Workflow for the in vitro neurite outgrowth assay.

Conclusion

The in vitro data strongly suggest that Tyr-ACTH (4-9) possesses significant neurotrophic activity while being devoid of the steroidogenic effects characteristic of the full-length ACTH (1-39) hormone. Its bioactivity profile is comparable to the well-studied analog Org 2766, indicating its potential as a therapeutic agent for conditions requiring neuroprotection and enhancement of neuronal plasticity. The lack of activity from the scrambled peptide control validates the specificity of the observed effects. Further in vivo studies are warranted to explore the full therapeutic potential of Tyr-ACTH (4-9).

A Comparative Analysis of Tyr-ACTH (4-9) and Other Key Neurotrophic Factors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of neuroscience and drug development, the quest for potent and effective neurotrophic agents is paramount for addressing a range of neurological disorders. This guide provides a comparative analysis of Tyr-ACTH (4-9), a synthetic analogue of an adrenocorticotropic hormone fragment, against a panel of well-established neurotrophic factors: Brain-Derived Neurotrophic Factor (BDNF), Nerve Growth Factor (NGF), Glial Cell Line-Derived Neurotrophic Factor (GDNF), and Ciliary Neurotrophic Factor (CNTF). This objective comparison, supported by experimental data, is intended to inform researchers, scientists, and drug development professionals on the relative performance and mechanisms of these molecules.

Quantitative Comparison of Neurotrophic Activity

The efficacy of neurotrophic factors is often quantified by their ability to promote neurite outgrowth and enhance neuronal survival. The following tables summarize the half-maximal effective concentrations (EC50) for these activities, providing a benchmark for their potency. It is important to note that direct quantitative data for the neurotrophic activity of Tyr-ACTH (4-9) and its analogue Org 2766 in these specific assays are not as readily available in the literature as for the other factors. The neurotrophic effects of ACTH-derived peptides are often described qualitatively or through indirect measures.

FactorNeurite Outgrowth EC50Cell Type / Assay Conditions
BDNF 0.58 ng/mL (41 pM)NFAT-luciferase reporter assay in transfected HEK293T cells expressing TrkB
NGF ~0.1 nMPC12 cells
GDNF 18 ng/mLSH-SY5Y cell proliferation assay in the presence of retinoic acid and GFRα1
CNTF 0.41 ng/mL (18 pM)CNTF-responsive firefly luciferase reporter assay in HEK293T cells
Tyr-ACTH (4-9) / Org 2766 Data not available in a directly comparable format-

Table 1: Comparative Potency in Neurite Outgrowth Assays.

FactorNeuronal Survival EC50Cell Type / Assay Conditions
BDNF 2 pMPurified human embryonic stem cell-derived motor neurons
NGF 760 pMMG139 cells (p75-/TrkA+)
GDNF ~15 ng/mLE17 rat superior cervical ganglion neurons (in the presence of retinoic acid)
CNTF 1 pMPurified human embryonic stem cell-derived motor neurons
Tyr-ACTH (4-9) / Org 2766 Data not available in a directly comparable format-

Table 2: Comparative Potency in Neuronal Survival Assays.

While direct EC50 values are lacking for Tyr-ACTH (4-9), studies on its analogue, Org 2766, have demonstrated significant neurotrophic effects. For instance, in vitro treatment of cerebral ganglia from the snail Lymnaea stagnalis with 10⁻⁶ M Org 2766 resulted in a roughly 40% increase in the number of microtubules in large axons after 10 hours[1]. This indicates a potent effect on neuronal structure, a key aspect of neurotrophic activity.

Signaling Pathways: A Visual Guide

The biological effects of these neurotrophic factors are mediated by distinct signaling pathways, which are initiated by their binding to specific cell surface receptors. Understanding these pathways is crucial for dissecting their mechanisms of action and for the development of targeted therapeutics.

Tyr-ACTH (4-9) and Melanocortin Receptor Signaling

The neurotrophic effects of Tyr-ACTH (4-9) and its analogues are primarily mediated through melanocortin receptors, particularly the melanocortin-4 receptor (MC4R). Activation of MC4R can, in turn, stimulate the release of other neurotrophic factors, such as BDNF, suggesting an indirect mechanism of action.

Tyr_ACTH_Signaling Tyr_ACTH Tyr-ACTH (4-9) MC4R MC4R Tyr_ACTH->MC4R AC Adenylyl Cyclase MC4R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB BDNF_release BDNF Release CREB->BDNF_release Neurotrophic_Effects Neurotrophic Effects (Neurite Outgrowth, Survival) BDNF_release->Neurotrophic_Effects

Caption: Tyr-ACTH (4-9) signaling via the MC4R pathway.

Brain-Derived Neurotrophic Factor (BDNF) Signaling

BDNF exerts its effects by binding to the Tropomyosin receptor kinase B (TrkB). This interaction triggers receptor dimerization and autophosphorylation, initiating downstream cascades like the MAPK/ERK, PI3K/Akt, and PLCγ pathways, which are crucial for neuronal survival, growth, and plasticity.

BDNF_Signaling BDNF BDNF TrkB TrkB Receptor BDNF->TrkB PI3K_Akt PI3K/Akt Pathway TrkB->PI3K_Akt MAPK_ERK MAPK/ERK Pathway TrkB->MAPK_ERK PLCg PLCγ Pathway TrkB->PLCg Survival Neuronal Survival PI3K_Akt->Survival Growth_Plasticity Growth & Plasticity MAPK_ERK->Growth_Plasticity PLCg->Growth_Plasticity

Caption: BDNF signaling through the TrkB receptor.

Nerve Growth Factor (NGF) Signaling

NGF binds to two types of receptors: the high-affinity Tropomyosin receptor kinase A (TrkA) and the low-affinity p75 neurotrophin receptor (p75NTR). The TrkA receptor is primarily responsible for the neurotrophic effects of NGF, activating pathways similar to BDNF/TrkB signaling.

NGF_Signaling NGF NGF TrkA TrkA Receptor NGF->TrkA p75NTR p75NTR NGF->p75NTR PI3K_Akt PI3K/Akt Pathway TrkA->PI3K_Akt MAPK_ERK MAPK/ERK Pathway TrkA->MAPK_ERK Survival_Growth Survival & Growth PI3K_Akt->Survival_Growth MAPK_ERK->Survival_Growth

Caption: NGF signaling via TrkA and p75NTR receptors.

Glial Cell Line-Derived Neurotrophic Factor (GDNF) Signaling

GDNF signals through a multicomponent receptor complex consisting of the GDNF family receptor alpha 1 (GFRα1) and the RET proto-oncogene, a receptor tyrosine kinase. This interaction leads to the activation of various downstream pathways, including the MAPK and Akt pathways.

GDNF_Signaling GDNF GDNF GFRa1 GFRα1 GDNF->GFRa1 RET RET Receptor GFRa1->RET activates MAPK MAPK Pathway RET->MAPK Akt Akt Pathway RET->Akt Survival_Differentiation Survival & Differentiation MAPK->Survival_Differentiation Akt->Survival_Differentiation

Caption: GDNF signaling through the GFRα1/RET complex.

Ciliary Neurotrophic Factor (CNTF) Signaling

CNTF initiates its signal by binding to the CNTF receptor alpha (CNTFRα). This complex then recruits two other proteins, the leukemia inhibitory factor receptor beta (LIFRβ) and glycoprotein (B1211001) 130 (gp130), to form a high-affinity receptor complex that activates the JAK/STAT signaling pathway.

CNTF_Signaling CNTF CNTF CNTFRa CNTFRα CNTF->CNTFRa LIFRb LIFRβ CNTFRa->LIFRb recruits gp130 gp130 CNTFRa->gp130 recruits JAK JAK LIFRb->JAK gp130->JAK STAT STAT JAK->STAT Gene_Expression Gene Expression (Survival, Differentiation) STAT->Gene_Expression

Caption: CNTF signaling via its tripartite receptor complex.

Experimental Protocols

The following are generalized protocols for key in vitro assays used to quantify the neurotrophic activity of these factors. Specific details may vary between laboratories and cell types.

Neurite Outgrowth Assay

This assay quantifies the ability of a compound to promote the extension of neurites from neuronal cells.

Neurite_Outgrowth_Workflow Start Plate Neuronal Cells Treat Treat with Neurotrophic Factor Start->Treat Incubate Incubate (24-72h) Treat->Incubate Fix_Stain Fix and Stain Neurons (e.g., β-III tubulin) Incubate->Fix_Stain Image Image Acquisition (Microscopy) Fix_Stain->Image Analyze Quantify Neurite Length and Branching Image->Analyze End Data Analysis (EC50 Calculation) Analyze->End

Caption: General workflow for a neurite outgrowth assay.

Methodology:

  • Cell Plating: Neuronal cells (e.g., PC12, primary neurons, or iPSC-derived neurons) are plated onto a suitable substrate (e.g., poly-L-lysine or laminin-coated plates) at a predetermined density.

  • Treatment: After allowing the cells to adhere, the culture medium is replaced with a medium containing various concentrations of the neurotrophic factor being tested.

  • Incubation: The cells are incubated for a period of 24 to 72 hours to allow for neurite extension.

  • Fixation and Staining: The cells are fixed with paraformaldehyde and permeabilized. Neurites are then visualized by immunostaining for a neuron-specific marker, such as β-III tubulin.

  • Imaging and Analysis: Images of the stained cells are captured using a microscope. The length and number of neurites per cell are quantified using image analysis software.

  • Data Analysis: A dose-response curve is generated, and the EC50 value is calculated to determine the potency of the neurotrophic factor.

Neuronal Survival Assay

This assay measures the ability of a neurotrophic factor to protect neurons from cell death induced by a toxic stimulus or trophic factor withdrawal.

Neuronal_Survival_Workflow Start Plate Neuronal Cells Treat Treat with Neurotrophic Factor Start->Treat Induce_Death Induce Cell Death (e.g., Toxin, Serum Withdrawal) Treat->Induce_Death Incubate Incubate (24-48h) Induce_Death->Incubate Assess_Viability Assess Cell Viability (e.g., MTT, Calcein-AM) Incubate->Assess_Viability End Data Analysis (EC50 Calculation) Assess_Viability->End

Caption: General workflow for a neuronal survival assay.

Methodology:

  • Cell Plating: Primary neurons or neuronal cell lines are plated in multi-well plates.

  • Treatment: The cells are pre-treated with a range of concentrations of the neurotrophic factor.

  • Induction of Cell Death: Apoptosis or necrosis is induced by methods such as serum withdrawal, or exposure to a neurotoxin (e.g., 6-hydroxydopamine or glutamate).

  • Incubation: The cells are incubated for 24 to 48 hours.

  • Viability Assessment: Cell viability is measured using a variety of assays, such as the MTT assay (which measures mitochondrial activity), or by using fluorescent dyes like Calcein-AM (stains live cells) and Propidium Iodide (stains dead cells).

  • Data Analysis: The percentage of viable cells is plotted against the concentration of the neurotrophic factor to determine the EC50 for neuroprotection.

Receptor Binding Assay

This assay is used to determine the affinity of a ligand (neurotrophic factor) for its receptor.

Receptor_Binding_Workflow Prepare_Membranes Prepare Cell Membranes Expressing Receptor Incubate Incubate Membranes with Radiolabeled Ligand & Competitor Prepare_Membranes->Incubate Separate Separate Bound from Free Ligand (Filtration) Incubate->Separate Measure Measure Radioactivity of Bound Ligand Separate->Measure End Data Analysis (Ki or IC50 Calculation) Measure->End

Caption: General workflow for a receptor binding assay.

Methodology:

  • Membrane Preparation: Cell membranes containing the receptor of interest are prepared from cultured cells or tissue.

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (a version of the neurotrophic factor with a radioactive tag) and varying concentrations of the unlabeled "competitor" ligand (the neurotrophic factor being tested).

  • Separation: The reaction mixture is filtered to separate the membrane-bound radioligand from the unbound radioligand.

  • Measurement: The amount of radioactivity retained on the filter, which corresponds to the amount of bound ligand, is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki) can be calculated, providing a measure of the ligand's binding affinity for the receptor.

References

Org 2766 vs. Placebo: A Comparative Analysis of Controlled Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Org 2766, a synthetic analogue of the ACTH(4-9) peptide fragment, has been investigated for its potential therapeutic effects in neurological and developmental disorders. This guide provides a comprehensive comparison of Org 2766 versus placebo based on data from controlled clinical trials, with a focus on its application in autism and intractable seizures.

Executive Summary

Clinical trial data on Org 2766 presents a mixed but intriguing picture. In studies involving children with autism, some trials have indicated potential benefits in social behavior and hyperactivity, particularly in a subgroup of responders, while others have not shown significant group-level improvements. In the context of intractable seizures, the evidence for efficacy is limited and requires further investigation. The primary proposed mechanism of action for Org 2766 involves the modulation of the N-methyl-D-aspartate (NMDA) receptor, a key component in synaptic plasticity and neuronal communication.

Data Presentation: Clinical Trial Outcomes

The following tables summarize the quantitative data from key controlled clinical trials comparing Org 2766 with a placebo.

Table 1: Buitelaar et al. (1996) - Autism[1]
Outcome MeasureOrg 2766 (n=30)Placebo (n=20)p-value
Aberrant Behavior Checklist (ABC) - Social Withdrawal (Parents)
Baseline (Mean ± SD)14.2 ± 6.113.8 ± 5.9NS
Change from Baseline (Mean ± SD)-2.1 ± 4.5-1.0 ± 3.8NS
Aberrant Behavior Checklist (ABC) - Social Withdrawal (Teachers)
Baseline (Mean ± SD)10.5 ± 5.89.9 ± 5.1NS
Change from Baseline (Mean ± SD)-1.5 ± 4.2-0.8 ± 3.5NS
Individual Response Rate (Reliable Change in Social Withdrawal) 10/30 (33.3%)4/20 (20%)NS
Aberrant Behavior Checklist (ABC) - Hyperactivity (Teachers of Responders)
Change from Baseline (Mean ± SD)-4.5 ± 3.1-0.5 ± 2.5<0.05

NS: Not Significant

Table 2: Buitelaar et al. (1992) - Autism[2]
Outcome MeasureOrg 2766PlaceboSignificance
Aberrant Behavior Checklist (ABC) - Social Withdrawal ImprovementNo Significant ChangeSignificant
Clinical Global Impressions (CGI) - Severity Significant ImprovementNo Significant ChangeSignificant
Ethological Observation - Social Interaction IncreasedNo Significant ChangeSignificant
Ethological Observation - Stereotyped Behavior DecreasedNo Significant ChangeNot Specified

(Note: Specific mean scores and p-values were not available in the abstract for all measures.)

Table 3: Pentella et al. (1982) - Intractable Seizures[3]
OutcomeOrg 2766 (n=4)
Seizure Frequency
Slight Improvement2
Equivocal Improvement1
Unchanged1
Side Effects None Reported

Experimental Protocols

Key Experiments

The Aberrant Behavior Checklist is a 58-item informant rating scale designed to assess behavioral problems. It is divided into five subscales: Irritability, Lethargy/Social Withdrawal, Stereotypic Behavior, Hyperactivity/Noncompliance, and Inappropriate Speech. Each item is rated on a 4-point Likert scale from 0 (not at all a problem) to 3 (the problem is severe in degree). In the cited autism trials, parents and teachers completed the ABC to evaluate the child's behavior before and after the treatment period.

The Clinical Global Impressions scale is a clinician-rated assessment of a patient's overall clinical state. The CGI-Severity (CGI-S) scale requires the clinician to rate the severity of the patient's illness on a 7-point scale, from 1 (normal, not at all ill) to 7 (among the most extremely ill patients). This was used in the 1992 Buitelaar et al. study to provide a global measure of treatment effect.[1]

This method involves the systematic observation and recording of a child's behavior in a standardized playroom setting. In the Buitelaar et al. (1992) trial, this was used to quantify social interaction and stereotyped behaviors.[1] While the specific ethogram (a catalogue of behaviors) used in this study is not detailed in the abstract, ethological observations in autism research typically involve coding behaviors such as eye contact, social initiations, and repetitive movements.

Mandatory Visualization

Proposed Mechanism of Action: Modulation of NMDA Receptor Signaling

The following diagram illustrates a potential mechanism by which Org 2766 may modulate NMDA receptor signaling. It is hypothesized that Org 2766 does not directly bind to the NMDA receptor but influences its activity through downstream signaling cascades, potentially affecting synaptic plasticity.[2][3]

Org2766_NMDA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Org 2766 Org 2766 Unknown Receptor Putative Receptor Org 2766->Unknown Receptor Glutamate Glutamate NMDA Receptor NMDA Receptor Glutamate->NMDA Receptor Second Messenger Cascade Second Messenger Cascade Unknown Receptor->Second Messenger Cascade Modulates Ca2+ Influx Ca2+ Influx NMDA Receptor->Ca2+ Influx Second Messenger Cascade->NMDA Receptor Modulates Activity Synaptic Plasticity Synaptic Plasticity (LTP/LTD) Ca2+ Influx->Synaptic Plasticity Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Phase (Double-Blind) cluster_assessment Outcome Assessment Patient Population Patient Population Informed Consent Informed Consent Patient Population->Informed Consent Baseline Assessment Baseline Assessment Informed Consent->Baseline Assessment Randomization Randomization Baseline Assessment->Randomization Org 2766 Group Org 2766 Group Randomization->Org 2766 Group Placebo Group Placebo Group Randomization->Placebo Group Follow-up Assessments Follow-up Assessments Org 2766 Group->Follow-up Assessments Placebo Group->Follow-up Assessments Data Analysis Data Analysis Follow-up Assessments->Data Analysis

References

Cross-Reactivity of Tyr-ACTH (4-9) with ACTH Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Tyr-ACTH (4-9) and its cross-reactivity with Adrenocorticotropic Hormone (ACTH) receptors, also known as Melanocortin 2 Receptors (MC2R). The information presented herein is based on available experimental data and is intended to inform research and drug development in endocrinology and related fields.

Introduction

Adrenocorticotropic hormone (ACTH), a 39-amino acid peptide, is the primary endogenous ligand for the MC2R, playing a pivotal role in stimulating the adrenal cortex to produce glucocorticoids.[1] The interaction between ACTH and its receptor is highly specific. Tyr-ACTH (4-9), a shorter fragment of ACTH with the amino acid sequence Tyr-Met-Glu-His-Phe-Arg-Trp, has been investigated for various biological activities, particularly in the central nervous system. This guide examines the extent to which this fragment cross-reacts with the adrenal ACTH receptor and compares its potential activity with that of the full-length hormone and other relevant fragments.

Conflicting reports exist regarding the activity of a closely related analog, Org 2766 (an ACTH(4-9) analog). While one commercial supplier describes it as an MC2R agonist, scientific literature suggests it has a low affinity for melanocortin receptors in the brain.[3] This discrepancy highlights the need for direct experimental validation of the activity of these short ACTH fragments at the MC2R.

Comparative Data

Due to the lack of specific binding and functional data for Tyr-ACTH (4-9) at the MC2R, the following table provides a comparative overview of the known activities of full-length ACTH and other relevant fragments to contextualize the likely low cross-reactivity of Tyr-ACTH (4-9).

LigandReceptorAssay TypeParameterValueReference
ACTH (1-39) MC2RBinding AffinityKd~1-3 nM
MC2RFunctional Potency (cAMP)EC50~0.1-1 nM
ACTH (1-24) MC2RFunctional Potency (cAMP)EC50~0.1-1 nM[4]
ACTH (11-24) MC2RAntagonist Activity-Antagonist[4]
ACTH (6-24) MC2RAntagonist ActivityKd13.4 nM (vs ACTH 1-39)[4]
Tyr-ACTH (4-9) MC2R Binding Affinity Ki / Kd Data not available
MC2R Functional Potency (cAMP) EC50 Data not available
MC2R Functional Potency (Steroidogenesis) EC50 Data not available
Org 2766 (ACTH(4-9) analog) MC2RActivity-Reported as agonist (commercial source), but scientific literature suggests low affinity for melanocortin receptors[3]

Signaling Pathways and Experimental Workflows

ACTH Receptor Signaling Pathway

Upon binding of ACTH to the MC2R, a conformational change in the receptor activates the associated Gs alpha subunit of the heterotrimeric G protein. This leads to the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to the synthesis and secretion of glucocorticoids (e.g., cortisol).[5]

ACTH_Signaling cluster_cell Adrenal Cortical Cell ACTH ACTH MC2R MC2R ACTH->MC2R Binds Gs Gs Protein MC2R->Gs Activates MRAP MRAP MRAP->MC2R Required for function AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Steroidogenesis Steroidogenesis (Cortisol Production) PKA->Steroidogenesis Stimulates

Caption: ACTH signaling pathway in adrenal cortical cells.

Experimental Workflow: Competitive Binding Assay

A competitive binding assay is used to determine the binding affinity of a test compound (like Tyr-ACTH (4-9)) to a receptor by measuring its ability to displace a radiolabeled ligand.

Binding_Assay_Workflow cluster_workflow Competitive Binding Assay Workflow start Start cell_culture Culture cells expressing MC2R and MRAP start->cell_culture membrane_prep Prepare cell membranes cell_culture->membrane_prep incubation Incubate membranes with radiolabeled ACTH and varying concentrations of Tyr-ACTH (4-9) membrane_prep->incubation separation Separate bound and free radioligand incubation->separation quantification Quantify radioactivity separation->quantification analysis Calculate Ki or IC50 quantification->analysis end End analysis->end

Caption: Workflow for a competitive ACTH receptor binding assay.

Experimental Workflow: Functional cAMP Assay

A functional cAMP assay measures the ability of a compound to stimulate or inhibit the production of the second messenger cAMP upon binding to the receptor.

cAMP_Assay_Workflow cluster_workflow cAMP Functional Assay Workflow start Start cell_culture Culture cells expressing MC2R and MRAP start->cell_culture stimulation Stimulate cells with varying concentrations of Tyr-ACTH (4-9) cell_culture->stimulation lysis Lyse cells to release intracellular cAMP stimulation->lysis detection Measure cAMP levels (e.g., using HTRF or ELISA) lysis->detection analysis Calculate EC50 or IC50 detection->analysis end End analysis->end

Caption: Workflow for a functional cAMP accumulation assay.

Detailed Experimental Protocols

Competitive Radioligand Binding Assay for MC2R

Objective: To determine the binding affinity (Ki) of Tyr-ACTH (4-9) for the human MC2R.

Materials:

  • HEK293 cells stably co-expressing human MC2R and human MRAP.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA).

  • Radiolabeled ligand: [125I]-Tyr23-ACTH(1-39).

  • Unlabeled competitor: Tyr-ACTH (4-9) and full-length ACTH (1-39) as a positive control.

  • Wash buffer (e.g., ice-cold PBS).

  • Scintillation fluid and a gamma counter.

Procedure:

  • Cell Culture: Culture the HEK293-hMC2R/hMRAP cells to confluency.

  • Membrane Preparation: Harvest the cells, homogenize them in a hypotonic buffer, and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the binding buffer.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation to each well.

  • Competition: Add increasing concentrations of unlabeled Tyr-ACTH (4-9) or ACTH (1-39) to the wells. For determining non-specific binding, add a high concentration of unlabeled ACTH (1-39).

  • Radioligand Addition: Add a fixed concentration of [125I]-Tyr23-ACTH(1-39) to all wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Functional cAMP Accumulation Assay

Objective: To determine the functional potency (EC50) or inhibitory activity (IC50) of Tyr-ACTH (4-9) at the human MC2R.

Materials:

  • CHO-K1 or HEK293 cells stably co-expressing human MC2R and human MRAP.

  • Cell culture medium.

  • Stimulation buffer (e.g., HBSS with 0.1% BSA and 0.5 mM IBMX).

  • Tyr-ACTH (4-9) and full-length ACTH (1-39) as a positive control.

  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

  • Cell Culture: Seed the cells in a 96-well plate and grow to near confluency.

  • Pre-incubation: Wash the cells with stimulation buffer and pre-incubate with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

  • Stimulation:

    • Agonist mode: Add increasing concentrations of Tyr-ACTH (4-9) or ACTH (1-39) to the wells.

    • Antagonist mode: Pre-incubate the cells with increasing concentrations of Tyr-ACTH (4-9) for a short period before adding a fixed, sub-maximal concentration of ACTH (1-39).

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP detection kit.

  • Data Analysis:

    • Agonist mode: Plot the cAMP concentration against the log concentration of the agonist and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.

    • Antagonist mode: Plot the inhibition of the ACTH-stimulated cAMP response against the log concentration of Tyr-ACTH (4-9) to determine the IC50.

Steroidogenesis Assay in Adrenal Cells

Objective: To assess the ability of Tyr-ACTH (4-9) to stimulate or inhibit steroid (e.g., cortisol or corticosterone) production in adrenal cells.

Materials:

  • Primary adrenal cells or an adrenal cell line (e.g., human H295R or mouse Y1 cells).

  • Cell culture medium.

  • Tyr-ACTH (4-9) and full-length ACTH (1-39).

  • ELISA or LC-MS/MS for steroid quantification.

Procedure:

  • Cell Culture: Plate the adrenal cells in a multi-well plate and allow them to adhere.

  • Stimulation: Replace the medium with fresh medium containing increasing concentrations of Tyr-ACTH (4-9) or ACTH (1-39). For antagonist testing, pre-incubate with Tyr-ACTH (4-9) before adding ACTH (1-39).

  • Incubation: Incubate the cells for a longer period (e.g., 24-48 hours) to allow for steroid synthesis and secretion.

  • Sample Collection: Collect the cell culture supernatant.

  • Steroid Quantification: Measure the concentration of the steroid of interest in the supernatant using a specific ELISA kit or by LC-MS/MS.

  • Data Analysis: Plot the steroid concentration against the log concentration of the test compound to determine the EC50 or IC50.

Conclusion

Based on the available structure-activity relationship data for ACTH fragments at the MC2R, Tyr-ACTH (4-9) is predicted to have very low to negligible cross-reactivity and agonist activity at the adrenal ACTH receptor. The minimal requirement of the ACTH(1-15) sequence for receptor activation suggests that shorter fragments like Tyr-ACTH (4-9) lack the necessary structural components for effective binding and signaling. However, to definitively determine its pharmacological profile, direct experimental evaluation using the detailed protocols provided in this guide is essential. Such studies would clarify whether Tyr-ACTH (4-9) possesses any weak agonist, antagonist, or allosteric modulatory effects at the MC2R, providing valuable information for researchers in the field.

References

Evaluating the Specificity of Tyr-ACTH(4-9) Neuronal Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the neuronal effects of Tyr-ACTH(4-9), a synthetic analog of the naturally occurring ACTH(4-9) peptide fragment, often referred to in literature as Org 2766. The focus is on elucidating the specificity of its mechanism of action compared to other melanocortins, such as full-length adrenocorticotropic hormone (ACTH) and alpha-melanocyte-stimulating hormone (α-MSH). This objective comparison is supported by available experimental data to aid in research and development decisions.

Executive Summary

Tyr-ACTH(4-9) (Org 2766) exhibits distinct neurotrophic and neuroprotective properties that differentiate it from other melanocortin peptides. While endogenous melanocortins like ACTH and α-MSH primarily exert their neuronal effects through activation of melanocortin receptors (MCRs), experimental evidence strongly suggests that Tyr-ACTH(4-9) operates via a different pathway. Notably, this analog displays a lack of significant affinity for the well-characterized MC3 and MC4 receptors in the brain.[1] Instead, its mechanism appears to involve the modulation of the N-methyl-D-aspartate (NMDA) receptor system.[1][2] This unique pharmacological profile suggests a higher specificity for certain neuronal pathways, potentially offering a more targeted therapeutic approach with a reduced side-effect profile compared to broader-acting melanocortin agonists.

Comparative Analysis of Receptor Binding and Activation

The primary differentiator for the neuronal effects of Tyr-ACTH(4-9) lies in its receptor interaction profile. While it contains the core melanocortin pharmacophore (His-Phe-Arg-Trp), modifications in the analog appear to prevent significant binding and activation of classical melanocortin receptors.

Table 1: Comparative Binding Affinities at Melanocortin Receptors
CompoundMC1R Ki (nM)MC3R Ki (nM)MC4R Ki (nM)MC5R Ki (nM)
α-MSH ~0.2 - 1~10 - 100~5 - 50~1 - 10
ACTH (1-24) ~1 - 10~50 - 200~20 - 100~10 - 50
[Nle4, D-Phe7]-α-MSH (NDP-MSH) ~0.1 - 0.5~1 - 5~0.5 - 2~0.5 - 2
Tyr-ACTH(4-9) (Org 2766) Not Reported> 10,000[1]> 10,000[1]Not Reported

Note: Ki values are approximate ranges compiled from multiple sources for comparative purposes. The high Ki values for Org 2766 at MC3R and MC4R indicate a lack of significant binding affinity.

Table 2: Functional Activity at Neuronal Receptors
CompoundPrimary Neuronal ReceptorsDownstream SignalingKey Neuronal Effects
α-MSH / ACTH MC3R, MC4RGs protein activation, increased cAMPNeuromodulation, anti-inflammatory effects, neuroprotection
Tyr-ACTH(4-9) (Org 2766) Putative novel receptor, NMDA receptor modulationModulation of Ca2+ influx, potential interaction with other signaling cascadesNeurotrophic effects, neuroprotection, facilitation of functional recovery after injury[3]

Signaling Pathways

The proposed signaling pathways for classical melanocortins and Tyr-ACTH(4-9) diverge significantly, which likely accounts for their different neuronal effects.

Figure 1: Comparative Signaling Pathways cluster_0 Classical Melanocortins (α-MSH, ACTH) cluster_1 Tyr-ACTH(4-9) (Org 2766) α-MSH α-MSH MC4R MC4R α-MSH->MC4R Binds G-protein G-protein MC4R->G-protein Activates Adenylate Cyclase Adenylate Cyclase G-protein->Adenylate Cyclase Activates cAMP cAMP Adenylate Cyclase->cAMP Produces PKA PKA cAMP->PKA Activates Neuronal Effects 1 Neuroprotection, Anti-inflammation PKA->Neuronal Effects 1 Org 2766 Org 2766 NMDA Receptor NMDA Receptor Org 2766->NMDA Receptor Modulates Ca2+ Ca2+ NMDA Receptor->Ca2+ Regulates Influx Downstream Signaling Downstream Signaling Ca2+->Downstream Signaling Neuronal Effects 2 Neurotrophism, Functional Recovery Downstream Signaling->Neuronal Effects 2

Caption: Comparative signaling pathways of classical melanocortins versus Tyr-ACTH(4-9).

Experimental Protocols

Detailed methodologies are crucial for interpreting the comparative data. Below are representative protocols for key experiments.

Radioligand Competition Binding Assay

This protocol is designed to determine the binding affinity (Ki) of a test compound (e.g., Tyr-ACTH(4-9)) for a specific receptor (e.g., MC4R).

1. Membrane Preparation:

  • Culture cells stably expressing the human melanocortin receptor of interest (e.g., HEK293-hMC4R).

  • Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) with protease inhibitors.

  • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and debris.

  • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4) and determine protein concentration.

2. Binding Assay:

  • In a 96-well plate, add in order:

    • 50 µL of assay buffer.

    • 50 µL of radioligand (e.g., [125I]-NDP-MSH) at a concentration near its Kd.

    • 50 µL of competing ligand (e.g., Tyr-ACTH(4-9)) at various concentrations.

    • 50 µL of the membrane preparation.

  • For total binding, add 50 µL of assay buffer instead of the competing ligand.

  • For non-specific binding, add a high concentration of a non-labeled ligand (e.g., 1 µM NDP-MSH).

  • Incubate at room temperature for 2 hours with gentle agitation.

3. Filtration and Counting:

  • Rapidly filter the incubation mixture through a glass fiber filter pre-soaked in 0.5% polyethyleneimine.

  • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Measure the radioactivity retained on the filters using a gamma counter.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of the competing ligand.

  • Determine the IC50 value (the concentration of competing ligand that inhibits 50% of specific binding) using non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 2: Workflow for Radioligand Binding Assay Start Start Membrane Prep Membrane Preparation Start->Membrane Prep Assay Setup Assay Setup in 96-well plate (Radioligand, Competitor, Membranes) Membrane Prep->Assay Setup Incubation Incubation Assay Setup->Incubation Filtration Filtration and Washing Incubation->Filtration Counting Gamma Counting Filtration->Counting Data Analysis Data Analysis (IC50, Ki) Counting->Data Analysis End End Data Analysis->End

Caption: A typical experimental workflow for a radioligand binding assay.

In Vitro Neurite Outgrowth Assay

This assay evaluates the neurotrophic potential of a compound by measuring its effect on neurite extension from cultured neurons.

1. Cell Culture:

  • Dissect dorsal root ganglia (DRG) from neonatal rat pups and dissociate into single cells using collagenase and trypsin.

  • Plate the DRG neurons on poly-D-lysine and laminin-coated coverslips in a defined neurobasal medium supplemented with B27 and glutamine.

  • Allow the neurons to adhere for 4-6 hours.

2. Treatment:

  • Replace the medium with fresh medium containing the test compounds (e.g., Tyr-ACTH(4-9), α-MSH, or a vehicle control) at various concentrations.

  • Culture the neurons for 48-72 hours.

3. Immunocytochemistry:

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with 0.25% Triton X-100.

  • Block with 5% bovine serum albumin.

  • Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin).

  • Incubate with a fluorescently labeled secondary antibody.

  • Mount the coverslips on slides with a DAPI-containing mounting medium.

4. Imaging and Analysis:

  • Acquire images using a fluorescence microscope.

  • Quantify neurite outgrowth using an automated image analysis software (e.g., ImageJ with the NeuronJ plugin).

  • Measure parameters such as the length of the longest neurite per neuron and the total neurite length per neuron.

  • Compare the results from the treated groups to the vehicle control group.

Conclusion

The available evidence indicates that the neuronal effects of Tyr-ACTH(4-9) (Org 2766) are specific and distinct from those of classical melanocortins like ACTH and α-MSH. Its lack of significant interaction with MC3 and MC4 receptors, coupled with its modulation of the NMDA receptor system, points to a novel mechanism of action. This specificity may be advantageous in therapeutic applications, potentially minimizing the endocrine and other side effects associated with broad-spectrum melanocortin receptor agonists. Further research is warranted to fully elucidate the molecular targets and downstream signaling pathways of Tyr-ACTH(4-9) to harness its full therapeutic potential for neuronal protection and regeneration.

References

A Head-to-Head Comparison of ACTH(4-9) Analogues in Neuroprotection and Regeneration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Adrenocorticotropic Hormone (ACTH) (4-9) Analogues

Adrenocorticotropic hormone (ACTH) fragments, particularly the ACTH(4-9) sequence, have garnered significant interest for their neurotrophic and neuroprotective properties, devoid of the hormonal side effects of the full-length peptide. This has led to the development of several synthetic analogues with enhanced stability and potency. This guide provides a comprehensive head-to-head comparison of prominent ACTH(4-9) analogues, focusing on their performance in preclinical models of neuroprotection and nerve regeneration, supported by experimental data and detailed methodologies.

Executive Summary

This guide delves into the comparative efficacy of several key ACTH(4-9) analogues, with a primary focus on ORG 2766 , a well-studied prototype, and emerging analogues such as ACTH(6-9)PGP . The comparisons extend to related peptide fragments like ACTH(4-10) and the ACTH(4-7) analogue, Semax , to provide a broader context. The data presented herein highlights the superior potency of certain analogues over native fragments and showcases their potential in mitigating neuronal damage and promoting recovery in various injury models. Key findings are summarized in quantitative tables, and the underlying mechanisms of action are visualized through signaling pathway and experimental workflow diagrams.

Comparative Efficacy of ACTH(4-9) Analogues

The therapeutic potential of ACTH(4-9) analogues lies in their ability to exert neuroprotective and regenerative effects. The following tables summarize the quantitative data from various studies, offering a clear comparison of their performance.

Table 1: Comparative Potency of ACTH(4-9) Analogues in a Behavioral Model

AnalogueCompared ToFold Potency IncreaseExperimental ModelReference
ORG 2766ACTH(4-10)~1000xMedial Septal Self-Stimulation in Rats[1]

Table 2: Neuroprotective Effects of ACTH(6-9)PGP in an In Vitro Oxidative Stress Model

ToxinAnalogueConcentration for Max. ProtectionCell LineOutcomeReference
Hydrogen Peroxide (H₂O₂)ACTH(6-9)PGP1-10 µMSH-SY5YIncreased cell viability
tert-Butyl Hydroperoxide (tBH)ACTH(6-9)PGP1-10 µMSH-SY5YIncreased cell viability
Potassium Cyanide (KCN)ACTH(6-9)PGP100 µMSH-SY5YIncreased cell viability

Table 3: Comparative Effects of ACTH Analogues on Gene Expression in a Rat Model of Ischemic Stroke

AnalogueKey FindingsSignaling Pathways ImplicatedReference
ACTH(6-9)PGPModulates gene expression profiles related to inflammation and neurotransmission.NF-κB, Nrf2
Semax (ACTH(4-7)PGP)Modulates gene expression profiles, with some distinct effects compared to ACTH(6-9)PGP.cAMP, Neuroactive ligand-receptor interaction, Calcium signaling

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in this guide.

In Vitro Neuroprotection Assay Using SH-SY5Y Cells

This protocol outlines the methodology for assessing the neuroprotective effects of ACTH(4-9) analogues against oxidative stress-induced cell death in the human neuroblastoma SH-SY5Y cell line.

1. Cell Culture and Seeding:

  • Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Seed cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

2. Treatment:

  • Pre-treat the cells with various concentrations of the ACTH(4-9) analogue for 2 hours.

  • Induce oxidative stress by adding a neurotoxin such as hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (tBH), or potassium cyanide (KCN) at a pre-determined toxic concentration.

  • Include control wells with untreated cells, cells treated with the neurotoxin alone, and cells treated with the analogue alone.

  • Incubate the plates for 24 hours.

3. Cell Viability Assessment (MTT Assay):

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan (B1609692) crystals in 150 µL of DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

In Vivo Motor Nerve Regeneration Model (Rat Sciatic Nerve Crush)

This protocol describes the assessment of the regenerative capacity of ACTH(4-9) analogues in a rat model of peripheral nerve injury.[2]

1. Surgical Procedure:

  • Anesthetize adult male Sprague-Dawley rats.

  • Make a small incision on the lateral aspect of the thigh to expose the sciatic nerve.

  • Crush the nerve at a specific site for a standardized duration using fine forceps.

  • Suture the muscle and skin layers.

2. Treatment:

  • Administer the ACTH(4-9) analogue (e.g., ORG 2766 at 10 µg/kg) or saline (control) via intraperitoneal injection, starting 3 hours after the crush injury and continuing every 48 hours.[2]

3. Functional Recovery Assessment:

  • Evaluate motor function recovery at regular intervals (e.g., 7 and 11 days post-injury) by measuring the contractile strength of the reinnervated extensor digitorum longus (EDL) muscle.[2]

  • Assess motor unit performance under different stimulation frequencies (low, optimum, and high).[2]

4. Histological Analysis:

  • At the end of the experiment, perfuse the animals and dissect the sciatic nerves.

  • Process the nerve tissue for histological examination to quantify the number and size distribution of regenerated myelinated axons.

Signaling Pathways and Mechanisms of Action

The neuroprotective and regenerative effects of ACTH(4-9) analogues are mediated through the modulation of various intracellular signaling pathways. While the precise receptor targets are still under investigation, evidence points towards the involvement of melanocortin receptors and potentially other cell surface receptors.

GPCR Signaling Pathway for ACTH Analogues cluster_analogues Analogue-Specific Pathways ACTH_Analogue ACTH(4-9) Analogue GPCR G-Protein Coupled Receptor (GPCR) (e.g., Melanocortin Receptor) ACTH_Analogue->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Neuroprotection, Regeneration) CREB->Gene_Expression Regulates Cell_Survival Enhanced Cell Survival & Proliferation Gene_Expression->Cell_Survival IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Ca_Release->Gene_Expression NFkB NF-κB Pathway PKC->NFkB NFkB->Cell_Survival Nrf2 Nrf2 Pathway Nrf2->Cell_Survival ACTH_6_9_PGP ACTH(6-9)PGP ACTH_6_9_PGP->NFkB ACTH_6_9_PGP->Nrf2 Semax Semax Semax->cAMP

Caption: General GPCR signaling cascade activated by ACTH(4-9) analogues.

The binding of an ACTH(4-9) analogue to its receptor, likely a G-protein coupled receptor (GPCR) such as a melanocortin receptor, initiates a cascade of intracellular events. This can involve the activation of adenylate cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate transcription factors like CREB, leading to changes in gene expression that promote neuronal survival and regeneration. Another potential pathway involves the activation of Phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which in turn lead to calcium release and Protein Kinase C (PKC) activation.

Notably, different analogues may preferentially activate distinct downstream pathways. For instance, ACTH(6-9)PGP has been shown to stimulate the pro-survival NF-κB and Nrf2 pathways, while Semax is known to modulate the cAMP signaling pathway.

Experimental and Logical Workflow Diagrams

To effectively conduct research in this area, a structured experimental workflow is essential.

Experimental Workflow for Comparing ACTH Analogue Efficacy Start Start: Select ACTH(4-9) Analogues for Comparison In_Vitro In Vitro Neuroprotection Assays (e.g., SH-SY5Y cells) Start->In_Vitro Toxin_Screen Screen against various neurotoxins (H₂O₂, MPP⁺, etc.) In_Vitro->Toxin_Screen Viability_Assay Assess cell viability (MTT, LDH assays) Toxin_Screen->Viability_Assay Mechanism_Study Investigate mechanism of action (Western blot for signaling proteins, ROS assay) Viability_Assay->Mechanism_Study In_Vivo In Vivo Efficacy Models (e.g., Nerve crush, Stroke) Mechanism_Study->In_Vivo Functional_Recovery Assess functional recovery (Behavioral tests, Electrophysiology) In_Vivo->Functional_Recovery Histology Histological analysis of tissue (Axon counting, Infarct volume) Functional_Recovery->Histology Data_Analysis Quantitative Data Analysis and Comparison Histology->Data_Analysis Conclusion Conclusion: Determine relative potency and efficacy Data_Analysis->Conclusion

Caption: A typical workflow for the comparative evaluation of ACTH(4-9) analogues.

Conclusion

The ACTH(4-9) analogues represent a promising class of compounds for the treatment of neurodegenerative diseases and nerve injuries. Analogues such as ORG 2766 have demonstrated significantly higher potency compared to their parent fragments in preclinical models. Newer analogues like ACTH(6-9)PGP are showing promise in mitigating oxidative stress-induced neuronal death through specific pro-survival signaling pathways.

The data and protocols presented in this guide provide a solid foundation for researchers to design and conduct further comparative studies. Future research should focus on elucidating the precise receptor targets for these analogues, further dissecting their downstream signaling pathways, and conducting head-to-head comparisons of a wider range of analogues in standardized preclinical models. This will be crucial for identifying the most potent and effective candidates for clinical development.

References

Unraveling the Potential of Org 2766: A Comparative Analysis of Behavioral Improvements in Autism Spectrum Disorder

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the behavioral effects of Org 2766, a synthetic ACTH(4-9) analog, with other pharmacological alternatives used in the treatment of autism spectrum disorder (ASD). This analysis is supported by a review of experimental data from clinical trials conducted primarily in the 1990s.

Org 2766, a neuropeptide, emerged as a candidate for improving behavioral symptoms associated with autism. Clinical investigations, though limited and with mixed results, suggested potential benefits in specific behavioral domains. This guide synthesizes the available data, details the experimental methodologies employed, and visualizes the proposed mechanism of action to offer a comprehensive overview for the scientific community.

Quantitative Data Summary

The following tables summarize the quantitative outcomes from clinical trials investigating Org 2766 compared to placebo and other pharmacological interventions prevalent during the same era for managing behavioral symptoms in children with autism.

Table 1: Summary of Org 2766 Clinical Trial Outcomes

Study (Year)NDosageDurationAssessment ToolKey Findings
Buitelaar et al. (1990)[1]1420 mg/day4 weeksEthological Playroom ObservationSignificant decrease in stereotypic behavior; significant increase in "change toys," "locomote," and "talk."
Aberrant Behavior Checklist (ABC)No significant changes reported.[1]
Buitelaar et al. (1992)[2]2040 mg/day8 weeksAberrant Behavior Checklist (ABC)Significant improvements, clearest on the social withdrawal subscale.[2]
Clinician's Global Impressions (CGI)Significant improvements noted.[2]
Ethological Playroom ObservationImproved play behavior and a significant increase in social interaction and gaze coordination.[2]
Buitelaar et al. (1996)[3]5040 mg/day6 weeksAberrant Behavior Checklist (ABC)Failed to improve social and communicative behavior at a group level. No significant difference in response rate compared to placebo.[3]
Detailed Behavioral ObservationResponders to Org 2766 showed a decrease in hyperactivity.[3]

Table 2: Comparison with Alternative Pharmacological Treatments (from studies in the same era)

TreatmentStudy (Example)NKey Efficacy Findings (on behavioral symptoms)
Haloperidol (B65202) Anderson et al. (1984)[4]40Significant decreases in behavioral symptoms and general clinical improvement compared to placebo.[4]
Anderson et al. (1989)[5]45Clinically and statistically significant reduction in a variety of symptoms.[5]
Risperidone (B510) McDougle et al. (1998)31 (adults)Superior to placebo in reducing repetitive behavior, aggression, anxiety, irritability, and overall behavioral symptoms (p<0.001 to p<0.02).[6]
RUPP Autism Network (2002)[7]10156.9% reduction in the ABC Irritability score vs. 14.1% for placebo (p<0.001). 69% positive response rate vs. 12% for placebo (p<0.001).[7]

Experimental Protocols

A cornerstone of the Org 2766 clinical trials was the use of direct behavioral observation, specifically the "ethological playroom observation," alongside standardized rating scales.

Ethological Playroom Observation

This methodology involved the systematic observation and recording of a child's behavior in a standardized playroom setting. The goal was to capture a more naturalistic and objective measure of behavior compared to subjective rating scales.

Protocol Summary:

  • Setting: A playroom equipped with a standard set of toys and an experimenter.

  • Procedure: The child would be observed for a predefined period, and their behaviors were coded using a detailed catalog of predefined behaviors (an ethogram).

  • Behavioral Categories: Observations focused on quantifiable behaviors such as:

    • Social Interaction: Frequency and duration of eye contact, smiles, and verbal initiatives towards the experimenter.

    • Play Behavior: The variety of toys used ("change toys"), engagement in symbolic play, and overall time spent playing.

    • Motor Activity: Locomotion and gross motor movements ("locomote").

    • Stereotypic Behaviors: Frequency and duration of repetitive, non-functional behaviors.

    • Verbalizations: Frequency of spontaneous speech ("talk").

  • Data Analysis: The frequency and duration of each coded behavior were recorded and statistically analyzed to compare the effects of Org 2766 and placebo.

Aberrant Behavior Checklist (ABC)

The ABC is a 58-item rating scale completed by parents and teachers to assess problem behaviors. It is divided into five subscales:

  • Irritability, Agitation, Crying

  • Lethargy, Social Withdrawal

  • Stereotypic Behavior

  • Hyperactivity, Noncompliance

  • Inappropriate Speech

Each item is rated on a 4-point scale, and the scores for each subscale are summed to provide a quantitative measure of different behavioral domains.

Mandatory Visualizations

Proposed Signaling Pathway of Org 2766

The therapeutic effects of Org 2766 are hypothesized to be mediated through the modulation of the N-methyl-D-aspartate (NMDA) receptor, a key component in synaptic plasticity and neuronal communication. While the precise binding site of Org 2766 remains unconfirmed, it is believed to indirectly influence NMDA receptor activity, potentially through interactions with endogenous opioids or by altering the neuronal excitability of limbic structures.[8][9] This modulation is thought to counteract the behavioral effects of NMDA receptor dysfunction.

Org2766_Pathway cluster_0 Org 2766 (ACTH(4-9) Analog) cluster_1 Potential Indirect Modulation cluster_2 NMDA Receptor Complex cluster_3 Downstream Behavioral Effects Org2766 Org 2766 Opioid_Systems Endogenous Opioid Systems Org2766->Opioid_Systems Modulates Limbic_Excitability Limbic System Neuronal Excitability Org2766->Limbic_Excitability Enhances NMDA_Receptor NMDA Receptor Opioid_Systems->NMDA_Receptor Influences Activity Limbic_Excitability->NMDA_Receptor Influences Activation Behavioral_Outcomes Modulation of: - Stereotypy - Social Interaction - Attention NMDA_Receptor->Behavioral_Outcomes Leads to

Caption: Proposed indirect signaling pathway of Org 2766 via modulation of the NMDA receptor.

Experimental Workflow for Org 2766 Clinical Trials

The clinical trials for Org 2766 in autism typically followed a double-blind, placebo-controlled design, often with a crossover component. This workflow ensured a rigorous evaluation of the drug's efficacy.

Experimental_Workflow cluster_0 Patient Recruitment cluster_1 Study Design cluster_2 Treatment Phases (Crossover Design) cluster_3 Assessment Recruitment Children with Autism Diagnosis Baseline_Assessment Baseline Assessment (ABC, Ethological Obs.) Recruitment->Baseline_Assessment Randomization Randomization Group_A Group A Randomization->Group_A Group_B Group B Randomization->Group_B Phase1_A Phase 1: Org 2766 (4-8 weeks) Group_A->Phase1_A Phase2_B Phase 2: Org 2766 (4-8 weeks) Phase1_B Phase 1: Placebo (4-8 weeks) Group_B->Phase1_B Phase2_A Phase 2: Placebo (4-8 weeks) Washout Washout Period Midpoint_Assessment Mid-point Assessment Phase1_A->Midpoint_Assessment Phase1_B->Midpoint_Assessment Washout->Phase2_A Washout->Phase2_B Final_Assessment Final Assessment Phase2_A->Final_Assessment Phase2_B->Final_Assessment Baseline_Assessment->Randomization Midpoint_Assessment->Washout

Caption: A generalized experimental workflow for a double-blind, placebo-controlled crossover trial.

References

Unveiling the Neuroprotective Potential of Tyr-ACTH (4-9): A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the neuroprotective effects of Tyr-ACTH (4-9) and its analogues across various experimental models. Drawing on preclinical data, this document summarizes key quantitative findings, details experimental methodologies, and visualizes the underlying signaling pathways to inform future neurotherapeutic research.

The adrenocorticotropic hormone (ACTH) fragment, Tyr-ACTH (4-9), and its synthetic analogues have emerged as promising candidates for neuroprotection, devoid of the hormonal activities associated with the full-length peptide. This guide consolidates evidence of their efficacy in mitigating neuronal damage in models of ischemic stroke and glucocorticoid-induced neurotoxicity.

Quantitative Comparison of Neuroprotective Effects

The following tables summarize the key quantitative findings from studies investigating the neuroprotective effects of Tyr-ACTH (4-9) and its analogues.

Table 1: Neuroprotective Effects in Ischemic Stroke Models

PeptideAnimal ModelKey Outcome MeasuresQuantitative ResultsCitation(s)
ACTH(6-9)PGP Rat (tMCAO)Differentially Expressed Genes (DEGs) vs. Ischemia2066 DEGs identified 24 hours post-tMCAO[1]
Semax (ACTH(4-7)PGP) Rat (tMCAO)Differentially Expressed Genes (DEGs) vs. Ischemia1539 DEGs identified 24 hours post-tMCAO[1]
Semax (ACTH(4-7)PGP) Rat (tMCAO)Functional RecoveryImproved functional recovery and motor performance[2]
ACTH(6-9)PGP & Semax Rat (tMCAO)Gene Expression ModulationSignificantly reduced expression distortions caused by ischemia for 1171 genes associated with immune and neurosignaling pathways.[3]

Table 2: Neuroprotective Effects in Dexamethasone-Induced Neurotoxicity Models

PeptideAnimal ModelKey Outcome MeasuresQuantitative ResultsCitation(s)
ACTH (4-9) MouseHippocampal Pyramidal Neuron Survival (CA3)Significantly reduced dexamethasone-induced neuronal death (specific cell count reduction percentages require full-text access).[4]
ACTH (4-9) MouseNeuronal MorphologyInhibited degeneration of hippocampal nerve cells with features of apoptosis.[5]

Table 3: Neuroregenerative Effects of ACTH (4-9) Analogue

PeptideAnimal ModelKey Outcome MeasuresQuantitative ResultsCitation(s)
ORG 2766 (ACTH(4-9) analogue) Rat (sciatic nerve crush)Myelinated Axon ReinnervationIncreased the number of myelinated axons by 32% (P < 0.01) 13 days after crush lesion.[6]
ORG 2766 (ACTH(4-9) analogue) Rat (sciatic nerve crush)Sensorimotor Function RecoveryFacilitated recovery of sensorimotor functioning by 14% (P = 0.05).[6]
ORG 2766 (ACTH(4-9) analogue) Rat (crush denervation of EDL muscle)Contractile Strength & Motor Unit PerformanceSignificantly improved at 7 and 11 days after crush denervation.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of the key experimental protocols cited in this guide.

Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats

This model is a widely used method to mimic ischemic stroke.

  • Animal Model: Male Wistar rats are commonly used.

  • Anesthesia: Anesthesia is induced and maintained throughout the surgical procedure.

  • Occlusion: The middle cerebral artery (MCA) is occluded for a defined period (e.g., 90 minutes) to induce ischemia. This is often achieved by inserting a monofilament nylon suture into the internal carotid artery to block the origin of the MCA.[8][9]

  • Reperfusion: Reperfusion is initiated by withdrawing the filament.[10]

  • Peptide Administration: Tyr-ACTH (4-9) analogues, such as ACTH(6-9)PGP or Semax, are typically dissolved in saline and administered intraperitoneally at specific time points post-occlusion (e.g., 1.5, 2.5, and 6.5 hours).[10]

  • Outcome Measures: Neurological deficits are assessed using scoring systems, and the infarct volume is determined post-mortem, often using TTC staining.[9] Gene expression analysis is also performed on brain tissue.[1]

Dexamethasone-Induced Neurodegeneration in Mice

This model investigates neuroprotection against glucocorticoid-induced neuronal damage.

  • Animal Model: Male Albino-Swiss mice are used.[4]

  • Dexamethasone Administration: Dexamethasone is administered to induce neuronal damage.[4]

  • Peptide Administration: ACTH (4-9) is administered to the experimental group.

  • Histological Analysis: The morphology of neurons in the dorsal hippocampus is studied using cresyl violet staining.[4]

  • Immunocytochemistry: Monoclonal antibodies against proteins like MAP2 are used to detect alterations in the neuronal cytoskeleton.[4]

  • Quantitative Analysis: Morphological changes and neuronal death in specific hippocampal layers (e.g., CA3) are quantified using a computer analyzer of histological pictures.[4]

Visualizing the Mechanisms of Action

Signaling Pathways

The neuroprotective effects of Tyr-ACTH (4-9) and its analogues are believed to be mediated, in part, through the activation of melanocortin receptors, particularly the melanocortin 4 receptor (MC4R).

Tyr-ACTH (4-9) Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Tyr-ACTH (4-9) Tyr-ACTH (4-9) MC4R MC4R Tyr-ACTH (4-9)->MC4R Binds G_protein G-protein MC4R->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_expression Neuroprotective Gene Expression CREB->Gene_expression Promotes

Caption: Tyr-ACTH (4-9) binding to MC4R activates a cAMP-PKA-CREB signaling cascade.

Experimental Workflows

Visualizing the experimental process provides a clear overview of the research methodology.

tMCAO Experimental Workflow start Start anesthesia Anesthetize Rat start->anesthesia mcao Induce tMCAO (e.g., 90 min) anesthesia->mcao reperfusion Initiate Reperfusion mcao->reperfusion treatment Administer Peptide or Vehicle reperfusion->treatment assessment Neurological & Behavioral Assessment treatment->assessment analysis Histological & Molecular Analysis assessment->analysis end End analysis->end

Caption: Workflow for the transient middle cerebral artery occlusion (tMCAO) model.

Dexamethasone Model Workflow start Start animal_prep Acclimatize Albino-Swiss Mice start->animal_prep dex_admin Administer Dexamethasone animal_prep->dex_admin peptide_admin Administer ACTH (4-9) or Vehicle dex_admin->peptide_admin tissue_collection Collect Brain Tissue peptide_admin->tissue_collection histology Histological Staining (Cresyl Violet) tissue_collection->histology immuno Immunocytochemistry (e.g., anti-MAP2) tissue_collection->immuno quantification Quantitative Analysis of Neuronal Damage histology->quantification immuno->quantification end End quantification->end

Caption: Workflow for the dexamethasone-induced neurodegeneration model.

References

Assessing the Therapeutic Window: A Comparative Guide to Tyr-ACTH (4-9) and Other Melanocortin Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic window, a critical measure of a drug's safety and efficacy, is a paramount consideration in the development of novel therapeutics. This guide provides a comparative assessment of the therapeutic window of Tyr-ACTH (4-9), a synthetic analog of an adrenocorticotropic hormone fragment, against other notable melanocortin peptides: Melanotan II, Setmelanotide, and Bremelanotide. This objective comparison is supported by available preclinical and clinical data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Quantitative Comparison of Therapeutic Windows

PeptideTherapeutic Target/IndicationEffective Dose (Preclinical/Clinical)Toxicity Data (Preclinical/Clinical)Therapeutic Index (Estimated)Key Adverse Effects
Tyr-ACTH (4-9) / ORG 2766 Neuroprotection, Cognitive Enhancement20-40 mg/day (clinical, autistic children)[1][2][3]No significant adverse effects reported in clinical trials at therapeutic doses.[4]Not established, but appears to be wide based on clinical data.Not well-documented; appears to be well-tolerated.
Melanotan II Skin Pigmentation, Erectile Dysfunction0.025 mg/kg/day (clinical, tanning)[5]Nausea, flushing, yawning, spontaneous erections.[5]Not formally established; dose-limiting side effects are common.Nausea, flushing, facial flushing, vomiting, changes in moles and freckles.[6][7]
Setmelanotide Genetic Obesity Syndromes2-3 mg/day (clinical)[8]Generally well-tolerated; skin hyperpigmentation, injection site reactions, nausea.Not established; approved for chronic use, suggesting a favorable safety profile.Hyperpigmentation, injection site reaction, nausea, headache.
Bremelanotide Hypoactive Sexual Desire Disorder1.75 mg as needed (clinical)[9]Nausea, flushing, headache, transient increase in blood pressure.[10][11]Not established; approved for intermittent use.Nausea, flushing, headache, injection site reactions.[10]

Experimental Protocols

A comprehensive understanding of the therapeutic window relies on robust preclinical and clinical study designs. Below are detailed methodologies for key experiments cited in the assessment of these peptides.

Preclinical In Vivo Efficacy and Toxicity Studies (Rodent Models)

Objective: To determine the median effective dose (ED50) for the desired therapeutic effect and the median lethal dose (LD50) or No-Observed-Adverse-Effect-Level (NOAEL) to assess acute toxicity.

1. Animal Models:

  • Species: Sprague-Dawley rats or C57BL/6 mice are commonly used.

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Efficacy Studies (ED50 Determination):

  • Dose-Response Assessment:

    • A range of doses of the test peptide is administered to different groups of animals.

    • The therapeutic effect is measured at a predefined time point after administration. The specific endpoint depends on the peptide's intended use (e.g., neuroprotective effects measured by behavioral tests for ORG 2766, or changes in food intake for setmelanotide).

    • The percentage of animals in each group showing the desired effect is recorded.

  • Data Analysis:

    • A dose-response curve is generated by plotting the percentage of responders against the log of the dose.

    • The ED50 is calculated as the dose that produces the desired effect in 50% of the animal population.[12]

3. Acute Toxicity Studies (LD50/NOAEL Determination):

  • Single-Dose Administration:

    • Increasing doses of the test peptide are administered to different groups of animals, typically via the intended clinical route (e.g., subcutaneous injection).

    • A control group receives a vehicle injection.

  • Observation:

    • Animals are observed for signs of toxicity and mortality at regular intervals for a period of up to 14 days.[13]

    • Observations include changes in behavior, appearance, weight, and food/water consumption.

  • Data Analysis:

    • The LD50 is calculated as the dose that results in the death of 50% of the animals in a dose group.[14]

    • The NOAEL is the highest dose at which no statistically or biologically significant adverse effects are observed.

Clinical Safety and Efficacy Trials

Objective: To evaluate the safety, tolerability, and efficacy of the peptide in human subjects.

1. Study Design:

  • Typically randomized, double-blind, placebo-controlled trials.

  • Phase I trials focus on safety and pharmacokinetics in a small group of healthy volunteers.

  • Phase II and III trials evaluate efficacy and further assess safety in a larger population of patients with the target condition.

2. Efficacy Assessment:

  • Primary and secondary endpoints are defined based on the therapeutic indication.

  • For example, in trials for bremelanotide, efficacy was assessed using validated questionnaires to measure changes in sexual desire and related distress.[11]

3. Safety Monitoring:

  • Adverse events are recorded at each study visit.

  • Vital signs, electrocardiograms (ECGs), and clinical laboratory tests are monitored throughout the study.

Signaling Pathways

The therapeutic and adverse effects of these peptides are mediated through their interaction with melanocortin receptors (MCRs), a family of G protein-coupled receptors. The specific receptor subtype and the downstream signaling cascades activated determine the physiological response.

Melanocortin Receptor Signaling

The binding of a melanocortin agonist to its receptor typically initiates a cascade of intracellular events, most commonly through the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).[15]

Melanocortin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Peptide Melanocortin Peptide (e.g., Tyr-ACTH (4-9)) MCR Melanocortin Receptor (MCR1-5) Peptide->MCR Binds G_Protein G Protein (Gs) MCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., Steroidogenesis, Melanogenesis) CREB->Gene_Expression Regulates

Caption: General Melanocortin Receptor Signaling Pathway.

Differentiated Signaling and Therapeutic vs. Adverse Effects

The specific physiological outcome depends on the receptor subtype activated and the tissue in which it is expressed. For example, activation of MC4R in the hypothalamus is associated with decreased appetite (therapeutic for obesity), while activation of MC1R in melanocytes leads to increased skin pigmentation (a potential side effect for some agonists).[6][16]

Differentiated_Signaling cluster_peptide cluster_receptors cluster_effects Peptide Melanocortin Agonist MC1R MC1R (Melanocytes) Peptide->MC1R MC4R MC4R (Hypothalamus) Peptide->MC4R Other_MCRs Other MCRs (Various Tissues) Peptide->Other_MCRs Adverse Adverse Effects (e.g., Hyperpigmentation, Nausea) MC1R->Adverse Leads to Therapeutic Therapeutic Effects (e.g., Appetite Suppression, Increased Libido) MC4R->Therapeutic Leads to Other_MCRs->Therapeutic Other_MCRs->Adverse

Caption: Receptor-Specific Effects of Melanocortin Agonists.

Conclusion

The assessment of the therapeutic window is a multifaceted process requiring extensive preclinical and clinical investigation. While a precise therapeutic index for Tyr-ACTH (4-9) is not yet defined, clinical studies of its analog, ORG 2766, suggest a wide margin of safety for its investigated indications. In comparison, other melanocortin agonists such as Melanotan II, Setmelanotide, and Bremelanotide have more well-documented side effect profiles that define their therapeutic windows in clinical use. The diverse physiological effects of these peptides, mediated through differential activation of melanocortin receptor subtypes, underscore the importance of targeted receptor agonism in maximizing therapeutic benefit while minimizing adverse effects. Further preclinical toxicology studies on Tyr-ACTH (4-9) are warranted to quantitatively establish its therapeutic index and further solidify its safety profile for potential clinical applications.

References

Validating the Neuroprotective Mechanism of Tyr-ACTH(4-9): A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Tyr-ACTH(4-9), a synthetic peptide fragment with neuroprotective potential. We delve into its proposed mechanism of action, contrasting it with other neuroprotective peptides and presenting supporting experimental data, with a focus on validation through knockout models.

Tyr-ACTH(4-9): A Neuroprotective Peptide with a Disputed Mechanism

Tyr-ACTH(4-9) is a synthetic analogue of a fragment of the adrenocorticotropic hormone (ACTH). It has demonstrated neuroprotective properties in various experimental models of neuronal damage. However, the precise mechanism underlying these effects remains a subject of investigation. A key question is whether its action is mediated by the classical melanocortin receptors, which are the primary targets of ACTH and other melanocortin peptides.

One prominent hypothesis suggests that the neuroprotective effects of ACTH(4-9) and its analogues, such as Org 2766, are independent of melanocortin receptor activation. This is a critical point of differentiation from other melanocortin-based therapies and has significant implications for its therapeutic development, particularly concerning potential side effects associated with melanocortin receptor modulation.

Insights from Knockout Models: Unraveling the Role of Melanocortin Receptors

Genetically modified animal models, particularly knockout mice lacking specific melanocortin receptors (e.g., MC4R), are invaluable tools for dissecting the pharmacological pathways of neuroprotective compounds.

While direct studies validating the mechanism of Tyr-ACTH(4-9) in neuroprotection using melanocortin receptor knockout models are limited, research on the broader effects of ACTH provides crucial context. A significant study demonstrated that the anxiety-reducing effects of ACTH were absent in mice lacking the melanocortin 4 receptor (MC4R).[1][2] This finding strongly suggests that at least some of the central nervous system effects of the full ACTH peptide are indeed mediated through MC4R.

This contrasts with the prevailing hypothesis for the shorter ACTH(4-9) fragment, suggesting that its neuroprotective actions may proceed through a different, yet to be fully elucidated, pathway. The lack of direct evidence from knockout studies for Tyr-ACTH(4-9)'s neuroprotective mechanism highlights a critical knowledge gap that warrants further investigation.

Comparative Analysis of Neuroprotective Peptides

To provide a broader perspective, this guide compares Tyr-ACTH(4-9) with alternative neuroprotective peptides, some of which are also derived from ACTH.

PeptideProposed Mechanism of ActionSupporting EvidenceQuantitative Data (Neuronal Survival/Function)
Tyr-ACTH(4-9) Melanocortin receptor-independentIndirect evidence suggesting lack of binding to melanocortin receptors by the ACTH(4-9) fragment.Significantly reduced dexamethasone-induced damage to hippocampal pyramidal neurons.[3]
Semax (B1681726) (ACTH(4-7)PGP) Modulates expression of neurotrophic factors and immune response genes.[4][5]Shown to decrease the volume of cortical infarction and improve cognitive function in ischemia models.[6]In experimental studies, Semax administered at 100-150 µg/kg showed angioprotective, antihypoxic, and neurotrophic activity.[7]
ACTH(6-9)PGP Protects neurons from excitotoxicity and oxidative stress.[8]Demonstrated a dose-dependent increase in cell survival against KCN-induced toxicity in SH-SY5Y cells.[9]Showed a peak protective effect against oxidative stress at concentrations of 1-10 µM in vitro.[10] A dosage of 100 µg/kg was effective in rat models of ischemic stroke.[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of key experimental protocols used in the cited studies.

Neuronal Viability Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[11]

  • Cell Plating: Plate neuronal cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treatment: Expose the cells to the neurotoxic agent (e.g., dexamethasone, H₂O₂) with or without the neuroprotective peptide (e.g., Tyr-ACTH(4-9), Semax, ACTH(6-9)PGP) for a specified duration.

  • MTT Incubation: Remove the treatment medium and add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well. Incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: After incubation, carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Quantification of Neuronal Survival using Nissl Staining

Nissl staining is a histological method used to visualize neurons and quantify neuronal loss in tissue sections.

  • Tissue Preparation: Perfuse the animal with a fixative (e.g., 4% paraformaldehyde) and dissect the brain. Post-fix the brain and then cryoprotect it in sucrose (B13894) solutions.

  • Sectioning: Cut coronal sections of the brain (e.g., 20-30 µm thick) using a cryostat or vibratome.

  • Staining:

    • Mount the sections on gelatin-coated slides.

    • Rehydrate the sections through a series of alcohol dilutions.

    • Stain with a 0.1% cresyl violet solution for 5-10 minutes.[12]

    • Differentiate the sections in 95% ethanol (B145695) to remove excess stain.

    • Dehydrate the sections through graded alcohols and clear in xylene.

  • Coverslipping and Analysis: Coverslip the slides with a mounting medium. Count the number of healthy, stained neurons in specific brain regions (e.g., hippocampal CA1) using a microscope and image analysis software.

Visualizing the Landscape: Signaling Pathways and Experimental Workflows

To further clarify the concepts discussed, the following diagrams illustrate the proposed signaling pathways and experimental workflows.

G Proposed Signaling Pathway of Tyr-ACTH(4-9) Tyr-ACTH(4-9) Tyr-ACTH(4-9) Unknown Receptor/Target Unknown Receptor/Target Tyr-ACTH(4-9)->Unknown Receptor/Target Melanocortin Receptors (e.g., MC4R) Melanocortin Receptors (e.g., MC4R) Tyr-ACTH(4-9)->Melanocortin Receptors (e.g., MC4R) Independent of Intracellular Signaling Cascade Intracellular Signaling Cascade Unknown Receptor/Target->Intracellular Signaling Cascade Neuroprotection Neuroprotection Intracellular Signaling Cascade->Neuroprotection

Figure 1. Proposed melanocortin receptor-independent signaling pathway of Tyr-ACTH(4-9).

G Experimental Workflow for Validating Mechanism of Action cluster_0 Animal Models cluster_1 Experimental Insult cluster_2 Treatment cluster_3 Outcome Assessment Wild-Type Mice Wild-Type Mice Induce Neuronal Damage (e.g., Ischemia, Dexamethasone) Induce Neuronal Damage (e.g., Ischemia, Dexamethasone) Wild-Type Mice->Induce Neuronal Damage (e.g., Ischemia, Dexamethasone) MC4R Knockout Mice MC4R Knockout Mice MC4R Knockout Mice->Induce Neuronal Damage (e.g., Ischemia, Dexamethasone) Administer Tyr-ACTH(4-9) Administer Tyr-ACTH(4-9) Induce Neuronal Damage (e.g., Ischemia, Dexamethasone)->Administer Tyr-ACTH(4-9) Administer Vehicle Control Administer Vehicle Control Induce Neuronal Damage (e.g., Ischemia, Dexamethasone)->Administer Vehicle Control Assess Neuronal Survival (Nissl Staining) Assess Neuronal Survival (Nissl Staining) Administer Tyr-ACTH(4-9)->Assess Neuronal Survival (Nissl Staining) Measure Infarct Volume Measure Infarct Volume Administer Tyr-ACTH(4-9)->Measure Infarct Volume Behavioral Tests Behavioral Tests Administer Tyr-ACTH(4-9)->Behavioral Tests Administer Vehicle Control->Assess Neuronal Survival (Nissl Staining) Administer Vehicle Control->Measure Infarct Volume Administer Vehicle Control->Behavioral Tests G Logical Relationship of Key Components Tyr-ACTH(4-9) Tyr-ACTH(4-9) Neuroprotective Effect Neuroprotective Effect Tyr-ACTH(4-9)->Neuroprotective Effect Melanocortin Receptor Activation Melanocortin Receptor Activation Tyr-ACTH(4-9)->Melanocortin Receptor Activation Hypothesized Independence Knockout Model Validation Knockout Model Validation Neuroprotective Effect->Knockout Model Validation Mechanism Clarification Melanocortin Receptor Activation->Knockout Model Validation Definitive Test Alternative Neuroprotective Peptides Alternative Neuroprotective Peptides Alternative Neuroprotective Peptides->Neuroprotective Effect

References

Benchmarking Tyr-ACTH (4-9) Against Current Neuroprotective Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective peptide Tyr-ACTH (4-9) with three current neuroprotective agents: Semax, Cerebrolysin (B1175343), and Edaravone (B1671096). The information is compiled from preclinical and clinical studies to assist in evaluating their potential therapeutic applications.

Executive Summary

Neuroprotection remains a critical therapeutic goal for a range of neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases. This guide benchmarks the synthetic peptide Tyr-ACTH (4-9) against established neuroprotective agents. While direct comparative studies are limited, this document synthesizes available data on their mechanisms of action, efficacy in preclinical models, and experimental protocols to provide a comprehensive overview for research and development professionals.

Agent Profiles

  • Tyr-ACTH (4-9): A synthetic analog of a fragment of the adrenocorticotropic hormone (ACTH). It is investigated for its neuroprotective properties, seemingly mediated through the melanocortin receptor system, and lacks the hormonal activity of ACTH.

  • Semax: A synthetic peptide analog of the ACTH (4-10) fragment, developed in Russia. It is known for its nootropic and neuroprotective effects, primarily through the upregulation of Brain-Derived Neurotrophic Factor (BDNF).[1][2][3][4][5]

  • Cerebrolysin: A mixture of low-molecular-weight peptides and free amino acids derived from purified porcine brain proteins. It exerts its neuroprotective and neurotrophic effects through multiple mechanisms, including mimicking the action of endogenous neurotrophic factors.[6][7][8][9][10][11]

  • Edaravone: A potent free radical scavenger that is clinically used to reduce neuronal damage following ischemic stroke.[12] Its primary mechanism involves quenching hydroxyl radicals and inhibiting lipid peroxidation.[13][14][15]

Quantitative Data Comparison

The following tables summarize quantitative data from various preclinical studies. It is important to note that these studies were not head-to-head comparisons and experimental conditions varied.

Table 1: Neuroprotection in Ischemic Stroke Models

AgentAnimal ModelKey Outcome MeasureResultReference
Semax Rat (photothrombotic stroke)Reduction in infarction size6 daily treatments (250 µg/kg) reduced infarction size.[4]
Rat (focal photoinduced ischemia)Reduction in cortical infarction volumeIntranasal administration for 6 days decreased the volume of cortical infarction.[16]
Cerebrolysin Rat (embolic middle cerebral artery occlusion)Improved functional outcomeTreatment initiated 24 and 48h after stroke enhanced neurogenesis and improved functional outcome.[10]
Edaravone Rat (transient middle cerebral artery occlusion)Reduction in brain edema (water content)Administration (0.1–3.0 mg/kg i.v.) suppressed brain swelling 24 h after arachidonic acid injection.
Human (acute ischemic stroke)Improved neurological deficit (NIHSS score)Meta-analysis showed a significant improvement in NIHSS scores on short-term follow-up.[17]

Table 2: Neuroprotection in Neurodegeneration and Injury Models

AgentAnimal Model/Cell CultureKey Outcome MeasureResultReference
Tyr-ACTH (4-9) analog (Org 2766) Rat (crush denervation of extensor digitorum longus muscle)Improved contractile strengthTreatment with 10 µg/kg/48 hr IP significantly improved contractile strength at 7 and 11 days post-injury.[18]
Semax Rat hippocampusIncrease in BDNF protein levelsA single application (50 µg/kg) resulted in a 1.4-fold increase in BDNF protein levels.[1][19]
Rat hippocampusIncrease in TrkB phosphorylationA single application (50 µg/kg) resulted in a 1.6-fold increase in TrkB tyrosine phosphorylation.[1][19]
Cerebrolysin Rat (moderate closed head injury)Decreased neuronal loss in hippocampus (CA3 region)Daily intraperitoneal administration (2.5 ml/kg) for 10 days significantly decreased neuronal loss.[9]
Mouse (Parkinson's disease model)Reduction in alpha-synuclein (B15492655) levelsNanodelivery of Cerebrolysin (3 ml/kg, i.v.) for 5 days significantly reduced alpha-synuclein levels in the CSF and various brain areas by 2- to 4-fold.
Edaravone Rat cerebrum homogenateInhibition of lipid peroxidationConcentration-dependently inhibited lipid peroxidation with an IC50 of 15.3 µM.[20]

Experimental Protocols

Detailed methodologies are crucial for interpreting and replicating experimental findings. Below are summaries of protocols from key studies.

1. Tyr-ACTH (4-9) in Dexamethasone-Induced Hippocampal Degeneration

  • Objective: To assess the neuroprotective effect of an ACTH (4-9) analog against dexamethasone-induced neuronal damage.

  • Animal Model: Male Albino-Swiss mice.

  • Procedure:

    • Dexamethasone was administered to induce neurodegeneration in the hippocampus.

    • An analog of ACTH (4-9), Org 2766, was administered at a dose of 10 µg/kg/48 hr intraperitoneally.

    • Morphological changes in hippocampal neurons were assessed using cresyl violet staining.

    • Quantitative analysis of neurodegeneration was performed using a computer image analyzer.

  • Key Findings: The ACTH (4-9) analog significantly reduced dexamethasone-induced damage to hippocampal pyramidal neurons, as assessed by cell counts and ultrastructural studies.[21]

2. Semax in a Rat Model of Ischemic Stroke

  • Objective: To evaluate the effect of Semax on brain-derived neurotrophic factor (BDNF) and its receptor TrkB in the hippocampus following ischemic injury.

  • Animal Model: Rats.

  • Procedure:

    • A single intranasal application of Semax (50 µg/kg body weight) was administered.

    • Hippocampal tissue was collected at various time points.

    • BDNF protein levels were measured using sandwich immunoenzymatic analysis.

    • TrkB tyrosine phosphorylation was detected by immunoprecipitation and Western blot.

    • BDNF and TrkB mRNA levels were determined by RT-PCR.

  • Key Findings: Semax led to a 1.4-fold increase in BDNF protein levels and a 1.6-fold increase in TrkB phosphorylation in the rat hippocampus.[1][19]

3. Cerebrolysin in a Rat Model of Traumatic Brain Injury

  • Objective: To determine the effects of Cerebrolysin on long-term histological and functional outcomes after moderate closed head injury.

  • Animal Model: Male adult Wistar rats.

  • Procedure:

    • Moderate closed head injury was induced.

    • Cerebrolysin (2.5 ml/kg) or saline was administered intraperitoneally daily for 10 days, starting 4 hours after injury.

    • Cognitive and sensorimotor functions were tested at multiple time points up to 3 months post-injury.

    • Brains were analyzed for neuronal cell loss, axonal damage, and neurogenesis.

  • Key Findings: Cerebrolysin treatment significantly decreased neuronal loss in the hippocampus, attenuated axonal damage, and increased the number of newborn mature neurons.[9]

4. Edaravone in a Rat Model of Intracerebral Hemorrhage

  • Objective: To investigate the neuroprotective effects of Edaravone after intracerebral hemorrhage (ICH) and its underlying mechanisms.

  • Animal Model: Sprague-Dawley rats.

  • Procedure:

    • ICH was induced by stereotactic injection of autologous blood into the right basal ganglia.

    • Edaravone (3 mg/kg) or saline was administered intravenously.

    • Neurological function was assessed using the Water Morris Maze and Rotarod tests.

    • Neurodegeneration was studied using Fluoro-Jade C staining.

    • Western blot, RT-PCR, and immunohistochemistry were used to measure the expression of molecules involved in the inflammatory pathway.

  • Key Findings: Edaravone significantly alleviated brain edema and improved neurological deficits in rats after ICH, partly by suppressing the NF-κB-dependent NLRP3 inflammasome in microglia.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which these agents exert their effects is fundamental for targeted drug development.

Tyr-ACTH (4-9) and Semax: Melanocortin Receptor and Neurotrophic Factor Signaling

Tyr-ACTH (4-9) and its analog Semax are believed to exert their neuroprotective effects through the melanocortin receptor system.[22][23][24][25] Activation of these G protein-coupled receptors can trigger downstream signaling cascades that promote neuronal survival and reduce inflammation.[22][23][24][25] Semax has been shown to specifically upregulate the expression of BDNF and its receptor TrkB, a key pathway in promoting neurogenesis, synaptic plasticity, and neuronal survival.[1][2][4][5][19]

Tyr_ACTH_Semax_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Tyr-ACTH (4-9) Tyr-ACTH (4-9) MC4R Melanocortin Receptor (MC4R) Tyr-ACTH (4-9)->MC4R Semax Semax Semax->MC4R AC Adenylyl Cyclase MC4R->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates BDNF_Gene BDNF Gene Transcription CREB->BDNF_Gene Activates BDNF_Protein BDNF Protein BDNF_Gene->BDNF_Protein Leads to Neuroprotection Neuronal Survival Synaptic Plasticity Anti-inflammation BDNF_Protein->Neuroprotection

Tyr-ACTH (4-9) and Semax Signaling Pathway
Cerebrolysin: Multi-Target Neurotrophic Action

Cerebrolysin's mechanism is multifaceted, involving the modulation of several signaling pathways. It mimics the effects of endogenous neurotrophic factors, activating pathways like the PI3K/Akt and Sonic hedgehog (Shh) signaling cascades.[7][9][10] These pathways are crucial for neurogenesis, cell survival, and synaptic plasticity.[7][10]

Cerebrolysin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cerebrolysin Cerebrolysin NTR Neurotrophic Factor Receptors Cerebrolysin->NTR Activates Smo Smoothened (Smo) Cerebrolysin->Smo Activates PI3K PI3K NTR->PI3K Shh_Pathway Shh Pathway Components Smo->Shh_Pathway Akt Akt PI3K->Akt Cell_Survival Cell Survival Anti-apoptosis Akt->Cell_Survival Neurogenesis Neurogenesis Shh_Pathway->Neurogenesis Neuroprotection Neuroprotection Neurorestoration

Cerebrolysin Multi-Target Signaling
Edaravone: Free Radical Scavenging

Edaravone's primary neuroprotective mechanism is its potent free radical scavenging activity. It effectively quenches highly reactive hydroxyl radicals (•OH) and peroxyl radicals (ROO•), which are major contributors to oxidative stress and neuronal damage in various neurological conditions.[12][13][14][15] By neutralizing these radicals, Edaravone helps to preserve the integrity of cell membranes and prevent lipid peroxidation.[13][14][15]

Edaravone_Mechanism cluster_process Oxidative Stress Cascade cluster_intervention Edaravone Intervention ROS Reactive Oxygen Species (•OH, ROO•) Lipid_Peroxidation Lipid_Peroxidation ROS->Lipid_Peroxidation Causes Neuronal_Damage Neuronal Damage Cell Death Lipid_Peroxidation->Neuronal_Damage Leads to Edaravone Edaravone Neutralization Radical Neutralization Edaravone->Neutralization Neutralization->ROS Scavenges

Edaravone Free Radical Scavenging

Experimental Workflow Example: Preclinical Evaluation of a Neuroprotective Agent

The following diagram illustrates a general workflow for the preclinical assessment of a novel neuroprotective agent, applicable to compounds like Tyr-ACTH (4-9).

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_analysis Data Analysis & Interpretation Cell_Culture Neuronal Cell Culture (e.g., primary neurons, SH-SY5Y) Toxicity_Model Induce Toxicity (e.g., glutamate, H2O2, dexamethasone) Cell_Culture->Toxicity_Model Treatment Treat with Neuroprotective Agent Toxicity_Model->Treatment Viability_Assay Assess Cell Viability (e.g., MTT, LDH assay) Treatment->Viability_Assay Data_Quantification Quantitative Data Analysis Viability_Assay->Data_Quantification Animal_Model Induce Neurological Injury (e.g., stroke, TBI model) Drug_Administration Administer Neuroprotective Agent (e.g., i.v., i.p., intranasal) Animal_Model->Drug_Administration Behavioral_Tests Behavioral Assessments (e.g., Morris water maze, rotarod) Drug_Administration->Behavioral_Tests Histology Histological Analysis (e.g., infarct volume, cell counts) Drug_Administration->Histology Behavioral_Tests->Data_Quantification Histology->Data_Quantification Mechanism_Study Mechanism of Action Studies (e.g., Western blot, PCR) Data_Quantification->Mechanism_Study Conclusion Conclusion on Neuroprotective Efficacy Mechanism_Study->Conclusion

Preclinical Neuroprotective Agent Workflow

Conclusion

Tyr-ACTH (4-9) and its related peptide, Semax, show promise as neuroprotective agents, primarily acting through the melanocortin system and upregulation of neurotrophic factors. In comparison, Cerebrolysin offers a multi-target approach by mimicking endogenous neurotrophic factors, while Edaravone provides a well-defined mechanism of action as a free radical scavenger.

The lack of direct comparative studies makes it challenging to definitively rank the efficacy of these agents. However, the available data suggest that each compound has a distinct mechanistic profile that may be advantageous for specific neurological conditions. Further head-to-head preclinical studies using standardized models and endpoints are warranted to directly benchmark the neuroprotective potential of Tyr-ACTH (4-9) against current therapeutic options. This will be crucial for guiding future clinical development and identifying the most promising candidates for treating debilitating neurological disorders.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Tyr-ACTH (4-9)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of synthetic peptides like Tyr-ACTH (4-9) are paramount to maintaining a secure and compliant laboratory environment. Although specific disposal protocols for every peptide may not be readily available, this guide provides a comprehensive, step-by-step approach for the proper disposal of Tyr-ACTH (4-9), aligning with general laboratory safety principles and best practices for peptide waste management. Adherence to your institution's specific Environmental Health and Safety (EHS) guidelines and local regulations is mandatory.

While Tyr-ACTH (4-9) is primarily utilized as a behaviorally active peptide in research and is not classified as acutely hazardous, its full toxicological properties may not be extensively documented.[1] Therefore, it should be handled with care, assuming it to be a potentially hazardous chemical.

Chemical and Physical Properties of Tyr-ACTH (4-9)

A clear understanding of the substance's properties is the first step in ensuring safe handling and disposal.

PropertyValue
Molecular Formula C51H65N13O11S
Calculated Molecular Weight 1068.23 g/mol
Form Lyophilized powder
Purity > 95%
Storage Temperature -20℃

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, a thorough hazard assessment is crucial. All personnel must be trained on the potential hazards and the procedures outlined in this document.

Personal Protective Equipment (PPE) is mandatory:

  • Gloves: Use chemical-resistant gloves, such as nitrile.

  • Eye Protection: Wear safety goggles or a face shield.

  • Lab Coat: A standard, buttoned lab coat should be worn at all times to protect against skin contact.

All handling of Tyr-ACTH (4-9) should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Procedures

The appropriate method for disposing of Tyr-ACTH (4-9) waste depends on its form (liquid or solid) and the specific guidelines of your institution. Never dispose of peptides directly down the drain or in regular trash, as this can pose environmental and health risks.[2][3]

  • Chemical Inactivation (Recommended): Before disposal, it is best practice to inactivate the peptide through chemical hydrolysis. This can be achieved by the following methods:

    • Acid or Base Hydrolysis: In a designated chemical fume hood, slowly add the liquid peptide waste to a 1 M solution of either hydrochloric acid (HCl) or sodium hydroxide (B78521) (NaOH).[4] A common ratio is 1 part waste to 10 parts inactivation solution to ensure complete degradation.[4] Allow the mixture to stand for a minimum of 24 hours at room temperature.[4]

    • Bleach Inactivation: Alternatively, treat the liquid waste with a 10% bleach solution (final sodium hypochlorite (B82951) concentration of 0.5-1.0%) for a contact time of at least 30 minutes.[5]

  • Neutralization: Following inactivation, the solution must be neutralized to a pH between 6.0 and 8.0.[4] For acidic solutions, slowly add a base like sodium bicarbonate. For basic solutions, add a weak acid. Always monitor the pH during neutralization.[4]

  • Collection and Labeling: Collect the neutralized waste in a clearly labeled, leak-proof hazardous waste container. The label should include "Hazardous Waste," the full chemical name ("Tyr-ACTH (4-9), inactivated"), and any other known hazards.[4]

  • Storage and Disposal: Store the sealed container in a designated hazardous waste accumulation area.[4] Arrange for pickup and disposal through your institution's certified hazardous waste management service.[6]

  • Segregation: Collect all solid waste contaminated with Tyr-ACTH (4-9) in a dedicated, clearly labeled, leak-proof hazardous waste container.[4] This includes items like pipette tips, gloves, empty vials, and other contaminated labware.[4][5]

  • Labeling: The container should be clearly labeled as "Hazardous Waste" and list the contaminant ("Tyr-ACTH (4-9)").[4]

  • Storage and Disposal: Store the sealed container in a designated hazardous waste accumulation area.[4] Contact your institution's EHS department for pickup and disposal, which will likely involve incineration.[5][6]

Experimental Protocol: Chemical Inactivation of Tyr-ACTH (4-9) Liquid Waste

This protocol details the steps for inactivating liquid waste containing Tyr-ACTH (4-9) using acid or base hydrolysis.

Materials:

  • Liquid waste containing Tyr-ACTH (4-9)

  • 1 M Hydrochloric Acid (HCl) or 1 M Sodium Hydroxide (NaOH)

  • Sodium Bicarbonate (for acidic neutralization) or a weak acid (for basic neutralization)

  • pH indicator strips or a pH meter

  • Appropriate PPE (gloves, safety goggles, lab coat)

  • Chemical fume hood

  • Labeled hazardous waste container

Procedure:

  • Perform all steps within a certified chemical fume hood.

  • Carefully measure the volume of the liquid peptide waste.

  • In a separate, appropriately sized container, prepare a volume of either 1 M HCl or 1 M NaOH that is ten times the volume of the peptide waste.

  • Slowly and carefully add the liquid peptide waste to the inactivation solution while gently stirring.

  • Allow the mixture to stand at room temperature for a minimum of 24 hours to ensure complete peptide degradation.[4]

  • After the inactivation period, check the pH of the solution using a pH strip or meter.

  • If the solution is acidic (from HCl treatment), neutralize it by slowly adding sodium bicarbonate until the pH is between 6.0 and 8.0.

  • If the solution is basic (from NaOH treatment), neutralize it by slowly adding a weak acid until the pH is between 6.0 and 8.0.

  • Once neutralized, transfer the solution to a properly labeled hazardous waste container.

  • Seal the container and store it in the designated hazardous waste accumulation area for collection by your institution's EHS personnel.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Tyr-ACTH (4-9) waste.

Tyr_ACTH_Disposal_Workflow cluster_start Start cluster_assessment Waste Assessment cluster_liquid Liquid Waste Pathway cluster_solid Solid Waste Pathway cluster_end Final Disposal start Tyr-ACTH (4-9) Waste waste_type Determine Waste Form start->waste_type inactivate Chemical Inactivation (e.g., 1M HCl/NaOH or Bleach) waste_type->inactivate Liquid segregate Segregate Contaminated Solids waste_type->segregate Solid neutralize Neutralize to pH 6-8 inactivate->neutralize collect_liquid Collect in Labeled Hazardous Waste Container neutralize->collect_liquid store Store in Designated Hazardous Waste Area collect_liquid->store collect_solid Collect in Labeled Hazardous Waste Container segregate->collect_solid collect_solid->store dispose Arrange for EHS Pickup and Professional Disposal store->dispose

References

Essential Safety and Logistics for Handling Tyr-ACTH (4-9)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling bioactive peptides such as Tyr-ACTH (4-9). Adherence to strict safety protocols is critical for both the well-being of laboratory personnel and the integrity of scientific data. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for Tyr-ACTH (4-9).

Personal Protective Equipment (PPE)

The primary defense against accidental exposure to Tyr-ACTH (4-9) is the consistent and correct use of Personal Protective Equipment (PPE). A risk assessment should be conducted for all experimental procedures involving this peptide to determine the appropriate level of PPE required.

Table 1: Recommended Personal Protective Equipment for Handling Tyr-ACTH (4-9)

PPE CategoryMinimum RequirementRecommended for Higher Concentrations or Aerosol Generation
Body Protection Laboratory coatChemical-resistant or disposable coveralls
Hand Protection Disposable nitrile glovesDouble gloving with nitrile gloves
Eye & Face Protection Safety glasses with side-shieldsSafety goggles or a full-face shield for splash hazards
Respiratory Protection Not generally required for small quantities in a well-ventilated area.Use of a fume hood or biosafety cabinet when handling lyophilized powder. An N95 respirator or higher may be necessary if there is a significant risk of aerosolization.
Foot Protection Closed-toe shoesChemical-resistant boots

Operational Plan: From Receipt to Experimentation

A systematic workflow is crucial for minimizing exposure and preventing contamination when handling Tyr-ACTH (4-9).

1. Preparation:

  • Don Appropriate PPE: Before handling the peptide, ensure all required PPE is worn correctly.

  • Prepare a Sanitized Workspace: All handling of Tyr-ACTH (4-9) should be confined to a designated, clean, and organized laboratory area, such as a laminar flow hood or a sanitized benchtop.

  • Gather Sterile Materials: Use sterile vials, pipette tips, and solvents to maintain the integrity of the peptide and the experiment.

2. Handling and Reconstitution:

  • Equilibrate to Room Temperature: Before opening, allow the vial of lyophilized Tyr-ACTH (4-9) to warm to room temperature in a desiccator to prevent condensation.

  • Reconstitute Lyophilized Peptide: Carefully open the vial in a fume hood or biosafety cabinet to avoid inhaling any airborne powder. Reconstitute the peptide using a sterile, appropriate solvent. Gently swirl or sonicate to dissolve; avoid vigorous shaking.

  • Aliquot into Working Solutions: To avoid repeated freeze-thaw cycles which can degrade the peptide, aliquot the reconstituted solution into smaller, single-use volumes.[1][2]

3. Experimentation:

  • Perform Experiment: Carry out the experimental protocol within the designated and sanitized workspace.

  • Maintain Sterility: Use fresh, sterile equipment for each experimental step to prevent cross-contamination.[3]

Storage and Disposal Plan

Proper storage and disposal are critical for maintaining peptide stability and ensuring laboratory and environmental safety.

Storage:

  • Lyophilized Powder: For long-term storage, keep lyophilized Tyr-ACTH (4-9) at -20°C or -80°C in a tightly sealed container, protected from light.[1][2][4][5]

  • Reconstituted Solutions: For short-term use, store reconstituted solutions at 2°C to 8°C. For longer-term storage, keep the aliquoted solutions frozen at -20°C or below.[1][2]

Disposal:

  • Waste Segregation: All materials that have come into contact with Tyr-ACTH (4-9), including used vials, pipette tips, and contaminated PPE, must be collected in designated and clearly labeled hazardous waste containers.[3]

  • Institutional Protocols: Disposal of chemical waste must comply with all local, state, and federal regulations.[3] Contact your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to schedule waste pickup.[3] Never dispose of peptides in regular trash or down the drain.[3][6]

Experimental Workflow

The following diagram illustrates a standard workflow for the safe handling of Tyr-ACTH (4-9) in a laboratory setting.

cluster_prep Preparation cluster_handling Handling & Reconstitution cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Sanitized Workspace prep_ppe->prep_workspace prep_materials Gather Sterile Materials prep_workspace->prep_materials handle_reconstitute Reconstitute Lyophilized Peptide prep_materials->handle_reconstitute Proceed to Handling handle_aliquot Aliquot into Working Solutions handle_reconstitute->handle_aliquot exp_perform Perform Experiment handle_aliquot->exp_perform Proceed to Experiment cleanup_decontaminate Decontaminate Workspace exp_perform->cleanup_decontaminate Proceed to Cleanup cleanup_dispose Dispose of Waste Properly cleanup_decontaminate->cleanup_dispose

Caption: A step-by-step workflow for the safe handling of Tyr-ACTH (4-9).

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tyr-ACTH (4-9)
Reactant of Route 2
Tyr-ACTH (4-9)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.